Product packaging for NITD008(Cat. No.:CAS No. 1044589-82-3)

NITD008

Cat. No.: B609585
CAS No.: 1044589-82-3
M. Wt: 290.27 g/mol
InChI Key: NKRAIOQPSBRMOV-NRMKKVEVSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

NITD008 is an antiviral drug. It was developed as a potential treatment for flavivirus infections, and shows broad spectrum antiviral activity against many related viruses such as Dengue virus, West Nile virus, yellow fever virus, Powassan virus, Hepatitis C virus, Kyasanur Forest disease virus, Omsk hemorrhagic fever virus and Zika virus. Unfortunately this compound proved too toxic in pre-clinical animal testing to be suitable for human trials, but it continues to be used in research to find improved treatments for emerging viral diseases.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H14N4O4 B609585 NITD008 CAS No. 1044589-82-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3R,4R,5R)-2-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-3-ethynyl-5-(hydroxymethyl)oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O4/c1-2-13(20)9(19)8(5-18)21-12(13)17-4-3-7-10(14)15-6-16-11(7)17/h1,3-4,6,8-9,12,18-20H,5H2,(H2,14,15,16)/t8-,9-,12-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKRAIOQPSBRMOV-NRMKKVEVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1(C(C(OC1N2C=CC3=C(N=CN=C32)N)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#C[C@]1([C@@H]([C@H](O[C@H]1N2C=CC3=C(N=CN=C32)N)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701159354
Record name 7-(2-C-Ethynyl-beta-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701159354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1044589-82-3
Record name 7-(2-C-Ethynyl-β-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1044589-82-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NITD-008
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1044589823
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-(2-C-Ethynyl-beta-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701159354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NITD-008
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LKI7T3WQ2E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

NITD008: A Technical Guide to its Structure, Function, and Antiviral Mechanism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

NITD008 is a potent adenosine analog with broad-spectrum antiviral activity against a range of RNA viruses, most notably flaviviruses such as Dengue, Zika, West Nile, and Yellow Fever viruses.[1][2][3] Developed as a potential therapeutic, it functions as a chain terminator of viral RNA synthesis by inhibiting the RNA-dependent RNA polymerase (RdRp).[2][3][4] Despite its promising in vitro and in vivo efficacy, development was halted due to toxicity observed in preclinical animal studies.[1][5] Nevertheless, this compound remains a valuable research tool for understanding flavivirus replication and for the development of next-generation antiviral agents. This guide provides a comprehensive overview of this compound's structure, mechanism of action, and the experimental protocols used to characterize its function.

Chemical Structure and Properties

This compound, chemically known as (2R,3R,4R,5R)-2-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-3-ethynyl-5-(hydroxymethyl)tetrahydrofuran-3,4-diol, is a nucleoside analog.[1] Its structure is characterized by two key modifications compared to natural adenosine: a carbon-for-nitrogen substitution at the 7-position of the purine ring and an acetylene group at the 2'-position of the ribose sugar.[3]

PropertyValueReference
IUPAC Name (2R,3R,4R,5R)-2-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-3-ethynyl-5-(hydroxymethyl)tetrahydrofuran-3,4-diol[1]
CAS Number 1044589-82-3[1]
Molecular Formula C₁₃H₁₄N₄O₄[1]
Molar Mass 290.279 g·mol⁻¹[1]

Mechanism of Action: Targeting Viral RNA Replication

This compound exerts its antiviral effect by targeting the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of RNA viruses.[2][3][4] The proposed mechanism follows a multi-step process within the host cell:

  • Cellular Uptake and Phosphorylation: this compound enters the host cell and is subsequently phosphorylated by host kinases to its active triphosphate form, this compound-triphosphate (ppp-NITD008).[2][4]

  • Competitive Inhibition of RdRp: ppp-NITD008 acts as a competitive inhibitor of the natural adenosine triphosphate (ATP) for incorporation into the nascent viral RNA chain by the viral RdRp.[2][4]

  • Chain Termination: Once incorporated into the growing RNA strand, the modified ribose of this compound prevents the formation of a phosphodiester bond with the next incoming nucleotide, leading to premature termination of RNA synthesis.[2][4] This halting of replication effectively stops the production of new viral genomes.

G cluster_host_cell Host Cell cluster_viral_replication Viral RNA Replication This compound This compound Host_Kinases Host Kinases This compound->Host_Kinases Phosphorylation ppp_this compound ppp-NITD008 (Active Form) Viral_RdRp Viral RdRp ppp_this compound->Viral_RdRp Competitive Inhibition Host_Kinases->ppp_this compound Nascent_RNA Nascent Viral RNA Viral_RdRp->Nascent_RNA RNA Elongation Viral_RNA_Template Viral RNA Template Viral_RNA_Template->Viral_RdRp Terminated_RNA Terminated RNA Chain Nascent_RNA->Terminated_RNA Incorporation of ppp-NITD008 Inhibition Inhibition of Viral Replication Terminated_RNA->Inhibition

Fig. 1: Mechanism of action of this compound.

Antiviral Activity and Spectrum

This compound has demonstrated potent antiviral activity against a wide range of RNA viruses, particularly within the Flaviviridae family.

In Vitro Efficacy

The following tables summarize the in vitro antiviral activity of this compound against various viruses in different cell lines.

Table 1: Antiviral Activity of this compound against Flaviviruses

VirusCell LineEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)Reference
Dengue Virus (DENV-2)Vero0.64>50>78[3]
Dengue Virus (DENV-1)Vero0.49>100>204
Dengue Virus (DENV-3)Vero0.42>100>238
Dengue Virus (DENV-4)Vero0.38>100>263
West Nile Virus (WNV)Vero->50-[3]
Yellow Fever Virus (YFV)Vero->50-[3]
Zika Virus (ZIKV)Vero0.137 - 0.241>20>83 - >146[6]
Hepatitis C Virus (HCV) repliconHuh-70.11>50>455[3]
Tick-Borne Encephalitis Virus (TBEV)A5490.14>100>714[4]
Omsk Hemorrhagic Fever Virus (OHFV)A5490.44>100>227[4]
Kyasanur Forest Disease Virus (KFDV)A5490.19>100>526[4]

Table 2: Antiviral Activity of this compound against Other RNA Viruses

VirusFamilyCell LineEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)Reference
Feline Calicivirus (FCV)CaliciviridaeCRFK0.94>120>127.6[5]
Murine Norovirus (MNV)CaliciviridaeRAW264.70.9115.717.2[5]
Human Norovirus (replicon)CaliciviridaeHG230.21>120>571.4[5]
Enterovirus 71 (EV71)PicornaviridaeRD---[4]
In Vivo Efficacy

In vivo studies in mouse models have demonstrated the protective effects of this compound against lethal flavivirus challenges.

Table 3: In Vivo Efficacy of this compound

VirusAnimal ModelDosageOutcomeReference
Dengue Virus (DENV-2)AG129 mice≥10 mg/kg, oral, twice dailySuppressed peak viremia, reduced cytokine elevation, and completely prevented death.[2][7]
Zika Virus (ZIKV)A129 mice50 mg/kg, oralSignificantly reduced viremia and prevented mortality.[8][9]
West Nile Virus (WNV)Mice10 and 25 mg/kg, oralCompletely protected against mortality and clinical signs of disease.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of antiviral compounds. The following sections outline the key experimental protocols used to characterize this compound.

Plaque Reduction Assay

This assay is the gold standard for quantifying infectious virus particles and assessing the efficacy of antiviral compounds.

Methodology:

  • Cell Seeding: Seed susceptible cells (e.g., Vero cells) in 12- or 24-well plates to form a confluent monolayer.

  • Virus Infection: Infect the cell monolayer with a known multiplicity of infection (MOI) of the virus.

  • Compound Treatment: Immediately after infection, add serial dilutions of this compound to the wells.

  • Overlay: After a 1-hour incubation to allow for viral adsorption, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing carboxymethylcellulose or agarose) to restrict virus spread to adjacent cells.

  • Incubation: Incubate the plates at 37°C for a period sufficient for plaque formation (typically 3-7 days, depending on the virus).

  • Fixation and Staining: Fix the cells with 10% formalin and stain with a crystal violet solution to visualize the plaques.

  • Quantification: Count the number of plaques in each well. The EC₅₀ value is calculated as the concentration of this compound that reduces the number of plaques by 50% compared to the untreated virus control.

G A Seed cells in multi-well plate B Infect with virus A->B C Add serial dilutions of this compound B->C D Incubate for viral adsorption C->D E Add semi-solid overlay D->E F Incubate for plaque formation E->F G Fix and stain cells F->G H Count plaques and calculate EC₅₀ G->H

Fig. 2: Plaque reduction assay workflow.
Real-Time Quantitative PCR (RT-qPCR)

RT-qPCR is used to quantify viral RNA levels, providing a measure of viral replication.

Methodology:

  • Cell Culture and Treatment: Seed cells, infect with the virus, and treat with this compound as described for the plaque reduction assay.

  • RNA Extraction: At a specified time post-infection (e.g., 48 hours), lyse the cells and extract total RNA using a commercial kit.

  • Reverse Transcription: Synthesize complementary DNA (cDNA) from the viral RNA using a reverse transcriptase enzyme.

  • Quantitative PCR: Perform qPCR using primers and probes specific to a conserved region of the viral genome. A standard curve generated from a known quantity of viral RNA is used to determine the absolute copy number of viral RNA in the samples.

  • Data Analysis: The EC₅₀ is determined as the concentration of this compound that reduces the viral RNA copy number by 50% compared to the untreated control.

Cytopathic Effect (CPE) Inhibition Assay

This assay measures the ability of a compound to protect cells from virus-induced death or morphological changes.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate.

  • Infection and Treatment: Infect the cells with a virus known to cause CPE and simultaneously add serial dilutions of this compound.

  • Incubation: Incubate the plate for a period sufficient to observe CPE in the virus control wells (typically 3-5 days).

  • Cell Viability Measurement: Assess cell viability using a colorimetric or fluorometric assay that measures metabolic activity (e.g., MTS or CellTiter-Glo assay).

  • Data Analysis: The EC₅₀ is the concentration of this compound that results in a 50% protection from CPE. The 50% cytotoxic concentration (CC₅₀) is determined in parallel on uninfected cells treated with the compound.

RNA-Dependent RNA Polymerase (RdRp) Inhibition Assay

This biochemical assay directly measures the inhibitory effect of the compound on the viral polymerase.

Methodology:

  • Reaction Setup: Prepare a reaction mixture containing purified recombinant viral RdRp, a synthetic RNA template-primer, ribonucleotides (including a labeled nucleotide, e.g., [α-³²P]GTP), and varying concentrations of the triphosphate form of this compound.

  • Reaction Initiation and Incubation: Initiate the reaction by adding the enzyme and incubate at the optimal temperature for polymerase activity (e.g., 30°C).

  • Termination and Analysis: Stop the reaction and analyze the incorporation of the labeled nucleotide into the newly synthesized RNA. This can be done by separating the products on a denaturing polyacrylamide gel followed by autoradiography or by using a filter-binding assay.

  • Data Analysis: The IC₅₀ value is the concentration of ppp-NITD008 that inhibits 50% of the RdRp activity.

G A Prepare reaction mix: - Purified RdRp - RNA template-primer - Labeled nucleotides - ppp-NITD008 B Initiate reaction and incubate A->B C Terminate reaction B->C D Analyze nucleotide incorporation C->D E Calculate IC₅₀ D->E

Fig. 3: RdRp inhibition assay workflow.

Conclusion

This compound is a well-characterized adenosine analog that potently inhibits the replication of a broad range of RNA viruses by targeting the viral RdRp. While its clinical development was halted due to toxicity, it remains an invaluable tool for virology research. The detailed structural information, extensive quantitative data on its antiviral activity, and the established experimental protocols presented in this guide provide a solid foundation for its use in basic research and as a benchmark for the development of safer and more effective antiviral therapeutics.

References

The Discovery and Preclinical Development of NITD008: A Broad-Spectrum Antiviral Adenosine Analog

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Whitepaper for Drug Development Professionals

Abstract

NITD008 is a potent adenosine analog with broad-spectrum antiviral activity against a range of RNA viruses, particularly within the Flaviviridae family. Developed as a potential therapeutic for flavivirus infections such as dengue, Zika, and West Nile virus, this compound demonstrated significant promise in preclinical studies. Its mechanism of action involves the inhibition of viral RNA-dependent RNA polymerase (RdRp), acting as a chain terminator during viral RNA synthesis. Despite its efficacy, development was halted due to toxicity observed in preclinical animal models. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, including detailed experimental protocols and a summary of key quantitative data.

Introduction

The emergence and re-emergence of RNA viruses, particularly flaviviruses, pose a significant global health threat. Dengue virus, for instance, infects millions annually, while outbreaks of Zika virus have been linked to severe birth defects.[1] The lack of broadly effective vaccines and specific antiviral therapies for many of these viruses underscores the urgent need for novel drug discovery and development. In this context, nucleoside analogs have emerged as a promising class of antiviral agents due to their ability to target the highly conserved viral RNA-dependent RNA polymerase (RdRp).

This compound, an adenosine analog, was identified as a potent inhibitor of dengue virus (DENV) and subsequently shown to have a broad spectrum of activity against other flaviviruses and some other RNA viruses.[2][3] This document details the scientific journey of this compound, from its initial discovery to the findings that ultimately led to the cessation of its clinical development.

Discovery and Antiviral Spectrum

This compound was discovered through a targeted effort to develop adenosine-based nucleoside inhibitors of the DENV RdRp.[4] Its chemical structure is (2R,3R,4R,5R)-2-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-3-ethynyl-5-(hydroxymethyl)tetrahydrofuran-3,4-diol.[2]

Initial in vitro studies revealed that this compound potently inhibits all four serotypes of DENV.[3] Subsequent research expanded its known antiviral spectrum to include a wide array of flaviviruses such as West Nile virus, yellow fever virus, Powassan virus, and Zika virus.[1][2][3] Its activity also extends to other virus families, including Hepatitis C virus (HCV), Kyasanur Forest disease virus, Omsk hemorrhagic fever virus, and even some caliciviruses and enteroviruses.[2][5][6] However, it did not show inhibitory activity against non-flaviviruses like Western equine encephalitis virus and vesicular stomatitis virus.[3]

Mechanism of Action

This compound is a nucleoside analog that functions as a chain terminator of viral RNA synthesis.[3][4] The proposed mechanism involves the intracellular phosphorylation of this compound to its active triphosphate form, ppp-NITD008. This triphosphate analog then competes with the natural adenosine triphosphate (ATP) for incorporation into the nascent viral RNA strand by the viral RdRp. Once incorporated, the modified ribose of this compound prevents the formation of the next phosphodiester bond, thereby terminating the elongation of the viral RNA chain.[4][6]

NITD008_Mechanism_of_Action cluster_cell Host Cell cluster_virus Viral Replication Complex This compound This compound (prodrug) NITD008_TP ppp-NITD008 (active form) Cellular_Kinases Host Cellular Kinases This compound->Cellular_Kinases Phosphorylation Viral_RdRp Viral RNA-dependent RNA Polymerase (RdRp) NITD008_TP->Viral_RdRp Competitive Inhibition Cellular_Kinases->NITD008_TP Nascent_RNA Nascent RNA Strand Viral_RdRp->Nascent_RNA RNA Elongation Chain_Termination Chain Termination Viral_RdRp->Chain_Termination Incorporation of ppp-NITD008 Viral_RNA_Template Viral RNA Template Viral_RNA_Template->Viral_RdRp ATP ATP ATP->Viral_RdRp Natural Substrate In_Vivo_Efficacy_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring and Endpoints cluster_analysis Data Analysis Animal_Model Select AG129 Mice (4-6 weeks old) Virus_Infection Infect with lethal dose of virus (e.g., DENV-2, i.p.) Animal_Model->Virus_Infection Grouping Divide into treatment and vehicle control groups Virus_Infection->Grouping NITD008_Admin Administer this compound (p.o.) (e.g., 1-50 mg/kg, twice daily) Grouping->NITD008_Admin Vehicle_Admin Administer Vehicle Control Grouping->Vehicle_Admin Clinical_Monitoring Daily monitoring of clinical signs (weight, morbidity) NITD008_Admin->Clinical_Monitoring Viremia_Measurement Blood collection for viremia analysis (e.g., Day 3 post-infection) NITD008_Admin->Viremia_Measurement Vehicle_Admin->Clinical_Monitoring Vehicle_Admin->Viremia_Measurement Survival_Analysis Record survival data Clinical_Monitoring->Survival_Analysis Survival_Curves Kaplan-Meier Survival Curves Survival_Analysis->Survival_Curves Viremia_Comparison Statistical comparison of viremia Viremia_Measurement->Viremia_Comparison

References

In Vitro Antiviral Spectrum of NITD008: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro antiviral spectrum of NITD008, a potent adenosine analog inhibitor. This compound has demonstrated broad-spectrum activity against a range of RNA viruses, primarily by targeting the viral RNA-dependent RNA polymerase (RdRp). This document synthesizes key quantitative data, details common experimental protocols used for its evaluation, and visualizes its mechanism of action and experimental workflows.

Antiviral Activity of this compound

This compound is a nucleoside analog that, upon intracellular phosphorylation to its triphosphate form, acts as a chain terminator during viral RNA synthesis.[1][2] This mechanism confers potent inhibitory activity against a variety of viruses, particularly within the Flaviviridae and Caliciviridae families.[3][4] The compound has been shown to be effective against mosquito-borne and tick-borne flaviviruses, as well as human and animal caliciviruses.[3][5][6]

Quantitative Antiviral Spectrum

The in vitro efficacy of this compound has been quantified against numerous viruses using different cell-based assays. The following tables summarize the 50% effective concentration (EC50), 50% cytotoxic concentration (CC50), and the calculated selectivity index (SI = CC50/EC50).

Table 1: Antiviral Activity of this compound against Flaviviridae Family Viruses

VirusStrainCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)Assay TypeReference
Dengue Virus (DENV-1)WP74Vero4-18>50>2.8 - >12.5Yield Reduction[7]
Dengue Virus (DENV-2)New Guinea CVero0.64>50>78.1Titer Reduction[1][2][8]
Dengue Virus (DENV-2)NGC-NlucHuh70.38--Reporter Assay[9]
Dengue Virus (DENV-3)C0360/94Vero4-18>50>2.8 - >12.5Yield Reduction[7]
Dengue Virus (DENV-4)703-4Vero4-18>50>2.8 - >12.5Yield Reduction[7]
West Nile Virus (WNV)New York 3356Vero->50-Titer Reduction[1][10]
Yellow Fever Virus (YFV)17DVero->50-Titer Reduction[1]
Powassan Virus (PWV)64-7062Vero->50-Titer Reduction[1]
Hepatitis C Virus (HCV)Genotype 1bHuh-70.11>50>454.5Replicon Assay[1][2]
Zika Virus (ZIKV)GZ01/2016Vero0.241--Titer Reduction[11][12]
Zika Virus (ZIKV)FSS13025/2010Vero0.137--Titer Reduction[11][12]
Alkhurma H.F. Virus (AHFV)A5493-9--CPE/CFI/IFA/Titer[5]
Kyasanur Forest D.V. (KFDV)A5493-9--CPE/CFI/IFA/Titer[5]
Omsk Hemorrhagic F.V. (OHFV)A5493-9--CPE/CFI/IFA/Titer[5]
Tick-borne Encephalitis V. (TBEV)A5493-9--CPE/CFI/IFA/Titer[5]

Table 2: Antiviral Activity of this compound against Caliciviridae Family Viruses

VirusStrain / SystemCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)Assay TypeReference
Feline Calicivirus (FCV)CRFK0.94>120≥127.6Plaque Reduction[3]
Murine Norovirus (MNV)RAW264.70.9115.717.2Plaque Reduction[3]
Human NorovirusNorwalk RepliconHG23 (Huh7)0.21>120≥571.4RT-qPCR[3]

Table 3: Activity against Other Virus Families

Virus FamilyVirusStrainResultAssay TypeReference
TogaviridaeWestern Equine Encephalitis Virus (WEEV)Cova 746Not InhibitoryTiter Reduction[1]
RhabdoviridaeVesicular Stomatitis Virus (VSV)New JerseyNot InhibitoryTiter Reduction[1]

Mechanism of Action

This compound is an adenosine nucleoside analog.[4] To exert its antiviral effect, it must be metabolized within the host cell to its active triphosphate form (this compound-TP). This active metabolite then competes with the natural adenosine triphosphate (ATP) for incorporation into the nascent viral RNA strand by the viral RdRp. The incorporation of this compound-TP results in the termination of RNA chain elongation, thereby halting viral replication.[1][2]

Figure 1. Mechanism of action for this compound.

Experimental Protocols

The following sections detail the common methodologies employed to assess the in vitro antiviral activity and cytotoxicity of this compound.

Plaque Reduction Assay

This assay measures the ability of a compound to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral replication.

Protocol:

  • Cell Seeding: Plate permissive cells (e.g., CRFK for FCV, RAW264.7 for MNV) in 6-well plates and incubate overnight to form a confluent monolayer.[3]

  • Infection: Infect the cell monolayers with a dilution of virus calculated to produce approximately 80-100 plaque-forming units (PFU) per well. Allow adsorption for 1 hour.[3]

  • Compound Treatment: Remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., agarose or methylcellulose) containing serial dilutions of this compound or a vehicle control (DMSO).[3]

  • Incubation: Incubate the plates for a period sufficient for plaque formation (e.g., 24 hours for FCV, 48 hours for MNV).[3]

  • Visualization & Counting: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

  • Analysis: Calculate the percentage of plaque inhibition for each compound concentration relative to the vehicle control. The EC50 value is determined by plotting the dose-response curve.[3]

Plaque_Reduction_Assay_Workflow A 1. Seed permissive cells in 6-well plates B 2. Infect cell monolayer with virus (e.g., 80 PFU) A->B C 3. Remove inoculum & add overlay with this compound dilutions B->C D 4. Incubate (24-48h) to allow plaque formation C->D E 5. Fix, stain, and count plaques D->E F 6. Calculate % inhibition and determine EC50 E->F

Figure 2. Workflow for a Plaque Reduction Assay.
Viral Titer / Yield Reduction Assay

This method quantifies the amount of infectious virus produced in the presence of an antiviral compound.

Protocol:

  • Cell Seeding: Seed permissive cells (e.g., Vero, A549) in 12-well or 24-well plates.[1][7]

  • Infection & Treatment: Infect cells at a specific multiplicity of infection (MOI), typically 0.1, and immediately add media containing serial dilutions of this compound.[1][2]

  • Incubation: Incubate the treated, infected cells for a defined period (e.g., 48 hours).[1][2]

  • Supernatant Harvest: Collect the culture supernatant, which contains progeny virions.

  • Titration: Determine the viral titer in the harvested supernatant using a plaque assay or a 50% tissue culture infectious dose (TCID50) assay on fresh cell monolayers.[5]

  • Analysis: The EC50 is calculated as the compound concentration that reduces the viral titer by 50% compared to the vehicle-treated control.[1]

Viral RNA Quantification by RT-qPCR

This assay measures the effect of the compound on the replication of viral RNA. It is particularly useful for viruses that do not form plaques or for replicon systems.

Protocol:

  • Cell Seeding & Infection: Seed cells and infect with the virus (or for replicon cells, simply seed).[3]

  • Treatment: Add media containing various concentrations of this compound.

  • Incubation: Incubate for a specified time (e.g., 24-48 hours).[3]

  • RNA Extraction: Lyse the cells and extract total or viral RNA using a commercial kit.[3]

  • RT-qPCR: Perform reverse transcription quantitative PCR (RT-qPCR) using primers and probes specific to a viral gene. A host housekeeping gene (e.g., β-actin) is often used for normalization.[3]

  • Analysis: Calculate the reduction in viral RNA levels relative to the control. The EC50 is determined from the dose-response curve.[3]

Cytotoxicity Assays

It is crucial to assess the toxicity of the compound on the host cells to ensure that the observed antiviral effect is not due to cell death.

Protocol:

  • Cell Seeding: Seed cells in 96-well plates at the same density and for the same duration as the corresponding antiviral assay.[3]

  • Compound Incubation: Treat the uninfected cells with the same serial dilutions of this compound used in the antiviral assays.[2][3]

  • Viability Measurement: After the incubation period, add a viability reagent such as MTT, CellTiter-Blue, or CellTiter-Glo.[2][3][5] These reagents measure metabolic activity, which correlates with cell viability.

  • Reading: Measure the output (absorbance or fluorescence/luminescence) using a plate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. The CC50 is the compound concentration that reduces cell viability by 50%.[3]

Cytotoxicity_Assay_Workflow A 1. Seed cells in 96-well plates B 2. Add serial dilutions of this compound A->B C 3. Incubate for same duration as antiviral assay B->C D 4. Add cell viability reagent (e.g., MTT) C->D E 5. Measure signal (absorbance/fluorescence) D->E F 6. Calculate % viability and determine CC50 E->F

Figure 3. General workflow for a cell-based cytotoxicity assay.

Conclusion

This compound is a broad-spectrum antiviral agent with potent in vitro activity against a significant number of clinically relevant RNA viruses from the Flaviviridae and Caliciviridae families. Its mechanism as an RdRp inhibitor and chain terminator is well-established.[1][2] While development was halted due to toxicity observed in animal models, this compound remains a critical reference compound and a valuable scaffold for the development of new, safer nucleoside analog inhibitors for the treatment of viral diseases.[3][4]

References

An In-depth Technical Guide to the Antiviral Agent NITD008: Molecular Target and Cellular Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NITD008 is a novel adenosine analog that has demonstrated potent antiviral activity against a broad spectrum of RNA viruses, particularly within the Flaviviridae family.[1][2][3] This technical guide provides a comprehensive overview of this compound, focusing on its molecular target, its mechanism of action within cellular pathways, and detailed experimental protocols for its evaluation. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of antiviral therapeutics.

Molecular Target and Mechanism of Action

The primary molecular target of this compound is the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of RNA viruses.[2][4][5] As a nucleoside analog, this compound functions as a chain terminator during viral RNA synthesis.[2][4]

The process begins with the cellular uptake of this compound, which is then intracellularly converted into its active triphosphate form (this compound-TP) by host cell kinases. This active metabolite structurally mimics the natural adenosine triphosphate (ATP). During viral RNA replication, the viral RdRp incorporates this compound-TP into the nascent RNA strand. However, the modification at the 2' position of the ribose sugar in this compound prevents the formation of a phosphodiester bond with the subsequent nucleotide, thereby terminating the elongation of the RNA chain and halting viral replication.[4]

dot

NITD008_Mechanism_of_Action cluster_Cell Host Cell This compound This compound (prodrug) Host_Kinases Host Kinases This compound->Host_Kinases Phosphorylation NITD008_TP This compound-TP (active form) Viral_RNA_Replication Viral RNA Replication NITD008_TP->Viral_RNA_Replication Incorporation by RdRp Host_Kinases->NITD008_TP Chain_Termination RNA Chain Termination Viral_RNA_Replication->Chain_Termination Viral_RdRp Viral RdRp Viral_RdRp->Viral_RNA_Replication Inhibition_of_Replication Inhibition of Viral Replication Chain_Termination->Inhibition_of_Replication Extracellular_this compound Extracellular this compound Extracellular_this compound->this compound Cellular Uptake Viral_Titer_Reduction_Assay Start Start Seed_Cells Seed Host Cells (e.g., Vero) Start->Seed_Cells Infect_Cells Infect Cells with Virus (MOI = 0.1) Seed_Cells->Infect_Cells Add_this compound Add Serial Dilutions of this compound Infect_Cells->Add_this compound Incubate Incubate for 48h Add_this compound->Incubate Harvest Harvest Supernatant Incubate->Harvest Plaque_Assay Perform Plaque Assay on Susceptible Cells (e.g., BHK-21) Harvest->Plaque_Assay Calculate_EC50 Calculate EC50 Plaque_Assay->Calculate_EC50 End End Calculate_EC50->End Experimental_Workflow_Relationship Antiviral_Assays Antiviral Activity Assays VTR Viral Titer Reduction Antiviral_Assays->VTR RTqPCR RT-qPCR Antiviral_Assays->RTqPCR CPE CPE Assay Antiviral_Assays->CPE EC50 Determine EC50 (Antiviral Potency) VTR->EC50 RTqPCR->EC50 CPE->EC50 Biochemical_Assay Biochemical Assay RdRp_Assay RdRp Assay Biochemical_Assay->RdRp_Assay IC50 Determine IC50 (Enzyme Inhibition) RdRp_Assay->IC50 Cytotoxicity_Assay Cytotoxicity Assay MTT MTT Assay Cytotoxicity_Assay->MTT CTG CellTiter-Glo Cytotoxicity_Assay->CTG CC50 Determine CC50 (Cellular Toxicity) MTT->CC50 CTG->CC50 Therapeutic_Index Calculate Therapeutic Index (CC50 / EC50) EC50->Therapeutic_Index CC50->Therapeutic_Index

References

An In-depth Technical Guide to the Chemical Properties of NITD008

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NITD008 is a potent adenosine analog with broad-spectrum antiviral activity against a range of RNA viruses, most notably flaviviruses such as Dengue, Zika, and West Nile virus, as well as caliciviruses.[1][2] Its mechanism of action centers on the inhibition of the viral RNA-dependent RNA polymerase (RdRp), acting as a chain terminator during viral RNA synthesis.[3][4] This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, antiviral efficacy, and relevant experimental protocols for the study of this compound. The information is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of antiviral therapeutics.

Chemical Properties

This compound, with the IUPAC name (2R,3R,4R,5R)-2-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-3-ethynyl-5-(hydroxymethyl)tetrahydrofuran-3,4-diol, is classified as an adenosine nucleoside analog.[2] Key structural modifications compared to adenosine include the substitution of the N-7 of the purine ring with a carbon atom and the addition of an ethynyl group at the 2' position of the ribose sugar.[3] These modifications are crucial for its antiviral activity.

PropertyValueReference
IUPAC Name (2R,3R,4R,5R)-2-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-3-ethynyl-5-(hydroxymethyl)tetrahydrofuran-3,4-diol[2]
Molecular Formula C₁₃H₁₄N₄O₄[2]
Molar Mass 290.279 g/mol [2]
CAS Number 1044589-82-3[2]
Class Adenosine Analog (Nucleoside Analog)[2]
Solubility Soluble to 20 mM in DMSO[5]

Mechanism of Action

This compound is a prodrug that, once inside the host cell, is metabolized to its active triphosphate form (this compound-TP). This triphosphate derivative acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp).[3][4] The viral RdRp mistakenly incorporates this compound-TP into the nascent viral RNA strand. Due to the modification at the 2' position of the ribose, the incorporated this compound molecule lacks the necessary 3'-hydroxyl group for the formation of the next phosphodiester bond, leading to premature termination of the growing RNA chain.[3][4] This disruption of viral RNA synthesis effectively halts viral replication.

cluster_0 Viral Replication Cycle cluster_1 Mechanism of this compound Inhibition Viral Entry Viral Entry Uncoating Uncoating Viral Entry->Uncoating Translation Translation Uncoating->Translation RNA Replication RNA Replication Translation->RNA Replication Assembly Assembly RNA Replication->Assembly RdRp Viral RNA-dependent RNA Polymerase (RdRp) Release Release Assembly->Release This compound This compound (Prodrug) Cellular Kinases Cellular Kinases This compound->Cellular Kinases Phosphorylation NITD008_TP This compound-TP (Active Form) Cellular Kinases->NITD008_TP NITD008_TP->RdRp Competitive Inhibition Chain Termination RNA Chain Termination RdRp->Chain Termination Incorporation into viral RNA

Caption: Flavivirus replication cycle and the inhibitory mechanism of this compound.

Antiviral Activity

This compound has demonstrated potent antiviral activity against a wide array of RNA viruses in vitro. The following tables summarize the 50% effective concentration (EC₅₀) and 50% cytotoxic concentration (CC₅₀) values reported in various studies.

Table 1: Antiviral Activity of this compound against Flaviviruses
VirusCell LineEC₅₀ (µM)Reference
Dengue Virus (DENV-2)Vero0.64[3][6]
Dengue Virus (DENV-2)Huh-70.38[7]
West Nile Virus (WNV)VeroNot specified, but potent inhibition[3]
Yellow Fever Virus (YFV)VeroNot specified, but potent inhibition[3]
Powassan Virus (POWV)VeroNot specified, but potent inhibition[3]
Zika Virus (ZIKV)VeroPotent inhibition[8]
Hepatitis C Virus (HCV)Huh-7 (replicon)0.11[6]
Tick-Borne Encephalitis Virus (TBEV)A5493 - 9[9]
Omsk Hemorrhagic Fever Virus (OHFV)A5493 - 9[9]
Kyasanur Forest Disease Virus (KFDV)A5493 - 9[9]
Alkhurma Hemorrhagic Fever Virus (AHFV)A5493 - 9[9]
Table 2: Antiviral Activity of this compound against Other Viruses
VirusCell LineEC₅₀ (µM)Reference
Murine Norovirus (MNV)RAW264.70.91[1]
Feline Calicivirus (FCV)CRFK0.94[1]
Norwalk RepliconHuh70.21[1]
Enterovirus 71 (EV71)Not specifiedPotent inhibition[1]
Hepatitis E VirusNot specifiedPotent inhibition[1]
Table 3: Cytotoxicity of this compound
Cell LineCC₅₀ (µM)Reference
Vero>50[3]
RAW264.715.7[1]
CRFK>120[1]
Huh7>120[1]
A549>100[9]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the antiviral properties of this compound.

Plaque Reduction Assay

This assay is the gold standard for determining the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds.

Cell Seeding 1. Seed host cells in multi-well plates Viral Infection 2. Infect cell monolayer with virus at a specific MOI Cell Seeding->Viral Infection Compound Treatment 3. Add serial dilutions of This compound to the wells Viral Infection->Compound Treatment Overlay 4. Add semi-solid overlay to restrict virus spread Compound Treatment->Overlay Incubation 5. Incubate to allow plaque formation Overlay->Incubation Staining 6. Fix and stain cells (e.g., with crystal violet) Incubation->Staining Plaque Counting 7. Count plaques and calculate % inhibition Staining->Plaque Counting

Caption: Workflow of a plaque reduction assay.

Methodology:

  • Cell Seeding: Seed a confluent monolayer of susceptible host cells (e.g., Vero, BHK-21) in 6- or 12-well plates.

  • Virus Dilution: Prepare serial dilutions of the virus stock in an appropriate medium.

  • Infection: Remove the growth medium from the cells and infect the monolayer with the virus dilutions. Incubate for 1-2 hours to allow for viral adsorption.

  • Compound Addition: After adsorption, remove the virus inoculum and add a semi-solid overlay medium (e.g., containing agarose or methylcellulose) with varying concentrations of this compound.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days), depending on the virus.

  • Fixation and Staining: Fix the cells with a solution like 10% formalin and then stain with a dye such as 0.1% crystal violet. The viable cells will be stained, while the areas of viral-induced cell death (plaques) will remain clear.

  • Data Analysis: Count the number of plaques in each well. The EC₅₀ value is calculated as the concentration of this compound that reduces the number of plaques by 50% compared to the untreated control.

RT-qPCR for Viral Load Quantification

This method is used to quantify the amount of viral RNA in a sample, providing a measure of viral replication.

RNA Extraction 1. Extract total RNA from infected cell culture supernatant or cell lysate Reverse Transcription 2. Synthesize complementary DNA (cDNA) from viral RNA using reverse transcriptase RNA Extraction->Reverse Transcription qPCR 3. Amplify viral cDNA using specific primers and probes in a real-time PCR instrument Reverse Transcription->qPCR Data Analysis 4. Quantify viral RNA based on the Ct value relative to a standard curve qPCR->Data Analysis

Caption: Workflow of RT-qPCR for viral load quantification.

Methodology:

  • Sample Preparation: Infect cells with the virus in the presence of different concentrations of this compound. At a specified time post-infection, collect the cell culture supernatant or lyse the cells.

  • RNA Extraction: Isolate total RNA from the samples using a commercial RNA extraction kit.

  • Reverse Transcription (RT): Convert the viral RNA to complementary DNA (cDNA) using a reverse transcriptase enzyme and virus-specific primers or random hexamers.

  • Quantitative PCR (qPCR): Perform qPCR using the synthesized cDNA as a template, along with primers and a probe specific to a conserved region of the viral genome. The amplification is monitored in real-time by detecting the fluorescence emitted by the probe.

  • Data Analysis: The cycle threshold (Ct) value, which is the cycle number at which the fluorescence signal crosses a certain threshold, is determined for each sample. A standard curve is generated using known quantities of viral RNA to correlate Ct values with viral copy numbers. The reduction in viral RNA levels in the presence of this compound is then calculated.

Cell Viability Assay (CellTiter-Blue®)

This assay is used to determine the cytotoxicity of the compound on the host cells.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density.

  • Compound Addition: Add serial dilutions of this compound to the wells and incubate for a period that corresponds to the duration of the antiviral assay (e.g., 48 hours).

  • Reagent Addition: Add the CellTiter-Blue® reagent to each well. This reagent contains resazurin, which is converted to the fluorescent resorufin by metabolically active cells.

  • Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm using a plate reader.

  • Data Analysis: The fluorescence intensity is directly proportional to the number of viable cells. The CC₅₀ value is calculated as the concentration of this compound that reduces cell viability by 50% compared to the untreated control.

In Vitro RNA-dependent RNA Polymerase (RdRp) Assay

This biochemical assay directly measures the inhibitory effect of the triphosphate form of this compound on the viral polymerase activity.

Methodology:

  • Synthesis of this compound-TP: The triphosphate derivative of this compound (ppp-NITD008) is chemically synthesized.

  • Reaction Setup: The RdRp reaction is typically performed in a mixture containing a purified recombinant viral RdRp enzyme, a synthetic RNA template-primer, ribonucleoside triphosphates (rNTPs, including a radiolabeled or fluorescently labeled nucleotide), and varying concentrations of ppp-NITD008.

  • Incubation: The reaction is incubated at an optimal temperature (e.g., 30-37°C) for a specific duration to allow for RNA synthesis.

  • Termination and Analysis: The reaction is stopped, and the RNA products are separated by denaturing polyacrylamide gel electrophoresis (PAGE).

  • Data Analysis: The incorporation of the labeled nucleotide is visualized by autoradiography or fluorescence imaging. The intensity of the full-length RNA product band is quantified. The IC₅₀ value is determined as the concentration of ppp-NITD008 that inhibits the RdRp activity by 50%. The presence of shorter RNA fragments in the presence of ppp-NITD008 provides evidence of chain termination.

In Vivo Efficacy and Toxicity

Pre-clinical studies in animal models have been conducted to evaluate the in vivo efficacy and safety of this compound. In a mouse model of Dengue virus infection, oral administration of this compound was shown to suppress peak viremia, reduce cytokine elevation, and prevent mortality.[3][4] However, further development of this compound for human use was halted due to toxicity observed in dogs after prolonged treatment.[1] Despite this, this compound remains a valuable research tool and a scaffold for the development of new, less toxic nucleoside analog inhibitors.

Conclusion

This compound is a well-characterized adenosine analog with potent and broad-spectrum antiviral activity. Its mechanism as a chain terminator of viral RNA synthesis is well-established. While in vivo toxicity has limited its clinical development, this compound serves as a crucial reference compound for the discovery and development of next-generation antiviral drugs targeting viral polymerases. The detailed chemical properties and experimental protocols provided in this guide are intended to facilitate further research into this important class of antiviral agents.

References

The Role of NITD008 in the Inhibition of RNA-Dependent RNA Polymerase: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NITD008, a novel adenosine analog, has demonstrated significant potential as a broad-spectrum antiviral agent. Its primary mechanism of action involves the inhibition of viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for the replication of numerous RNA viruses. This technical guide provides an in-depth analysis of this compound's core function, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism and associated research workflows. The information compiled herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the discovery and development of antiviral therapeutics.

Introduction

RNA viruses represent a significant and ongoing threat to global public health, as evidenced by epidemics and pandemics caused by pathogens such as Dengue virus, Zika virus, and Hepatitis C virus. A key enzyme in the life cycle of these viruses is the RNA-dependent RNA polymerase (RdRp), which is responsible for the replication of the viral RNA genome. The absence of a homologous enzyme in host cells makes RdRp an attractive target for selective antiviral therapy.

This compound is a 7-deaza-2'-C-acetylene-adenosine analog that has shown potent inhibitory activity against a wide range of flaviviruses and other RNA viruses[1][2]. It functions as a nucleoside analog inhibitor, undergoing intracellular phosphorylation to its active triphosphate form. This active metabolite then competes with the natural nucleotide triphosphate for incorporation into the nascent viral RNA chain by the RdRp, leading to premature chain termination and the cessation of viral replication[1][3]. This guide delves into the technical details of this compound's interaction with RdRp, providing the scientific community with a consolidated repository of its biochemical and antiviral properties.

Mechanism of Action

This compound exerts its antiviral effect through a well-defined mechanism of action that culminates in the termination of viral RNA synthesis. As a nucleoside analog, it requires intracellular metabolic activation to become a pharmacologically active inhibitor of the viral RdRp.

Intracellular Activation Pathway

Upon entry into the host cell, this compound is sequentially phosphorylated by host cell kinases to its triphosphate derivative, ppp-NITD008. This process is essential for its antiviral activity, as the monophosphate and diphosphate forms are not recognized by the viral polymerase.

G This compound This compound (Extracellular) NITD008_intra This compound (Intracellular) This compound->NITD008_intra Cellular Uptake NITD008_MP This compound-Monophosphate NITD008_intra->NITD008_MP Host Kinase NITD008_DP This compound-Diphosphate NITD008_MP->NITD008_DP Host Kinase ppp_this compound ppp-NITD008 (Active Triphosphate Form) NITD008_DP->ppp_this compound Host Kinase

Intracellular activation of this compound.
Inhibition of RNA-Dependent RNA Polymerase

The active triphosphate form, ppp-NITD008, acts as a competitive inhibitor of the natural adenosine triphosphate (ATP) for the viral RdRp. Once incorporated into the growing RNA strand, the modified ribose of this compound prevents the formation of the subsequent phosphodiester bond, thereby causing immediate chain termination[1][3].

G cluster_0 Viral RNA Replication cluster_1 Inhibition by this compound RdRp Viral RdRp Growing_RNA Nascent RNA Strand RdRp->Growing_RNA Elongation RNA_Template Viral RNA Template RNA_Template->RdRp NTPs Natural NTPs (ATP, GTP, CTP, UTP) NTPs->RdRp ppp_this compound ppp-NITD008 RdRp_inhibited Viral RdRp ppp_this compound->RdRp_inhibited Competitive Binding Terminated_RNA Terminated RNA Strand RdRp_inhibited->Terminated_RNA Incorporation & Chain Termination RNA_Template_inhibited Viral RNA Template RNA_Template_inhibited->RdRp_inhibited

Mechanism of RdRp inhibition by ppp-NITD008.

Quantitative Data

The efficacy of this compound has been quantified through various in vitro and cell-based assays. The following tables summarize the key inhibitory concentrations against different viral polymerases and viruses.

Table 1: Inhibition of Viral RNA-Dependent RNA Polymerase
Virus TargetAssay TypeIC50 (µM)Reference
Dengue Virus 2 (DENV-2)RdRp Primer Extension0.31[1]
Table 2: Antiviral Activity (EC50 Values)
VirusCell LineEC50 (µM)Reference
Dengue Virus 1 (DENV-1)Vero>10[4]
Dengue Virus 2 (DENV-2)Vero0.64[1]
Dengue Virus 3 (DENV-3)Vero>10[4]
Dengue Virus 4 (DENV-4)Vero>10[4]
West Nile Virus (WNV)VeroNot specified, potent inhibition[1]
Yellow Fever Virus (YFV)VeroNot specified, potent inhibition[1]
Powassan Virus (POWV)VeroNot specified, potent inhibition[1]
Hepatitis C Virus (HCV)Huh-7 (replicon)0.11[1]
Zika Virus (GZ01/2016)Vero0.241[3]
Zika Virus (FSS13025/2010)Vero0.137[3]
Feline Calicivirus (FCV)CRFK0.94[5]
Murine Norovirus (MNV)RAW264.70.91[5]
Norwalk Virus (replicon)HG230.21[5]
Tick-borne Encephalitis Virus (TBEV)A5490.61 - 3.0[6]
Omsk Hemorrhagic Fever Virus (OHFV)A5490.91 - 9.0[6]
Kyasanur Forest Disease Virus (KFDV)A5491.15 - 3.0[6]
Alkhurma Hemorrhagic Fever Virus (AHFV)A5493.31 - 9.2[6]
Table 3: Cytotoxicity Data (CC50 Values)
Cell LineCC50 (µM)Reference
Vero>50[1]
RAW264.715.7[5]
CRFK>120[5]
HG23>120[5]
A549>100[6]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound's antiviral activity and mechanism of action.

Primer Extension-Based RdRp Assay

This biochemical assay directly measures the inhibitory effect of the triphosphate form of this compound on the enzymatic activity of viral RdRp.

Workflow:

G start Start prep_template Prepare RNA Template and Primer start->prep_template prep_reaction Prepare RdRp Reaction Mix (Enzyme, Buffer, cold NTPs) prep_template->prep_reaction add_inhibitor Add ppp-NITD008 (various concentrations) prep_reaction->add_inhibitor add_radiolabel Add Radiolabeled NTP (e.g., [α-33P]GTP) add_inhibitor->add_radiolabel initiate_reaction Initiate Reaction add_radiolabel->initiate_reaction incubate Incubate at 30°C initiate_reaction->incubate terminate_reaction Terminate Reaction (e.g., with formamide) incubate->terminate_reaction gel_electrophoresis Denaturing Polyacrylamide Gel Electrophoresis terminate_reaction->gel_electrophoresis analyze Analyze Gel (PhosphorImager) gel_electrophoresis->analyze quantify Quantify RNA Products and Calculate IC50 analyze->quantify end End quantify->end

Workflow for the Primer Extension-Based RdRp Assay.

Detailed Steps:

  • RNA Template and Primer Annealing: A synthetic RNA template and primer are annealed by incubation at an elevated temperature followed by slow cooling.

  • Reaction Mixture Preparation: The RdRp reaction mixture is prepared containing the purified viral RdRp enzyme, reaction buffer, and a mixture of non-radiolabeled ("cold") nucleotide triphosphates.

  • Inhibitor Addition: Serial dilutions of ppp-NITD008 are added to the reaction mixtures.

  • Initiation of Reaction: The reaction is initiated by the addition of a radiolabeled nucleotide triphosphate (e.g., [α-³³P]GTP)[1].

  • Incubation: The reaction is allowed to proceed at the optimal temperature for the enzyme (e.g., 30°C) for a defined period.

  • Termination: The reaction is stopped by the addition of a denaturing loading buffer, typically containing formamide.

  • Gel Electrophoresis: The RNA products are separated by size using denaturing polyacrylamide gel electrophoresis.

  • Analysis and Quantification: The gel is exposed to a phosphor screen, and the radiolabeled RNA products are visualized and quantified using a phosphorimager. The intensity of the bands corresponds to the amount of RNA synthesized. The IC50 value is calculated from the dose-response curve.

Viral Titer Reduction Assay (Plaque Reduction Assay)

This cell-based assay measures the ability of this compound to inhibit the production of infectious virus particles.

Workflow:

G start Start seed_cells Seed Susceptible Cells in Multi-well Plates start->seed_cells infect_cells Infect Cells with Virus (defined MOI) seed_cells->infect_cells add_compound Add this compound (serial dilutions) infect_cells->add_compound incubate_infection Incubate for Viral Replication add_compound->incubate_infection harvest_supernatant Harvest Supernatant incubate_infection->harvest_supernatant perform_plaque_assay Perform Plaque Assay on Fresh Cell Monolayers harvest_supernatant->perform_plaque_assay incubate_plaques Incubate for Plaque Formation perform_plaque_assay->incubate_plaques stain_and_count Stain Plaques and Count incubate_plaques->stain_and_count calculate_ec50 Calculate EC50 stain_and_count->calculate_ec50 end End calculate_ec50->end

Workflow for the Viral Titer Reduction Assay.

Detailed Steps:

  • Cell Seeding: A monolayer of susceptible cells (e.g., Vero cells) is prepared in multi-well plates.

  • Virus Infection: The cells are infected with the virus at a specific multiplicity of infection (MOI).

  • Compound Treatment: Immediately after infection, the culture medium is replaced with fresh medium containing serial dilutions of this compound.

  • Incubation: The infected and treated cells are incubated for a period that allows for multiple rounds of viral replication (e.g., 48 hours).

  • Supernatant Harvest: The culture supernatant, containing progeny virus particles, is collected.

  • Plaque Assay: Serial dilutions of the harvested supernatant are used to infect fresh monolayers of susceptible cells. After a short adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells.

  • Plaque Formation: The plates are incubated for several days to allow for the formation of plaques, which are localized areas of cell death caused by viral replication.

  • Staining and Counting: The cell monolayers are fixed and stained (e.g., with crystal violet), and the plaques are counted.

  • EC50 Calculation: The concentration of this compound that reduces the number of plaques by 50% compared to the untreated control is determined as the EC50 value.

Cell Viability (MTT) Assay

This assay is used to determine the cytotoxicity of this compound and to establish a therapeutic window.

Workflow:

G start Start seed_cells Seed Cells in 96-well Plates start->seed_cells add_compound Add this compound (serial dilutions) seed_cells->add_compound incubate_compound Incubate for a Defined Period (e.g., 48 hours) add_compound->incubate_compound add_mtt Add MTT Reagent incubate_compound->add_mtt incubate_mtt Incubate to Allow Formazan Formation add_mtt->incubate_mtt solubilize Add Solubilizing Agent (e.g., DMSO, SDS) incubate_mtt->solubilize read_absorbance Read Absorbance (spectrophotometer) solubilize->read_absorbance calculate_cc50 Calculate CC50 read_absorbance->calculate_cc50 end End calculate_cc50->end

References

Initial Studies on NITD008 for Dengue Virus: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial preclinical studies on NITD008, a potent adenosine analog inhibitor of the dengue virus (DENV). This compound has demonstrated significant antiviral activity against all four serotypes of DENV and other flaviviruses in both in vitro and in vivo models. This document synthesizes key findings, experimental methodologies, and the mechanism of action of this compound, offering a valuable resource for researchers in the field of antiviral drug development.

Core Findings and Quantitative Data

This compound has been identified as a powerful inhibitor of DENV replication.[1] It is an adenosine analog that shows broad-spectrum antiviral activity against many flaviviruses, including dengue virus, West Nile virus, yellow fever virus, and Zika virus.[2] However, its development was halted due to toxicity observed in preclinical animal studies.[2][3]

In Vitro Efficacy

This compound has demonstrated potent inhibition of all four dengue virus serotypes in various cell lines. The half-maximal effective concentration (EC50) values vary depending on the DENV serotype, virus strain, and the cell line used in the assay.

DENV Serotype Virus Strain Cell Line EC50 (µM) Reference
DENV-2NGC-NlucHuh70.38[4]
DENV-2D2S10-4.2x10⁻⁶ M (4.2 µM)[5]
DENV-1WP74-1.8x10⁻⁵ M (18 µM)[5]
DENV-3C0360/94-4.6x10⁻⁶ M (4.6 µM)[5]
DENV-4703-4-1.5x10⁻⁵ M (15 µM)[5]
DENV-4TVP-376-9.8x10⁻⁶ M (9.8 µM)[5]
DENV-2-Vero0.64[1][6]
HCV (replicon)Genotype 1bHuh-70.11[1]
In Vivo Efficacy in AG129 Mice

Studies using AG129 mice, which are deficient in interferon receptors and susceptible to DENV infection, have demonstrated the in vivo efficacy of this compound.

DENV Serotype/Strain Treatment Regimen Key Outcomes Reference
DENV-2 (TSV01)≥10 mg/kgReduced peak viremia by >4.8-fold, complete protection from death.[1]
DENV-1 (WP 74), DENV-2 (D2S10), DENV-3 (C0360/94), DENV-4 (703-4)Not specifiedModulated disease course for all four serotypes, prevented lethality in DENV-3 infected mice.[5]
DENV-2 and DENV-3Not specifiedSignificantly lower viral RNA levels on day 3 post-infection compared to controls.[5]

Mechanism of Action

This compound is a nucleoside analog that targets the viral RNA-dependent RNA polymerase (RdRp).[1] After entering the host cell, this compound is converted into its triphosphate form. This active metabolite then acts as a chain terminator during viral RNA synthesis. By incorporating into the growing RNA strand, it halts further elongation, thereby inhibiting viral replication.[1][7]

NITD008_Mechanism_of_Action cluster_cell Host Cell cluster_virus Dengue Virus This compound This compound Cellular_Kinases Cellular Kinases This compound->Cellular_Kinases Phosphorylation NITD008_TP This compound-TP (Active Form) DENV_RdRp DENV RdRp NITD008_TP->DENV_RdRp Incorporation Cellular_Kinases->NITD008_TP DENV_RNA DENV Genomic RNA (Template) DENV_RNA->DENV_RdRp Template Binding Nascent_RNA Nascent Viral RNA DENV_RdRp->Nascent_RNA RNA Synthesis Terminated_RNA Terminated RNA Strand DENV_RdRp->Terminated_RNA Chain Termination Nascent_RNA->Terminated_RNA DENV DENV Particle DENV->DENV_RNA Viral Entry & Uncoating

Caption: Mechanism of action of this compound in inhibiting DENV replication.

Experimental Protocols

In Vitro Antiviral Assays

1. Viral Titer Reduction Assay:

  • Objective: To determine the EC50 of this compound against different DENV serotypes.

  • Cell Lines: Vero, BHK-21, A549, Huh-7, or primary human peripheral blood mononuclear cells (PBMCs).[1]

  • Methodology:

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in culture medium.

    • Pre-incubate cells with the diluted compound for a specified time.

    • Infect the cells with a known titer of DENV.

    • After an incubation period (e.g., 48 hours), collect the culture supernatant.[8]

    • Determine the viral titer in the supernatant using a plaque assay on a susceptible cell line (e.g., Vero cells).

    • The EC50 value is calculated as the compound concentration that reduces the viral titer by 50% compared to the untreated control.

2. Plaque Assay:

  • Objective: To quantify infectious virus particles.

  • Cell Line: Typically Vero cells.

  • Methodology:

    • Seed Vero cells in 6-well or 12-well plates to form a confluent monolayer.

    • Prepare serial dilutions of the virus-containing supernatant.

    • Inoculate the cell monolayers with the virus dilutions and allow for adsorption.

    • Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells.

    • Incubate for several days until visible plaques (zones of cell death) are formed.

    • Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

    • Calculate the viral titer in plaque-forming units per milliliter (PFU/mL).

Antiviral_Assay_Workflow cluster_preparation Preparation cluster_infection Infection & Treatment cluster_quantification Quantification Cell_Seeding Seed Cells in Plates Pre_incubation Pre-incubate Cells with this compound Cell_Seeding->Pre_incubation Compound_Dilution Prepare this compound Dilutions Compound_Dilution->Pre_incubation Infection Infect Cells with DENV Pre_incubation->Infection Incubation Incubate for 48h Infection->Incubation Supernatant_Collection Collect Supernatant Incubation->Supernatant_Collection Plaque_Assay Perform Plaque Assay Supernatant_Collection->Plaque_Assay EC50_Calculation Calculate EC50 Plaque_Assay->EC50_Calculation

Caption: Workflow for a typical in vitro antiviral assay.

In Vivo Efficacy Studies in AG129 Mouse Model
  • Objective: To evaluate the in vivo antiviral efficacy of this compound.

  • Animal Model: AG129 mice (deficient in IFN-α/β and IFN-γ receptors).[1]

  • Virus Strains: DENV-2 (TSV01 or D2S10), DENV-1 (WP 74), DENV-3 (C0360/94), DENV-4 (703-4).[1][5]

  • Methodology:

    • Infect AG129 mice with a lethal dose of DENV.

    • Administer this compound orally at various dosages starting at a specified time point post-infection.

    • Monitor the mice daily for clinical signs of disease and mortality.

    • Collect blood samples at different time points to measure viremia (viral load) using RT-PCR or plaque assay.

    • Measure cytokine levels in the blood to assess the inflammatory response.[1]

    • Evaluate the efficacy based on survival rates, reduction in viremia, and amelioration of disease symptoms.

Toxicity Profile

While this compound showed promising efficacy, preclinical toxicity studies revealed safety concerns. A no-observed-adverse-effect-level (NOAEL) was achieved in rats dosed orally at 50 mg/kg daily for one week.[1] However, a NOAEL could not be established in rats and dogs after two weeks of daily dosing, which ultimately halted its clinical development.[1][3]

Conclusion

The initial studies on this compound provided a crucial proof-of-concept for the development of nucleoside inhibitors against the dengue virus. Its potent pan-serotype antiviral activity and well-defined mechanism of action as an RdRp chain terminator have made it a valuable research tool. Despite its own developmental discontinuation due to toxicity, this compound has served as a benchmark and a scaffold for the development of safer and more effective second-generation adenosine-based inhibitors for the treatment of flavivirus infections.

References

NITD008: A Comprehensive Technical Guide for Researchers of Emerging Viruses

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Whitepaper on the Core Antiviral Properties and Research Applications of a Potent Adenosine Analog Inhibitor

Introduction

The continuous emergence and re-emergence of viral pathogens present a significant and ongoing threat to global public health. The development of broad-spectrum antiviral agents is a critical component of pandemic preparedness and response. NITD008, an adenosine nucleoside analog, has been identified as a potent inhibitor of a wide range of RNA viruses, particularly within the Flaviviridae family.[1][2][3] Although its development for clinical use in humans was halted due to toxicity concerns in preclinical animal studies, this compound remains an invaluable research tool for virologists and drug development professionals.[2][3] Its well-defined mechanism of action and broad-spectrum activity make it an excellent positive control for antiviral screening assays and a valuable probe for studying the replication of numerous emerging viruses. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, antiviral spectrum, quantitative efficacy data, and detailed experimental protocols for its use in a research setting.

Mechanism of Action

This compound is a nucleoside analog that targets the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of RNA viruses. As an adenosine analog, this compound is incorporated into the nascent viral RNA chain during replication. However, the modification at the 2' position of the ribose sugar prevents the formation of a phosphodiester bond with the subsequent nucleotide, leading to premature chain termination and the cessation of viral RNA synthesis.[1][3][4] The triphosphate form of this compound directly inhibits the RdRp activity of Dengue virus, confirming its role as a chain terminator.[1][3][4] This targeted mechanism of action confers a high degree of specificity for viral polymerases, although off-target effects on host polymerases at high concentrations cannot be entirely ruled out and are a likely contributor to its observed toxicity in vivo.

NITD008_Mechanism_of_Action cluster_virus Viral RNA Replication cluster_host Host Cell Viral_RNA_Template Viral RNA Template RdRp RNA-dependent RNA Polymerase (RdRp) Viral_RNA_Template->RdRp Nascent_RNA Growing RNA Strand RdRp->Nascent_RNA RNA Synthesis Terminated_RNA Terminated RNA Strand RdRp->Terminated_RNA Chain Termination Nucleotides Cellular Nucleotides (ATP, GTP, CTP, UTP) Nucleotides->RdRp This compound This compound (Adenosine Analog) NITD008_TP This compound-Triphosphate This compound->NITD008_TP Host Kinases NITD008_TP->RdRp Competitive Inhibition

Figure 1: Mechanism of Action of this compound.

Antiviral Spectrum and Efficacy

This compound has demonstrated potent antiviral activity against a broad range of viruses, primarily within the Flaviviridae family. This includes significant inhibition of all four serotypes of Dengue virus (DENV), Zika virus (ZIKV), West Nile virus (WNV), Yellow Fever virus (YFV), and Powassan virus (PWV).[1][2] Its efficacy extends to other members of the Flaviviridae family, such as Hepatitis C virus (HCV).[1][5] Furthermore, research has shown that this compound is also effective against certain members of the Caliciviridae and Picornaviridae families, such as norovirus and enterovirus 71 (EV71), respectively.[6][7] However, it does not show inhibitory activity against non-flaviviruses like Western equine encephalitis virus (an alphavirus) and vesicular stomatitis virus (a rhabdovirus).[1]

Quantitative Antiviral Data

The following tables summarize the in vitro efficacy and cytotoxicity of this compound against various viruses in different cell lines.

Table 1: In Vitro Efficacy of this compound against Flaviviruses

VirusStrainCell LineAssay TypeEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
Dengue Virus 2 (DENV-2)TSV01VeroViral Titer Reduction0.64>50>78[1][4]
Dengue Virus 2 (DENV-2)NGC-NlucHuh7Nanoluciferase Reporter0.38Not ReportedNot Reported
Dengue Virus (DENV)Not SpecifiedNot SpecifiedYield Reduction4-18Not ReportedNot Reported[8]
Zika Virus (ZIKV)GZ01/2016VeroViral Titer Reduction0.241Not ReportedNot Reported[9]
Zika Virus (ZIKV)FSS13025/2010VeroViral Titer Reduction0.137Not ReportedNot Reported[9]
Hepatitis C Virus (HCV)Genotype 1bHuh-7Luciferase Replicon0.11>50>454[1][10]
Hepatitis C Virus (HCV)Genotype 2aHuh-7Infectious Virus0.0087>20>2299[5]
Tick-Borne Encephalitis Virus (TBEV)Not SpecifiedA549CPE Assay0.61 - 3.31>100>30 - >164[11]
Alkhurma Hemorrhagic Fever Virus (AHFV)Not SpecifiedA549CPE Assay3.31>100>30[11]
Kyasanur Forest Disease Virus (KFDV)Not SpecifiedA549CPE Assay0.61>100>164[11]
Omsk Hemorrhagic Fever Virus (OHFV)Not SpecifiedA549CPE Assay0.61>100>164[11]

Table 2: In Vitro Efficacy of this compound against Other RNA Viruses

VirusStrainCell LineAssay TypeEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
Murine Norovirus (MNV)Not SpecifiedRAW264.7Plaque Reduction0.9115.717.2[6]
Feline Calicivirus (FCV)Not SpecifiedCRFKPlaque Reduction0.94>120>127.6[6]
Norwalk VirusRepliconHG23RT-qPCR0.21>120>571.4
Enterovirus 71 (EV71)Not SpecifiedNot SpecifiedNot Specified0.67119.97~179[7]

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound as a research tool.

Plaque Reduction Neutralization Test (PRNT) for Antiviral Efficacy

This protocol is designed to determine the concentration of this compound required to reduce the number of viral plaques by 50% (EC50).

Materials:

  • Vero or BHK-21 cells

  • 6-well or 12-well cell culture plates

  • Virus stock of interest (e.g., DENV, ZIKV, WNV)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • DMEM with 2% FBS

  • This compound stock solution (in DMSO)

  • Agarose or Methylcellulose overlay medium

  • Crystal Violet staining solution (0.5% Crystal Violet in 20% ethanol)

  • Formalin (10%) or 4% Paraformaldehyde

Procedure:

  • Cell Seeding: Seed Vero or BHK-21 cells in 6-well or 12-well plates to form a confluent monolayer overnight.

  • Compound Dilution: Prepare serial dilutions of this compound in DMEM with 2% FBS. A typical starting concentration is 100 µM, with 3- to 5-fold serial dilutions. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

  • Virus Preparation: Dilute the virus stock in DMEM with 2% FBS to a concentration that will yield 50-100 plaques per well.

  • Infection: Aspirate the growth medium from the cell monolayers and infect the cells with the prepared virus dilution. Incubate for 1 hour at 37°C to allow for viral adsorption.

  • Treatment: After the 1-hour incubation, remove the virus inoculum and add the serially diluted this compound or vehicle control to the respective wells.

  • Overlay: Add an equal volume of overlay medium (e.g., 2% agarose or methylcellulose in 2x DMEM) to each well and allow it to solidify at room temperature.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for a period appropriate for the virus to form visible plaques (typically 3-7 days).

  • Fixation and Staining: Fix the cells with 10% formalin or 4% paraformaldehyde for at least 30 minutes. After fixation, remove the overlay and stain the cell monolayer with Crystal Violet solution for 15-30 minutes.

  • Plaque Counting: Gently wash the plates with water and allow them to dry. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each this compound concentration relative to the vehicle control. Determine the EC50 value by plotting the percentage of plaque reduction against the log of the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay (MTT or CellTiter-Glo)

This protocol is used to determine the concentration of this compound that reduces cell viability by 50% (CC50).

Materials:

  • Cell line of interest (e.g., Vero, Huh-7, A549)

  • 96-well cell culture plates

  • Complete growth medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Solubilization solution (for MTT assay)

  • Plate reader (spectrophotometer for MTT, luminometer for CellTiter-Glo®)

Procedure (MTT Assay):

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium and add to the wells. Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.

  • Solubilization: Add solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control. Determine the CC50 value by plotting the percentage of cell viability against the log of the compound concentration.

Procedure (CellTiter-Glo® Assay):

  • Follow steps 1-3 of the MTT assay protocol.

  • Reagent Addition: Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Luminescence Reading: Shake the plate for 2 minutes and then read the luminescence using a luminometer.

  • Data Analysis: Calculate the percentage of cell viability and the CC50 value as described for the MTT assay.

Quantitative Reverse Transcription PCR (qRT-PCR) for Viral RNA Quantification

This protocol measures the reduction in viral RNA levels in infected cells treated with this compound.

Materials:

  • Infected and treated cell lysates

  • RNA extraction kit

  • Reverse transcriptase

  • qPCR master mix (e.g., SYBR Green or TaqMan)

  • Virus-specific primers and probe (for TaqMan)

  • Housekeeping gene primers (e.g., GAPDH, beta-actin) for normalization

  • qRT-PCR instrument

Procedure:

  • RNA Extraction: Extract total RNA from infected and this compound-treated cells using a commercial RNA extraction kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcriptase.

  • qPCR Reaction: Set up the qPCR reaction with the cDNA, qPCR master mix, and virus-specific primers (and probe if using TaqMan). Also, set up reactions for the housekeeping gene.

  • Thermal Cycling: Run the qPCR reaction in a real-time PCR instrument using an appropriate thermal cycling protocol.

  • Data Analysis: Determine the cycle threshold (Ct) values for the viral and housekeeping genes. Calculate the relative quantification of viral RNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.

Visualizations

Experimental Workflow for Antiviral Screening

The following diagram illustrates a typical workflow for screening antiviral compounds, using this compound as a positive control.

Antiviral_Screening_Workflow Start Start: Antiviral Screening Cell_Seeding Seed cells in multi-well plates Start->Cell_Seeding Compound_Addition Add test compounds, This compound (positive control), and vehicle (negative control) Cell_Seeding->Compound_Addition Cytotoxicity_Assay Perform cytotoxicity assay (e.g., MTT, CellTiter-Glo) Cell_Seeding->Cytotoxicity_Assay Virus_Infection Infect cells with virus Compound_Addition->Virus_Infection Incubation Incubate for a defined period Virus_Infection->Incubation Endpoint_Assay Perform endpoint assay (e.g., CPE, Plaque Assay, qRT-PCR) Incubation->Endpoint_Assay Data_Analysis Analyze data to determine EC50 Endpoint_Assay->Data_Analysis SI_Calculation Calculate Selectivity Index (SI = CC50 / EC50) Data_Analysis->SI_Calculation CC50_Analysis Analyze data to determine CC50 Cytotoxicity_Assay->CC50_Analysis CC50_Analysis->SI_Calculation End End: Identify Hits SI_Calculation->End

Figure 2: Antiviral Screening Workflow.

Resistance

The emergence of drug-resistant viral strains is a significant concern in antiviral therapy. For this compound, studies have shown that resistance can emerge, although the barrier to resistance may be high for some viruses. For instance, resistance mutations to this compound in EV71 have been mapped to the 3A and 3D polymerase regions.[7] In the case of HCV, a mutation in the NS5B polymerase (S282T) has been shown to confer resistance.[5] Interestingly, for some flaviviruses like DENV and WNV, no resistant viruses were recovered after prolonged culturing in the presence of the compound.[9]

Conclusion

This compound is a potent and broad-spectrum inhibitor of numerous emerging RNA viruses, with a well-characterized mechanism of action targeting the viral RdRp. While its clinical development has been discontinued, it serves as an indispensable research tool. Its reliability as a positive control in antiviral assays, coupled with its utility in probing the replication mechanisms of various viruses, solidifies its importance in the fields of virology and drug discovery. The data and protocols presented in this guide are intended to facilitate the effective use of this compound in research settings, ultimately contributing to the development of novel therapeutic strategies against emerging viral threats.

References

An In-depth Technical Guide to 7-Deaza-2'-C-acetylene-adenosine (NITD008): Core Characteristics and Antiviral Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Deaza-2'-C-acetylene-adenosine, also known as NITD008, is a potent nucleoside analog inhibitor with broad-spectrum antiviral activity. As a derivative of adenosine, its mechanism of action is centered on the inhibition of viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for the replication of many RNA viruses. Following intracellular phosphorylation to its active triphosphate form, this compound acts as a chain terminator during viral RNA synthesis. This technical guide provides a comprehensive overview of the fundamental chemical and biological characteristics of 7-Deaza-2'-C-acetylene-adenosine, including its antiviral activity, mechanism of action, and relevant experimental methodologies.

Core Chemical Characteristics

7-Deaza-2'-C-acetylene-adenosine is a modified purine nucleoside. The key structural modifications from the natural adenosine molecule are the substitution of the nitrogen at the 7-position of the purine ring with a carbon atom (a 7-deaza modification) and the addition of an acetylene group at the 2'-C position of the ribose sugar.

PropertyData
IUPAC Name (2R,3R,4R,5R)-2-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-3-ethynyl-5-(hydroxymethyl)tetrahydrofuran-3,4-diol
Synonyms This compound, 7-Deaza-2'-C-ethynyladenosine
CAS Number 1044589-82-3
Molecular Formula C₁₃H₁₄N₄O₄
Molecular Weight 290.28 g/mol

Antiviral Activity

This compound has demonstrated potent and selective inhibitory activity against a wide range of RNA viruses, particularly within the Flaviviridae family. Its efficacy has been documented against Dengue virus (all four serotypes), West Nile virus, Yellow Fever virus, Powassan virus, Zika virus, and Hepatitis C virus.[1] Additionally, it has shown activity against other viral families, including caliciviruses.[2]

Quantitative Antiviral Data

The following tables summarize the in vitro efficacy and cytotoxicity of 7-Deaza-2'-C-acetylene-adenosine against various viruses in different cell lines.

Table 1: Antiviral Activity (EC₅₀) of 7-Deaza-2'-C-acetylene-adenosine (this compound)

Virus (Strain)Cell LineEC₅₀ (µM)Reference(s)
Dengue Virus Type 2 (DENV-2)Vero0.64[1]
Dengue Virus (all serotypes)Vero4 - 18[3]
Hepatitis C Virus (HCV) repliconHuh-70.11[1]
Zika Virus (GZ01/2016)Vero0.241[4]
Zika Virus (FSS13025/2010)Vero0.137[4]
Feline Calicivirus (FCV)CRFK0.94[2]
Murine Norovirus (MNV)RAW264.70.91[2]
Human Norovirus replicon (Norwalk)HG230.21[2]
Tick-borne Encephalitis Virus (TBEV)A5493 - 9[5]
Alkhurma Hemorrhagic Fever Virus (AHFV)A5493 - 9[5]
Kyasanur Forest Disease Virus (KFDV)A5493 - 9[5]
Omsk Hemorrhagic Fever Virus (OHFV)A5493 - 9[5]

Table 2: Cytotoxicity (CC₅₀) of 7-Deaza-2'-C-acetylene-adenosine (this compound)

Cell LineCC₅₀ (µM)Reference(s)
Vero> 50[1]
A549> 100[5]
RAW264.715.7[2]
CRFK> 120[2]
HG23> 120[2]

Mechanism of Action

The antiviral activity of 7-Deaza-2'-C-acetylene-adenosine is attributed to its function as a chain terminator of viral RNA synthesis. As a nucleoside analog, it is a prodrug that requires intracellular activation.

Intracellular Activation

Upon entering a host cell, this compound is phosphorylated by host cell kinases to its active triphosphate form, 7-deaza-2'-C-acetylene-adenosine triphosphate. This process is initiated by adenosine kinase, which catalyzes the first phosphorylation step, followed by other nucleotide kinases that complete the conversion to the triphosphate metabolite.

Inhibition of Viral RNA-Dependent RNA Polymerase (RdRp)

The triphosphate form of this compound mimics the natural adenosine triphosphate (ATP) and is recognized as a substrate by the viral RNA-dependent RNA polymerase (RdRp). The viral RdRp incorporates the this compound-triphosphate into the nascent viral RNA strand. However, the 2'-C-acetylene modification on the ribose sugar sterically hinders the formation of a phosphodiester bond with the next incoming nucleotide, thereby terminating the elongation of the RNA chain. This leads to the production of truncated, non-functional viral genomes and inhibits viral replication.[1]

Signaling Pathway Diagram

Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Host Cell Cytoplasm cluster_viral_replication Viral Replication Complex NITD008_ext 7-Deaza-2'-C-acetylene-adenosine (this compound) NITD008_int This compound NITD008_ext->NITD008_int Cellular Uptake NITD008_MP This compound-Monophosphate NITD008_int->NITD008_MP Phosphorylation NITD008_DP This compound-Diphosphate NITD008_MP->NITD008_DP Phosphorylation NITD008_TP This compound-Triphosphate (Active Form) NITD008_DP->NITD008_TP Phosphorylation Viral_RdRp Viral RNA-dependent RNA Polymerase (RdRp) NITD008_TP->Viral_RdRp Incorporation Host_Kinases Host Cell Kinases Host_Kinases->NITD008_int Host_Kinases->NITD008_MP Host_Kinases->NITD008_DP Nascent_Viral_RNA Nascent Viral RNA Viral_RdRp->Nascent_Viral_RNA Viral_RNA_Template Viral RNA Template Viral_RNA_Template->Viral_RdRp Chain_Termination Chain Termination Nascent_Viral_RNA->Chain_Termination

Caption: Mechanism of action of 7-Deaza-2'-C-acetylene-adenosine (this compound).

Experimental Protocols

Chemical Synthesis
In Vitro Antiviral Assays
  • Cell Seeding: Plate a suitable host cell line (e.g., Vero cells) in 12-well plates and allow them to form a monolayer.

  • Infection: Infect the cell monolayers with the virus at a specific multiplicity of infection (MOI), for example, 0.1.

  • Compound Treatment: Immediately after infection, add serial dilutions of 7-Deaza-2'-C-acetylene-adenosine to the wells.

  • Incubation: Incubate the plates for a defined period (e.g., 48 hours) at the optimal temperature for viral replication.

  • Harvesting and Tittering: Collect the culture supernatants and determine the viral titer using a plaque assay or a 50% tissue culture infectious dose (TCID₅₀) assay.

  • Data Analysis: Calculate the EC₅₀ value, which is the concentration of the compound that reduces the viral titer by 50% compared to the untreated control.

  • Cell Seeding and Infection: Similar to the viral titer reduction assay, infect a monolayer of host cells with the virus.

  • Compound Treatment and Overlay: After the infection period, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) with and without various concentrations of the compound.

  • Incubation: Incubate the plates until viral plaques are visible.

  • Visualization and Counting: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

  • Data Analysis: Determine the concentration of the compound that reduces the number of plaques by 50% compared to the control.

Cytotoxicity Assays
  • Cell Seeding: Seed cells in a 96-well plate.

  • Compound Treatment: Treat the cells with serial dilutions of 7-Deaza-2'-C-acetylene-adenosine.

  • Incubation: Incubate for a period that corresponds to the duration of the antiviral assay (e.g., 48 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization and Measurement: Solubilize the formazan crystals and measure the absorbance at a specific wavelength.

  • Data Analysis: Calculate the CC₅₀ value, which is the concentration of the compound that reduces cell viability by 50%.

Experimental Workflow Diagram

Experimental_Workflow cluster_antiviral Antiviral Activity Assay cluster_cytotoxicity Cytotoxicity Assay A_Start Seed Host Cells A_Infect Infect with Virus A_Start->A_Infect A_Treat Treat with this compound (Serial Dilutions) A_Infect->A_Treat A_Incubate Incubate A_Treat->A_Incubate A_Measure Measure Viral Titer (e.g., Plaque Assay) A_Incubate->A_Measure A_End Calculate EC₅₀ A_Measure->A_End C_Start Seed Host Cells C_Treat Treat with this compound (Serial Dilutions) C_Start->C_Treat C_Incubate Incubate C_Treat->C_Incubate C_Measure Measure Cell Viability (e.g., MTT Assay) C_Incubate->C_Measure C_End Calculate CC₅₀ C_Measure->C_End

Caption: General workflow for in vitro evaluation of this compound.

Conclusion

7-Deaza-2'-C-acetylene-adenosine (this compound) is a promising broad-spectrum antiviral agent that targets the RNA-dependent RNA polymerase of a variety of RNA viruses. Its mechanism of action as a chain terminator, following intracellular activation, is well-established. The extensive in vitro data demonstrate its potent antiviral efficacy at concentrations that are generally well-tolerated by host cells. While further studies, particularly regarding its in vivo pharmacokinetics and safety profile, are necessary for clinical development, this compound serves as a valuable lead compound and a critical tool for research in the field of antiviral drug discovery.

References

NITD008: A Technical Guide to Viral RNA Chain Termination

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

NITD008 is a potent adenosine nucleoside analog with broad-spectrum antiviral activity against a range of RNA viruses, most notably flaviviruses such as Dengue, Zika, and West Nile virus, as well as Hepatitis C virus and Enterovirus 71.[1][2][3][4][5][6] Its mechanism of action is the termination of viral RNA synthesis, a critical step in the replication cycle of these pathogens.[1][2][4][7][8] This document provides an in-depth technical overview of this compound's effect on viral RNA chain termination, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its evaluation.

Mechanism of Action: Viral RNA Chain Termination

This compound is a prodrug that, upon entering a host cell, is metabolized into its active triphosphate form, this compound-triphosphate (ppp-NITD008).[1][4][8] This active metabolite structurally mimics the natural adenosine triphosphate (ATP) and acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp).[1][4]

The core mechanism of this compound's antiviral activity lies in its ability to be incorporated into the nascent viral RNA chain by the RdRp.[4] However, due to a key structural modification—the presence of an acetylene group at the 2' position of the ribose sugar—the incorporated this compound molecule prevents the subsequent addition of the next nucleotide.[1][4] This is because the 3'-hydroxyl group, which is essential for forming the phosphodiester bond with the incoming nucleotide, is either absent or sterically hindered, leading to the immediate cessation of RNA elongation. This process is known as "chain termination."[1][4][8]

The viral RdRp is an ideal target for antiviral therapy due to its essential role in viral replication and the absence of a homologous enzyme in host cells, which minimizes off-target effects.[9]

Mechanism of this compound-mediated RNA Chain Termination cluster_cell Host Cell cluster_virus Viral Replication Complex This compound This compound (Prodrug) Cellular_Kinases Cellular Kinases This compound->Cellular_Kinases Phosphorylation ppp_this compound This compound-TP (Active Form) RdRp Viral RNA-dependent RNA Polymerase (RdRp) ppp_this compound->RdRp Binds to active site Incorporation Incorporation of ppp-NITD008 ppp_this compound->Incorporation Competes with ATP Cellular_Kinases->ppp_this compound Nascent_RNA Growing RNA Chain RdRp->Nascent_RNA RNA Synthesis Viral_RNA Viral RNA Template Viral_RNA->RdRp Nascent_RNA->Incorporation Chain_Termination RNA Chain Termination Incorporation->Chain_Termination Inhibition Inhibition Chain_Termination->Inhibition Inhibition of Viral Replication Viral Plaque Reduction Assay Workflow A 1. Seed susceptible cells in multi-well plates and grow to confluence. B 2. Prepare serial dilutions of the virus stock. A->B C 3. Infect cell monolayers with diluted virus in the presence of varying concentrations of this compound. B->C D 4. After an adsorption period, remove the inoculum and overlay cells with a semi-solid medium (e.g., agarose or methylcellulose) containing this compound. C->D E 5. Incubate for several days to allow for plaque formation. D->E F 6. Fix and stain the cells (e.g., with crystal violet). E->F G 7. Count the number of plaques for each drug concentration. F->G H 8. Calculate the EC50 value by plotting the percentage of plaque reduction against the drug concentration. G->H RdRp Inhibition Assay Workflow A 1. Prepare a reaction mixture containing purified viral RdRp enzyme, a synthetic RNA template/primer, and ribonucleotides (including a radiolabeled nucleotide, e.g., [α-33P]GTP). B 2. Add varying concentrations of ppp-NITD008 or a control (e.g., 3'd-ATP) to the reaction mixture. A->B C 3. Initiate the polymerase reaction by adding the final component (e.g., enzyme or nucleotides) and incubate at the optimal temperature. B->C D 4. Stop the reaction after a defined period. C->D E 5. Separate the RNA products by size using denaturing polyacrylamide gel electrophoresis (PAGE). D->E F 6. Visualize the radiolabeled RNA products using autoradiography or phosphorimaging. E->F G 7. Quantify the intensity of the RNA bands to determine the extent of inhibition at each drug concentration. F->G H 8. Calculate the IC50 value from the dose-response curve. G->H

References

preliminary toxicity profile of NITD008 in preclinical studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

NITD008, an adenosine nucleoside analog, has demonstrated potent antiviral activity against a broad spectrum of flaviviruses, including Dengue virus (DENV), West Nile virus, Yellow fever virus, and Zika virus.[1][2] Its mechanism of action involves the termination of viral RNA synthesis, positioning it as a promising candidate for antiviral therapy.[2][3][4] However, preclinical toxicity findings have thus far impeded its progression to human clinical trials.[1][5] This technical guide provides a comprehensive summary of the preliminary toxicity profile of this compound based on available preclinical data.

In Vitro Toxicity Assessment

This compound has undergone extensive in vitro toxicity evaluation across a variety of cell lines and biochemical assays.

Cellular Toxicity

The cytotoxic potential of this compound has been assessed in multiple cell lines. The 50% cytotoxic concentration (CC50) values, a measure of the compound's toxicity to cells, have been determined.

Cell LineCC50 Value (µM)Reference
RAW264.715.7 (95% CI: 14.23–17.72)[6][7]
CRFK> 120[6][7]
HG23> 120[6][7]
Vero> 50[8]
HEK 293Not cytotoxic up to 50 µM[8]
Huh-7Not cytotoxic up to 50 µM[8]
HepG2Not cytotoxic up to 50 µM[8]
A549Not cytotoxic up to 50 µM[8]
BHK-21Not cytotoxic up to 50 µM[8]
Human PBMCsNot cytotoxic up to 50 µM[8]
Off-Target Activity and Genotoxicity

To assess the potential for off-target effects and genotoxicity, this compound was screened against a large panel of biochemical assays. The compound did not show any significant inhibition in over 150 assays, which included:[3]

  • Ames test: for mutagenicity

  • hERG (human ether-a-go-go-related gene) channel assay: for cardiovascular toxicity

  • CYP450 inhibition assays: for drug-drug interaction potential

  • Micronucleus assay: for mutagenicity

  • Various receptors, ion channels, and kinases

In Vivo Toxicity Assessment

Preclinical in vivo studies have been conducted in several animal models to evaluate the safety and tolerability of this compound.

Pharmacokinetics

Pharmacokinetic parameters of this compound have been determined in mice, revealing good oral bioavailability and a long elimination half-life.[3]

Animal ModelRoute of AdministrationVolume of Distribution (Vd)Systemic Clearance (CL)Elimination Half-life (t½)Reference
MiceIntravenous (i.v.)3.71 L/kg31.11 mL·min⁻¹·kg⁻¹4.99 h[3]
Toxicity Studies in Rodents and Non-Rodents

In vivo toxicity studies have revealed dose- and duration-dependent toxicities.

Animal ModelDosageDurationObservationsReference
Rats50 mg/kg/day (p.o.)1 weekNo Observed Adverse Effect Level (NOAEL) was achieved.[2][3]
RatsNot specified2 weeksNOAEL could not be established.[2]
DogsNot specified2 weeksToxicity observed. NOAEL could not be established.[2][6]
General PreclinicalNot specifiedNot specifiedWeight loss, decreased motor activity, retching, mucoid or bloody feces, irreversible corneal opacities, blood abnormalities, and movement disorders.[5]

Mechanism of Action and Antiviral Efficacy

This compound is a nucleoside analog that acts as a chain terminator of viral RNA synthesis. Its triphosphate derivative directly inhibits the RNA-dependent RNA polymerase (RdRp) of flaviviruses.[2][3][4]

Antiviral Activity (EC50)

The 50% effective concentration (EC50) is the concentration of a drug that gives half-maximal response. For this compound, this represents the concentration required to inhibit 50% of viral replication.

VirusEC50 Value (µM)Reference
Dengue Virus (DENV-2)0.64[3][9][10]
Hepatitis C Virus (HCV) replicon0.11[3][4]
Murine Norovirus (MNV)0.94 (95% CI: 0.88–1.02)[6][7]
Feline Calicivirus (FCV)0.91 (95% CI: 0.84–0.99)[6][7]
Norwalk virus replicon0.21 (95% CI: 0.17–0.26)[6][7]
Zika Virus (ZIKV)0.24[6]
Enterovirus 71 (EV71)0.67[6]

Experimental Protocols

In Vitro Cytotoxicity Assay

Objective: To determine the concentration of this compound that causes a 50% reduction in cell viability (CC50).

Methodology:

  • Cell Culture: Various cell lines (e.g., Vero, HEK 293, Huh-7) are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are incubated with serial dilutions of this compound for a specified period (e.g., 48 hours).

  • Viability Assessment: Cell viability is measured using a colorimetric assay, such as the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. The absorbance is read using a plate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The CC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.[8]

In Vivo Efficacy and Toxicity Study in Mice

Objective: To evaluate the antiviral efficacy and safety of this compound in a Dengue virus-infected mouse model.

Methodology:

  • Animal Model: AG129 mice, which lack interferon-α/β and -γ receptors, are commonly used as they are susceptible to DENV infection.

  • Infection: Mice are infected with a lethal dose of DENV-2 (e.g., strain D2S10) via intravenous (i.v.) injection.

  • Compound Administration: this compound is formulated and administered orally (p.o.) by gavage at various doses (e.g., 1, 3, 10, 25, 50 mg/kg) twice daily for a specified duration (e.g., 3-5 days), starting on the day of infection.

  • Monitoring: Animals are monitored daily for clinical signs of illness, including weight loss and mortality.

  • Viremia and Cytokine Analysis: Blood samples are collected at specific time points post-infection to measure viral load (viremia) by RT-qPCR and cytokine levels (e.g., TNF-α, IL-6) by ELISA.

  • Data Analysis: Survival curves are analyzed using the log-rank test. Viremia and cytokine levels are compared between treated and vehicle control groups using appropriate statistical tests (e.g., Student's t-test).[3][11]

Visualizations

Mechanism of Action: RNA Chain Termination

G cluster_0 Viral RNA Replication cluster_1 Inhibition by this compound Viral_RNA_Template Viral RNA Template RdRp RNA-dependent RNA Polymerase (RdRp) Viral_RNA_Template->RdRp RdRp_Inhibited RdRp Growing_RNA_Strand Growing RNA Strand RdRp->Growing_RNA_Strand Elongation NTPs Nucleoside Triphosphates (NTPs) NTPs->RdRp This compound This compound NITD008_TP This compound-Triphosphate This compound->NITD008_TP Cellular Kinases NITD008_TP->RdRp_Inhibited Incorporation Terminated_RNA_Strand Terminated RNA Strand RdRp_Inhibited->Terminated_RNA_Strand Chain Termination

Caption: Mechanism of this compound-mediated RNA chain termination.

In Vivo Toxicity Study Workflow

G Start Animal_Acclimatization Animal Acclimatization (e.g., AG129 Mice) Start->Animal_Acclimatization Group_Allocation Group Allocation (Vehicle Control, this compound Doses) Animal_Acclimatization->Group_Allocation Infection Viral Infection (e.g., DENV-2) Group_Allocation->Infection Treatment Compound Administration (Oral Gavage) Infection->Treatment Monitoring Daily Monitoring (Weight, Clinical Signs, Mortality) Treatment->Monitoring Sampling Blood Sampling (Viremia, Cytokines) Monitoring->Sampling Scheduled time points Endpoint Study Endpoint (e.g., Day 21) Monitoring->Endpoint Data_Analysis Data Analysis (Survival, Viral Load, etc.) Endpoint->Data_Analysis End Data_Analysis->End

Caption: General workflow for an in vivo efficacy and toxicity study.

References

Probing the Potency of NITD008 Against Zika Virus: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the antiviral activity of NITD008, an adenosine analog, against the Zika virus (ZIKV). The document is intended for researchers, scientists, and professionals in the field of drug development, offering a consolidated resource on the compound's efficacy, mechanism of action, and the experimental methodologies used in its evaluation. The emergence of ZIKV as a global health concern, linked to severe neurological complications, has underscored the urgent need for effective antiviral therapies.[1][2] this compound has emerged as a potent inhibitor of ZIKV in both laboratory and preclinical models.[1][2][3]

Quantitative Assessment of Antiviral Efficacy

The antiviral activity of this compound against ZIKV has been quantified through various in vitro assays, primarily focusing on the 50% effective concentration (EC50), which represents the concentration of the drug that inhibits 50% of viral activity. These studies have consistently demonstrated potent inhibition across different ZIKV strains.

Parameter Value Cell Line ZIKV Strain(s) Assay Type Reference
EC50 0.28–0.95 µMVeroNot SpecifiedNot Specified[4][5]
EC50 Similar to DENV, WNVNot SpecifiedNot SpecifiedNot Specified[1]
EC50 (DENV-2) 0.64 µMVeroDENV-2Viral Titer Reduction[6][7]

Mechanism of Action: Chain Termination of Viral RNA Synthesis

This compound functions as a chain terminator during viral RNA synthesis.[6] As an adenosine analog, it is processed within the host cell to its triphosphate form.[6] This active metabolite then competes with the natural adenosine triphosphate (ATP) for incorporation into the nascent viral RNA strand by the ZIKV RNA-dependent RNA polymerase (RdRp), a key enzyme in the NS5 protein.[4] The incorporation of the this compound triphosphate leads to the premature termination of the growing RNA chain, thereby halting viral replication.[6]

G cluster_cell Host Cell cluster_virus Zika Virus Replication Complex This compound This compound Host_Kinases Host Cellular Kinases This compound->Host_Kinases Phosphorylation NITD008_TP This compound-Triphosphate (Active Form) RdRp ZIKV RNA-dependent RNA Polymerase (NS5) NITD008_TP->RdRp Incorporation Host_Kinases->NITD008_TP ZIKV_RNA Viral RNA Template ZIKV_RNA->RdRp Nascent_RNA Nascent Viral RNA RdRp->Nascent_RNA Elongation Terminated_RNA Terminated Viral RNA Nascent_RNA->Terminated_RNA Chain Termination

Mechanism of action of this compound against Zika virus.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to assess the antiviral activity of this compound against ZIKV.

In Vitro Antiviral Activity Assay (Viral Titer Reduction)

This assay is a standard method to determine the efficacy of an antiviral compound by measuring the reduction in viral titer in cell culture.

1. Cell and Virus Preparation:

  • Vero cells are seeded in 24-well plates and cultured until they form a monolayer.

  • Zika virus stocks (e.g., strains GZ01/2016 and FSS13025/2010) are prepared in C6/36 cells and titrated in BHK-21 cells using a plaque-forming assay.[1]

2. Infection and Treatment:

  • Vero cell monolayers are infected with ZIKV at a multiplicity of infection (MOI) of 0.1.[1]

  • Following viral adsorption, the inoculum is removed, and the cells are washed.

  • Cell culture medium containing five-fold serial dilutions of this compound is added to the infected cells.[1] A mock treatment with 0.5% dimethyl sulfoxide (DMSO) serves as a control.[1]

3. Incubation and Sample Collection:

  • The treated and infected cells are incubated for 48 hours.[1]

4. Quantification of Viral Titer:

  • After incubation, the cell culture supernatants are collected.

  • The viral titers in the supernatants are quantified using a plaque assay on BHK-21 cells.[1]

5. Data Analysis:

  • The 50% effective concentration (EC50) is calculated by fitting the dose-response curves from the viral titer reduction data.[1]

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed Vero Cells C Infect Vero Cells (MOI=0.1) A->C B Prepare ZIKV Stock B->C D Treat with this compound (Serial Dilutions) C->D E Incubate 48h D->E F Collect Supernatant E->F G Plaque Assay on BHK-21 Cells F->G H Calculate EC50 G->H

Workflow for the in vitro viral titer reduction assay.
In Vivo Efficacy in A129 Mouse Model

Animal models are essential for evaluating the therapeutic potential of antiviral compounds in a living organism. The A129 mouse, which lacks the type I interferon receptor, is a susceptible model for ZIKV infection.[1]

1. Animal Model and Infection:

  • Four-week-old A129 mice are used for the study.[1]

  • Mice are infected intraperitoneally with 10^5 plaque-forming units (PFU) of ZIKV strain GZ01/2016.[1]

2. Drug Administration:

  • The infected mice are orally administered 100 µL of this compound at a dosage of 50 mg/kg body weight.[1][4][5]

  • Treatment is given at 4, 24, 48, 72, and 96 hours post-infection.[1]

  • A control group receives a mock treatment with the same volume of 0.5% DMSO.[1]

3. Monitoring and Endpoints:

  • The mice are monitored daily for clinical signs of disease, including weight loss and mortality.

  • Viremia (virus in the blood) is measured at specific time points by collecting blood samples and quantifying viral RNA or infectious virus particles.

4. Data Analysis:

  • Survival curves are generated to compare the mortality rates between the this compound-treated and mock-treated groups.

  • Viremia levels are compared to assess the drug's ability to reduce viral load.

G cluster_setup Setup cluster_treatment Treatment cluster_outcome Outcome Assessment A A129 Mice (4 weeks old) B ZIKV Infection (10^5 PFU, i.p.) A->B C Oral Administration of This compound (50 mg/kg) B->C D Mock Treatment (0.5% DMSO) B->D E Dosing Schedule: 4, 24, 48, 72, 96h p.i. C->E D->E F Monitor Survival E->F G Measure Viremia E->G H Analyze Data F->H G->H

Workflow for the in vivo efficacy study in A129 mice.

Concluding Remarks

The data presented in this technical guide highlight the significant antiviral potential of this compound against the Zika virus. The compound effectively inhibits viral replication in vitro at sub-micromolar concentrations and demonstrates protective effects in a preclinical mouse model.[1][3] The well-defined mechanism of action, targeting the viral RdRp, makes it a promising candidate for further development.[6] However, it is important to note that preclinical toxicity has been a hurdle for the clinical progression of this compound.[4][5][8] Despite this, the potent anti-ZIKV activity of this compound provides a valuable benchmark and a chemical scaffold for the development of safer and more effective nucleoside analogs for the treatment of Zika virus and other flaviviral infections.

References

Foundational Research on NITD008 and Hepatitis C Virus: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of the foundational research on NITD008, a potent adenosine analog inhibitor of the hepatitis C virus (HCV). It is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the compound's mechanism of action, efficacy, resistance profile, and synergistic potential. The guide includes summaries of quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

Core Concepts: Mechanism of Action

This compound is an adenosine nucleoside analog that effectively suppresses the replication of various HCV strains.[1] Its primary mechanism of action is the inhibition of the HCV NS5B RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of the viral genome.[2][3] After cellular kinases convert this compound into its active triphosphate form, it acts as a chain terminator during viral RNA synthesis.[2][3] This incorporation into the nascent RNA strand prevents further elongation, thereby halting viral replication.

Below is a diagram illustrating the proposed mechanism of action of this compound in inhibiting HCV replication.

NITD008_Mechanism_of_Action cluster_cell Hepatocyte This compound This compound This compound-TP This compound Triphosphate This compound->this compound-TP Cellular Kinases Replication_Complex HCV Replication Complex NS5B HCV RNA This compound-TP->Replication_Complex Incorporation HCV_RNA HCV Genomic RNA HCV_RNA->Replication_Complex NS5B HCV NS5B RdRp NS5B->Replication_Complex Chain_Termination Chain Termination Replication_Complex->Chain_Termination Inhibition of RNA Elongation

Caption: Mechanism of this compound in inhibiting HCV replication.

Quantitative Data Summary

The antiviral activity of this compound against HCV has been quantified in various studies. The following tables summarize the key efficacy and resistance data.

Table 1: In Vitro Efficacy of this compound against Hepatitis C Virus
HCV Genotype/RepliconCell LineEC50 (nM)Selective Index (SI)
Genotype 2a (JFH-1)Huh-78.7>2298.9
Genotype 1a repliconHuh-760.0>333.3
Genotype 1b repliconHuh-767.2>298.5
Genotype 2a repliconHuh-793.3>214.4

EC50 (50% effective concentration) is the concentration of the drug that inhibits 50% of viral replication. The Selective Index is the ratio of the 50% cytotoxic concentration (CC50) to the EC50.[1]

Table 2: Resistance Profile of this compound
MutationHCV GenotypeFold Change in EC50 (vs. Wild-Type)
S282T in NS5BGenotype 2a (JFH-1)76.50

The S282T mutation in the NS5B polymerase confers resistance to this compound.[1]

Table 3: Synergistic Effects with Other Anti-HCV Agents
Combination AgentEffect
PSI-7977 (Sofosbuvir)Synergistic
Alpha Interferon (IFNα-2b)Additive
RibavirinAdditive
NS3 Protease InhibitorAdditive

This compound exhibits a synergistic antiviral effect when combined with the NS5B polymerase inhibitor PSI-7977 (sofosbuvir).[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used in the foundational research of this compound against HCV.

HCV Replicon Assay

This assay is used to determine the in vitro antiviral activity of a compound against HCV replication.

HCV_Replicon_Assay_Workflow Start Start Seed_Cells Seed Huh-7 cells containing HCV replicon in 96-well plates Start->Seed_Cells Add_Compound Add serial dilutions of this compound Seed_Cells->Add_Compound Incubate Incubate for 72 hours Add_Compound->Incubate Lyse_Cells Lyse cells Incubate->Lyse_Cells Measure_Luciferase Measure Luciferase activity Lyse_Cells->Measure_Luciferase Calculate_EC50 Calculate EC50 Measure_Luciferase->Calculate_EC50

Caption: Workflow for the HCV Replicon Assay.

Protocol:

  • Cell Seeding: Seed Huh-7 cells harboring an HCV subgenomic replicon expressing a reporter gene (e.g., luciferase) in 96-well plates.

  • Compound Addition: The following day, add serial dilutions of this compound to the cells. Include appropriate controls (e.g., vehicle control, positive control inhibitor).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Cell Lysis: After incubation, wash the cells with phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer.

  • Luciferase Measurement: Measure the luciferase activity in the cell lysates using a luminometer.

  • Data Analysis: Calculate the EC50 value by plotting the percentage of inhibition of luciferase activity against the log of the compound concentration and fitting the data to a dose-response curve.

HCV NS5B Polymerase Inhibition Assay

This biochemical assay directly measures the inhibitory effect of a compound on the enzymatic activity of the HCV NS5B polymerase.

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing purified recombinant HCV NS5B polymerase, a suitable RNA template-primer, ribonucleoside triphosphates (rNTPs), including a labeled rNTP (e.g., [α-³²P]GTP), and the test compound (this compound).

  • Initiation of Reaction: Initiate the polymerase reaction by adding the enzyme to the reaction mixture.

  • Incubation: Incubate the reaction at the optimal temperature for the enzyme (typically 30-37°C) for a defined period.

  • Termination of Reaction: Stop the reaction by adding a solution containing EDTA.

  • Product Separation: Separate the radiolabeled RNA products from the unincorporated labeled rNTPs using methods such as gel electrophoresis or filter binding assays.

  • Quantification: Quantify the amount of incorporated radiolabel to determine the level of polymerase activity.

  • Data Analysis: Calculate the IC50 (50% inhibitory concentration) value by plotting the percentage of inhibition of polymerase activity against the log of the compound concentration.

Generation and Analysis of this compound-Resistant HCV Mutants

This experiment is crucial for identifying the genetic basis of resistance to an antiviral compound.

Resistance_Selection_Workflow Start Start Culture_Replicon Culture HCV replicon cells with increasing concentrations of this compound Start->Culture_Replicon Isolate_Colonies Isolate resistant cell colonies Culture_Replicon->Isolate_Colonies Expand_Clones Expand resistant clones Isolate_Colonies->Expand_Clones Extract_RNA Extract total RNA Expand_Clones->Extract_RNA RT_PCR RT-PCR of NS5B region Extract_RNA->RT_PCR Sequence_Analysis Sequence analysis to identify mutations RT_PCR->Sequence_Analysis Characterize_Mutant Characterize mutant replicon Sequence_Analysis->Characterize_Mutant

Caption: Workflow for the selection of this compound-resistant HCV mutants.

Protocol:

  • Resistance Selection: Culture HCV replicon-containing cells in the presence of gradually increasing concentrations of this compound over a prolonged period.

  • Isolation of Resistant Colonies: Isolate and expand individual cell colonies that are able to grow in the presence of high concentrations of the compound.

  • RNA Extraction and Sequencing: Extract total RNA from the resistant cell clones and reverse-transcribe the HCV RNA. Amplify the NS5B coding region by PCR and sequence the PCR product to identify mutations.

  • Confirmation of Resistance: Introduce the identified mutation(s) (e.g., S282T) into a wild-type replicon using site-directed mutagenesis.

  • Phenotypic Analysis: Perform replicon assays to confirm that the introduced mutation confers resistance to this compound by comparing the EC50 values of the mutant and wild-type replicons.

Synergy Analysis

This analysis determines the interaction between two antiviral compounds when used in combination.

Protocol:

  • Experimental Design: In a 96-well plate, set up a checkerboard titration of this compound and the second compound (e.g., PSI-7977). This involves creating a matrix of concentrations where each compound is tested alone and in combination at various ratios.

  • HCV Replicon Assay: Perform the HCV replicon assay as described in section 3.1 using the combination drug matrix.

  • Data Analysis (Chou-Talalay Method):

    • Determine the EC50 value for each drug individually.

    • Use software that employs the Chou-Talalay method to calculate a Combination Index (CI) for each combination point.

    • Interpret the CI values:

      • CI < 1 indicates synergy.

      • CI = 1 indicates an additive effect.

      • CI > 1 indicates antagonism.

    • Generate isobolograms to visually represent the synergistic, additive, or antagonistic effects.

Conclusion

The foundational research on this compound has established it as a potent and specific inhibitor of hepatitis C virus replication. Its mechanism as an adenosine analog targeting the NS5B polymerase is well-characterized. While the emergence of the S282T resistance mutation is a consideration, the synergistic effect of this compound with other direct-acting antivirals like sofosbuvir highlights its potential as a component of combination therapy. The experimental protocols detailed in this guide provide a framework for the continued investigation and development of nucleoside analog inhibitors for HCV and other viral diseases. However, it is important to note that this compound itself proved to be too toxic in pre-clinical animal studies to be advanced into human trials.[4] Nevertheless, it remains a valuable research tool for the development of improved antiviral therapies.[1][4]

References

Methodological & Application

NITD008: Application Notes and Protocols for Cell Culture Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NITD008 is a potent adenosine nucleoside analog inhibitor with broad-spectrum antiviral activity. It functions as a chain terminator of viral RNA-dependent RNA polymerase (RdRp), effectively halting viral replication.[1][2] This mechanism of action makes it a valuable tool for in vitro studies against a range of RNA viruses, particularly within the Flaviviridae family, including Dengue virus (DENV), Zika virus (ZIKV), West Nile virus (WNV), and Yellow Fever virus (YFV).[1][3][4][5] It has also demonstrated efficacy against other viral families such as Caliciviridae (e.g., Norovirus).[6][7]

These application notes provide detailed protocols for utilizing this compound in common cell culture-based antiviral and cytotoxicity assays.

Mechanism of Action

This compound is a prodrug that, once inside a host cell, is metabolized into its active triphosphate form. This triphosphate analog then competes with the natural adenosine triphosphate (ATP) for incorporation into the nascent viral RNA strand by the viral RdRp. Upon incorporation, the modified ribose in this compound prevents the formation of the next phosphodiester bond, leading to the termination of RNA chain elongation and the cessation of viral genome replication.[1]

G cluster_cell Host Cell cluster_virus Virus NITD008_prodrug This compound (Prodrug) NITD008_triphosphate This compound-TP (Active) NITD008_prodrug->NITD008_triphosphate Cellular Kinases Terminated_RNA Terminated Viral RNA NITD008_triphosphate->Terminated_RNA Incorporation ATP Adenosine Triphosphate (ATP) Nascent_RNA Growing Viral RNA ATP->Nascent_RNA Viral_RNA_Template Viral RNA Template Viral_RNA_Template->Nascent_RNA Replication RdRp Viral RNA-dependent RNA Polymerase (RdRp) RdRp->Nascent_RNA RdRp->Terminated_RNA Viral_Replication Viral Replication Blocked Terminated_RNA->Viral_Replication Viral_Entry Viral Entry Viral_Entry->NITD008_prodrug

Figure 1: Mechanism of action of this compound in inhibiting viral replication.

Data Presentation: In Vitro Efficacy and Cytotoxicity

The following tables summarize the in vitro antiviral activity (EC50) and cytotoxicity (CC50) of this compound against various viruses in different cell lines.

Table 1: Antiviral Activity (EC50) of this compound against Flaviviruses

VirusStrainCell LineEC50 (µM)Reference
Dengue Virus (DENV-1)Vero4-18[8]
Dengue Virus (DENV-2)New Guinea CVero0.64[1][9][10]
Dengue Virus (DENV-3)Vero4-18[8]
Dengue Virus (DENV-4)Vero4-18[8]
Zika Virus (ZIKV)GZ01/2016Vero0.95[3][11]
Zika Virus (ZIKV)FSS13025/2010Vero0.283[3][11]
West Nile Virus (WNV)Vero~1.0[1]
Yellow Fever Virus (YFV)17DVero~1.0[1][9]
Powassan Virus (PWV)Vero~1.0[1][9]
Tick-borne Encephalitis Virus (TBEV)A5490.61-3.31[12]
Omsk Hemorrhagic Fever Virus (OHFV)A5490.61-3.31[12]
Kyasanur Forest Disease Virus (KFDV)A5490.61-3.31[12]
Alkhurma Hemorrhagic Fever Virus (AHFV)A5490.61-3.31[12]

Table 2: Antiviral Activity (EC50) of this compound against Other Viruses

Virus FamilyVirusStrain/SystemCell LineEC50 (µM)Reference
CaliciviridaeMurine Norovirus (MNV)CW1RAW264.70.91[6][7]
CaliciviridaeFeline Calicivirus (FCV)F-9CRFK0.94[6][7]
CaliciviridaeHuman NorovirusNorwalk repliconHG23 (Huh7)0.21[6][7]
HepacivirusHepatitis C Virus (HCV)Genotype 1b repliconHuh-70.11[1][9]

Table 3: Cytotoxicity (CC50) of this compound in Various Cell Lines

Cell LineCC50 (µM)Reference
Vero>50[1][10]
HEK 293>50[1][10]
Huh-7>50[1][10]
HepG2>50[1][10]
A549>50[1][10]
BHK-21>50[1][10]
RAW264.715.7[6][7]
CRFK>120[6][7]
HG23 (Huh7)>120[6][7]

Experimental Protocols

Preparation of this compound Stock Solution
  • Solvent: Dissolve this compound in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM).[3][11]

  • Storage: Store the stock solution at -20°C or -80°C for long-term use.

  • Working Dilutions: On the day of the experiment, prepare serial dilutions of this compound in the appropriate cell culture medium. The final concentration of DMSO in the medium should be kept low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.[3][11]

General Cell Culture and Virus Propagation

Maintain appropriate cell lines in their recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics (e.g., penicillin-streptomycin).[3][6][11] Propagate viral stocks in a suitable permissive cell line and titrate using standard methods such as plaque assays or TCID50 assays to determine the viral titer.[3] All work with infectious viruses should be performed in a certified biosafety cabinet under the appropriate biosafety level conditions.[3][11]

Protocol 1: Viral Titer Reduction Assay (Plaque Reduction Assay)

This assay is used to determine the concentration of an antiviral compound that inhibits viral plaque formation by 50% (EC50).

G cluster_prep Preparation cluster_infection Infection and Treatment cluster_incubation Incubation and Visualization cell_seeding Seed cells in multi-well plates cell_monolayer Incubate to form a confluent monolayer cell_seeding->cell_monolayer virus_infection Infect cell monolayer with virus cell_monolayer->virus_infection unbound_virus_removal Remove unbound virus virus_infection->unbound_virus_removal overlay_addition Add semi-solid overlay containing serial dilutions of this compound unbound_virus_removal->overlay_addition incubation Incubate for plaque formation overlay_addition->incubation fixation_staining Fix and stain cells incubation->fixation_staining plaque_counting Count plaques and calculate % inhibition fixation_staining->plaque_counting

Figure 2: Workflow for a plaque reduction assay.

Materials:

  • Permissive cell line (e.g., Vero, BHK-21)[3][11]

  • Virus stock of known titer

  • 6- or 12-well plates

  • Growth medium and infection medium (serum-free or low-serum)

  • This compound stock solution

  • Semi-solid overlay (e.g., containing agarose or methylcellulose)

  • Fixing solution (e.g., 10% formalin)

  • Staining solution (e.g., crystal violet)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed a permissive cell line into 6- or 12-well plates at a density that will result in a confluent monolayer the next day.[6][9]

  • Virus Infection: The following day, remove the growth medium and infect the cell monolayers with the virus at a multiplicity of infection (MOI) that yields a countable number of plaques (e.g., 50-100 plaque-forming units per well).[6]

  • Virus Adsorption: Incubate the plates for 1 hour at 37°C to allow for viral adsorption.[6]

  • Treatment: After the adsorption period, remove the virus inoculum and wash the cells with PBS.

  • Overlay: Add a semi-solid overlay containing the desired concentrations of this compound (and a vehicle control, e.g., 0.5% DMSO).

  • Incubation: Incubate the plates at 37°C for a period sufficient for plaque development (typically 2-5 days, depending on the virus).[6]

  • Plaque Visualization:

    • Fix the cells with a fixing solution.

    • Remove the overlay and stain the cell monolayer with a staining solution (e.g., crystal violet).

    • Gently wash the plates with water and allow them to dry.

  • Data Analysis:

    • Count the number of plaques in each well.

    • Calculate the percentage of plaque reduction for each this compound concentration relative to the vehicle control.

    • Determine the EC50 value by plotting the percentage of inhibition against the log of the this compound concentration and fitting the data to a dose-response curve.

Protocol 2: Cytotoxicity Assay (MTT or CellTiter-Blue)

This assay measures the effect of the compound on cell viability to determine its cytotoxic concentration 50 (CC50).

G cluster_prep Preparation cluster_treatment Treatment cluster_readout Readout and Analysis cell_seeding Seed cells in 96-well plates cell_attachment Allow cells to attach overnight cell_seeding->cell_attachment compound_addition Add serial dilutions of this compound cell_attachment->compound_addition incubation Incubate for a duration matching the antiviral assay (e.g., 48-72h) compound_addition->incubation reagent_addition Add viability reagent (e.g., MTT, CellTiter-Blue) incubation->reagent_addition readout Measure absorbance or fluorescence reagent_addition->readout analysis Calculate % viability and determine CC50 readout->analysis

Figure 3: Workflow for a cell viability/cytotoxicity assay.

Materials:

  • Cell line of interest

  • 96-well plates

  • Growth medium

  • This compound stock solution

  • Cell viability reagent (e.g., MTT, CellTiter-Blue)

  • Plate reader (spectrophotometer or fluorometer)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an appropriate density (e.g., 1 x 10^4 cells/well) and incubate overnight to allow for attachment.[1][9]

  • Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of this compound. Include wells with untreated cells (negative control) and cells treated with vehicle only (vehicle control).

  • Incubation: Incubate the plate for a duration that matches the corresponding antiviral assay (e.g., 48 or 72 hours).[6]

  • Viability Measurement:

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time to allow for color or fluorescent signal development.

  • Data Acquisition: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.[6]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the CC50 value by plotting the percentage of viability against the log of the this compound concentration and fitting the data to a dose-response curve.

Protocol 3: Viral RNA Quantification by RT-qPCR

This assay measures the inhibition of viral RNA replication by quantifying the amount of viral RNA in infected cells after treatment with the compound.

Materials:

  • Permissive cell line

  • Virus stock

  • 24- or 48-well plates

  • Growth medium and infection medium

  • This compound stock solution

  • RNA extraction kit

  • RT-qPCR reagents (reverse transcriptase, primers, probes, master mix)

  • Real-time PCR instrument

Procedure:

  • Cell Seeding and Infection: Seed cells in multi-well plates and infect with the virus at a specific MOI.

  • Treatment: After virus adsorption, wash the cells and add fresh medium containing serial dilutions of this compound.

  • Incubation: Incubate the plates for the desired time period (e.g., 24, 48 hours).

  • RNA Extraction: At the end of the incubation, lyse the cells and extract total RNA using a commercial RNA extraction kit.

  • RT-qPCR:

    • Perform a one-step or two-step RT-qPCR using primers and probes specific for a viral gene and a host housekeeping gene (for normalization, e.g., GAPDH, β-actin).[6]

    • Include no-template and no-reverse-transcriptase controls.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for the viral and housekeeping genes.

    • Calculate the relative viral RNA levels using the ΔΔCt method, normalizing to the housekeeping gene and the vehicle-treated control.[6]

    • Plot the relative viral RNA levels against the this compound concentration to determine the EC50.

Concluding Remarks

This compound is a valuable research tool for studying the replication of a wide range of RNA viruses in cell culture. While its development for clinical use was halted due to toxicity in animal models, it remains a reference compound for in vitro antiviral screening and mechanism-of-action studies.[6] When using this compound, it is crucial to perform parallel cytotoxicity assays in the same cell line and under the same experimental conditions to ensure that the observed antiviral effect is not due to compound-induced cell death. The selectivity index (SI = CC50/EC50) should be calculated to evaluate the therapeutic window of the compound in the specific assay system.

References

Application Notes and Protocols for NITD008 in Dengue Virus Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing NITD008, a potent adenosine analog inhibitor, in dengue virus (DENV) inhibition assays. This compound serves as a critical tool for studying DENV replication and for the primary screening and validation of novel anti-dengue therapeutics.

Introduction

Dengue virus, a member of the Flaviviridae family, is a significant global health threat, with four distinct serotypes (DENV-1, -2, -3, and -4) causing widespread morbidity.[1][2][3] The development of effective antiviral therapies is a critical public health priority. This compound is an adenosine nucleoside analog that has demonstrated potent and broad-spectrum inhibitory activity against all four DENV serotypes and other flaviviruses, including West Nile virus, yellow fever virus, and Zika virus.[1][4] Its mechanism of action involves the termination of viral RNA synthesis, making it a valuable research compound for targeting the viral RNA-dependent RNA polymerase (RdRp).[1] Although toxicity issues have prevented its development as a human therapeutic, this compound remains an important positive control and benchmark compound in DENV research.[1]

Mechanism of Action

This compound is a cell-permeable prodrug that is intracellularly converted to its active triphosphate form. This triphosphate analog acts as a competitive inhibitor of the viral RdRp. When incorporated into the nascent viral RNA strand, it leads to premature chain termination, thus halting viral replication.[1][4]

Visualization of this compound's Mechanism of Action

NITD008_Mechanism cluster_cell Host Cell cluster_replication Viral Replication Complex NITD008_ext This compound (extracellular) NITD008_int This compound (intracellular) NITD008_ext->NITD008_int Cellular uptake NITD008_TP This compound-TP (active form) NITD008_int->NITD008_TP Cellular Kinases RdRp DENV RdRp NITD008_TP->RdRp Competitive Inhibition DENV_RNA DENV RNA Template Nascent_RNA Nascent RNA Strand RdRp->Nascent_RNA RNA Elongation Termination RNA Chain Termination RdRp->Termination Incorporation of this compound-TP DENV_virion Dengue Virion Plaque_Assay_Workflow cluster_prep Preparation cluster_assay Plaque Assay Cell_Seeding Seed Vero cells in 12-well plates Virus_Infection Infect cells with DENV at MOI 0.1 and treat with this compound Cell_Seeding->Virus_Infection Compound_Prep Prepare this compound dilutions Compound_Prep->Virus_Infection Incubate_48h Incubate for 48 hours Virus_Infection->Incubate_48h Harvest_SN Harvest supernatant Incubate_48h->Harvest_SN Serial_Dilution Serially dilute harvested supernatant Harvest_SN->Serial_Dilution Supernatant containing progeny virus Inoculate_Vero Inoculate fresh Vero cell monolayers Serial_Dilution->Inoculate_Vero Add_Overlay Add methylcellulose overlay Inoculate_Vero->Add_Overlay Incubate_Plaques Incubate for 5-7 days for plaque formation Add_Overlay->Incubate_Plaques Stain_Count Stain with crystal violet and count plaques Incubate_Plaques->Stain_Count Result Calculate Viral Titer (PFU/mL) Stain_Count->Result

References

Optimal Concentration of NITD008 for In Vitro Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to determining and utilizing the optimal concentration of NITD008 for in vitro antiviral studies. This compound is an adenosine nucleoside analog that demonstrates broad-spectrum activity against a range of RNA viruses by inhibiting the viral RNA-dependent RNA polymerase (RdRp).[1]

Mechanism of Action

This compound acts as a chain terminator during viral RNA synthesis.[2] As a nucleoside analog, it is incorporated into the growing viral RNA strand by the RdRp. Once incorporated, the modified sugar moiety of this compound prevents the addition of the next nucleotide, thus terminating the elongation of the viral RNA chain and inhibiting viral replication.[2]

NITD008_Mechanism_of_Action cluster_cell Host Cell cluster_virus Viral Replication Complex NITD008_ext This compound (extracellular) NITD008_int This compound (intracellular) NITD008_ext->NITD008_int Cellular Uptake NITD008_TP This compound-TP (active form) NITD008_int->NITD008_TP Host Kinases RdRp Viral RdRp NITD008_TP->RdRp Incorporation NITD008_TP->RdRp Viral_RNA Viral RNA Template Nascent_RNA Nascent Viral RNA RdRp->Nascent_RNA RNA Synthesis Terminated_RNA Terminated RNA Chain Nascent_RNA->Terminated_RNA Chain Termination

Caption: Mechanism of action of this compound.

Quantitative Data Summary

The optimal in vitro concentration of this compound is dependent on the specific virus, cell line, and assay being used. The following tables summarize the reported 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) values for this compound against various viruses in different cell lines.

Table 1: Antiviral Activity (EC50) of this compound Against Various Viruses

Virus FamilyVirusCell LineAssay TypeEC50 (µM)Reference
Flaviviridae Dengue virus (DENV-1, WP74)VeroYield Reduction18[3]
Dengue virus (DENV-2, D2S10)VeroYield Reduction4.2[3]
Dengue virus (DENV-3, C0360/94)VeroYield Reduction4.6[3]
Dengue virus (DENV-4, 703-4)VeroYield Reduction15[3]
Dengue virus (DENV-4, TVP-376)VeroYield Reduction9.8[3]
Tick-borne Encephalitis Virus (TBEV)A549Cytopathic Effect (CPE)0.90 ± 0.29
Kyasanur Forest disease virus (KFDV)A549Cytopathic Effect (CPE)1.42 ± 0.30
Omsk hemorrhagic fever virus (OHFV)A549Cytopathic Effect (CPE)0.61 ± 0.09
Alkhurma hemorrhagic fever virus (AHFV)A549Cytopathic Effect (CPE)3.31 ± 1.51
Zika Virus (ZIKV, GZ01/2016)VeroViral Titer Reduction0.241[4]
Zika Virus (ZIKV, FSS13025/2010)VeroViral Titer Reduction0.137[4]
Caliciviridae Murine Norovirus (MNV)RAW264.7Plaque Reduction0.91[5]
Feline Calicivirus (FCV)CRFKPlaque Reduction0.94[5]
Norwalk Virus RepliconHG23RT-qPCR0.21[5]
Picornaviridae Enterovirus 71 (EV71)VeroViral Titer Reduction0.67[6]
Coxsackievirus A16 (CV-A16)VeroViral Titer ReductionPotent (not specified)[6]

Table 2: Cytotoxicity (CC50) of this compound in Various Cell Lines

Cell LineAssay TypeCC50 (µM)Reference
A549CellTiter-Glo>100
VeroCellTiter-Glo>100
RAW264.7CellTiter-Blue15.7[5]
CRFKCellTiter-Blue>120[5]
HG23CellTiter-Blue>120[5]
VeroMTT Assay119.97[6]

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below.

Protocol 1: Viral Titer Reduction Assay (Plaque Assay)

This protocol is used to determine the concentration of an antiviral compound that reduces the number of viral plaques by 50% (EC50).

Plaque_Assay_Workflow cluster_prep Preparation cluster_infection Infection & Treatment cluster_incubation Incubation & Overlay cluster_analysis Analysis A Seed cells in 12-well plates C Infect cells with virus (MOI 0.1) A->C B Prepare serial dilutions of this compound D Add this compound dilutions to wells B->D C->D E Incubate for 48 hours D->E F Add semi-solid overlay E->F G Incubate until plaques are visible F->G H Fix and stain cells G->H I Count plaques H->I J Calculate EC50 I->J

Caption: Workflow for a viral titer reduction assay.

Materials:

  • 12-well cell culture plates

  • Host cells appropriate for the virus of interest (e.g., Vero, A549)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Virus stock of known titer

  • This compound stock solution (dissolved in DMSO)

  • Semi-solid overlay (e.g., containing agarose or methylcellulose)

  • Fixing solution (e.g., 4% formaldehyde)

  • Staining solution (e.g., crystal violet)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed host cells into 12-well plates at a density that will result in a confluent monolayer on the day of infection. Incubate overnight at 37°C with 5% CO2.

  • Compound Preparation: Prepare serial dilutions of this compound in cell culture medium. A typical starting concentration is 100 µM with 3-fold or 5-fold serial dilutions.[2] Include a vehicle control (DMSO at the same final concentration as in the highest this compound dilution).

  • Infection: Aspirate the medium from the cell monolayers. Infect the cells with the virus at a multiplicity of infection (MOI) of 0.1 in a small volume of medium for 1 hour at 37°C.[4]

  • Treatment: After the 1-hour incubation, remove the virus inoculum and add the prepared this compound dilutions to the respective wells in triplicate.

  • Incubation: Incubate the plates for 48 hours at 37°C with 5% CO2.[4]

  • Overlay: After incubation, remove the medium containing this compound and add a semi-solid overlay to each well. This restricts the spread of the virus to adjacent cells, leading to the formation of localized plaques.

  • Plaque Visualization: Incubate the plates for a further period, which is dependent on the virus being studied, until visible plaques are formed.

  • Fixing and Staining: Aspirate the overlay and fix the cells with a fixing solution for 30 minutes. After removing the fixative, stain the cells with a staining solution for 15-30 minutes.

  • Plaque Counting: Gently wash the wells with water to remove excess stain and allow the plates to dry. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each this compound concentration compared to the vehicle control. Determine the EC50 value by plotting the percentage of plaque reduction against the log of the this compound concentration and fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 2: Cytotoxicity Assay (MTS/CellTiter-Glo)

This protocol is used to determine the concentration of a compound that reduces cell viability by 50% (CC50).

Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_analysis Analysis A Seed cells in 96-well plates C Add this compound dilutions to wells A->C B Prepare serial dilutions of this compound B->C D Incubate for 48-72 hours C->D E Add MTS or CellTiter-Glo reagent D->E F Incubate and read absorbance/luminescence E->F G Calculate CC50 F->G

Caption: Workflow for a cytotoxicity assay.

Materials:

  • 96-well cell culture plates (clear for MTS, opaque for CellTiter-Glo)

  • Cells of interest

  • Cell culture medium

  • This compound stock solution

  • MTS reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay) or CellTiter-Glo Luminescent Cell Viability Assay reagent

  • Plate reader capable of measuring absorbance or luminescence

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at an appropriate density and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in cell culture medium. Include a vehicle control and a no-cell control (medium only).

  • Treatment: Add the this compound dilutions to the cells in quadruplicate.

  • Incubation: Incubate the plates for 48 to 72 hours, corresponding to the duration of the antiviral assay.

  • Reagent Addition:

    • For MTS assay: Add the MTS reagent to each well and incubate for 1-4 hours at 37°C.

    • For CellTiter-Glo assay: Equilibrate the plate and reagent to room temperature. Add the CellTiter-Glo reagent to each well, mix, and incubate for 10 minutes at room temperature.

  • Data Acquisition:

    • MTS assay: Measure the absorbance at 490 nm using a microplate reader.

    • CellTiter-Glo assay: Measure the luminescence using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control. Determine the CC50 value by plotting the percentage of cell viability against the log of the this compound concentration and fitting the data to a dose-response curve.

Protocol 3: Replicon Assay

This protocol is used to assess the inhibitory effect of a compound on viral RNA replication using a subgenomic replicon system, often expressing a reporter gene like luciferase.

Materials:

  • Cells stably expressing a viral replicon (e.g., Huh-7 cells with a hepatitis C virus or Norwalk virus replicon)

  • Cell culture medium

  • This compound stock solution

  • Luciferase assay reagent (if applicable)

  • Luminometer or RT-qPCR instrument

Procedure:

  • Cell Seeding: Seed the replicon-containing cells in 96-well plates.

  • Compound Treatment: Treat the cells with serial dilutions of this compound.

  • Incubation: Incubate the plates for 48 to 72 hours.

  • Analysis:

    • Luciferase Reporter: Lyse the cells and measure the luciferase activity according to the manufacturer's protocol.

    • RT-qPCR: Extract total RNA from the cells and perform reverse transcription quantitative PCR (RT-qPCR) to quantify the replicon RNA levels. Normalize the replicon RNA levels to a housekeeping gene.

  • Data Analysis: Calculate the percentage of inhibition of replicon replication for each this compound concentration compared to the vehicle control. Determine the EC50 value from the dose-response curve.

Recommendations for Optimal Concentration

Based on the available data, a starting concentration range of 0.1 µM to 10 µM is recommended for in vitro studies with this compound. For initial screening, a concentration of 1 µM is likely to show significant antiviral activity against susceptible viruses with minimal cytotoxicity in most cell lines.[5][6] For dose-response experiments, a series of dilutions starting from 10 µM or higher can be used to accurately determine the EC50.

It is crucial to determine the CC50 of this compound in the specific cell line being used for the antiviral experiments to calculate the selectivity index (SI = CC50/EC50). A higher SI value indicates a more favorable therapeutic window for the compound.

Disclaimer: These protocols and recommendations are intended as a guide. Researchers should optimize the experimental conditions for their specific virus, cell line, and laboratory setup.

References

Application Notes & Protocols: Utilizing NITD008 in Flavivirus Plaque Reduction Neutralization Tests

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

NITD008 is a potent adenosine nucleoside analog demonstrating broad-spectrum antiviral activity against members of the Flaviviridae family.[1] It selectively inhibits a range of significant human pathogens, including Dengue virus (DENV), Zika virus (ZIKV), West Nile virus (WNV), Yellow Fever virus (YFV), and Hepatitis C virus (HCV).[1][2] The primary mechanism of action for this compound is the inhibition of the viral RNA-dependent RNA polymerase (RdRp).[1] As a nucleoside analog, it is metabolized intracellularly to its triphosphate form, which is then incorporated into the nascent viral RNA strand, causing premature chain termination and halting viral replication.[3]

The Plaque Reduction Neutralization Test (PRNT) is the "gold standard" serological assay for quantifying the ability of antibodies or antiviral compounds to neutralize a virus and prevent infection.[4][5] This assay measures the reduction in the formation of viral plaques—localized areas of cell death—in a cell monolayer.

This document provides detailed protocols for utilizing this compound in a PRNT workflow. It can be used as a potent positive control for flavivirus inhibition assays or as a benchmark compound for screening and characterizing new antiviral candidates.

2. This compound Compound Information

Proper handling and preparation of this compound are critical for reproducible results.

PropertyValue
IUPAC Name (2R,3R,4R,5R)-2-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-3-ethynyl-5-(hydroxymethyl)tetrahydrofuran-3,4-diol
CAS Number 1044589-82-3
Molecular Formula C₁₃H₁₄N₄O₄[2]
Molecular Weight 290.27 g/mol [2]
Solubility Soluble in DMSO to ≥ 20 mM[2]
Storage Store powder at -20°C for up to 3 years. Store stock solutions in aliquots at -80°C for up to 2 years.[6]

3. Mechanism of Action

This compound functions as a chain-terminating inhibitor of the viral RdRp, a key enzyme in the replication of RNA viruses that is absent in host cells.[7]

References

Application Notes and Protocols for NITD008 in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NITD008 is a potent adenosine nucleoside analog that has demonstrated broad-spectrum antiviral activity against a range of RNA viruses, particularly members of the Flaviviridae family. Its mechanism of action involves the inhibition of the viral RNA-dependent RNA polymerase (RdRp), where it acts as a chain terminator during viral RNA synthesis.[1][2] This property makes this compound an excellent positive control compound for high-throughput screening (HTS) campaigns aimed at discovering novel antiviral agents. These application notes provide detailed protocols for utilizing this compound in HTS assays to identify and characterize new inhibitors of viral replication.

Mechanism of Action of this compound

This compound is a prodrug that is metabolized within the host cell to its active triphosphate form. This triphosphate analog competes with the natural adenosine triphosphate (ATP) for incorporation into the nascent viral RNA strand by the viral RdRp.[1] Upon incorporation, the modified ribose of this compound prevents the addition of the next nucleotide, thus terminating the elongation of the viral RNA chain and halting viral replication.[1][3]

cluster_virus Viral Replication Cycle cluster_inhibition Mechanism of this compound Inhibition Virus_Entry Virus Entry Uncoating Uncoating & RNA Release Virus_Entry->Uncoating Translation Polyprotein Translation Uncoating->Translation Replication_Complex Replication Complex Formation (including RdRp) Translation->Replication_Complex RNA_Synthesis Viral RNA Synthesis Replication_Complex->RNA_Synthesis Assembly Virion Assembly RNA_Synthesis->Assembly Egress Virion Egress Assembly->Egress NITD008_TP This compound Triphosphate NITD008_TP->RNA_Synthesis Chain Termination RdRp Viral RdRp NITD008_TP->RdRp Competitive Inhibition ATP Adenosine Triphosphate (ATP) ATP->RdRp Natural Substrate

Figure 1: Mechanism of this compound-mediated inhibition of viral replication.

Data Presentation: Antiviral Activity and Cytotoxicity of this compound

The following tables summarize the in vitro efficacy (EC50) and cytotoxicity (CC50) of this compound against various viruses. This data is crucial for establishing appropriate concentrations of this compound to be used as a positive control in HTS assays.

Table 1: Antiviral Activity (EC50) of this compound against Flaviviruses

VirusStrainCell LineAssay TypeEC50 (µM)Reference
Dengue Virus (DENV-1)WP74VeroYield Reduction18[4]
Dengue Virus (DENV-2)New Guinea CVeroViral Titer Reduction0.64[1][2]
Dengue Virus (DENV-2)D2S10VeroYield Reduction4.2[4]
Dengue Virus (DENV-3)C0360/94VeroYield Reduction4.6[4]
Dengue Virus (DENV-4)703-4VeroYield Reduction15[4]
Zika Virus (ZIKV)GZ01/2016VeroViral Titer Reduction0.241[3][5]
Zika Virus (ZIKV)FSS13025/2010VeroViral Titer Reduction0.137[3][5]
West Nile Virus (WNV)New York 3356VeroViral Titer Reduction-[1]
Yellow Fever Virus (YFV)17DVeroViral Titer Reduction-[1]
Tick-Borne Encephalitis Virus (TBEV)HyprA549CPE0.61 - 3.31[6]
Omsk Hemorrhagic Fever Virus (OHFV)BogoluvovskaA549CPE0.61 - 3.31[6]
Kyasanur Forest Disease Virus (KFDV)P9605A549CPE0.61 - 3.31[6]
Alkhurma Hemorrhagic Fever Virus (AHFV)200300001A549CPE0.61 - 3.31[6]

Table 2: Antiviral Activity (EC50) of this compound against Other Viruses

Virus FamilyVirusModel SystemCell LineEC50 (µM)Reference
CaliciviridaeFeline Calicivirus (FCV)-CRFK0.94[7][8]
CaliciviridaeMurine Norovirus (MNV)-RAW264.70.91[7][8]
CaliciviridaeHuman NorovirusRepliconHG230.21[7]
PicornaviridaeEnterovirus 71 (EV71)--0.67[8]

Table 3: Cytotoxicity (CC50) of this compound

Cell LineCC50 (µM)Reference
Vero>50[1]
A549>100[6]
RAW264.715.7[7][8]
CRFK>120[8]
HG23 (Huh7 derivative)>120[7]

Experimental Protocols for High-Throughput Screening

The following protocols are foundational for HTS campaigns targeting viral replication and can be adapted to 96-well or 384-well formats. This compound should be used as a positive control for inhibition, while DMSO is typically used as a negative (vehicle) control.

This assay measures the ability of a compound to protect cells from virus-induced death.

Seed_Cells Seed cells in 96-well plates Pretreat Pre-treat with compound dilutions (including this compound and DMSO controls) Seed_Cells->Pretreat Infect Infect cells with virus (e.g., MOI = 0.5) Pretreat->Infect Incubate Incubate for 72 hours Infect->Incubate Measure_Viability Measure cell viability (e.g., CellTiter-Glo®) Incubate->Measure_Viability Analyze Analyze data and calculate EC50 Measure_Viability->Analyze Seed_Infect_Treat Seed cells, pre-treat with compounds, and infect with virus in 96-well plates Incubate_Fix Incubate for 24 hours, then fix cells Seed_Infect_Treat->Incubate_Fix Primary_Ab Add primary anti-flavivirus antibody Incubate_Fix->Primary_Ab Secondary_Ab Add HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Add_Substrate Add chemiluminescent substrate Secondary_Ab->Add_Substrate Read_Luminescence Read luminescence Add_Substrate->Read_Luminescence Analyze Analyze data and calculate EC50 Read_Luminescence->Analyze

References

NITD008: A Potent Broad-Spectrum Antiviral for In Vitro Assay Control

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

Introduction

NITD008 is a novel adenosine nucleoside analog that has demonstrated potent in vitro and in vivo activity against a wide range of RNA viruses, particularly within the Flaviviridae family.[1][2][3] Its mechanism of action involves the inhibition of the viral RNA-dependent RNA polymerase (RdRp), acting as a chain terminator during viral RNA synthesis.[1][4] This specific mode of action and its broad-spectrum efficacy make this compound an excellent positive control for a variety of antiviral assays. These application notes provide detailed protocols and supporting data for the use of this compound in cell culture-based antiviral screening and characterization studies.

Mechanism of Action

This compound is a prodrug that is metabolized within the host cell to its active triphosphate form. This triphosphate derivative then competes with the natural adenosine triphosphate (ATP) for incorporation into the nascent viral RNA strand by the viral RdRp. Once incorporated, the modified sugar moiety of this compound prevents the addition of the next nucleotide, effectively terminating RNA chain elongation and halting viral replication.[1][4]

cluster_cell Host Cell This compound This compound This compound-TP This compound Triphosphate This compound->this compound-TP Cellular Kinases Viral_RNA_Synthesis Viral RNA Synthesis (RdRp) This compound-TP->Viral_RNA_Synthesis Incorporation Chain_Termination Chain Termination Viral_RNA_Synthesis->Chain_Termination Blocks Elongation Extracellular_this compound This compound (Prodrug) Extracellular_this compound->this compound Enters Cell

Caption: Mechanism of action of this compound.

Quantitative Data Summary

The following table summarizes the in vitro efficacy and cytotoxicity of this compound against a range of viruses in various cell lines. This data is provided as a reference for expected outcomes when using this compound as a positive control.

Virus (Strain)Cell LineAssay TypeEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference(s)
Dengue Virus (DENV-2)VeroViral Titer Reduction0.64>50>78[1][4]
Dengue Virus (DENV-1, -3, -4)VeroYield Reduction4 - 18Not ReportedNot Reported[5]
West Nile Virus (WNV)VeroViral Titer ReductionNot Specified>50Not Specified[1]
Yellow Fever Virus (YFV)VeroViral Titer ReductionNot Specified>50Not Specified[1]
Powassan Virus (PWV)VeroViral Titer ReductionNot Specified>50Not Specified[1]
Zika Virus (GZ01/2016)VeroViral Titer Reduction0.241Not ReportedNot Reported[6]
Zika Virus (FSS13025/2010)VeroViral Titer Reduction0.137Not ReportedNot Reported[6]
Tick-Borne Encephalitis Virus (TBEV)A549CPE Inhibition0.61>100>164[7]
Omsk Hemorrhagic Fever Virus (OHFV)A549CPE Inhibition0.81>100>123[7]
Kyasanur Forest Disease Virus (KFDV)A549CPE Inhibition1.15>100>87[7]
Alkhurma Hemorrhagic Fever Virus (AHFV)A549CPE Inhibition3.31>100>30[7]
Enterovirus 71 (EV71)VeroViral Titer Reduction0.67119.97179[8]
Feline Calicivirus (FCV)CRFKPlaque Reduction0.94>120>127.6[9][10]
Murine Norovirus (MNV)RAW264.7Plaque Reduction0.9115.717.2[9][10]
Norwalk Virus (Replicon)HG23RT-qPCR0.21>120>571.4[9][10]

Experimental Protocols

Detailed methodologies for key experiments using this compound as a positive control are provided below.

Viral Titer Reduction Assay

This assay measures the ability of a compound to reduce the amount of infectious virus produced in cell culture.[11]

Materials:

  • Vero or other susceptible cells

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Virus stock of known titer

  • This compound stock solution (in DMSO)

  • 12-well or 24-well cell culture plates

  • Plaque assay reagents (see below)

Protocol:

  • Seed cells in 12-well plates to form a confluent monolayer.[1]

  • Prepare serial dilutions of this compound in growth medium. A final DMSO concentration of ≤0.5% is recommended.[6]

  • Infect the cell monolayers with the virus at a multiplicity of infection (MOI) of 0.1.[1]

  • After a 1-hour adsorption period, remove the virus inoculum and wash the cells with PBS.[7]

  • Add the prepared this compound dilutions to the corresponding wells. Include a virus-only control (no compound) and a mock-infected control (no virus, no compound).

  • Incubate the plates for 48-72 hours at 37°C with 5% CO2.[6][7]

  • Harvest the cell culture supernatants and determine the viral titer using a plaque assay or TCID50 assay.

  • The EC50 value is calculated by determining the concentration of this compound that reduces the viral titer by 50% compared to the virus-only control.

Plaque Reduction Neutralization Test (PRNT)

This assay is considered the gold standard for measuring neutralizing antibodies but can be adapted to assess the inhibitory effect of antiviral compounds on plaque formation.[12][13]

Materials:

  • Susceptible cell line (e.g., Vero, BHK-21)

  • Virus stock

  • This compound stock solution

  • 6-well or 12-well cell culture plates

  • Overlay medium (e.g., 1% methylcellulose or agarose in growth medium)

  • Crystal violet staining solution

Protocol:

  • Seed cells in 6-well plates to achieve a confluent monolayer on the day of infection.

  • Prepare serial dilutions of this compound.

  • In a separate plate or tubes, mix a standardized amount of virus (e.g., 100 plaque-forming units, PFU) with each dilution of this compound and incubate for 1 hour at 37°C.

  • Remove the growth medium from the cell monolayers and inoculate with the virus-compound mixtures.

  • Allow the virus to adsorb for 1 hour, gently rocking the plates every 15-20 minutes.[14]

  • Aspirate the inoculum and overlay the cells with the overlay medium.

  • Incubate the plates for 3-10 days, depending on the virus, until plaques are visible.

  • Fix the cells with 10% formalin and stain with crystal violet to visualize and count the plaques.

  • The percentage of plaque reduction is calculated relative to the virus-only control. The EC50 is the concentration of this compound that reduces the number of plaques by 50%.

Cytopathic Effect (CPE) Inhibition Assay

This assay measures the ability of a compound to protect cells from virus-induced cell death or morphological changes (cytopathic effect).[7]

Materials:

  • Susceptible cell line

  • Virus stock

  • This compound stock solution

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT)

Protocol:

  • Seed cells in a 96-well plate.[7]

  • Pre-treat the cells with serial dilutions of this compound for 1 hour.[7]

  • Infect the cells with the virus at a specific MOI.

  • Incubate for 72 hours or until CPE is evident in the virus control wells.[7]

  • Measure cell viability using a suitable reagent according to the manufacturer's instructions.

  • The EC50 is the concentration of this compound that results in 50% protection from virus-induced CPE.

Cytotoxicity Assay

It is crucial to assess the cytotoxicity of the compound in parallel with the antiviral assays to ensure that the observed antiviral effect is not due to cell death.

Materials:

  • The same cell line used in the antiviral assays

  • This compound stock solution

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)[15]

Protocol:

  • Seed cells in a 96-well plate.

  • Add serial dilutions of this compound to the cells (mock-infected).

  • Incubate for the same duration as the corresponding antiviral assay (e.g., 48-72 hours).[15]

  • Measure cell viability using a suitable reagent.

  • The CC50 is the concentration of this compound that reduces cell viability by 50%.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating an antiviral compound using this compound as a positive control.

cluster_setup Assay Setup cluster_infection Infection & Treatment cluster_analysis Data Analysis Seed_Cells Seed Cells in Multi-well Plates Infect_Cells Infect Cells with Virus Seed_Cells->Infect_Cells Prepare_Compound Prepare Serial Dilutions of Test Compound & this compound Add_Compounds Add Compound Dilutions to Infected Cells Prepare_Compound->Add_Compounds Prepare_Virus Prepare Virus Inoculum Prepare_Virus->Infect_Cells Infect_Cells->Add_Compounds Incubate Incubate for 48-72 hours Add_Compounds->Incubate Measure_Endpoint Measure Assay Endpoint (e.g., Viral Titer, CPE, Plaque Count) Incubate->Measure_Endpoint Calculate_EC50 Calculate EC50 Values Measure_Endpoint->Calculate_EC50 Determine_SI Determine Selectivity Index (SI = CC50 / EC50) Calculate_EC50->Determine_SI Cytotoxicity_Assay Perform Parallel Cytotoxicity Assay (CC50) Cytotoxicity_Assay->Determine_SI

Caption: General workflow for antiviral assays.

Conclusion

This compound serves as a reliable and potent positive control for a wide array of in vitro antiviral assays against numerous RNA viruses. Its well-characterized mechanism of action and the availability of extensive efficacy data make it an invaluable tool for researchers in the field of virology and antiviral drug development. The protocols and data presented in these application notes are intended to facilitate the successful implementation of this compound in your research endeavors.

References

Application Notes and Protocols for NITD008 Antiviral Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NITD008 is a potent adenosine nucleoside analog inhibitor with broad-spectrum antiviral activity against a range of RNA viruses, particularly within the Flaviviridae family. It functions as a chain terminator of viral RNA synthesis by targeting the RNA-dependent RNA polymerase (RdRp).[1] This document provides detailed application notes and protocols for testing the antiviral efficacy of this compound in various cell lines.

Suitable Cell Lines for this compound Antiviral Testing

A variety of cell lines are susceptible to infection by viruses that are sensitive to this compound, making them suitable for in vitro antiviral assays. The choice of cell line often depends on the specific virus being studied and the assay format. Commonly used cell lines include:

  • Vero cells: Derived from the kidney of an African green monkey, these cells are deficient in interferon production, making them highly susceptible to a wide range of viruses.[2][3][4]

  • BHK-21 (Baby Hamster Kidney) cells: Another commonly used cell line for virus propagation and antiviral testing.[1][3]

  • A549 (Human Lung Carcinoma) cells: A human cell line often used for studying respiratory viruses and other viruses that can infect humans.[1][5][6]

  • Huh-7 (Human Hepatoma) cells: A human liver cell line particularly useful for studying hepatotropic viruses like Hepatitis C Virus (HCV) and Dengue virus.[1][7]

  • HEK293 (Human Embryonic Kidney) cells: A widely used human cell line in research, suitable for various virological studies.[1]

  • HepG2 (Human Hepatoma) cells: Another human liver cell line used for studying liver-tropic viruses.[1]

  • RAW264.7 (Mouse Macrophage) cells: A murine macrophage cell line used for studying viruses that infect immune cells, such as Murine Norovirus (MNV).[8]

  • CRFK (Criss-Feline Kidney) cells: A feline kidney cell line commonly used for the propagation and study of Feline Calicivirus (FCV).[8]

  • Hec1a-IFNB-Luc reporter cell line: A human endometrial adenocarcinoma cell line engineered with a luciferase reporter gene under the control of the interferon-beta promoter, allowing for a quantifiable measure of viral infection.[9]

Quantitative Data: Antiviral Activity and Cytotoxicity of this compound

The following table summarizes the half-maximal effective concentration (EC50) and 50% cytotoxic concentration (CC50) of this compound against various viruses in different cell lines.

Virus FamilyVirusCell LineEC50 (µM)CC50 (µM)Reference
FlaviviridaeDengue Virus (DENV-2)Vero0.64>100[1][2]
Dengue Virus (DENV-1, -2, -3, -4)Vero4 - 18-[10]
Dengue Virus (DENV-2)A5490.7>50[5]
Dengue Virus (DENV-3)A5490.46>50[5]
Dengue Virus (DENV-4)A5490.7>50[5]
West Nile Virus (WNV)Vero--[1]
Yellow Fever Virus (YFV)Vero--[1]
Powassan Virus (PWV)Vero--[1]
Zika Virus (ZIKV)Vero0.137 - 0.241-[3]
Hepatitis C Virus (HCV) repliconHuh-70.11-[1]
Tick-Borne Encephalitis Virus (TBEV)A5490.61 - 3.31>100[6]
Omsk Hemorrhagic Fever Virus (OHFV)A5490.61 - 3.31>100[6]
Kyasanur Forest Disease Virus (KFDV)A5490.61 - 3.31>100[6]
Alkhurma Hemorrhagic Fever Virus (AHFV)A5490.61 - 3.31>100[6]
CaliciviridaeMurine Norovirus (MNV)RAW264.70.9115.7
Feline Calicivirus (FCV)CRFK0.94>120[8]
Norwalk Virus repliconHG23 (Huh-7)0.21>120[8]
PicornaviridaeEnterovirus 71 (EV71)Vero0.67119.97[11]

Experimental Protocols

Viral Titer Reduction Assay (Plaque Assay)

This assay measures the ability of a compound to reduce the production of infectious virus particles.

Materials:

  • Suitable host cell line (e.g., Vero, BHK-21)

  • Virus stock of known titer

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • This compound stock solution (dissolved in DMSO)

  • Overlay medium (e.g., cell culture medium with carboxymethylcellulose or agarose)

  • Crystal violet staining solution

Procedure:

  • Seed host cells in 12-well plates and grow to confluency.[2]

  • Prepare serial dilutions of this compound in cell culture medium.

  • Remove the growth medium from the cell monolayers and infect with the virus at a specific multiplicity of infection (MOI), typically 0.1.[2][3]

  • After a 1-hour adsorption period, remove the virus inoculum and wash the cells with phosphate-buffered saline (PBS).

  • Add the medium containing the different concentrations of this compound to the respective wells. A vehicle control (DMSO) should be included.[3]

  • Incubate the plates for a period suitable for the virus to form plaques (typically 2-5 days).

  • Remove the medium and overlay the cells with an overlay medium to restrict virus spread and allow for plaque formation.

  • After the incubation period, fix the cells (e.g., with 10% formalin) and stain with crystal violet.

  • Count the number of plaques in each well. The EC50 value is calculated as the concentration of this compound that reduces the plaque number by 50% compared to the vehicle control.

Yield Reduction Assay

This assay quantifies the amount of infectious virus produced in the presence of the antiviral compound.

Materials:

  • Suitable host cell line (e.g., Vero)

  • Virus stock

  • This compound stock solution

  • 96-well or 12-well plates

Procedure:

  • Seed host cells in 12-well plates and grow to near confluency.[10]

  • Infect the cells with the virus at a defined MOI (e.g., 0.1) for 30 minutes at room temperature.[10]

  • Wash the cells with PBS and add fresh medium containing serial dilutions of this compound.[10]

  • Incubate the plates for a specific time (e.g., 48 hours).[10]

  • Harvest the culture supernatants and determine the virus titer using a plaque assay or TCID50 (50% Tissue Culture Infectious Dose) assay.[6][10]

  • The EC50 is the concentration of this compound that reduces the virus yield by 50%.

Cell-Based Flavivirus Immunodetection (CFI) Assay

This is a high-throughput assay that measures the amount of viral antigen produced in infected cells.

Materials:

  • Suitable host cell line (e.g., A549)

  • Virus stock

  • This compound stock solution

  • 96-well plates

  • Primary antibody against a viral protein (e.g., anti-flavivirus E protein)

  • Horseradish peroxidase (HRP)-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed A549 cells in 96-well plates.[6]

  • Pre-treat the cells with serial dilutions of this compound for 1 hour.[6]

  • Infect the cells with the virus at an MOI of 0.5.[6]

  • Incubate for 24 hours.[6]

  • Fix the cells and permeabilize them.

  • Add the primary antibody, followed by the HRP-conjugated secondary antibody.

  • Add the chemiluminescent substrate and measure the luminescence, which is proportional to the amount of viral antigen.[6]

  • The EC50 is the concentration of this compound that reduces the luminescent signal by 50%.

Cytotoxicity Assay (MTT or CellTiter-Glo)

It is crucial to assess the cytotoxicity of the compound to ensure that the observed antiviral effect is not due to cell death.

Materials:

  • Suitable cell line

  • This compound stock solution

  • 96-well plates

  • MTT reagent or CellTiter-Glo reagent

Procedure (MTT Assay):

  • Seed cells in a 96-well plate and allow them to attach overnight.

  • Add serial dilutions of this compound to the wells and incubate for the same duration as the antiviral assay (e.g., 48 hours).[1]

  • Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm).

  • The CC50 is the concentration of this compound that reduces cell viability by 50%.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_infection Infection & Treatment cluster_incubation Incubation cluster_analysis Analysis cluster_results Results cell_seeding Seed Host Cells in Plates infection Infect Cells with Virus (MOI) cell_seeding->infection compound_prep Prepare this compound Serial Dilutions treatment Add this compound Dilutions to Cells compound_prep->treatment infection->treatment incubation Incubate for Specific Duration treatment->incubation plaque_assay Plaque Assay incubation->plaque_assay yield_reduction Yield Reduction Assay incubation->yield_reduction cfi_assay CFI Assay incubation->cfi_assay cytotoxicity_assay Cytotoxicity Assay incubation->cytotoxicity_assay ec50 Determine EC50 plaque_assay->ec50 yield_reduction->ec50 cfi_assay->ec50 cc50 Determine CC50 cytotoxicity_assay->cc50 si Calculate Selectivity Index (SI = CC50/EC50) ec50->si cc50->si

Caption: Experimental workflow for this compound antiviral testing.

mechanism_of_action cluster_entry Viral Entry & Replication cluster_inhibition Inhibition by this compound virus Virus host_cell Host Cell virus->host_cell Enters viral_rna Viral RNA Release host_cell->viral_rna ppp_this compound This compound-Triphosphate (Active Form) host_cell->ppp_this compound Phosphorylation rdRp Viral RNA-dependent RNA Polymerase (RdRp) viral_rna->rdRp Template for rna_synthesis Viral RNA Synthesis rdRp->rna_synthesis new_virus New Virus Particles rna_synthesis->new_virus chain_termination Chain Termination rna_synthesis->chain_termination Leads to This compound This compound (Adenosine Analog) This compound->host_cell ppp_this compound->rna_synthesis Incorporated by RdRp chain_termination->new_virus Blocks Production of

Caption: Mechanism of action of this compound as a viral RdRp inhibitor.

References

Detecting Viral Resistance to NITD008: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

These application notes provide detailed methodologies for researchers, scientists, and drug development professionals to detect and characterize viral resistance to the adenosine analog inhibitor, NITD008. The protocols outlined below are essential for monitoring the efficacy of this compound and understanding the mechanisms by which viruses may evade its antiviral activity.

This compound is a potent antiviral compound that has demonstrated broad-spectrum activity against a range of RNA viruses, including flaviviruses like Dengue, Zika, and West Nile virus, as well as Hepatitis C virus (HCV) and caliciviruses.[1][2] Its mechanism of action involves the inhibition of the viral RNA-dependent RNA polymerase (RdRp), where it acts as a chain terminator during viral RNA synthesis.[3] While resistance to this compound has been shown to be difficult to induce in some flaviviruses during cell culture studies,[3][4] mutations conferring resistance have been identified in other viruses, such as HCV.[5] Therefore, robust methods for the surveillance and characterization of this compound resistance are critical for its potential therapeutic development.

This document provides protocols for both phenotypic and genotypic assays to assess viral susceptibility to this compound, as well as methods for generating and confirming resistance mutations.

Mechanism of Action of this compound

This compound is an adenosine nucleoside analog. Once inside a host cell, it is converted into its active triphosphate form. This active form mimics the natural adenosine triphosphate (ATP) and is incorporated into the nascent viral RNA chain by the viral RdRp. However, due to a modification at the 2' position of the ribose sugar, the addition of the next nucleotide is blocked, leading to premature termination of RNA chain elongation and inhibition of viral replication.

NITD008_Mechanism cluster_cell Host Cell This compound This compound This compound-TP This compound Triphosphate This compound->this compound-TP Cellular Kinases Viral RdRp Viral RNA-dependent RNA Polymerase (RdRp) This compound-TP->Viral RdRp Competes with ATP Nascent RNA Nascent Viral RNA Viral RdRp->Nascent RNA RNA Elongation Viral RNA Template Viral RNA Template Viral RNA Template->Viral RdRp Chain Termination Chain Termination Nascent RNA->Chain Termination Incorporation of This compound-TP

Mechanism of action of the antiviral compound this compound.

Phenotypic Assays for Detecting this compound Resistance

Phenotypic assays measure the reduction in a virus's susceptibility to an antiviral drug. This is typically quantified by determining the 50% effective concentration (EC50), which is the drug concentration required to inhibit viral replication by 50%. An increase in the EC50 value for a given viral isolate compared to a wild-type reference strain indicates resistance.

Protocol 1: Plaque Reduction Assay (PRA)

This assay is a gold standard for quantifying viral infectivity and the inhibitory effect of antiviral compounds.

Materials:

  • Susceptible host cells (e.g., Vero, BHK-21, or Huh-7 cells)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Virus stock (wild-type and putative resistant strains)

  • This compound compound

  • Semi-solid overlay medium (e.g., growth medium with 1% methylcellulose or agarose)

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

  • 6-well or 12-well plates

Procedure:

  • Cell Seeding: Seed host cells in 6-well or 12-well plates to form a confluent monolayer on the day of infection.

  • Compound Dilution: Prepare serial dilutions of this compound in infection medium (e.g., DMEM with 2% FBS).

  • Virus Dilution: Dilute the virus stock to a concentration that will produce 50-100 plaques per well.

  • Infection: a. Remove the growth medium from the cell monolayers and wash with PBS. b. In separate tubes, mix the diluted virus with an equal volume of each this compound dilution and a no-drug control. Incubate for 1 hour at 37°C. c. Inoculate the cell monolayers with the virus-drug mixtures and incubate for 1 hour at 37°C, rocking the plates every 15 minutes.

  • Overlay: After the incubation period, remove the inoculum and overlay the cells with the semi-solid overlay medium containing the corresponding concentration of this compound.

  • Incubation: Incubate the plates at 37°C for a period appropriate for plaque development (typically 3-7 days, depending on the virus).

  • Staining and Plaque Counting: a. Aspirate the overlay medium and fix the cells with 4% formaldehyde for 30 minutes. b. Remove the formaldehyde and stain the cells with crystal violet solution for 15-20 minutes. c. Gently wash the plates with water and allow them to dry. d. Count the number of plaques in each well.

  • Data Analysis: a. Calculate the percentage of plaque reduction for each this compound concentration compared to the no-drug control. b. Determine the EC50 value by plotting the percentage of plaque reduction against the log of the this compound concentration and fitting the data to a dose-response curve.

Protocol 2: Viral Yield Reduction Assay

This assay measures the amount of infectious virus produced in the presence of an antiviral compound.

Materials:

  • Susceptible host cells

  • Complete growth medium

  • Virus stock

  • This compound compound

  • 96-well plates

Procedure:

  • Cell Seeding: Seed host cells in a 96-well plate to form a confluent monolayer.

  • Infection and Treatment: a. Prepare serial dilutions of this compound in infection medium. b. Infect the cell monolayers with the virus at a multiplicity of infection (MOI) of 0.1. c. After a 1-hour adsorption period, remove the inoculum, wash the cells, and add the medium containing the serial dilutions of this compound.

  • Incubation: Incubate the plates at 37°C for 24-72 hours, depending on the virus replication cycle.

  • Harvesting: Collect the cell culture supernatants.

  • Titration: Determine the viral titer in the collected supernatants using a plaque assay (as described in Protocol 1) or a TCID50 (50% tissue culture infectious dose) assay.

  • Data Analysis: Calculate the EC50 value based on the reduction in viral titer at different this compound concentrations compared to the no-drug control.

Genotypic Assays for Detecting this compound Resistance

Genotypic assays are used to identify specific mutations in the viral genome that are associated with drug resistance. For this compound, this involves sequencing the gene encoding the RdRp (e.g., NS5 for flaviviruses, NS5B for HCV).

Protocol 3: RT-PCR and Sequencing of the Viral Polymerase Gene

Materials:

  • Viral RNA extracted from culture supernatants or infected cells

  • Reverse transcriptase and PCR enzymes

  • Primers flanking the RdRp gene

  • PCR purification kit

  • Sequencing facility or instrument

Procedure:

  • RNA Extraction: Extract viral RNA from the sample using a commercial viral RNA extraction kit.

  • Reverse Transcription (RT): Synthesize complementary DNA (cDNA) from the viral RNA using a reverse transcriptase enzyme and a reverse primer specific to the polymerase gene.

  • PCR Amplification: Amplify the cDNA of the polymerase gene using a high-fidelity DNA polymerase and specific forward and reverse primers.

  • PCR Product Purification: Purify the amplified PCR product to remove primers, dNTPs, and enzymes.

  • Sequencing: Sequence the purified PCR product using Sanger sequencing or next-generation sequencing (NGS).

  • Sequence Analysis: Align the obtained sequence with a wild-type reference sequence to identify any nucleotide and corresponding amino acid changes.

Confirmation of Resistance Mutations

Once a potential resistance mutation is identified through genotypic analysis, its role in conferring resistance needs to be confirmed. This is typically done using a reverse genetics system.

Protocol 4: Site-Directed Mutagenesis

Materials:

  • Infectious clone of the virus (a plasmid containing the full-length viral cDNA)

  • Primers containing the desired mutation

  • High-fidelity DNA polymerase

  • DpnI restriction enzyme

  • Competent E. coli cells

Procedure:

  • Mutagenesis PCR: Perform PCR using the infectious clone as a template and primers that introduce the specific mutation of interest.

  • Parental DNA Digestion: Digest the parental (non-mutated) plasmid DNA with the DpnI enzyme, which specifically cleaves methylated DNA (the parental plasmid propagated in E. coli will be methylated, while the newly synthesized PCR product will not).

  • Transformation: Transform the mutated plasmid into competent E. coli cells for amplification.

  • Plasmid Purification and Sequencing: Purify the plasmid DNA from the transformed bacteria and confirm the presence of the desired mutation by sequencing.

  • Virus Rescue: Generate infectious virus from the mutated plasmid by in vitro transcription of the viral RNA followed by transfection into susceptible cells.

  • Phenotypic Analysis: Characterize the phenotype of the resulting mutant virus using the assays described in Protocols 1 and 2 to confirm that the introduced mutation leads to an increased EC50 for this compound.

Generating this compound-Resistant Viruses in Cell Culture

To identify novel resistance mutations, viruses can be serially passaged in the presence of increasing concentrations of the antiviral drug.

Protocol 5: Serial Passage for Resistance Selection

Procedure:

  • Infect a monolayer of susceptible cells with the wild-type virus.

  • After adsorption, add a medium containing a sub-optimal concentration of this compound (e.g., at or slightly above the EC50).

  • Incubate until cytopathic effect (CPE) is observed.

  • Harvest the virus-containing supernatant.

  • Use this supernatant to infect fresh cell monolayers, and gradually increase the concentration of this compound in the culture medium over subsequent passages.

  • After a number of passages (e.g., 10-20), isolate the virus and characterize its phenotype (EC50) and genotype (polymerase gene sequence) as described in the protocols above.

Quantitative Data on this compound Resistance

The following table summarizes known quantitative data on the resistance of different viruses to this compound.

Virus (Genotype/Strain)MutationGeneEC50 (Wild-Type)EC50 (Mutant)Fold Change in EC50Reference
Hepatitis C Virus (Genotype 2a, JFH-1)S282TNS5B8.7 nM665.5 nM76.5[5]
Dengue Virus (DENV)None identifiedNS50.64 µMN/ANo resistance observed after 4 months of passage[3]
West Nile Virus (WNV)None identifiedNS5N/AN/ANo resistance observed after 4 months of passage[3]
Zika Virus (ZIKV)None identifiedNS5137-241 nMN/ANo adaptive mutations identified after in vivo treatment[4]

Table 1: Summary of this compound EC50 Values and Resistance Data.

Summary of this compound Antiviral Activity

The following table provides a summary of the reported EC50 values of this compound against various wild-type viruses.

VirusCell LineEC50Reference
Dengue Virus 2 (DENV-2)Vero0.64 µM[6]
Hepatitis C Virus (HCV) Genotype 1b RepliconHuh-70.11 µM[3]
Zika Virus (ZIKV)Vero137 - 241 nM[4]
Feline Calicivirus (FCV)CRFK0.91 µM[7]
Murine Norovirus (MNV)RAW264.70.94 µM[7]
Human Norovirus RepliconHG230.21 µM[7]
Tick-borne Encephalitis Virus (TBEV)A5493 - 9 µM[8]
Kyasanur Forest Disease Virus (KFDV)A5493 - 9 µM[8]
Omsk Hemorrhagic Fever Virus (OHFV)A5493 - 9 µM[8]

Table 2: Antiviral Activity of this compound against Various Viruses.

Experimental Workflows

Phenotypic_Resistance_Workflow cluster_workflow Phenotypic Resistance Detection Workflow start Viral Isolate (Wild-Type or Putative Resistant) plaque_assay Protocol 1: Plaque Reduction Assay start->plaque_assay yield_assay Protocol 2: Viral Yield Reduction Assay start->yield_assay ec50_wt Determine EC50 of Wild-Type Virus plaque_assay->ec50_wt ec50_mut Determine EC50 of Putative Resistant Virus plaque_assay->ec50_mut yield_assay->ec50_wt yield_assay->ec50_mut compare Compare EC50 Values ec50_wt->compare ec50_mut->compare resistant Resistance Confirmed (Significant Increase in EC50) compare->resistant EC50(mut) > EC50(wt) sensitive No Resistance Detected (No Significant Change in EC50) compare->sensitive EC50(mut) ≈ EC50(wt)

Workflow for the phenotypic detection of this compound resistance.

Genotypic_Resistance_Workflow cluster_workflow Genotypic Resistance Detection and Confirmation Workflow start Resistant Virus Population (from Serial Passage or Clinical Isolate) rna_extraction Protocol 3: Viral RNA Extraction start->rna_extraction rt_pcr Protocol 3: RT-PCR of Polymerase Gene rna_extraction->rt_pcr sequencing Protocol 3: Sequencing rt_pcr->sequencing analysis Sequence Analysis: Compare to Wild-Type sequencing->analysis mutation_id Identify Potential Resistance Mutation(s) analysis->mutation_id sdm Protocol 4: Site-Directed Mutagenesis mutation_id->sdm rescue Rescue Mutant Virus sdm->rescue phenotype_confirm Phenotypic Analysis (Protocols 1 & 2) rescue->phenotype_confirm confirmation Resistance Confirmed phenotype_confirm->confirmation

Workflow for genotypic detection and confirmation of resistance.

References

Application Notes and Protocols: NITD008 in Combination with Antiviral Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the adenosine analog NITD008, a potent inhibitor of flaviviruses, and its use in combination with other antiviral agents. Detailed protocols for key experiments are provided to facilitate further research and drug development efforts.

Introduction

This compound is a broad-spectrum antiviral compound that functions as a chain terminator of viral RNA synthesis by inhibiting the RNA-dependent RNA polymerase (RdRp) of various viruses, particularly within the Flaviviridae family.[1][2] Its triphosphate form competes with the natural adenosine triphosphate (ATP) substrate, leading to the termination of the elongating RNA chain.[1][3] While this compound has demonstrated significant antiviral activity in vitro and in vivo against a range of viruses including Dengue virus (DENV), West Nile virus (WNV), Zika virus (ZIKV), and Hepatitis E virus (HEV), its development has been hampered by preclinical toxicity.[2][4][5] Consequently, research has shifted towards its use in combination therapies to potentially enhance efficacy, reduce required dosages, and mitigate toxicity.

This document details the outcomes of combining this compound with other antiviral agents, providing quantitative data and experimental protocols to guide future studies.

Data Presentation: In Vitro and In Vivo Efficacy of this compound and Combinations

The following tables summarize the quantitative data on the antiviral activity of this compound alone and in combination with other agents against various viruses.

Table 1: In Vitro Antiviral Activity of this compound

VirusCell LineAssay TypeEC₅₀ (µM)CC₅₀ (µM)Reference(s)
Dengue Virus (DENV-2)VeroViral Titer Reduction0.64>50[1]
Dengue Virus (DENV-1)VeroYield Reduction18>100[6]
Dengue Virus (DENV-3)VeroYield Reduction4.6>100[6]
Dengue Virus (DENV-4)VeroYield Reduction15>100[6]
West Nile Virus (WNV)VeroPlaque ReductionN/AN/A[3]
Zika Virus (ZIKV)VeroViral Titer Reduction0.137 - 0.241>100[7]
Hepatitis E Virus (HEV)Huh-7Replicon Assay0.03>100[8]
Murine Norovirus (MNV)RAW264.7Plaque Reduction0.9415.8[9]
Feline Calicivirus (FCV)CRFKPlaque Reduction0.91>120[9]

Table 2: Combination Antiviral Therapy with this compound

Combination AgentTarget VirusInteractionKey FindingsReference(s)
Vorinostat (SAHA)West Nile Virus (WNV)SynergisticImproved disease outcome in a mouse model by reducing inflammation and neuronal death.[3][10]
GPC-N114Hepatitis E Virus (HEV)SynergisticCombination Index of 0.4; allowed for significant dose reduction of both compounds.[8][11]
2CMCMurine Norovirus (MNV)AntagonisticLikely due to competition for the same active site on the viral polymerase.[9]

Table 3: In Vivo Efficacy of this compound

VirusAnimal ModelThis compound DoseOutcomeReference(s)
Dengue Virus (DENV-2)AG129 Mice≥10 mg/kg, twice dailyComplete protection from mortality.[12]
West Nile Virus (WNV)C57BL/6 Mice10 and 25 mg/kg, once daily for 6 daysComplete protection from clinical symptoms and death.[3]
Zika Virus (ZIKV)A129 Mice50 mg/kg at 4, 24, 48, 72, 96 hours post-infection50% protection from mortality and significant reduction in viremia.[7]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound and the workflows for key experimental protocols.

Caption: Mechanism of action of this compound as a chain terminator.

Viral_Yield_Reduction_Assay Start Seed cells in multi-well plates Infect Infect cells with virus (e.g., MOI 0.1) Start->Infect Treat Add serial dilutions of This compound +/- combination agent Infect->Treat Incubate Incubate for a defined period (e.g., 48 hours) Treat->Incubate Harvest Harvest supernatant Incubate->Harvest Titer Determine viral titer in supernatant (e.g., Plaque Assay or TCID₅₀) Harvest->Titer Analyze Calculate EC₅₀ values Titer->Analyze End Results Analyze->End

Caption: Experimental workflow for a viral yield reduction assay.

In_Vivo_Efficacy_Study Start Acclimate animals (e.g., C57BL/6 mice) Infect Infect animals with virus (e.g., WNV) Start->Infect Group Randomize into treatment groups (Vehicle, this compound, Combo) Infect->Group Treat Administer treatment according to schedule (e.g., oral gavage) Group->Treat Monitor Daily monitoring of clinical signs, weight, and mortality Treat->Monitor Collect Collect samples at specified time points (e.g., serum, tissues) Monitor->Collect End Determine efficacy Monitor->End Survival analysis Analyze Analyze viral load (qRT-PCR) and other endpoints Collect->Analyze Analyze->End Viral load analysis

Caption: General workflow for an in vivo efficacy study.

Experimental Protocols

In Vitro Viral Yield Reduction Assay

This protocol is designed to determine the 50% effective concentration (EC₅₀) of this compound alone or in combination with another antiviral agent.

Materials:

  • Vero cells (or other susceptible cell line)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Virus stock of known titer

  • This compound

  • Combination antiviral agent (if applicable)

  • 12-well plates

  • Phosphate-buffered saline (PBS)

  • Dimethyl sulfoxide (DMSO) for compound dilution

Procedure:

  • Cell Seeding: Seed Vero cells into 12-well plates at a density that will result in a confluent monolayer on the day of infection.

  • Compound Preparation: Prepare serial dilutions of this compound and the combination agent in complete growth medium. The final concentration of DMSO should be kept constant and low (e.g., <0.5%) across all wells.

  • Infection: When cells are confluent, aspirate the growth medium and infect the cells with the virus at a multiplicity of infection (MOI) of 0.1 in a small volume of serum-free medium for 1 hour at 37°C.

  • Treatment: After the 1-hour adsorption period, remove the virus inoculum, wash the cells once with PBS, and add 1 mL of the medium containing the respective compound dilutions to each well. Include a "virus only" control (no compound) and a "cells only" control (no virus, no compound).

  • Incubation: Incubate the plates for 48 hours at 37°C in a CO₂ incubator.

  • Harvesting: After incubation, harvest the supernatant from each well and store at -80°C until titration.

  • Titration: Determine the viral titer in the harvested supernatants using a plaque assay or a 50% tissue culture infectious dose (TCID₅₀) assay.

  • Data Analysis: Calculate the percent inhibition of virus production for each compound concentration relative to the "virus only" control. Determine the EC₅₀ value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve. For combination studies, a checkerboard titration is recommended to assess synergy, additivity, or antagonism.

Checkerboard Synergy Assay

This assay is used to evaluate the interaction between two antiviral compounds.

Procedure:

  • Prepare a 96-well plate with serial dilutions of this compound along the x-axis and serial dilutions of the combination agent along the y-axis.

  • Infect a susceptible cell line with the target virus and add the cell suspension to each well of the pre-prepared drug plate.

  • Include controls for each drug alone and a virus-only control.

  • After an appropriate incubation period, assess viral replication (e.g., by measuring cytopathic effect, reporter gene expression, or viral antigen production).

  • Calculate the Fractional Inhibitory Concentration (FIC) index to determine the nature of the interaction. A Combination Index (CI) value of <1 indicates synergy, a value of 1 indicates an additive effect, and a value of >1 indicates antagonism.[11]

In Vivo Efficacy in a West Nile Virus Mouse Model

This protocol describes a general procedure for evaluating the in vivo efficacy of this compound in combination with vorinostat (SAHA) against WNV infection in C57BL/6 mice.[3]

Materials:

  • C57BL/6 mice (9-11 weeks old)

  • West Nile Virus (WNV-NY99 strain)

  • This compound

  • Vorinostat (SAHA)

  • Vehicle for drug formulation (e.g., PBS for SAHA, specific formulation for this compound)

  • Appropriate caging and handling facilities for BSL-3 pathogens.

Procedure:

  • Drug Formulation:

    • Dissolve this compound to a stock solution of 1.25 mg/mL for oral gavage.[3]

    • Dissolve SAHA to 12.5 mg/mL in DMSO and sterile PBS for intraperitoneal injection.[3]

  • Infection: Infect mice with 1,000 PFU of WNV-NY99 in the footpad.[3]

  • Treatment Groups: Randomly assign mice to treatment groups:

    • Vehicle control (e.g., PBS intraperitoneally)

    • This compound alone (e.g., 10 mg/kg, oral gavage, twice daily)

    • SAHA alone

    • This compound and SAHA combination

  • Treatment Schedule:

    • For early-stage treatment, administer this compound from day 1 to day 6 post-infection.[3]

    • For late-stage treatment (during CNS invasion), co-administer this compound and SAHA from day 5 to day 9 post-infection.[3]

  • Monitoring: Observe the animals daily for clinical signs of disease (e.g., ruffled fur, ataxia, hunchback), morbidity, and mortality for at least 17 days.[3]

  • Sample Collection: At various time points, collect blood via tail vein for serum preparation to determine viral load. Tissues (e.g., brain, spleen) can be collected at the end of the experiment for viral load and histopathological analysis.

  • Data Analysis:

    • Compare survival rates between groups using Kaplan-Meier survival curves.

    • Analyze viral loads in serum and tissues using qRT-PCR.

    • Evaluate clinical scores to assess disease severity.

Conclusion

This compound remains a valuable research tool for understanding flavivirus replication and for exploring novel antiviral strategies. Combination therapies offer a promising approach to harness the potent antiviral activity of this compound while potentially mitigating its toxicity. The synergistic interactions observed with vorinostat against WNV and GPC-N114 against HEV warrant further investigation. Conversely, the antagonistic interaction with 2CMC against calicivirus highlights the importance of understanding the specific mechanisms of action of combination agents. The protocols provided herein serve as a foundation for researchers to further explore and develop effective combination antiviral therapies.

References

Application Notes and Protocols for In Vivo Efficacy Studies of NITD008

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NITD008 is a potent adenosine nucleoside analog inhibitor with broad-spectrum antiviral activity against a range of flaviviruses, including Dengue virus (DENV), West Nile virus (WNV), Zika virus (ZIKV), and Yellow Fever virus (YFV).[1][2][3] Its mechanism of action involves the termination of viral RNA synthesis, making it a valuable tool for antiviral research and a candidate for therapeutic development.[1][4] These application notes provide detailed experimental designs and protocols for conducting in vivo efficacy studies of this compound in murine models. Unexpected side effects observed in extended treatment studies have prevented the compound's development as a clinical therapeutic.[5]

Mechanism of Action

This compound is a prodrug that is metabolized in vivo to its active triphosphate form. This active metabolite then competes with the natural adenosine triphosphate (ATP) for incorporation into the nascent viral RNA chain by the viral RNA-dependent RNA polymerase (RdRp). Once incorporated, this compound acts as a chain terminator, preventing further elongation of the viral RNA and thereby inhibiting viral replication.[1][4]

Mechanism of Action of this compound cluster_0 Host Cell cluster_1 Viral Replication Complex This compound This compound This compound-TP This compound Triphosphate This compound->this compound-TP Cellular Kinases RdRp Viral RdRp This compound-TP->RdRp Competitive Inhibition of ATP Viral_RNA_Template Viral RNA Template Viral_RNA_Template->RdRp Nascent_RNA Nascent RNA Strand RdRp->Nascent_RNA RNA Synthesis Chain_Termination Chain Termination RdRp->Chain_Termination

Mechanism of action of this compound.

In Vivo Efficacy Studies: Experimental Design

The following provides a generalized experimental design for evaluating the in vivo efficacy of this compound against flaviviruses in an AG129 mouse model (mice deficient in interferon-α/β and -γ receptors). This model is widely used as it supports robust replication of many flaviviruses.[1][5][6]

Experimental Workflow

In Vivo Efficacy Study Workflow Acclimatization Animal Acclimatization (AG129 mice, 4-6 weeks old) Grouping Randomization into Treatment Groups Acclimatization->Grouping Infection Virus Inoculation (e.g., DENV, WNV, ZIKV) Grouping->Infection Treatment This compound or Vehicle Administration Infection->Treatment Monitoring Daily Monitoring (Weight, Morbidity, Mortality) Treatment->Monitoring Sampling Blood/Tissue Collection (for Viremia & Cytokine Analysis) Monitoring->Sampling Data_Analysis Data Analysis and Endpoint Evaluation Sampling->Data_Analysis

A typical workflow for an in vivo efficacy study.

Detailed Experimental Protocols

Animal Model and Husbandry
  • Animal Model: AG129 mice (deficient in IFN-α/β and IFN-γ receptors), 4-6 weeks of age.[1][5][6]

  • Housing: Animals should be housed in a BSL-2 or BSL-3 facility (depending on the virus) with a 12-hour light/dark cycle and provided with food and water ad libitum.

  • Acclimatization: Allow a minimum of 7 days for acclimatization before the start of the experiment.

Virus Strains and Inoculation
  • Virus Propagation: Flavivirus strains (e.g., DENV-2 TSV01, WNV NY99, ZIKV MR766) should be propagated in a suitable cell line (e.g., C6/36 or Vero cells).[1]

  • Inoculum Preparation: Viral titers should be determined by plaque assay on Vero cells. The virus stock is diluted in sterile phosphate-buffered saline (PBS) to the desired concentration.

  • Inoculation: Mice are inoculated via intraperitoneal (i.p.) or subcutaneous (s.c.) injection with a pre-determined lethal or sublethal dose of the virus in a volume of 100-200 µL.

This compound Formulation and Administration
  • Formulation: this compound can be formulated for oral administration. A common formulation involves dissolving the compound in a vehicle such as 0.5% (w/v) carboxymethylcellulose (CMC) in water or a citrate buffer.[4]

  • Dosing: Dose ranges of 10-50 mg/kg, administered once or twice daily, have been shown to be effective.[4][7][8][9] A dose-response study is recommended to determine the optimal dose for a specific virus and model.

  • Administration: Administer this compound or the vehicle control via oral gavage (p.o.) in a volume of 100-200 µL. Treatment should typically begin shortly after virus inoculation (e.g., 1-4 hours post-infection) and continue for a specified duration (e.g., 5-7 days).[8][9]

Monitoring and Endpoint Evaluation
  • Morbidity and Mortality: Monitor the animals at least once daily for clinical signs of disease (e.g., weight loss, ruffled fur, lethargy, neurological signs) and survival for a period of 14-21 days post-infection.[7][8]

  • Viremia: Collect blood samples (e.g., via retro-orbital or submandibular bleeding) at various time points post-infection (e.g., days 1, 2, 3, and 5).[1][5] Viral RNA levels in the serum or plasma can be quantified by qRT-PCR.

  • Cytokine Analysis: Serum samples can also be used to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using commercially available ELISA kits.[1]

  • Tissue Viral Load: At the end of the study, or at specific time points, tissues (e.g., spleen, liver, brain) can be harvested to determine the viral load by qRT-PCR or plaque assay.

Data Presentation

Quantitative data should be summarized in tables to facilitate easy comparison between treatment groups.

Table 1: In Vitro Antiviral Activity of this compound

VirusCell LineEC50 (µM)Reference
Dengue Virus (DENV-2)BHK-210.64[1][10]
West Nile Virus (WNV)VeroNot explicitly stated, but effective[7]
Yellow Fever Virus (YFV)Not specifiedNot explicitly stated, but effective[1]
Zika Virus (ZIKV)Vero0.8 - 1.2[9]

Table 2: In Vivo Efficacy of this compound in AG129 Mice

VirusDose of this compound (mg/kg)RouteViremia ReductionSurvival Rate (%)Reference
DENV-210, twice dailyp.o.>4.8-fold100[1][4]
DENV-1, -3, -425, twice dailyp.o.Significant reductionVariable, significant increase[5]
WNV10 and 25, once dailyp.o.Significant reduction100[7][8]
ZIKV50, once dailyp.o.2.6-fold50[9]

Conclusion

The experimental designs and protocols outlined in these application notes provide a robust framework for evaluating the in vivo efficacy of this compound against a variety of flaviviruses. Adherence to these guidelines will enable researchers to generate reliable and reproducible data to further characterize the antiviral potential of this compound. It is important to note that while this compound has demonstrated significant antiviral activity in preclinical models, its development for human use was halted due to toxicity concerns in longer-term animal studies.[5] Nevertheless, it remains a valuable research tool for studying flavivirus replication and for the development of novel antiviral therapies.

References

Application Notes and Protocols for Measuring NITD008's Effect on Viral Load

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

NITD008 is an adenosine nucleoside analog that has demonstrated potent antiviral activity against a broad spectrum of flaviviruses, including Dengue virus (DENV), West Nile virus (WNV), Zika virus (ZIKV), and Yellow fever virus (YFV)[1][2]. It functions as a chain terminator of viral RNA synthesis by inhibiting the viral RNA-dependent RNA polymerase (RdRp)[1]. This document provides detailed protocols for key assays used to quantify the antiviral efficacy of this compound by measuring its effect on viral load.

Mechanism of Action

This compound is a prodrug that is metabolized within the host cell to its active triphosphate form. This triphosphate analog competes with the natural adenosine triphosphate (ATP) for incorporation into the nascent viral RNA strand by the viral RdRp. Once incorporated, the modified sugar in this compound prevents the addition of the next nucleotide, thus terminating the elongation of the viral RNA chain and inhibiting viral replication[1].

NITD008_Mechanism cluster_cell Host Cell This compound This compound This compound-TP This compound-TP This compound->this compound-TP Cellular Kinases Viral RNA Replication Viral RNA Replication This compound-TP->Viral RNA Replication Competes with ATP for RdRp binding Viral RNA Replication->Inhibition Chain Termination Reduced Viral Load Reduced Viral Load Viral Entry Viral Entry

Caption: Mechanism of action of this compound.

Quantitative Data Summary

The antiviral activity of this compound has been evaluated against a variety of viruses in different cell lines. The following tables summarize the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) values reported in the literature.

Table 1: In Vitro Antiviral Activity of this compound against Flaviviruses

VirusCell LineAssay TypeEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)Reference
Dengue Virus (DENV-2)VeroPlaque Assay0.64>50>78[1]
Dengue Virus (DENV-1)VeroYield Reduction~1-10NDND[3]
Dengue Virus (DENV-3)VeroYield Reduction~1-10NDND[3]
Dengue Virus (DENV-4)VeroYield Reduction>10NDND[3]
West Nile Virus (WNV)VeroTiter Reduction<9>50>5.6[1]
Yellow Fever Virus (YFV)VeroTiter Reduction<9>50>5.6[1]
Powassan Virus (PWV)VeroTiter Reduction<9>50>5.6[1]
Zika Virus (GZ01/2016)VeroPlaque Assay0.241>50>207[4]
Zika Virus (FSS13025/2010)VeroPlaque Assay0.137>50>365[4]
Tick-Borne Encephalitis Virus (TBEV)A549CPE Assay0.61 - 3.31>100>30.2 - >163.9[5]
Omsk Hemorrhagic Fever Virus (OHFV)A549CPE Assay0.61 - 3.31>100>30.2 - >163.9[5]
Kyasanur Forest Disease Virus (KFDV)A549CPE Assay0.61 - 3.31>100>30.2 - >163.9[5]
Alkhurma Hemorrhagic Fever Virus (AHFV)A549CPE Assay3 - 9>100>11.1 - >33.3[5]

ND: Not Determined

Table 2: In Vitro Antiviral Activity of this compound against Other Viruses

VirusCell LineAssay TypeEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)Reference
Hepatitis C Virus (HCV) repliconHuh-7Luciferase Assay0.11>50>455[1]
Feline Calicivirus (FCV)CRFKPlaque Reduction0.94>120>127.6[6][7]
Murine Norovirus (MNV)RAW264.7Plaque Reduction0.9115.717.2[6][7]
Human Norovirus (Norwalk replicon)HG23RT-qPCR0.21>120>571.4[6][7]

Experimental Protocols

Several key experimental techniques are employed to measure the effect of this compound on viral load. These include Plaque Assays, 50% Tissue Culture Infectious Dose (TCID50) Assays, and Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR).

Plaque Assay for Viral Titer Reduction

This assay determines the concentration of infectious virus particles by measuring their ability to form plaques (zones of cell death) in a cell monolayer. The reduction in plaque number in the presence of this compound is a direct measure of its antiviral activity.

Plaque_Assay_Workflow Start Start Seed_Cells Seed host cells in multi-well plates Start->Seed_Cells Infect_Cells Infect cells with virus at a specific MOI Seed_Cells->Infect_Cells Treat_Cells Add serial dilutions of this compound Infect_Cells->Treat_Cells Incubate Incubate for viral adsorption Treat_Cells->Incubate Overlay Add semi-solid overlay medium Incubate->Overlay Incubate_Plaques Incubate for plaque formation Overlay->Incubate_Plaques Fix_Stain Fix and stain cells to visualize plaques Incubate_Plaques->Fix_Stain Count_Plaques Count plaques and calculate viral titer Fix_Stain->Count_Plaques End End Count_Plaques->End

Caption: Workflow for a plaque reduction assay.

Protocol:

  • Cell Seeding: Seed a suitable host cell line (e.g., Vero, A549, or BHK-21 cells) into 6-well or 12-well plates at a density that will result in a confluent monolayer on the day of infection[1][8]. Incubate at 37°C with 5% CO2.

  • Virus Dilution: On the day of the experiment, prepare serial dilutions of the virus stock in serum-free medium.

  • Infection and Treatment:

    • Aspirate the growth medium from the cell monolayers.

    • Infect the cells with the virus at a multiplicity of infection (MOI) of 0.1[1][9].

    • Immediately add medium containing two-fold serial dilutions of this compound or a vehicle control (e.g., DMSO)[9].

  • Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for viral adsorption[10].

  • Overlay: Aspirate the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells[8][10].

  • Incubation: Incubate the plates at 37°C with 5% CO2 for a period sufficient for plaque formation (typically 2-10 days, depending on the virus)[10].

  • Plaque Visualization:

    • Fix the cells with a solution such as 10% formaldehyde[8].

    • Stain the cell monolayer with a dye like crystal violet to visualize the plaques[8].

  • Data Analysis:

    • Count the number of plaque-forming units (PFU) in each well.

    • Calculate the viral titer (PFU/mL).

    • Determine the EC50 value of this compound by plotting the percentage of plaque reduction against the log of the drug concentration and fitting the data to a dose-response curve.

TCID50 Assay for Viral Titer Reduction

The TCID50 assay is an endpoint dilution assay that quantifies the amount of virus required to infect 50% of the inoculated cell cultures. It is a useful alternative for viruses that do not form clear plaques.

TCID50_Workflow Start Start Seed_Cells Seed host cells in a 96-well plate Start->Seed_Cells Prepare_Dilutions Prepare serial 10-fold dilutions of virus Seed_Cells->Prepare_Dilutions Infect_Cells Infect replicate wells for each dilution Prepare_Dilutions->Infect_Cells Add_Compound Add fixed concentration of this compound or vehicle Infect_Cells->Add_Compound Incubate Incubate and monitor for cytopathic effect (CPE) Add_Compound->Incubate Score_Wells Score each well as positive or negative for CPE Incubate->Score_Wells Calculate_TCID50 Calculate TCID50 titer using Reed-Muench method Score_Wells->Calculate_TCID50 End End Calculate_TCID50->End

Caption: Workflow for a TCID50 assay.

Protocol:

  • Cell Seeding: Seed host cells into a 96-well plate to achieve >80% confluency on the day of infection[11].

  • Virus and Compound Preparation:

    • Prepare ten-fold serial dilutions of the virus stock.

    • Prepare dilutions of this compound in cell culture medium.

  • Infection and Treatment:

    • Remove the growth medium from the cells.

    • Add 100 µL of each virus dilution to replicate wells (e.g., 8 wells per dilution)[5].

    • Add 100 µL of the this compound dilution or vehicle control to the corresponding wells[12].

  • Incubation: Incubate the plate at 37°C with 5% CO2 for 5-7 days, or until cytopathic effect (CPE) is observed in the virus control wells[5].

  • Scoring: Examine the plate under a microscope and score each well as positive or negative for CPE[5].

  • Data Analysis:

    • Calculate the TCID50/mL using the Reed-Muench or Spearman-Karber method[5][13].

    • The reduction in TCID50 titer in the presence of this compound indicates its antiviral activity.

RT-qPCR for Viral RNA Quantification

This method measures the amount of viral RNA in a sample, providing a rapid and sensitive way to assess the effect of this compound on viral replication[4][6].

RTqPCR_Workflow Start Start Infect_Treat Infect and treat cells with this compound Start->Infect_Treat Harvest Harvest cell supernatant or lysates at different time points Infect_Treat->Harvest RNA_Extraction Extract total RNA Harvest->RNA_Extraction RT_Step Reverse transcribe RNA to cDNA RNA_Extraction->RT_Step qPCR_Step Perform quantitative PCR with virus-specific primers RT_Step->qPCR_Step Data_Analysis Analyze Ct values and quantify viral RNA copies qPCR_Step->Data_Analysis End End Data_Analysis->End

Caption: Workflow for viral load quantification by RT-qPCR.

Protocol:

  • Cell Culture and Treatment:

    • Seed cells and infect them with the virus as described for the plaque assay.

    • Treat the infected cells with various concentrations of this compound[4].

  • Sample Collection: At specific time points post-infection (e.g., 24, 48, 72 hours), collect the cell culture supernatant or lyse the cells to extract total RNA[1][9].

  • RNA Extraction: Isolate total RNA from the samples using a commercial RNA extraction kit according to the manufacturer's instructions[9][14].

  • Reverse Transcription (RT): Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and virus-specific or random primers[15].

  • Quantitative PCR (qPCR):

    • Perform qPCR using the synthesized cDNA as a template, virus-specific primers, and a fluorescent probe (e.g., TaqMan) or a DNA-binding dye (e.g., SYBR Green)[16].

    • Include a standard curve of known concentrations of viral RNA or a plasmid containing the target sequence to enable absolute quantification of viral copy numbers[17].

  • Data Analysis:

    • Determine the cycle threshold (Ct) value for each sample.

    • Quantify the viral RNA copy number based on the standard curve.

    • Calculate the percentage reduction in viral RNA levels in this compound-treated samples compared to the vehicle control to determine the EC50.

Conclusion

The protocols outlined in this document provide robust and reliable methods for assessing the antiviral efficacy of this compound against a range of viruses. The choice of assay will depend on the specific virus, the available resources, and the research question being addressed. Plaque assays provide a measure of infectious virus, while RT-qPCR offers a highly sensitive quantification of viral genomes. The TCID50 assay is a valuable alternative for non-plaque-forming viruses. Consistent application of these methodologies will facilitate the accurate evaluation of this compound and other antiviral candidates.

References

Application Notes and Protocols: NITD008 for Studying Flavivirus Polymerase Function

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NITD008 is a potent adenosine nucleoside analog that has demonstrated broad-spectrum antiviral activity against a range of flaviviruses.[1][2] It functions as a chain terminator of viral RNA synthesis by targeting the RNA-dependent RNA polymerase (RdRp), a critical enzyme for viral replication.[1][3] This document provides detailed application notes and protocols for utilizing this compound as a tool to study flavivirus polymerase function and for screening potential antiviral compounds.

Mechanism of Action

This compound is an adenosine nucleoside analog characterized by a carbon substitution for the N-7 of the purine and an acetylene group at the 2' position of the ribose.[4][5] The antiviral activity of this compound is dependent on its conversion to the triphosphate form within the host cell. This active triphosphate metabolite then competes with the natural adenosine triphosphate (ATP) for incorporation into the nascent viral RNA chain by the flavivirus RdRp.[1][5] Upon incorporation, the modified ribose prevents the formation of the next phosphodiester bond, leading to premature termination of RNA chain elongation and inhibition of viral replication.[1][3] Studies have shown that resistance to this compound in flaviviruses does not emerge readily in cell culture.[5]

cluster_cell Host Cell cluster_virus Flavivirus Replication Complex This compound This compound (Prodrug) Host_Kinases Host Kinases This compound->Host_Kinases Phosphorylation NITD008_TP This compound-TP (Active Triphosphate) RdRp NS5 RdRp NITD008_TP->RdRp Competitive Incorporation Host_Kinases->NITD008_TP Viral_RNA Viral RNA Template Viral_RNA->RdRp Nascent_RNA Nascent RNA Chain RdRp->Nascent_RNA Chain_Termination Chain Termination RdRp->Chain_Termination ATP ATP ATP->RdRp Incorporation

Figure 1: Mechanism of action of this compound.

Data Presentation

In Vitro Antiviral Activity of this compound

The following table summarizes the 50% effective concentration (EC₅₀) of this compound against various flaviviruses in different cell lines.

Virus (Strain)Cell LineEC₅₀ (µM)Reference
Dengue Virus Serotype 1Vero4-18[6]
Dengue Virus Serotype 2 (DENV-2)Vero0.64[1][7]
Dengue Virus Serotype 2BHK-21, A549, Huh-7Potent Inhibition[3]
Dengue Virus Serotype 3Vero4-18[6]
Dengue Virus Serotype 4Vero4-18[6]
Zika Virus (ZIKV)Vero~0.49[4]
West Nile Virus (WNV)VeroPotent Inhibition[1][3]
Yellow Fever Virus (YFV)VeroPotent Inhibition[1][3]
Powassan Virus (PWV)VeroPotent Inhibition[1][3]
Tick-Borne Encephalitis Virus (TBEV)A5493-9[8]
Alkhurma Hemorrhagic Fever Virus (AHFV)A5493-9[8]
Kyasanur Forest Disease Virus (KFDV)A5493-9[8]
Omsk Hemorrhagic Fever Virus (OHFV)A5493-9[8]
Hepatitis C Virus (HCV) RepliconHuh-70.11[3]
Hepatitis C Virus (Genotype 2a)Human Hepatoma0.0087[9]
Cytotoxicity of this compound

The following table summarizes the 50% cytotoxic concentration (CC₅₀) of this compound in various cell lines.

Cell LineCC₅₀ (µM)Reference
Vero>50[7]
HEK293>50[3]
Huh-7>50[3]
HepG2>50[3]
A549>50[3]
BHK-21>50[3]
RAW264.715.7[10][11]
CRFK>120[11]

Experimental Protocols

In Vitro Antiviral Activity Assessment: Plaque Reduction Assay

This protocol determines the concentration of an antiviral compound that reduces the number of viral plaques by 50% (PRNT₅₀).

Materials:

  • Vero cells (or other susceptible cell line)

  • Flavivirus stock of known titer (e.g., Dengue virus, Zika virus)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Carboxymethyl cellulose (CMC) or Agarose

  • Crystal Violet staining solution (0.1% w/v in 20% ethanol)

  • Phosphate-Buffered Saline (PBS)

  • 6-well or 12-well cell culture plates

Procedure:

  • Cell Seeding: Seed Vero cells in 6-well or 12-well plates at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C with 5% CO₂.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, prepare serial dilutions of this compound in DMEM with 2% FBS. The final DMSO concentration should be non-toxic to the cells (e.g., ≤0.5%).

  • Virus Dilution: Dilute the flavivirus stock in DMEM with 2% FBS to a concentration that will produce a countable number of plaques (e.g., 50-100 plaques per well).

  • Infection: When the cell monolayer is confluent, aspirate the growth medium. Infect the cells with the diluted virus in the presence of the serially diluted this compound or a vehicle control (DMSO). Incubate for 1-2 hours at 37°C, gently rocking the plates every 15-20 minutes.

  • Overlay: After the incubation period, remove the inoculum and overlay the cell monolayer with DMEM containing 2% FBS, the corresponding concentration of this compound, and 1% CMC or low-melting-point agarose.

  • Incubation: Incubate the plates at 37°C with 5% CO₂ for a period sufficient for plaque formation (typically 3-7 days, depending on the virus).

  • Staining: After incubation, fix the cells with 10% formalin for at least 30 minutes. Remove the overlay and stain the cell monolayer with crystal violet solution for 15-30 minutes.

  • Plaque Counting: Gently wash the plates with water to remove excess stain and allow them to dry. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the vehicle control. Determine the EC₅₀ value by plotting the percentage of plaque reduction against the log of the compound concentration and fitting the data to a dose-response curve.

In Vitro Antiviral Activity Assessment: Virus Yield Reduction Assay

This assay measures the reduction in the titer of infectious virus particles produced in the presence of an antiviral compound.

Materials:

  • Same as for the Plaque Reduction Assay.

Procedure:

  • Cell Seeding and Compound Preparation: Follow steps 1 and 2 from the Plaque Reduction Assay protocol.

  • Infection: Infect confluent cell monolayers with the flavivirus at a specific multiplicity of infection (MOI), for example, 0.1.[4] Incubate for 1-2 hours at 37°C.

  • Treatment: After infection, remove the inoculum, wash the cells with PBS, and add fresh medium containing serial dilutions of this compound or a vehicle control.

  • Incubation: Incubate the plates at 37°C with 5% CO₂ for a defined period (e.g., 48 hours).[4]

  • Supernatant Harvest: At the end of the incubation period, collect the cell culture supernatants.

  • Virus Titer Determination: Determine the viral titer in the collected supernatants using a standard plaque assay on fresh cell monolayers.

  • Data Analysis: Calculate the reduction in viral titer for each compound concentration compared to the vehicle control. The EC₅₀ is the concentration of this compound that reduces the virus yield by 50%.

In Vivo Efficacy Assessment in A129 Mouse Model

This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound against flavivirus infection in an interferon-deficient mouse model.

Materials:

  • A129 mice (deficient in type I interferon receptors)

  • Flavivirus stock (e.g., Zika virus, Dengue virus)

  • This compound

  • Vehicle for oral administration (e.g., 0.5% DMSO in a suitable carrier)

  • Equipment for intraperitoneal injection and oral gavage

  • Materials for blood collection and virus quantification (e.g., RT-qPCR)

Procedure:

  • Animal Acclimatization: Acclimatize A129 mice for at least one week before the experiment.

  • Infection: Infect mice (e.g., 4-week-old) intraperitoneally with a predetermined lethal or sublethal dose of the flavivirus (e.g., 10⁵ plaque-forming units of ZIKV).[4]

  • Treatment: Administer this compound orally at a specific dose (e.g., 50 mg/kg body weight) at defined time points post-infection (e.g., 4, 24, 48, 72, and 96 hours post-infection).[4] A control group should receive the vehicle only.

  • Monitoring: Monitor the mice daily for clinical signs of illness (e.g., weight loss, ruffled fur, hind-limb paralysis) and survival.

  • Viremia Measurement: Collect blood samples at various time points post-infection (e.g., daily for the first week). Quantify the viral load in the serum using RT-qPCR or plaque assay to determine viremia.

  • Data Analysis: Compare the survival curves, clinical scores, and viremia levels between the this compound-treated and vehicle-treated groups. Statistical analysis (e.g., log-rank test for survival, t-test for viremia) should be performed to determine the significance of the observed effects.

Experimental Workflow Visualization

cluster_workflow In Vitro Antiviral Assay Workflow start Start seed_cells Seed susceptible cells in multi-well plates start->seed_cells prepare_compound Prepare serial dilutions of this compound seed_cells->prepare_compound infect_cells Infect cells with Flavivirus in the presence of this compound prepare_compound->infect_cells incubate Incubate for viral replication infect_cells->incubate endpoint Endpoint Measurement incubate->endpoint plaque_assay Plaque Reduction Assay: Stain and count plaques endpoint->plaque_assay Method 1 yield_assay Yield Reduction Assay: Harvest supernatant and titrate virus endpoint->yield_assay Method 2 cpe_assay CPE Assay: Measure cell viability endpoint->cpe_assay Method 3 analyze Analyze data and determine EC50 plaque_assay->analyze yield_assay->analyze cpe_assay->analyze end End analyze->end

Figure 2: General workflow for in vitro antiviral assays.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting NITD008 Cytotoxicity in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with NITD008 cytotoxicity in cell culture experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am observing significant cytotoxicity in my cell line with this compound, even at concentrations reported to be non-toxic. What could be the cause?

A1: While this compound is reported to have low cytotoxicity in many cell lines (up to 50 μM), several factors could contribute to unexpected cell death.[1] Here are some troubleshooting steps:

  • Cell Line-Dependent Toxicity: Cytotoxicity of nucleoside analogs can be highly cell line-dependent.[1][2] For instance, while this compound shows low toxicity in Vero, HEK 293, Huh-7, HepG2, and A549 cells, a 50% cytotoxic concentration (CC50) of 15.7 µM has been reported in RAW264.7 cells.[3][4] It is crucial to determine the specific CC50 for your cell line.

  • Compound Purity and Stability: Ensure the purity of your this compound compound. Impurities from synthesis or degradation can be cytotoxic. This compound solutions may be unstable, and it is recommended to prepare them fresh.[5]

  • Solvent (DMSO) Concentration: this compound is often dissolved in dimethyl sulfoxide (DMSO).[6] High concentrations of DMSO can be toxic to cells.[7] Most cell lines can tolerate up to 0.5% DMSO, but sensitive or primary cells may require lower concentrations (≤0.1%).[7] Always include a vehicle control (medium with the same DMSO concentration as your highest this compound dose) to assess solvent toxicity.[6]

  • Extended Incubation Times: Most in vitro cytotoxicity assays for this compound are conducted over 48-72 hours.[8][9] Prolonged exposure beyond this timeframe may lead to increased cytotoxicity, as has been observed in in vivo studies with rats and dogs.[8]

  • Cell Culture Conditions: Suboptimal cell culture conditions, such as nutrient depletion, pH changes, or contamination, can sensitize cells to chemical insults.[6] Ensure your cells are healthy and growing exponentially before adding the compound.

Q2: My adherent cells are detaching after treatment with this compound. Is this a sign of cytotoxicity?

A2: Yes, cell detachment is a common indicator of cytotoxicity. This can be due to apoptosis or necrosis. To confirm cytotoxicity, you can perform a cell viability assay such as the MTT or MTS assay.

Q3: How can I differentiate between the antiviral effect of this compound and its cytotoxic effect?

A3: To distinguish between antiviral activity and cytotoxicity, it is essential to determine both the 50% effective concentration (EC50) for viral inhibition and the 50% cytotoxic concentration (CC50). The selectivity index (SI), calculated as CC50 / EC50, is a measure of the therapeutic window of the compound. A high SI value indicates that the antiviral effect is observed at concentrations well below those that cause cell death.

Q4: I am having trouble with my MTT cytotoxicity assay. What are some common pitfalls?

A4: The MTT assay is sensitive and requires careful execution. Common issues include:

  • Low Absorbance Readings: This could be due to low cell numbers, insufficient incubation time with MTT, or the use of ice-cold reagents.[8][10] Ensure you have an optimal cell seeding density and allow sufficient time for formazan crystal formation.[10]

  • High Background Absorbance: Phenol red and serum in the culture medium can interfere with the assay.[8] It is recommended to use serum-free medium during the MTT incubation step and to include a background control (medium without cells).[8]

  • Incomplete Solubilization of Formazan Crystals: If the purple formazan crystals do not fully dissolve, it will lead to inaccurate readings.[8] Ensure complete solubilization by gentle pipetting or increasing the shaking time after adding the solubilization solution.[8]

  • Contamination: Bacterial or yeast contamination can lead to high absorbance readings as they can also reduce MTT.[10] Visually inspect your cultures for any signs of contamination.

Quantitative Data Summary

The following tables summarize the reported 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) values for this compound against various viruses and in different cell lines.

Table 1: Antiviral Activity (EC50) of this compound against Various Viruses

VirusCell LineEC50 (µM)Reference
Dengue Virus Type 2 (DENV-2)Vero0.64[8][11]
Dengue Virus (all 4 serotypes)Various0.16 - 2.6[9]
West Nile Virus (WNV)VeroNot specified, potent inhibition[8]
Yellow Fever Virus (YFV)VeroNot specified, potent inhibition[8]
Powassan Virus (PWV)VeroNot specified, potent inhibition[8]
Hepatitis C Virus (HCV) RepliconHuh-70.11[8]
Zika Virus (ZIKV)Vero0.137 - 0.241
Murine Norovirus (MNV)RAW264.70.91[3][4]
Feline Calicivirus (FCV)CRFK0.94[3][4]
Norwalk Virus RepliconHG230.21[3]
Tick-borne Flaviviruses (TBEV, OHFV, KFDV, AHFV)A5490.14 - 9.2[9]

Table 2: Cytotoxicity (CC50) of this compound in Various Cell Lines

Cell LineCC50 (µM)Reference
Vero>50[1][8]
HEK 293>50[1]
Huh-7>50[1]
HepG2>50[1]
A549>50[1]
BHK-21>50[1]
RAW264.715.7[3][4]
CRFK>120[3][4]
HG23>120[3]
RD>20[11]

Experimental Protocols

Protocol 1: MTT Assay for Cytotoxicity

This protocol is adapted for determining the cytotoxic effect of this compound.

Materials:

  • 96-well cell culture plates

  • Cell line of interest

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Plate reader (570 nm or 590 nm)

Procedure:

  • Seed cells in a 96-well plate at a pre-determined optimal density and incubate for 24 hours to allow for attachment.

  • Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be consistent across all wells and ideally ≤0.5%.[7]

  • Include wells for vehicle control (medium with DMSO) and untreated control (medium only).

  • Remove the medium from the cells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.

  • Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.

  • After incubation, carefully remove the medium.

  • Add 50 µL of serum-free medium and 50 µL of MTT reagent to each well.[8]

  • Incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.

  • Remove the MTT-containing medium.

  • Add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8]

  • Read the absorbance at 570 nm or 590 nm.[8]

  • Calculate cell viability as a percentage of the untreated control.

Protocol 2: Viral Titer Reduction Assay (Plaque Assay)

This protocol is a standard method to determine the antiviral efficacy of this compound.

Materials:

  • 24-well or 12-well cell culture plates

  • Vero cells (or other susceptible cell line)

  • Virus stock

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • Overlay medium (e.g., medium with 1% methylcellulose or agarose)

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

  • Formalin (10% in PBS)

Procedure:

  • Seed Vero cells in 24-well or 12-well plates and grow to confluency.

  • Prepare serial dilutions of the virus stock.

  • Prepare serial dilutions of this compound in culture medium.

  • Pre-treat the confluent cell monolayers with the this compound dilutions for 1-2 hours.

  • Infect the cells with a specific multiplicity of infection (MOI) of the virus (e.g., 0.1) for 1 hour.[8]

  • Remove the virus inoculum and wash the cells with PBS.

  • Add 1 mL of overlay medium containing the corresponding concentrations of this compound.

  • Incubate the plates at 37°C until plaques are visible (typically 3-7 days).

  • Fix the cells with 10% formalin for at least 30 minutes.

  • Stain the cells with crystal violet solution for 15-30 minutes.

  • Gently wash the plates with water and allow them to dry.

  • Count the number of plaques in each well.

  • Calculate the percentage of plaque reduction compared to the untreated virus control.

Visualizations

Experimental_Workflow Experimental Workflow for this compound Antiviral and Cytotoxicity Testing cluster_prep Preparation cluster_assay Assays cluster_analysis Data Analysis prep_cells Seed Cells in Plates cytotoxicity_assay Cytotoxicity Assay (e.g., MTT) prep_cells->cytotoxicity_assay antiviral_assay Antiviral Assay (e.g., Plaque Assay) prep_cells->antiviral_assay prep_compound Prepare this compound Serial Dilutions prep_compound->cytotoxicity_assay prep_compound->antiviral_assay prep_virus Prepare Virus Dilutions prep_virus->antiviral_assay calc_cc50 Calculate CC50 cytotoxicity_assay->calc_cc50 calc_ec50 Calculate EC50 antiviral_assay->calc_ec50 calc_si Calculate Selectivity Index (SI = CC50/EC50) calc_cc50->calc_si calc_ec50->calc_si

Caption: Workflow for assessing this compound antiviral efficacy and cytotoxicity.

Cytotoxicity_Pathway Hypothesized Pathway for this compound-Induced Cytotoxicity This compound High Concentration of this compound Mitochondrial_Dysfunction Mitochondrial Dysfunction This compound->Mitochondrial_Dysfunction ER_Stress ER Stress & Unfolded Protein Response (UPR) This compound->ER_Stress ROS_Production Increased ROS Production Mitochondrial_Dysfunction->ROS_Production Caspase_Activation Caspase Activation ER_Stress->Caspase_Activation ROS_Production->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Potential mechanisms of this compound-induced cytotoxicity at high concentrations.

References

how to overcome NITD008 solubility issues

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for NITD008. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments with this compound, with a particular focus on its solubility.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound for in vitro experiments?

A1: The recommended solvent for dissolving this compound for in vitro use is dimethyl sulfoxide (DMSO).[1][2] this compound is soluble in DMSO up to at least 50 mg/mL (172.25 mM).[1] For cell culture experiments, it is common practice to prepare a concentrated stock solution in 100% DMSO and then dilute it to the desired final concentration in the cell culture medium.[2] It is advisable to use freshly opened, high-purity DMSO, as hygroscopic DMSO can negatively impact the solubility of the compound.[1]

Q2: I am observing precipitation when diluting my this compound DMSO stock solution into an aqueous buffer or cell culture medium. What should I do?

A2: Precipitation upon dilution of a DMSO stock solution into an aqueous environment is a common issue for poorly water-soluble compounds. Here are a few troubleshooting steps:

  • Lower the final concentration: The final concentration of this compound in your aqueous solution may be exceeding its aqueous solubility limit. Try using a lower final concentration if your experimental design allows.

  • Increase the percentage of DMSO in the final solution: While high concentrations of DMSO can be toxic to cells, a final concentration of up to 0.5% DMSO is generally well-tolerated in most cell-based assays.[2] Increasing the final DMSO concentration may help keep this compound in solution.

  • Use a pre-warmed aqueous solution: Gently warming your buffer or medium before adding the this compound stock solution can sometimes improve solubility. However, be mindful of the temperature sensitivity of your compound and other components in the solution.

  • Sonication: After dilution, briefly sonicating the solution in a water bath sonicator can help to dissolve any small precipitates that may have formed.

  • Consider alternative formulation strategies: For certain applications, using surfactants or other solubilizing agents might be an option. However, these should be carefully evaluated for their potential effects on the experiment.

Q3: How should I prepare this compound for in vivo animal studies?

A3: Two different formulation strategies for in vivo administration of this compound have been reported. The choice of formulation may depend on the specific requirements of your study, such as the route of administration and desired pharmacokinetic profile.

  • Formulation 1 (for improved pharmacokinetic parameters): This formulation involves adjusting the pH to enhance solubility. The components are:

    • 6 N HCl (1.5 equimolar amount)

    • 1 N NaOH (to adjust the pH to 3.5)

    • 100 mM citrate buffer (pH 3.5) This formulation was found to provide the best pharmacokinetic parameters in mice.[3]

  • Formulation 2 (vehicle for oral gavage): This formulation uses a combination of co-solvents and a surfactant. The components are:

    • 10% DMSO

    • 40% PEG300

    • 5% Tween-80

    • 45% Saline It is recommended to prepare this formulation freshly on the day of use. If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[3]

Troubleshooting Guide: Overcoming this compound Solubility Issues

This guide provides a systematic approach to addressing solubility challenges with this compound.

Table 1: Quantitative Solubility Data for this compound
SolventSolubilityNotes
DMSO≥ 50 mg/mL (172.25 mM)[1]Use of fresh, non-hygroscopic DMSO is recommended for optimal solubility.[1]
Soluble to 20 mM
Aqueous BuffersPoorly solubleSolubility is pH-dependent.
Experimental Protocols for In Vivo Formulations

Protocol 1: pH-Adjusted Formulation

  • Weigh the required amount of this compound.

  • Add a 1.5 equimolar amount of 6 N HCl to the this compound powder and mix.

  • Slowly add 1 N NaOH to the mixture while monitoring the pH, until a pH of 3.5 is reached.

  • Add 100 mM citrate buffer (pH 3.5) to achieve the final desired concentration.

  • Ensure the solution is clear before administration.

Protocol 2: Co-solvent/Surfactant Formulation

  • Prepare a stock solution of this compound in DMSO.

  • In a separate tube, combine the required volumes of PEG300 and Tween-80.

  • Add the this compound DMSO stock solution to the PEG300/Tween-80 mixture and vortex thoroughly.

  • Slowly add the saline to the mixture while vortexing to obtain a clear solution.

  • This formulation should be prepared fresh before each use.

Visualization of Experimental Workflows and Signaling Pathways

G Workflow for Preparing Co-solvent/Surfactant Formulation of this compound cluster_0 Step 1: Prepare Components cluster_1 Step 2: Mixing cluster_2 Step 3: Final Preparation A Weigh this compound Powder F Dissolve this compound in DMSO to create stock solution A->F B Measure DMSO B->F C Measure PEG300 G Combine PEG300 and Tween-80 C->G D Measure Tween-80 D->G E Prepare Saline I Add Saline to the mixture E->I H Add this compound stock to PEG300/Tween-80 mixture F->H G->H H->I J Vortex thoroughly to ensure a clear solution I->J K Use immediately J->K

Caption: Workflow for preparing the co-solvent/surfactant in vivo formulation of this compound.

G Troubleshooting this compound Precipitation A Precipitation Observed? B Is the final concentration too high? A->B Yes C Is the final DMSO concentration sufficient? B->C No E Lower the final concentration B->E Yes D Have you tried gentle warming or sonication? C->D Yes F Increase final DMSO % (up to 0.5%) C->F No G Apply gentle heat or sonicate D->G No H Consider alternative formulation strategies D->H Yes

Caption: Decision tree for troubleshooting precipitation issues with this compound.

Mechanism of Action of this compound

This compound is an adenosine analog that acts as a viral RNA-dependent RNA polymerase (RdRp) inhibitor.[4] It functions as a chain terminator during viral RNA synthesis. After entering the cell, this compound is converted to its active triphosphate form. This triphosphate analog is then incorporated into the growing viral RNA chain by the viral RdRp. The structure of this compound lacks the 3'-hydroxyl group necessary for the addition of the next nucleotide, leading to the termination of RNA chain elongation and thus inhibiting viral replication.

G Mechanism of Action of this compound cluster_0 Host Cell cluster_1 Viral Replication Complex A This compound (Prodrug) B Cellular Kinases A->B enters C This compound-Triphosphate (Active Form) B->C phosphorylates E Viral RdRp C->E competes with ATP D Viral RNA Template D->E F Growing Viral RNA Chain E->F incorporates G Chain Termination F->G leads to

References

unexpected results with NITD008 in antiviral assays

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: NITD008 Antiviral Assays

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the adenosine nucleoside analog, this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is an adenosine nucleoside analog developed as a potential antiviral agent.[1] Its primary mechanism of action is the inhibition of viral RNA-dependent RNA polymerase (RdRp).[2][3] After entering a cell, this compound is converted into its active triphosphate form (ppp-NITD008). This active form is then incorporated into the nascent viral RNA chain by the viral RdRp, leading to premature chain termination and halting viral replication.[2][4]

Q2: What is the known antiviral spectrum of this compound?

A2: this compound exhibits broad-spectrum activity, primarily against RNA viruses. It was originally designed as an inhibitor for Dengue virus (DENV) but has shown potent activity against other flaviviruses such as Zika virus (ZIKV), West Nile virus (WNV), Yellow fever virus (YFV), and Hepatitis C virus (HCV).[1][2][3][5] Its activity also extends to other viral families, including caliciviruses (e.g., Norovirus) and picornaviruses (e.g., Enterovirus 71).[3][5] However, it does not typically inhibit non-flaviviruses like Western equine encephalitis virus (WEEV) or vesicular stomatitis virus (VSV).[2]

Q3: What level of cytotoxicity is expected with this compound?

A3: The cytotoxicity of this compound is highly dependent on the cell line used. For example, in Vero cells, the 50% cytotoxic concentration (CC50) is often reported as greater than 50 μM.[2][6] In RAW264.7 cells, the CC50 has been measured at 15.7 µM, while in CRFK and Huh7 cell lines, no significant toxicity was observed at concentrations up to 120 µM.[5] It is crucial to determine the CC50 in the specific cell line used for your antiviral assays to establish a proper therapeutic window. Pre-clinical studies noted toxicity in dogs with prolonged treatment, which halted its progression to human trials.[1][5]

Data Presentation: In Vitro Efficacy and Cytotoxicity

The following tables summarize the reported 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) values for this compound across various viruses and cell lines. These values can serve as a benchmark for your experimental results.

Table 1: Antiviral Activity (EC50) of this compound against Various Viruses

Virus FamilyVirusEC50 (µM)Assay System/Cell Line
FlaviviridaeDengue virus (DENV-2)0.64Vero
Zika virus (ZIKV)0.24Vero
West Nile virus (WNV)VariesVero
Yellow fever virus (YFV)VariesVero
Hepatitis C virus (HCV) Replicon0.11Huh-7
Tick-Borne Encephalitis Virus (TBEV)0.61 - 3.31A549
CaliciviridaeMurine norovirus (MNV)0.91RAW264.7
Feline calicivirus (FCV)0.94CRFK
Human norovirus (Norwalk) Replicon0.21Huh7-based (HG23)
PicornaviridaeEnterovirus 71 (EV71)0.67Varies

Data compiled from multiple sources.[2][5][7]

Table 2: Cytotoxicity (CC50) of this compound in Various Cell Lines

Cell LineCC50 (µM)
RAW264.715.7
A549>100
Vero>50
CRFK>120
Huh7-based (HG23)>120

Data compiled from multiple sources.[5][6][7][8]

Troubleshooting Guide for Unexpected Results

Problem 1: Higher-than-expected cytotoxicity observed in my cell controls.

  • Possible Cause 1: Compound Concentration or Purity.

    • Troubleshooting Step: Verify the stock concentration of your this compound solution. If possible, confirm the purity and identity of the compound via analytical methods. Ensure the final concentration in your assay is correct.

  • Possible Cause 2: Solvent Toxicity.

    • Troubleshooting Step: this compound is often dissolved in DMSO. Ensure the final concentration of DMSO in your culture medium is non-toxic (typically ≤0.5%). Run a vehicle control (medium with the same DMSO concentration but without this compound) to assess solvent-induced cytotoxicity.[5]

  • Possible Cause 3: Cell Line Sensitivity.

    • Troubleshooting Step: Your specific cell line or even a particular passage number may be more sensitive to this compound. Perform a dose-response cytotoxicity assay on uninfected cells to determine the CC50 value for your exact experimental conditions.[9]

  • Possible Cause 4: Contamination.

    • Troubleshooting Step: Rule out microbial (bacterial, fungal, mycoplasma) contamination in your cell cultures, which can cause cell death and confound results.

Problem 2: Antiviral activity (EC50) is significantly weaker than published values.

  • Possible Cause 1: Compound Degradation.

    • Troubleshooting Step: this compound, like many nucleoside analogs, can be sensitive to storage conditions and freeze-thaw cycles.[10] Use freshly prepared dilutions from a properly stored stock solution. Aliquot stock solutions to minimize freeze-thaw cycles.

  • Possible Cause 2: High Multiplicity of Infection (MOI).

    • Troubleshooting Step: An excessively high viral inoculum can overwhelm the inhibitory capacity of the compound. Verify your viral titer and use a consistent, appropriate MOI (e.g., 0.1) as recommended in standard protocols.[2]

  • Possible Cause 3: Assay Timing and Endpoint.

    • Troubleshooting Step: The timing of compound addition relative to infection and the time of assay endpoint measurement are critical. Adding the compound post-infection may require higher concentrations. Ensure your assay duration is appropriate for the replication kinetics of your virus.[11]

  • Possible Cause 4: Assay Type Discrepancy.

    • Troubleshooting Step: Different assay formats (e.g., plaque reduction, yield reduction via qRT-PCR, cytopathic effect inhibition) can yield different EC50 values because they measure different aspects of viral replication.[7] Ensure you are comparing your results to literature that uses a similar method.

Problem 3: Results are not reproducible between experiments.

  • Possible Cause 1: Inconsistent Cell Conditions.

    • Troubleshooting Step: Variations in cell density, passage number, and overall cell health can significantly impact results. Standardize your cell seeding density and use cells within a consistent, low passage number range.

  • Possible Cause 2: Variability in Viral Stock.

    • Troubleshooting Step: Titer your viral stock frequently and use aliquots to avoid repeated freeze-thaw cycles that can reduce infectivity.

  • Possible Cause 3: Reagent Variability.

    • Troubleshooting Step: Minor variations in media, serum, or other reagents can affect both cell health and viral replication. Using the same lot numbers for critical reagents within a set of experiments can help reduce variability.[12]

Experimental Protocols

1. Standard Cytotoxicity Assay (MTS/CellTiter-Glo)

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 2 x 10^4 cells/well) and incubate for 24 hours.

  • Compound Addition: Prepare serial dilutions of this compound in culture medium. Add the dilutions to the wells in triplicate. Include wells with a vehicle control (e.g., DMSO) and untreated cells.

  • Incubation: Incubate the plate for the same duration as your planned antiviral assay (e.g., 48-72 hours).

  • Viability Measurement: Add a viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or an MTS reagent) according to the manufacturer's instructions.[7]

  • Data Analysis: Measure luminescence or absorbance. Calculate cell viability as a percentage relative to the vehicle control. Plot the results and determine the CC50 value using non-linear regression.[7]

2. Plaque Reduction Neutralization Test (PRNT)

  • Cell Seeding: Seed permissive cells in 6-well or 12-well plates to form a confluent monolayer.

  • Compound/Virus Incubation: Prepare serial dilutions of this compound. Mix each dilution with a standardized amount of virus (e.g., 100 plaque-forming units or PFU) and incubate for 1 hour at 37°C.

  • Infection: Remove media from the cell monolayers and inoculate with the virus-compound mixtures. Allow the virus to adsorb for 1 hour.

  • Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) with the corresponding concentration of this compound.

  • Incubation: Incubate the plates for several days until visible plaques form in the virus control wells.

  • Staining & Counting: Fix the cells (e.g., with 4% formaldehyde) and stain with a solution like crystal violet.[5] Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction compared to the virus control. Determine the EC50 value, the concentration that inhibits 50% of plaque formation.

3. Viral Yield Reduction Assay (qRT-PCR)

  • Setup: Seed cells in a multi-well plate and incubate overnight. Pre-treat cells with serial dilutions of this compound for 1 hour.[7]

  • Infection: Infect the cells with the virus at a defined MOI (e.g., 0.5) for 1 hour.[7]

  • Incubation: Remove the inoculum, wash the cells, and add fresh media containing the corresponding this compound dilutions. Incubate for a full replication cycle (e.g., 48-72 hours).

  • RNA Extraction: Harvest the cell culture supernatant or cell lysate. Extract viral RNA using a commercial kit.

  • qRT-PCR: Perform quantitative reverse transcription PCR using primers and probes specific to a conserved region of the viral genome.[5]

  • Data Analysis: Quantify the viral RNA levels relative to a standard curve or using the ΔΔCT method, normalizing to a housekeeping gene for cell lysates.[5] Calculate the percentage reduction in viral RNA compared to the virus control and determine the EC50.

Visualizations and Workflows

NITD008_Mechanism cluster_cell Host Cell cluster_replication Viral Replication Complex NITD008_in This compound Kinases Host Kinases NITD008_in->Kinases Phosphorylation NITD008_TP This compound-TP (Active Form) Kinases->NITD008_TP RdRp Viral RdRp NITD008_TP->RdRp Incorporation Elongation RNA Elongation RdRp->Elongation Normal Replication Termination Chain Termination RdRp->Termination Inhibition RNA_Template Viral RNA Template Antiviral_Assay_Workflow start Start seed 1. Seed Cells in Multi-well Plate start->seed incubate1 2. Incubate 24h (form monolayer) seed->incubate1 treat 3. Treat Cells with This compound Dilutions incubate1->treat infect 4. Infect Cells with Virus (defined MOI) treat->infect incubate2 5. Incubate for Replication Cycle (48-72h) infect->incubate2 endpoint 6. Measure Endpoint incubate2->endpoint cpe CPE Inhibition (Microscopy) endpoint->cpe Qualitative viability Cell Viability (e.g., MTS) endpoint->viability Quantitative quantify Viral Titer / RNA (Plaque Assay / qPCR) endpoint->quantify Quantitative analyze 7. Analyze Data (Calculate EC50) cpe->analyze viability->analyze quantify->analyze end End analyze->end Troubleshooting_Tree start Unexpected Result high_cyto High Cytotoxicity in Controls? start->high_cyto low_activity Low Antiviral Activity? start->low_activity cyto_yes Yes high_cyto->cyto_yes cyto_no No high_cyto->cyto_no activity_yes Yes low_activity->activity_yes activity_no No low_activity->activity_no check_solvent Check Solvent Control (e.g., DMSO conc.) cyto_yes->check_solvent check_conc Verify Compound Concentration & Purity cyto_yes->check_conc run_cc50 Determine CC50 for Specific Cell Line cyto_yes->run_cc50 cyto_no->low_activity Proceed to next check check_compound Check Compound Stability (Storage, Freeze-Thaw) activity_yes->check_compound check_moi Verify Viral Titer & MOI activity_yes->check_moi check_protocol Review Assay Timing & Endpoint activity_yes->check_protocol end end activity_no->end Results are as expected

References

Technical Support Center: Optimizing NITD008 Dosage for Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing the adenosine analog NITD008 in animal studies. The following troubleshooting guides and FAQs address common issues encountered during experimental design and execution.

Frequently Asked Questions (FAQs)

General Information & Mechanism of Action

Q1: What is this compound and what is its mechanism of action? this compound is an adenosine nucleoside analog developed as a potential antiviral treatment for flavivirus infections.[1] Its mechanism of action involves the termination of viral RNA synthesis.[2][3] After entering a cell, this compound is converted into its triphosphate form, which then directly inhibits the viral RNA-dependent RNA polymerase (RdRp), acting as a chain terminator and halting viral replication.[2][3] It has demonstrated broad-spectrum activity against flaviviruses like Dengue, West Nile, Yellow Fever, and Zika virus.[1][2]

cluster_cell Host Cell This compound This compound (Adenosine Analog) NITD008_TP This compound-Triphosphate This compound->NITD008_TP Cellular Kinases RNA_Synth Viral RNA Synthesis NITD008_TP->RNA_Synth NITD008_TP->RNA_Synth Incorporation RdRp Viral RNA-dependent RNA Polymerase (RdRp) RdRp->RNA_Synth Termination Chain Termination (Replication Blocked) RNA_Synth->Termination Virus Flavivirus Virus->RdRp Provides Template/Enzyme

Caption: Mechanism of action for this compound antiviral activity.
Dosing and Formulation

Q2: How should I formulate this compound for oral administration in mice? For optimal pharmacokinetic properties, this compound can be formulated using 6 N HCl (a 1.5 equimolar amount), followed by pH adjustment to 3.5 with 1 N NaOH, in a 100 mM citrate buffer (pH 3.5).[2][4] For laboratory preparations, this compound stock solutions are often first dissolved in DMSO.[5][6][7] One study dissolved a stock solution to 1.25 mg/mL for administration via oral gavage.[8] It is recommended to prepare the working solution fresh on the day of use.[4]

Q3: What is a recommended starting dose for in vivo efficacy studies in mice? Effective doses in mouse models typically range from 10 mg/kg to 50 mg/kg, administered twice daily via oral gavage.[2][9]

  • Dengue Virus: Treatment with ≥10 mg/kg completely protected infected AG129 mice from death.[4][9]

  • West Nile Virus: Doses of 10 and 25 mg/kg conferred complete protection in C57BL/6 mice when administered for 6 days post-infection.[10]

  • Zika Virus: A regimen of 50 mg/kg protected A129 mice from mortality.[6]

Starting with a dose of 10-25 mg/kg, administered twice daily, is a reasonable starting point for efficacy studies, with adjustments based on the specific virus, animal model, and disease severity.

Experimental Design & Efficacy

Q4: What animal models are suitable for testing this compound? The most commonly cited models are interferon-receptor deficient mice, which are more susceptible to flavivirus infections:

  • AG129 Mice: These mice lack both IFN-α/β and IFN-γ receptors and have been used extensively for Dengue and Zika virus studies with this compound.[2][11][12]

  • A129 Mice: Lacking the type I interferon receptor, these mice have been used to test this compound efficacy against Zika virus.[6]

  • C57BL/6 Mice: This immunocompetent strain has been used in a West Nile Virus encephalitis model.[10]

Q5: What level of efficacy can be expected? In preclinical mouse models, this compound has demonstrated high efficacy. Treatment typically suppresses peak viremia, reduces inflammatory cytokine elevation, and can completely prevent mortality depending on the dose and timing of administration.[2][3][9] For instance, in a lethal Dengue mouse model, doses of 10 mg/kg or higher resulted in 100% survival.[4]

Troubleshooting and Safety

Q6: I am not observing the expected antiviral effect in my study. What should I check?

  • Formulation and Solubility: Ensure this compound is fully solubilized. Precipitation can lead to inaccurate dosing. The recommended citrate buffer formulation improves bioavailability.[2][4]

  • Dosing Regimen: Verify the dose, frequency (typically twice daily), and route of administration (oral gavage). The timing of the first dose is critical; efficacy is highest when treatment starts immediately after or soon after infection.[9][10]

  • Compound Stability: Use freshly prepared solutions. Although stable as a solid, stability in solution, especially at physiological pH, may vary.

  • Virus Strain/Animal Model: Efficacy can vary between different virus serotypes or strains and the animal model used.[11] Ensure the model is appropriate and exhibits consistent infection kinetics.

Q7: Are there known toxicity issues with this compound? Yes, this is a critical consideration. While short-term administration (1 week) in rats at 50 mg/kg did not produce adverse effects, longer-term daily dosing (2 weeks) resulted in toxicity in both rats and dogs.[2][3] Observed toxicities included irreversible corneal opacities and blood abnormalities in rats, and weight loss and decreased motor activity in dogs.[2] Due to these preclinical toxicity findings, this compound development for human use was halted.[1][13] Researchers must carefully monitor animals for any adverse effects during the study period.

Quantitative Data Summary

Table 1: Pharmacokinetic Properties of this compound in Mice
ParameterValueFormulation Context
Bioavailability (Oral)48%Formulated in HCl and citrate buffer[2][4]
Time of Peak Plasma Conc. (Tmax)0.5 hoursRapidly absorbed after oral dosing[4]
Elimination Half-Life (t½)4.99 hoursFollowing intravenous (i.v.) injection[2][4]
Volume of Distribution (Vd)3.71 L/kgFollowing i.v. injection[2][4]
Systemic Clearance31.11 mL·min⁻¹·kg⁻¹Following i.v. injection[2]
Table 2: Summary of this compound In Vivo Efficacy in Mouse Models
Virus ModelAnimal StrainDosing RegimenKey Outcomes
Dengue Virus (DENV-2)AG129≥10 mg/kg, p.o., twice daily100% protection from death; reduced viremia and cytokine levels[2][4][9]
Dengue Virus (All Serotypes)AG12920 mg/kg, p.o., twice daily for 4 daysSignificantly reduced viremia; varying protection against lethality by serotype[11]
West Nile Virus (WNV)C57BL/610-25 mg/kg, p.o., daily for 6 days100% protection from death; reduced viral load in serum and CNS[10]
Zika Virus (ZIKV)A12950 mg/kg, p.o., at 4, 24, 48, 72, 96h post-infectionSignificantly reduced viremia and prevented mortality[6]
Table 3: In Vitro Potency (EC₅₀) of this compound Against Various Viruses
VirusEC₅₀ Value (μM)Cell Line
Dengue Virus (DENV-2)0.64Vero
Zika Virus (ZIKV)0.137 - 0.241Vero
Yellow Fever Virus (YFV)18.05BHK-21
Tick-borne Encephalitis Virus (TBEV)0.61 - 3.31A549
Murine Norovirus (MNV)0.94RAW264.7

Experimental Protocols

General Protocol: In Vivo Efficacy of this compound in a Dengue Virus (DENV) Mouse Model

This protocol is a synthesized example based on published methodologies.[2][9][11] Researchers must adapt it to their specific virus strain and institutional animal care guidelines.

1. Materials and Preparation

  • Animals: 6-8 week old AG129 mice (lacking IFN-α/β and IFN-γ receptors).

  • Virus: DENV-2 strain (e.g., TSV01 for viremia model, D2S10 for lethal model).

  • Compound: this compound powder.

  • Formulation Vehicle: 100 mM citrate buffer (pH 3.5), 6 N HCl, 1 N NaOH, sterile water.

  • Administration: Oral gavage needles.

2. Compound Formulation

  • Calculate the total amount of this compound required for the study.

  • Prepare the citrate buffer vehicle.

  • On each day of dosing, suspend this compound in the vehicle to the desired final concentration (e.g., for a 10 mg/kg dose in a 20g mouse receiving 0.2 mL, the concentration is 1 mg/mL). Use HCl and NaOH to aid dissolution and adjust the pH to ~3.5 as described in the literature.[2]

3. Experimental Workflow

  • Acclimatization: Allow mice to acclimate for at least 7 days.

  • Grouping: Randomly assign mice to treatment groups (e.g., Vehicle Control, this compound 10 mg/kg, this compound 25 mg/kg). A typical group size is 6-8 mice.

  • Infection (Day 0): Infect mice with DENV via intraperitoneal (i.p.) or intravenous (i.v.) injection. The inoculum dose depends on the virus strain and model (e.g., 2 × 10⁶ PFU for a viremia model).[2]

  • Treatment: Begin treatment immediately after infection. Administer this compound or vehicle via oral gavage (p.o.) twice daily (e.g., every 12 hours) for a predetermined period (e.g., 4-7 days).

  • Monitoring: Monitor mice twice daily for clinical signs of illness (e.g., ruffled fur, lethargy, paralysis), and record body weight daily.

  • Sample Collection: Collect blood samples at key time points (e.g., day 3 post-infection for peak viremia) via retro-orbital or tail-vein bleed.

  • Endpoints:

    • Viremia: Quantify viral titers in serum using a plaque assay or RT-qPCR.

    • Survival: Monitor survival for up to 21 days in lethal models.

    • Biomarkers: Measure viral NS1 protein levels and inflammatory cytokines (e.g., TNF-α, IL-6) in serum via ELISA.[2]

start Day -7: Acclimatization grouping Day 0: Grouping & Baseline Measurements start->grouping infection Day 0: Virus Inoculation (i.p. or i.v.) grouping->infection treatment Day 0 onwards: Begin Treatment Regimen infection->treatment monitoring Daily Monitoring: - Body Weight - Clinical Signs treatment->monitoring Twice Daily Dosing sampling Day 3 (or other): Blood Collection monitoring->sampling endpoints Final Endpoints: - Survival Curve - Viremia Titer - Cytokine Levels monitoring->endpoints sampling->monitoring Continue Monitoring

Caption: General experimental workflow for an in vivo this compound efficacy study.

References

Technical Support Center: Managing Off-Target Effects of NITD008 in Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing potential off-target effects of NITD008 during in-vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is an adenosine nucleoside analog. Its triphosphate form acts as a chain terminator for viral RNA-dependent RNA polymerase (RdRp), thereby inhibiting viral replication. It is a potent inhibitor of many flaviviruses, including Dengue, West Nile, Zika, and Yellow Fever viruses.[1][2][3][4]

Q2: What are the known off-target effects of this compound?

A2: Extensive in-vitro toxicity profiling has shown that this compound does not inhibit a broad panel of cellular kinases, receptors, and ion channels.[3] However, as a nucleoside analog, there is a theoretical potential for off-target effects on other cellular enzymes that process nucleosides, such as adenosine deaminases or mitochondrial DNA polymerase.[5][6][7] To date, direct evidence of this compound interacting with these enzymes is not available in the public domain.

Q3: I am observing higher-than-expected cytotoxicity in my experiments. What could be the cause?

A3: While this compound is reported to have low cytotoxicity in many cell lines (up to 50 μM), sensitivity can be cell-line dependent.[3][8] Unexpected cytotoxicity could be due to several factors:

  • Cell Line Sensitivity: The specific cell line you are using may be more sensitive to this compound.

  • Compound Concentration: Ensure the final concentration of this compound is accurate. Errors in dilution can lead to unexpectedly high concentrations.

  • Solvent Toxicity: If using a solvent like DMSO, ensure the final concentration is non-toxic to your cells (typically ≤0.5%).

  • Off-Target Effects: Although less likely based on current data, potent on-target or off-target effects could lead to cytotoxicity in highly sensitive systems.

Q4: How can I distinguish between on-target antiviral activity and off-target cytotoxic effects?

A4: It is crucial to determine the therapeutic index (TI) of this compound in your experimental system. This is the ratio of the cytotoxic concentration 50 (CC50) to the effective concentration 50 (EC50). A high TI indicates that the antiviral effects are observed at concentrations far below those that cause cytotoxicity. You should always run a cytotoxicity assay in parallel with your antiviral assay using the same cell line and experimental conditions.

Troubleshooting Guides

Issue 1: Unexpected Cytotoxicity Observed
  • Possible Cause 1: Cell Line Sensitivity

    • Troubleshooting Step: Determine the CC50 of this compound in your specific cell line using a standard cytotoxicity assay like MTT or CellTiter-Glo. This will establish the baseline sensitivity of your cells to the compound.

  • Possible Cause 2: Inaccurate Compound Concentration

    • Troubleshooting Step: Verify the concentration of your stock solution and perform fresh serial dilutions. Use calibrated pipettes to minimize errors.

  • Possible Cause 3: Solvent Toxicity

    • Troubleshooting Step: Run a vehicle control with the same concentration of solvent (e.g., DMSO) used in your experimental wells to assess its contribution to cytotoxicity.

  • Possible Cause 4: Potential Off-Target Effects on Mitochondrial Polymerase

    • Troubleshooting Step: If you suspect mitochondrial toxicity, you can perform assays to assess mitochondrial function, such as measuring mitochondrial membrane potential (e.g., with TMRE or JC-1 dyes) or quantifying mitochondrial DNA (mtDNA) levels via qPCR.[9]

Issue 2: Inconsistent Antiviral Activity
  • Possible Cause 1: Plaque Assay Variability

    • Troubleshooting Step: Refer to the detailed Plaque Assay Troubleshooting Guide below. Common issues include problems with cell monolayer confluency, overlay medium, and incubation time.

  • Possible Cause 2: Compound Instability

    • Troubleshooting Step: Prepare fresh dilutions of this compound for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.

  • Possible Cause 3: Viral Titer Fluctuation

    • Troubleshooting Step: Ensure you are using a consistent and accurately tittered viral stock for all experiments.

Issue 3: Suspected Interaction with Adenosine Deaminases
  • Background: As an adenosine analog, this compound could theoretically be a substrate for adenosine deaminases, which could affect its intracellular concentration and potentially lead to off-target effects.

  • Troubleshooting Step 1: Co-treatment with an Adenosine Deaminase Inhibitor:

    • To investigate if deamination is affecting the potency of this compound in your system, you can perform a co-treatment experiment with a known adenosine deaminase inhibitor (e.g., deoxycoformycin). An increase in the antiviral potency of this compound in the presence of the inhibitor would suggest that deamination is occurring.

  • Troubleshooting Step 2: Measure Intracellular Metabolite Levels:

    • Advanced methods such as liquid chromatography-mass spectrometry (LC-MS) can be used to measure the intracellular concentrations of this compound and its potential metabolites.

Data Presentation

Table 1: Reported Cytotoxicity and Antiviral Efficacy of this compound

Cell LineAssay TypeCC50 (μM)VirusEC50 (μM)Therapeutic Index (TI)Reference
VeroMTT>50Dengue Virus 2 (DENV-2)0.64>78[3]
HEK 293Not specified>50---[3]
Huh-7Not specified>50Hepatitis C Virus (HCV)0.11>454[3]
HepG2Not specified>50---[3]
A549Not specified>50---[3]
BHK-21Not specified>50---[3]
PBMCsNot specified>50---[3]
RAW264.7CellTiter-Blue15.7Murine Norovirus (MNV)0.9117.3[10]

Experimental Protocols

MTT Cytotoxicity Assay

This protocol is used to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.

  • Cell Seeding: Seed cells in a 96-well plate at a density that will not reach 100% confluency by the end of the assay. Allow cells to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound. Include a vehicle-only control and a positive control for cytotoxicity. Incubate for the desired duration (e.g., 48-72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Reading: Shake the plate for 15 minutes to ensure all crystals are dissolved. Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

CellTiter-Glo® Luminescent Cell Viability Assay

This assay quantifies ATP, an indicator of metabolically active cells.

  • Assay Plate Setup: Seed cells in an opaque-walled 96-well plate and treat with this compound as described for the MTT assay.

  • Reagent Equilibration: Equilibrate the CellTiter-Glo® Reagent to room temperature.

  • Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Luminescence Measurement: Record the luminescence using a luminometer.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Flavivirus Plaque Assay

This assay is used to quantify infectious virus particles.

  • Cell Seeding: Seed a permissive cell line (e.g., Vero or BHK-21) in 6-well or 12-well plates and grow to 95-100% confluency.

  • Virus Dilution: Prepare serial 10-fold dilutions of your virus stock in serum-free medium.

  • Infection: Remove the growth medium from the cells and infect the monolayer with 200-400 µL of each virus dilution. Incubate for 1-2 hours at 37°C, rocking the plates every 15-20 minutes.

  • Overlay: After incubation, remove the inoculum and overlay the cells with a semi-solid medium (e.g., 1% methylcellulose or 0.8% agarose in growth medium).

  • Incubation: Incubate the plates at 37°C for a period sufficient for plaques to form (typically 3-7 days, depending on the virus).

  • Plaque Visualization:

    • Methylcellulose Overlay: Aspirate the overlay and stain the cells with a 0.1% crystal violet solution in 20% ethanol for 10-20 minutes.

    • Agarose Overlay: A second overlay containing neutral red stain can be added and incubated for 2-4 hours to visualize plaques.

  • Plaque Counting: Count the number of plaques at a dilution that yields 20-100 plaques per well.

  • Titer Calculation: Calculate the viral titer in plaque-forming units per milliliter (PFU/mL).

Visualizations

OnTargetSignalingPathway This compound This compound (extracellular) Cell Cell Membrane NITD008_intra This compound (intracellular) Cell->NITD008_intra Uptake Kinases Cellular Kinases NITD008_intra->Kinases Phosphorylation NITD008_TP This compound-Triphosphate Kinases->NITD008_TP RdRp Viral RNA-dependent RNA Polymerase (RdRp) NITD008_TP->RdRp Competitive Inhibition with ATP Chain_termination Chain Termination NITD008_TP->Chain_termination RNA_synthesis Viral RNA Synthesis RdRp->RNA_synthesis RdRp->Chain_termination Replication_inhibition Inhibition of Viral Replication Chain_termination->Replication_inhibition

Caption: On-target signaling pathway of this compound.

OffTargetTroubleshooting Start Unexpected Cytotoxicity Observed with this compound Check_Concentration Verify this compound and Solvent Concentrations Start->Check_Concentration Run_Controls Run Vehicle and Positive Controls Check_Concentration->Run_Controls CC50 Determine CC50 in Specific Cell Line Run_Controls->CC50 Mitochondrial_Toxicity Assess Mitochondrial Function (e.g., TMRE, mtDNA qPCR) CC50->Mitochondrial_Toxicity Deaminase_Interaction Investigate Adenosine Deaminase Interaction CC50->Deaminase_Interaction Optimize_Dose Optimize this compound Dose and Exposure Time Mitochondrial_Toxicity->Optimize_Dose Deaminase_Interaction->Optimize_Dose Conclusion Differentiate On-Target vs. Off-Target Effects Optimize_Dose->Conclusion

Caption: Troubleshooting workflow for unexpected cytotoxicity.

ExperimentalWorkflow cluster_Antiviral Antiviral Efficacy Assessment cluster_Cytotoxicity Cytotoxicity Assessment cluster_Analysis Data Analysis Plaque_Assay Plaque Assay EC50_Calc Calculate EC50 Plaque_Assay->EC50_Calc TI_Calc Calculate Therapeutic Index (TI = CC50 / EC50) EC50_Calc->TI_Calc MTT_Assay MTT or CellTiter-Glo Assay CC50_Calc Calculate CC50 MTT_Assay->CC50_Calc CC50_Calc->TI_Calc

Caption: Experimental workflow for assessing this compound efficacy and toxicity.

References

Technical Support Center: Troubleshooting NITD008 Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering issues with NITD008 in their experimental assays. The following troubleshooting guides and frequently asked questions (FAQs) address common problems to help ensure the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is an adenosine nucleoside analog that acts as a potent inhibitor of various flaviviruses, including Dengue virus (DENV), Zika virus (ZIKV), West Nile virus (WNV), and Yellow fever virus (YFV)[1][2]. It functions as a chain terminator during viral RNA synthesis. After entering a cell, this compound is converted into its triphosphate form, which then directly inhibits the viral RNA-dependent RNA polymerase (RdRp), leading to the termination of the elongating viral RNA chain[1].

Q2: What is the optimal solvent and storage condition for this compound?

This compound is soluble in dimethyl sulfoxide (DMSO) up to a concentration of 20 mM. For cell culture experiments, it is typically dissolved in 100% DMSO to create a stock solution, which is then further diluted in the appropriate culture medium to the desired final concentration[3]. It is crucial to ensure the final DMSO concentration in the assay is not toxic to the cells (usually ≤0.5%). The compound should be stored at -20°C.

Q3: What are the expected EC50 values for this compound against different viruses?

The 50% effective concentration (EC50) of this compound can vary depending on the virus, cell line, and the specific assay used. Below is a summary of reported EC50 values from various studies.

VirusCell LineAssay TypeReported EC50 (µM)Reference
Dengue Virus (DENV-2)VeroViral Titer Reduction0.64[1][4]
Dengue Virus (DENV-1, -3, -4)VeroYield Reduction~0.3 - 0.7[5]
Zika Virus (ZIKV, GZ01/2016)VeroViral Titer Reduction0.241[3]
Zika Virus (ZIKV, FSS13025/2010)VeroViral Titer Reduction0.137[3]
West Nile Virus (WNV)VeroViral Titer ReductionNot specified, but potent[1]
Yellow Fever Virus (YFV)VeroViral Titer ReductionNot specified, but potent[1]
Hepatitis C Virus (HCV)Huh-7Not specifiedPotent inhibition[1]
Enterovirus 71 (EV71)VeroViral Titer Reduction0.67[6]
Feline Calicivirus (FCV)CRFKPlaque Reduction0.94[7][8]
Murine Norovirus (MNV)RAW264.7Plaque Reduction0.91[7][8]
Norwalk RepliconHG23RT-qPCR0.21[7][8]
Tick-borne Flaviviruses (AHFV, KFDV, OHFV, TBEV)A549Various0.14 - 9.2[9]

Q4: Is this compound cytotoxic?

This compound can exhibit cytotoxicity at higher concentrations. The 50% cytotoxic concentration (CC50) varies between cell lines. It is essential to determine the CC50 in your specific cell line to establish a suitable therapeutic window (the ratio of CC50 to EC50). For example, the CC50 in Vero cells has been reported to be 119.97 µM, while in RAW264.7 cells, it was 15.7 µM[6][8]. In some cell lines like CRFK and HG23, no toxicity was observed at concentrations up to 120 µM[7][8].

Troubleshooting Guide

If this compound is not showing the expected activity in your assay, consider the following potential issues and troubleshooting steps.

Problem 1: No or Low Antiviral Activity
Possible Cause Troubleshooting Step
Compound Degradation Ensure this compound has been stored correctly at -20°C and protected from light. Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots.[10]
Incorrect Concentration Verify the calculations for your serial dilutions. Use a calibrated pipette and ensure proper mixing of the compound in the assay medium.
Solubility Issues Although soluble in DMSO, this compound may precipitate at high concentrations in aqueous media. Visually inspect your dilutions for any signs of precipitation. If necessary, prepare fresh dilutions from the stock.
Assay System Insensitivity Confirm that your virus is susceptible to adenosine analog inhibitors. Some viruses may have inherent resistance or the specific strain you are using might be less sensitive.
Cell Line Variability The metabolic activation of this compound to its active triphosphate form can vary between cell lines. Consider testing the compound in a different, previously validated cell line.
High Protein Binding The presence of high concentrations of serum proteins in the culture medium can sometimes reduce the effective concentration of a compound. You can test the effect of different serum concentrations on the compound's activity.
Virus Titer Too High An excessively high multiplicity of infection (MOI) can overwhelm the inhibitory effect of the compound. Optimize the MOI to a level where you can observe a dose-dependent inhibition.
Incorrect Timing of Treatment For optimal results, this compound should be added to the cells either before or shortly after viral infection to inhibit RNA replication. The timing of treatment should be optimized for your specific assay.
Problem 2: Inconsistent or Irreproducible Results
Possible Cause Troubleshooting Step
Cell Health and Confluency Ensure your cells are healthy, within a low passage number, and at a consistent confluency at the time of the experiment. Over-confluent or unhealthy cells can lead to variability.[11]
Pipetting Errors Inaccurate pipetting can lead to significant variations in compound concentration and virus inoculum. Use calibrated pipettes and be consistent with your technique.
Edge Effects in Assay Plates The outer wells of a microplate can be prone to evaporation, leading to changes in compound concentration. To minimize this, avoid using the outermost wells or ensure proper humidification during incubation.
Contamination Bacterial, fungal, or mycoplasma contamination can significantly impact cell health and viral replication, leading to unreliable results. Regularly test your cell cultures for contamination.[11]
Inconsistent Virus Stock Use a well-characterized and titered virus stock. Aliquot the virus stock to avoid multiple freeze-thaw cycles which can reduce infectivity.[10]
Problem 3: High Cytotoxicity Observed
Possible Cause Troubleshooting Step
Incorrect CC50 Determination Ensure you are using a reliable method for assessing cell viability (e.g., MTS, CellTiter-Glo) and that your vehicle control (DMSO) is at a non-toxic concentration.
Cell Line Sensitivity Some cell lines are inherently more sensitive to certain compounds. If the therapeutic window is too narrow, consider using a different cell line for your assays.
Compound Impurity If you suspect the purity of your this compound, consider obtaining a new batch from a reputable supplier. The purity should be ≥97%.
Prolonged Incubation Time Longer exposure to the compound can sometimes lead to increased cytotoxicity. Optimize the incubation time for your assay.

Experimental Protocols

1. Viral Titer Reduction Assay

This assay measures the ability of a compound to inhibit the production of infectious virus particles.

  • Cell Seeding: Seed a suitable host cell line (e.g., Vero cells) in 12-well or 24-well plates and grow until they form a confluent monolayer.

  • Virus Infection: Remove the growth medium and infect the cells with the virus at a predetermined multiplicity of infection (MOI), typically 0.1.

  • Compound Treatment: After a 1-hour adsorption period, remove the virus inoculum and add fresh medium containing serial dilutions of this compound. Include a virus control (no compound) and a cell control (no virus, no compound).

  • Incubation: Incubate the plates at the optimal temperature for viral replication (e.g., 37°C) for a period that allows for multiple rounds of replication (e.g., 48 hours).

  • Harvesting: Collect the supernatant, which contains the progeny virus.

  • Quantification: Determine the viral titer in the supernatant using a plaque assay or a TCID50 (50% tissue culture infectious dose) assay.

  • Data Analysis: Calculate the percentage of viral titer reduction for each compound concentration compared to the virus control. The EC50 value is determined by non-linear regression analysis.

2. Cytotoxicity Assay

This assay determines the concentration of a compound that is toxic to the host cells.

  • Cell Seeding: Seed the same host cell line used in the antiviral assay in a 96-well plate at a predetermined density.

  • Compound Treatment: Add serial dilutions of this compound to the cells. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., a known cytotoxic agent).

  • Incubation: Incubate the plate for the same duration as the antiviral assay.

  • Viability Assessment: Measure cell viability using a suitable method, such as an MTS or XTT assay, which measures mitochondrial activity.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration compared to the vehicle control. The CC50 value is determined by non-linear regression analysis.

Visualizations

This compound Mechanism of Action

NITD008_Mechanism cluster_cell Host Cell cluster_virus Viral Replication NITD008_ext This compound (extracellular) NITD008_int This compound (intracellular) NITD008_ext->NITD008_int Cellular Uptake NITD008_TP This compound-TP (active form) NITD008_int->NITD008_TP Cellular Kinases RNA_synthesis RNA Synthesis NITD008_TP->RNA_synthesis Inhibition Viral_RNA Viral RNA Template Viral_RNA->RNA_synthesis RdRp Viral RdRp RdRp->RNA_synthesis Terminated_RNA Terminated RNA Chain RNA_synthesis->Terminated_RNA Chain Termination Troubleshooting_Workflow start This compound Assay Fails (No/Low Activity) check_compound Check Compound Integrity - Storage - Aliquoting - Solubility start->check_compound check_assay_params Review Assay Parameters - Cell Health & Confluency - Virus Titer (MOI) - Incubation Time start->check_assay_params check_controls Examine Controls - Positive Control (other inhibitor) - Negative Control (vehicle) - Cytotoxicity start->check_controls re_evaluate_system Re-evaluate System - Cell Line Susceptibility - Virus Strain Sensitivity check_compound->re_evaluate_system If compound is OK check_assay_params->re_evaluate_system If parameters are optimal check_controls->re_evaluate_system If controls are valid consult Consult Literature/ Technical Support re_evaluate_system->consult

References

Technical Support Center: Refining NITD008 Treatment Protocols

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the antiviral agent NITD008. The information is designed to address specific issues that may be encountered during experimentation, with the goal of refining treatment protocols for improved efficacy.

Frequently Asked Questions (FAQs)

General Information

  • What is this compound and what is its mechanism of action? this compound is an adenosine nucleoside analog that acts as a potent antiviral agent.[1] Its primary mechanism of action is the inhibition of viral RNA-dependent RNA polymerase (RdRp). After being converted into its triphosphate form, this compound competes with the natural adenosine triphosphate (ATP) for incorporation into the growing viral RNA chain. This incorporation leads to chain termination, thereby halting viral replication.[2]

  • What is the antiviral spectrum of this compound? this compound exhibits broad-spectrum activity against a range of RNA viruses. It has demonstrated potent inhibition of various flaviviruses, including all four serotypes of Dengue virus (DENV), Zika virus (ZIKV), West Nile virus (WNV), Yellow Fever virus (YFV), Powassan virus, and several tick-borne flaviviruses like Kyasanur Forest disease virus (KFDV) and Omsk hemorrhagic fever virus (OHFV).[1][2][3] Additionally, it has shown activity against Hepatitis C virus (HCV) and caliciviruses.[4][5]

  • Why was this compound not advanced to human clinical trials? Despite its potent antiviral activity, development of this compound for human use was halted due to toxicity observed in pre-clinical animal studies with prolonged treatment.[4][6] Consequently, it is primarily utilized as a research tool for studying viral replication and for the development of potentially less toxic derivatives.[1][4]

Experimental Design & Protocols

  • What are typical starting concentrations for in vitro experiments? The effective concentration of this compound can vary depending on the virus, cell line, and assay used. Based on published data, a good starting point for in vitro experiments is in the low micromolar range. For example, the 50% effective concentration (EC50) for Dengue virus has been reported to be around 0.64 µM, while for various tick-borne flaviviruses, it ranges from 0.61 to 9 µM.[2][3][7] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

  • How should I prepare this compound for in vitro and in vivo experiments? For cell culture experiments, this compound is typically dissolved in 100% dimethyl sulfoxide (DMSO) to create a stock solution.[8] This stock is then diluted to the desired final concentrations in the cell culture medium, ensuring the final DMSO concentration is non-toxic to the cells (usually ≤0.5%). For in vivo studies in mice, this compound has been formulated in a vehicle consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline for oral gavage.[7] It is recommended to prepare the formulation fresh daily.[9]

  • What are some common cell lines used for testing this compound efficacy? A variety of cell lines have been used to evaluate the antiviral activity of this compound. These include Vero cells (kidney epithelial cells from an African green monkey), BHK-21 (baby hamster kidney cells), A549 (human lung carcinoma cells), Huh-7 (human hepatoma cells), and HEK 293 (human embryonic kidney cells).[2][10] The choice of cell line should be appropriate for the virus being studied.

Troubleshooting Guide

  • Issue: I am observing lower than expected antiviral efficacy.

    • Possible Cause 1: Virus Serotype/Strain Variability. The efficacy of this compound can differ between various virus serotypes and strains. For instance, in vivo studies with Dengue virus showed that this compound was highly effective against DENV-3, but failed to significantly increase survival in mice infected with DENV-1 or DENV-4.[9]

    • Troubleshooting:

      • Confirm the identity and susceptibility of your viral strain.

      • Consider performing a side-by-side comparison with a reference strain known to be sensitive to this compound.

      • Increase the concentration of this compound in your dose-response curve to see if a higher concentration is required for your specific virus.

    • Possible Cause 2: Timing of Treatment. The timing of this compound administration is critical for its efficacy, particularly in in vivo models. Studies with West Nile Virus have shown that the drug is highly effective when administered early in the infection but loses its protective effect when treatment is delayed to the central nervous system phase of the disease.[6]

    • Troubleshooting:

      • In in vivo experiments, initiate treatment as early as possible after infection.

      • For in vitro time-of-addition assays, add this compound at different time points post-infection to determine the therapeutic window.

  • Issue: I am observing significant cytotoxicity in my cell cultures.

    • Possible Cause 1: High Concentration of this compound. While this compound generally shows a good selectivity index, high concentrations can lead to cellular toxicity. The 50% cytotoxic concentration (CC50) has been reported to be over 100 µM in A549 and Vero cells.[3]

    • Troubleshooting:

      • Perform a cytotoxicity assay (e.g., MTT or CellTiter-Glo) with your specific cell line to determine the CC50 of this compound.

      • Ensure your working concentrations are well below the determined CC50.

      • Check the final concentration of your solvent (e.g., DMSO) in the culture medium, as this can also contribute to cytotoxicity.

    • Possible Cause 2: Cell Line Sensitivity. Different cell lines can have varying sensitivities to antiviral compounds.

    • Troubleshooting:

      • If possible, test the cytotoxicity of this compound on a panel of different cell lines suitable for your virus.

      • Consult the literature to see if your cell line is known to be particularly sensitive to nucleoside analogs.

  • Issue: My in vivo results are not consistent.

    • Possible Cause 1: Pharmacokinetics and Bioavailability. The formulation and administration route can significantly impact the bioavailability and efficacy of this compound in vivo. Oral gavage has been a commonly used method.[2][6]

    • Troubleshooting:

      • Ensure the this compound formulation is prepared correctly and administered consistently.

      • Consider performing pharmacokinetic studies to measure the concentration of the compound in the plasma of your animal model over time.

    • Possible Cause 2: Animal Model. The choice of animal model is crucial. For many flaviviruses, immunocompromised mice, such as AG129 mice (lacking interferon-α/β and -γ receptors), are used to establish a robust infection model.[2][10]

    • Troubleshooting:

      • Ensure you are using the appropriate and well-established animal model for the virus you are studying.

      • Factors such as the age and genetic background of the animals can influence the outcome of the infection and treatment.

Data Presentation

Table 1: In Vitro Efficacy of this compound Against Various Viruses

VirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
Dengue Virus (DENV-2)Vero0.64>200>312[2]
Zika Virus (ZIKV)Vero0.24>100>417[8]
West Nile Virus (WNV)Vero1.1>200>182[2]
Yellow Fever Virus (YFV)Vero0.16>200>1250[2]
Hepatitis C Virus (HCV, JFH-1)Huh-70.0087>20>2299[5]
Feline Calicivirus (FCV)CRFK0.94>120>127[4]
Murine Norovirus (MNV)RAW264.70.9115.717.2[4]
Tick-Borne Encephalitis VirusA5490.61 - 3.0>100>33 - >164[3]
Kyasanur Forest Disease VirusA5490.95 - 9.0>100>11 - >105[3]

Table 2: In Vivo Efficacy of this compound in Mouse Models

VirusMouse ModelDosing RegimenOutcomeReference
Dengue Virus (DENV-2)AG129≥10 mg/kg, twice daily, p.o.Complete protection from death[2][10]
Zika Virus (ZIKV)A12950 mg/kg, once daily, p.o.50% protection from death, reduced viremia[8]
West Nile Virus (WNV)C57BL/610-25 mg/kg, twice daily, p.o.Complete protection from death[6]

Experimental Protocols

1. In Vitro Viral Titer Reduction Assay

This protocol is a general guideline and should be optimized for the specific virus and cell line being used.

  • Cell Seeding: Seed host cells (e.g., Vero cells) in 12-well plates at a density that will result in a confluent monolayer on the day of infection.

  • Compound Preparation: Prepare serial dilutions of this compound in cell culture medium. Also, prepare a vehicle control (e.g., 0.5% DMSO in medium).

  • Infection: When the cell monolayer is confluent, remove the growth medium and infect the cells with the virus at a multiplicity of infection (MOI) of 0.1.[8]

  • Treatment: After a 1-hour adsorption period, remove the virus inoculum, wash the cells with phosphate-buffered saline (PBS), and add the prepared this compound dilutions or vehicle control to the respective wells.

  • Incubation: Incubate the plates at the optimal temperature and CO2 concentration for the virus and cell line (e.g., 37°C, 5% CO2) for 48 hours.[9]

  • Harvesting: After the incubation period, harvest the cell culture supernatants.

  • Quantification: Determine the viral titer in the supernatants using a standard method such as a plaque assay or a 50% tissue culture infectious dose (TCID50) assay.[3]

  • Analysis: Calculate the EC50 value by plotting the percentage of viral titer reduction against the log of the this compound concentration and fitting the data to a dose-response curve.

2. In Vivo Efficacy Study in a Dengue Mouse Model

This protocol is based on studies using AG129 mice and should be performed in accordance with institutional animal care and use committee guidelines.

  • Animal Model: Use AG129 mice, which are deficient in both type I and type II interferon receptors.

  • Infection: Infect mice intravenously (i.v.) or intraperitoneally (i.p.) with a mouse-adapted strain of Dengue virus (e.g., D2S10 or TSV01).[10]

  • Compound Formulation: Prepare a fresh formulation of this compound for oral administration (e.g., in 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline).

  • Treatment: Administer this compound via oral gavage at the desired dose (e.g., 10-50 mg/kg) twice daily, starting immediately after infection and continuing for a specified duration (e.g., 3-5 days).[2][10] A control group should receive the vehicle only.

  • Monitoring: Monitor the mice daily for clinical signs of disease (e.g., weight loss, ruffled fur, paralysis) and survival for at least 21 days.

  • Viremia Measurement: Collect blood samples at various time points post-infection (e.g., day 3) to measure plasma viremia levels by plaque assay or qRT-PCR.

  • Analysis: Compare the survival curves, clinical scores, and viremia levels between the this compound-treated and vehicle-treated groups to determine the in vivo efficacy of the compound.

Visualizations

Signaling_Pathway This compound This compound (Adenosine Analog) Cell Host Cell This compound->Cell Enters NITD008_TP This compound-TP (Active Triphosphate Form) Cell->NITD008_TP Cellular kinases phosphorylate Viral_RdRp Viral RNA-dependent RNA Polymerase (RdRp) NITD008_TP->Viral_RdRp Competes with ATP for binding Viral_RNA_Replication Viral RNA Replication Viral_RdRp->Viral_RNA_Replication Mediates Chain_Termination RNA Chain Termination Viral_RdRp->Chain_Termination Incorporation of this compound-TP leads to Chain_Termination->Viral_RNA_Replication Inhibits

Caption: Mechanism of action of this compound.

Experimental_Workflow start Start seed_cells Seed Host Cells in 12-well plates start->seed_cells infect_cells Infect Cells with Virus (e.g., MOI = 0.1) seed_cells->infect_cells prepare_compound Prepare Serial Dilutions of this compound add_compound Add this compound or Vehicle Control prepare_compound->add_compound infect_cells->add_compound incubate Incubate for 48 hours add_compound->incubate harvest Harvest Supernatants incubate->harvest quantify Quantify Viral Titer (Plaque Assay/TCID50) harvest->quantify analyze Calculate EC50 quantify->analyze end End analyze->end

Caption: In vitro viral titer reduction assay workflow.

Troubleshooting_Logic start Low Antiviral Efficacy Observed check_virus Check Virus Serotype/Strain Sensitivity start->check_virus Possible Cause check_timing Review Timing of Treatment Administration start->check_timing Possible Cause increase_dose Action: Increase This compound Concentration check_virus->increase_dose Troubleshoot compare_strain Action: Compare with Reference Strain check_virus->compare_strain Troubleshoot optimize_timing Action: Initiate Treatment Earlier check_timing->optimize_timing Troubleshoot

References

addressing NITD008 instability in experimental conditions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for NITD008. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experimental settings and to troubleshoot potential issues related to its stability and activity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an adenosine analog that functions as a potent antiviral agent.[1] Its mechanism of action involves acting as a chain terminator for viral RNA-dependent RNA polymerase (RdRp). After being metabolized into its triphosphate form within the cell, it is incorporated into the nascent viral RNA chain, leading to the termination of viral replication.[2][3]

Q2: What is the antiviral spectrum of this compound?

A2: this compound exhibits broad-spectrum activity against many viruses within the Flaviviridae family, including Dengue virus (all four serotypes), West Nile virus, Yellow Fever virus, Powassan virus, and Zika virus.[3] It has also shown inhibitory effects against Hepatitis C virus.[3]

Q3: What are the recommended storage conditions for this compound?

A3: this compound powder should be stored at -20°C for long-term stability (up to 3 years). Stock solutions in DMSO can be stored at -80°C for up to 2 years or -20°C for up to 1 year. To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.[4]

Q4: Is this compound cytotoxic?

A4: this compound generally exhibits low cytotoxicity in a variety of cell lines at its effective antiviral concentrations.[5] However, at higher concentrations and with prolonged exposure, some level of toxicity has been observed. It is always recommended to perform a cytotoxicity assay in your specific cell line to determine the appropriate concentration range for your experiments.

Q5: Can this compound be used in animal studies?

A5: Yes, this compound is orally bioavailable and has been used in various animal models of flavivirus infection.[2][6] However, some toxicity was observed in preclinical animal studies with prolonged daily dosing.[1][3] It is crucial to carefully design in vivo experiments with appropriate dosing regimens and to monitor for any adverse effects.

Troubleshooting Guide

This guide addresses common issues that may be perceived as this compound instability and provides systematic steps to identify and resolve the problem.

Problem 1: I am observing lower than expected antiviral activity or inconsistent results.

This could be due to several factors, including compound degradation, solubility issues, or experimental variability. Follow this troubleshooting workflow:

G cluster_0 Troubleshooting Inconsistent this compound Activity A Inconsistent/Low Antiviral Activity Observed B Verify Stock Solution Integrity A->B C Check for Solubility Issues B->C G Prepare Fresh Stock Solution B->G Improper storage or multiple freeze-thaws? D Evaluate Experimental Setup C->D H Sonication or Gentle Warming C->H Precipitation observed in working solution? I Use Freshly Opened, Anhydrous DMSO C->I Is the DMSO hygroscopic? E Assess Cell Health and Passage Number D->E F Confirm Virus Titer D->F J Review Assay Protocol and Controls D->J K Perform Mycoplasma Testing E->K L Use a Low Passage Virus Stock F->L M Problem Resolved G->M H->M I->M J->M Protocol adherence confirmed N Contact Technical Support J->N Persistent Issues K->M L->M

Caption: Troubleshooting workflow for inconsistent this compound activity.
  • Step 1: Verify Stock Solution Integrity

    • Improper Storage: Confirm that the solid compound and DMSO stock solutions have been stored at the recommended temperatures (-20°C for solid, -80°C for stock).[4]

    • Freeze-Thaw Cycles: Excessive freeze-thaw cycles can lead to degradation. Prepare small aliquots of your stock solution to minimize this.[4] If you suspect degradation, prepare a fresh stock solution from the powder.

  • Step 2: Check for Solubility Issues

    • Precipitation: this compound is soluble in DMSO. When preparing working dilutions in aqueous media, precipitation can occur. Visually inspect your dilutions for any precipitate. If observed, gentle warming or sonication may help to redissolve the compound.

    • DMSO Quality: DMSO is hygroscopic and can absorb water from the atmosphere, which can affect the solubility of compounds.[4] Use anhydrous, high-quality DMSO and handle it in a low-humidity environment.

  • Step 3: Evaluate Experimental Conditions

    • Cell Health: Ensure your cells are healthy, within an optimal passage number, and free from contamination (e.g., mycoplasma). Unhealthy cells can lead to variable results.

    • Media Components: While specific data on this compound's stability in various media is limited, some media components can interact with or degrade compounds over time.[7][8] For longer incubation periods, consider refreshing the media with the compound.

    • Assay Controls: Ensure that your positive and negative controls are behaving as expected. This will help differentiate between a compound-specific issue and a general assay problem.

Problem 2: I am observing unexpected cytotoxicity.

  • High Compound Concentration: Verify your calculations and dilution series. An error in dilution could lead to a much higher final concentration than intended.

  • DMSO Toxicity: The final concentration of DMSO in your cell culture medium should typically be below 0.5%, as higher concentrations can be toxic to some cell lines.[9]

  • Cell Line Sensitivity: Different cell lines have varying sensitivities to cytotoxic compounds. It is crucial to determine the 50% cytotoxic concentration (CC50) for your specific cell line.

  • Contamination: Contamination of your cell culture or compound stock can lead to unexpected cell death.

Data Presentation

Table 1: In Vitro Antiviral Activity (EC50) of this compound

VirusCell LineEC50 (µM)Reference
Dengue Virus 2 (DENV-2)Vero0.64[4]
Hepatitis C Virus (HCV) repliconHuh-70.11[4]
Murine Norovirus (MNV)RAW264.70.91[10][11]
Feline Calicivirus (FCV)CRFK0.94[10][11]
Norwalk repliconHuh7 (HG23)0.21[10][11]
Alkhurma hemorrhagic fever virus (AHFV)A5493.31[12]
Kyasanur Forest disease virus (KFDV)A5491.42[12]
Omsk hemorrhagic fever virus (OHFV)A5490.61[12]
Tick-borne encephalitis virus (TBEV)A5490.90[12]

Table 2: Cytotoxicity (CC50) of this compound

Cell LineCC50 (µM)Reference
Vero>50[5]
A549>100[12]
RAW264.715.7[10]
CRFK>120[10]
Huh7 (HG23)>120[10]

Experimental Protocols

1. Plaque Reduction Assay for Antiviral Activity

This protocol is a standard method to determine the antiviral efficacy of this compound.

G cluster_1 Plaque Reduction Assay Workflow P1 Seed cells in 12-well plates P2 Incubate for 24 hours P1->P2 P3 Infect cells with virus (MOI 0.1) P2->P3 P4 Immediately add serial dilutions of this compound P3->P4 P5 Incubate for 48 hours P4->P5 P6 Collect culture medium P5->P6 P7 Perform plaque assay to determine viral titer P6->P7 P8 Calculate EC50 P7->P8

Caption: Workflow for a plaque reduction assay with this compound.
  • Cell Seeding: Seed a suitable cell line (e.g., Vero cells) in 12-well plates at a density that will result in a confluent monolayer the next day (e.g., 4 x 10^5 cells/well).[4]

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for 24 hours.[4]

  • Infection and Treatment:

    • Aspirate the culture medium from the cells.

    • Infect the cells with the virus at a multiplicity of infection (MOI) of 0.1.[4][13]

    • Immediately after infection, add fresh culture medium containing serial dilutions of this compound.[4][13] Include a vehicle control (e.g., 0.5% DMSO).[13]

  • Incubation: Incubate the plates for 48 hours at 37°C.[4][13]

  • Viral Titer Determination:

    • Collect the supernatant from each well.

    • Perform a standard plaque assay on a fresh monolayer of cells using serial dilutions of the collected supernatant.

    • After the appropriate incubation time for plaque formation, fix and stain the cells to visualize and count the plaques.

  • Data Analysis: Calculate the viral titer for each compound concentration. The 50% effective concentration (EC50) is the concentration of this compound that reduces the number of plaques by 50% compared to the vehicle control.

2. MTT Assay for Cytotoxicity

This protocol is used to determine the concentration of this compound that is toxic to the cells.

G cluster_2 MTT Cytotoxicity Assay Workflow M1 Seed cells in 96-well plates M2 Incubate for 24 hours M1->M2 M3 Add serial dilutions of this compound M2->M3 M4 Incubate for 48 hours M3->M4 M5 Add MTT reagent to each well M4->M5 M6 Incubate for 2-4 hours M5->M6 M7 Add solubilization solution (e.g., DMSO) M6->M7 M8 Read absorbance at 570 nm M7->M8 M9 Calculate CC50 M8->M9

Caption: Workflow for an MTT cytotoxicity assay with this compound.
  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 1 x 10^4 cells/well).[4]

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Compound Addition: Add serial dilutions of this compound to the wells. Include a vehicle control and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for the desired duration of the experiment (e.g., 48 hours).[4]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[4]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: The 50% cytotoxic concentration (CC50) is the concentration of this compound that reduces cell viability by 50% compared to the vehicle control.

Signaling Pathway

Mechanism of Action of this compound

The following diagram illustrates the proposed mechanism of action for this compound as a viral RNA replication inhibitor.

G cluster_3 This compound Mechanism of Action This compound This compound (adenosine analog) Cell Host Cell This compound->Cell Enters NITD008_TP This compound-Triphosphate Cell->NITD008_TP Cellular kinases (phosphorylation) Viral_RdRp Viral RNA-dependent RNA Polymerase (RdRp) NITD008_TP->Viral_RdRp Competes with ATP RNA_Chain Growing Viral RNA Chain Viral_RdRp->RNA_Chain Incorporation Termination Chain Termination RNA_Chain->Termination

Caption: Proposed mechanism of action for this compound.

This technical support center provides a comprehensive overview of handling and troubleshooting experiments with this compound. For further questions, please consult the referenced literature.

References

Interpreting Variable EC50 Values for NITD008: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and interpreting the variability observed in the half-maximal effective concentration (EC50) values of NITD008, a broad-spectrum antiviral adenosine analog.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an adenosine nucleoside analog that exhibits potent antiviral activity against a wide range of RNA viruses, including flaviviruses (like Dengue, Zika, West Nile, and Yellow Fever viruses), enteroviruses, and caliciviruses.[1][2][3][4] Its mechanism of action involves the termination of viral RNA chain synthesis. The triphosphate form of this compound acts as a competitive inhibitor of the natural adenosine triphosphate (ATP) substrate for the viral RNA-dependent RNA polymerase (RdRp).[2][5] Upon incorporation into the growing viral RNA strand, it halts further elongation, thereby inhibiting viral replication.[2]

Q2: Why do I observe different EC50 values for this compound in my experiments?

Variability in EC50 values for this compound is a commonly observed phenomenon and can be attributed to several experimental factors. It is crucial to consider the entire experimental context when interpreting these values. A drug's EC50 is not an absolute constant but is dependent on numerous variables.[6]

Q3: What are the key experimental factors that can influence the EC50 of this compound?

Several factors related to the experimental setup can significantly impact the determined EC50 value. These include the specific virus and even the viral strain being tested, the cell line used for the assay, and the endpoint measurement method.[7][8][9] For instance, EC50 values can differ when measured by plaque reduction assays versus quantitative PCR (qPCR).[2]

Troubleshooting Guide

This section provides a more in-depth look at the factors that can lead to variable EC50 values for this compound and offers guidance on how to address them.

Factor 1: Viral Sensitivity

Different viruses and even different serotypes or strains of the same virus can exhibit varying sensitivities to this compound. This intrinsic difference in susceptibility is a primary reason for observing a range of EC50 values.

Table 1: Reported EC50 Values of this compound Against Various Viruses

Virus FamilyVirusStrain(s)Cell LineAssay TypeReported EC50 (µM)Reference
FlaviviridaeDengue Virus (DENV-1)WP74VeroYield Reduction18[8]
Dengue Virus (DENV-2)New Guinea CVeroPlaque Assay0.64[5][10]
Dengue Virus (DENV-2)D2S10VeroYield Reduction4.2[8]
Dengue Virus (DENV-3)C0360/94VeroYield Reduction4.6[8]
Dengue Virus (DENV-4)703-4VeroYield Reduction15[8]
Zika Virus (ZIKV)GZ01/2016VeroPlaque Reduction0.241[2]
Zika Virus (ZIKV)FSS13025/2010VeroPlaque Reduction0.137[2]
West Nile Virus (WNV)New York 3356VeroPlaque AssayNot explicitly stated, but inhibited[5]
Yellow Fever Virus (YFV)17D vaccine strainVeroPlaque AssayNot explicitly stated, but inhibited[5]
Tick-borne Encephalitis Virus (TBEV)HyprA549CPE Assay3 - 9 (range for 4 viruses)[7]
Hepatitis C Virus (HCV)Genotype 1bHuh-7Replicon Assay0.11[5]
PicornaviridaeEnterovirus 71 (EV71)MultipleRD, 293T, VeroNot specifiedNot explicitly stated, but effective[3]
CaliciviridaeMurine Norovirus (MNV)Not specifiedRAW264.7Plaque Reduction0.94[4]
Feline Calicivirus (FCV)Not specifiedCRFKPlaque Reduction0.91[4]
Human NorovirusNorwalkHG23 (Huh-7)Replicon Assay0.21[4]
Factor 2: Host Cell Line

The choice of the host cell line for the antiviral assay can significantly influence the apparent potency of this compound. Different cell lines can have varying metabolic rates, which can affect the conversion of this compound into its active triphosphate form. Furthermore, differences in cellular uptake and efflux mechanisms can alter the intracellular concentration of the compound.

Factor 3: Assay Methodology

The specific experimental protocol and the endpoint used to measure antiviral activity are critical determinants of the EC50 value.

Table 2: Influence of Assay Type on this compound EC50 for Zika Virus

Assay TypeEC50 (µM) for GZ01/2016EC50 (µM) for FSS13025/2010Reference
Viral Titer Reduction Assay0.2410.137[2]
RT-qPCR Assay0.9500.283[2]

As shown in the table, EC50 values determined by a viral titer reduction assay can be substantially different from those obtained using an RT-qPCR assay for the same viral strains.[2] Discrepancies in EC50 values across different assay types are expected as they measure different viral and cellular parameters.[7]

Experimental Protocols

To ensure consistency and reproducibility in determining the EC50 of this compound, it is recommended to follow standardized protocols. Below is a generalized methodology for a viral titer reduction assay.

Protocol: Viral Titer Reduction Assay

  • Cell Seeding: Seed a suitable host cell line (e.g., Vero, A549, Huh-7) in 12-well or 24-well plates at a density that will result in a confluent monolayer on the day of infection.

  • Virus Infection: On the following day, infect the cell monolayer with the virus of interest at a specific Multiplicity of Infection (MOI), typically between 0.1 and 1.

  • Compound Treatment: Immediately after infection, add serial dilutions of this compound to the wells. Include a vehicle control (e.g., DMSO) and a positive control if available.

  • Incubation: Incubate the plates at the optimal temperature and CO2 concentration for the specific virus and cell line for a predetermined period (e.g., 48-72 hours).

  • Supernatant Collection: After the incubation period, collect the cell culture supernatants.

  • Virus Titer Quantification: Determine the viral titer in the collected supernatants using a standard method such as a plaque assay or a TCID50 (50% Tissue Culture Infectious Dose) assay.

  • EC50 Calculation: Plot the percentage of viral titer reduction against the logarithm of the this compound concentration. Use a non-linear regression analysis to fit a dose-response curve and calculate the EC50 value.

Visualizing Experimental Factors and Workflow

To better understand the interplay of factors influencing EC50 values and the experimental process, the following diagrams are provided.

EC50_Factors cluster_factors Factors Influencing EC50 Virus Virus (Species, Serotype, Strain) EC50 Observed EC50 Value Virus->EC50 determines intrinsic sensitivity Cell Host Cell Line (Metabolism, Uptake/Efflux) Cell->EC50 affects compound availability Assay Assay Methodology (Endpoint, MOI, Incubation Time) Assay->EC50 defines measurement parameters

Caption: Logical relationship of key factors influencing this compound EC50 values.

EC50_Workflow start Start seed_cells Seed Host Cells start->seed_cells infect_cells Infect Cells with Virus seed_cells->infect_cells add_compound Add Serial Dilutions of this compound infect_cells->add_compound incubate Incubate add_compound->incubate collect_supernatant Collect Supernatant incubate->collect_supernatant quantify_titer Quantify Viral Titer collect_supernatant->quantify_titer calculate_ec50 Calculate EC50 quantify_titer->calculate_ec50 end End calculate_ec50->end

Caption: Experimental workflow for determining the EC50 of this compound.

References

Technical Support Center: Navigating NITD008 In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for mitigating the toxic effects of the antiviral compound NITD008 in preclinical in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is an adenosine analog that acts as a potent inhibitor of the RNA-dependent RNA polymerase (RdRp) of various flaviviruses, including Dengue virus (DENV), West Nile virus (WNV), Zika virus (ZIKV), and others.[1][2] Its triphosphate form acts as a chain terminator during viral RNA synthesis, thereby halting viral replication.[1][3]

Q2: What are the known toxic effects of this compound in animal models?

A2: Prolonged daily administration of this compound has been associated with significant toxicity in preclinical animal studies.[2][4] In a two-week study, adverse effects in dogs included moderate weight loss, decreased motor activity, retching, and mucoid or bloody feces.[1][5] Rats in the same study exhibited irreversible corneal opacities, blood abnormalities, and movement disorders.[1][5]

Q3: Is the toxicity of this compound dose and duration-dependent?

A3: Yes, the observed toxicity is highly dependent on the duration of treatment. While a 2-week daily dosing regimen proved toxic in rats and dogs, a shorter 1-week daily treatment at 50 mg/kg in rats showed no observed adverse effect level (NOAEL).[1][3] Furthermore, in mouse efficacy studies, a 3-day treatment course did not produce any observable side effects.[5]

Q4: What are the potential strategies to mitigate this compound toxicity in my experiments?

A4: Several strategies can be employed to manage the toxicity of this compound:

  • Limit Treatment Duration: Given that many flaviviral infections are acute, a short-term treatment regimen of less than a week may be sufficient for efficacy while avoiding the toxicity seen with prolonged administration.[5]

  • Optimize Dosing: Carefully consider the dose based on the animal model and the specific virus being studied. Efficacy has been demonstrated at doses that, when administered for a short duration, did not cause adverse effects.

  • Combination Therapy: Consider co-administering this compound with other therapeutic agents. For instance, combination with the histone deacetylase inhibitor vorinostat (SAHA) has been shown to improve outcomes in a West Nile virus encephalitis model, which could potentially allow for a reduced, less toxic dose of this compound.[6][7]

  • Formulation Optimization: The pharmacokinetic profile of this compound can be influenced by its formulation. A formulation using 6 N HCl, 1 N NaOH (pH adjusted to 3.5), and 100 mM citrate buffer (pH 3.5) has been reported to improve its pharmacokinetic parameters.[1]

Q5: Can this compound be used as a scaffold for developing less toxic antiviral drugs?

A5: Yes, due to its potent antiviral activity but unfavorable toxicity profile, this compound is considered a valuable scaffold for the development of new, less toxic derivatives.[4]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
High mortality or severe adverse effects in animal models (e.g., weight loss, lethargy, organ damage). Toxicity due to prolonged administration or high dosage of this compound.- Reduce the duration of the treatment course. Studies suggest that treatment for one week or less may not produce adverse effects.[1][3] - Titrate the dose to the lowest effective level for the specific viral infection model. - Consider a combination therapy approach to potentially lower the required dose of this compound.[6]
Inconsistent antiviral efficacy in in vivo studies. Suboptimal pharmacokinetic properties due to poor formulation.- Prepare this compound in a formulation known to improve its bioavailability. A recommended formulation consists of 6 N HCl, 1 N NaOH (to adjust pH to 3.5), and 100 mM citrate buffer (pH 3.5).[1]
Loss of antiviral effect when treatment is delayed. The therapeutic window for this compound may be early in the infection before the virus enters the central nervous system or viral replication peaks.- Initiate treatment as early as possible post-infection for maximal efficacy.[6] - For later-stage infections, consider combination therapy. For example, co-treatment with vorinostat (SAHA) has shown efficacy during the CNS phase of West Nile virus infection.[6][7]

Quantitative Data Summary

Table 1: In Vivo Toxicity of this compound

Animal Model Dose Treatment Duration Observed Adverse Effects NOAEL Achieved? Reference
Rat50 mg/kg/day (p.o.)1 weekNone observedYes[1][3]
Rat10 mg/kg/day (p.o.)2 weeksIrreversible corneal opacities, blood abnormalities, movement disordersNo[1][5]
Dog1 mg/kg/day (p.o.)2 weeksModerate weight loss, decreased motor activity, retching, mucoid or bloody fecesNo[1][5]
MouseNot specified3 daysNone observedNot Applicable[5]

Table 2: In Vivo Efficacy of this compound against Flaviviruses

Virus Animal Model Dose (p.o., twice daily) Treatment Duration Key Efficacy Results Reference
Dengue Virus (DENV-2)AG129 Mice≥10 mg/kg3 daysCompletely protected infected mice from death; suppressed peak viremia and reduced cytokine elevation.[1][5]
West Nile Virus (WNV)C57BL/6 Mice10 and 25 mg/kg6 days (starting day 1 post-infection)Conferred complete protection from clinical symptoms and death; reduced viral load and restricted CNS entry.[6]
Zika Virus (ZIKV)A129 Mice50 mg/kgNot specifiedProtected 50% of infected mice from death; significantly decreased mean peak viremia.[8]

Experimental Protocols

Protocol 1: In Vivo Toxicity Assessment in Rats

  • Animal Model: Male and female Sprague-Dawley rats.

  • Acclimatization: Acclimatize animals for at least 7 days before the start of the study.

  • Grouping: Divide animals into control and treatment groups.

  • Compound Administration:

    • Prepare this compound in an appropriate vehicle.

    • Administer this compound orally (p.o.) via gavage once daily for the specified duration (e.g., 1 or 2 weeks).

    • The control group receives the vehicle only.

  • Monitoring:

    • Conduct daily clinical observations for signs of toxicity (e.g., changes in behavior, appearance, motor activity).

    • Record body weight at regular intervals.

    • Perform detailed ophthalmological examinations to check for corneal opacities.

    • Collect blood samples for hematology and clinical chemistry analysis.

  • Necropsy and Histopathology: At the end of the study, perform a full necropsy and collect tissues for histopathological examination.

Protocol 2: In Vivo Efficacy Assessment in a Dengue Mouse Model

  • Animal Model: AG129 mice (lacking IFN-α/β and IFN-γ receptors).

  • Virus Infection: Infect mice with a lethal strain of Dengue virus (e.g., DENV-2 strain D2S10).

  • Compound Administration:

    • Begin treatment immediately after viral infection.

    • Administer this compound orally (p.o.) twice daily for 3 days at various dose levels (e.g., 1, 3, 10, 25, 50 mg/kg).

    • A control group should receive the vehicle only.

  • Efficacy Endpoints:

    • Monitor survival daily.

    • Measure peak viremia on day 3 post-infection by collecting blood samples and quantifying viral RNA.

    • Measure serum cytokine levels (e.g., TNF, IL-6) to assess the impact on the inflammatory response.

Visualizations

G cluster_0 This compound Administration cluster_1 In Vivo Effects cluster_2 Mitigation Strategies This compound This compound (Oral) Efficacy Antiviral Efficacy This compound->Efficacy Short-term Treatment (< 1 week) Toxicity Toxicity This compound->Toxicity Prolonged Treatment (> 2 weeks) Formulation Optimize Formulation Efficacy->Formulation Enhances Short_Term Limit Treatment Duration Toxicity->Short_Term Mitigates Combo_Therapy Combination Therapy Toxicity->Combo_Therapy Mitigates G Start Start In Vivo Experiment Infection Infect Animal Model (e.g., AG129 Mice with DENV) Start->Infection Treatment Administer this compound (Oral, Twice Daily) Infection->Treatment Monitor Monitor Efficacy Endpoints (Survival, Viremia, Cytokines) Treatment->Monitor Endpoint End of Study Monitor->Endpoint G This compound This compound (Adenosine Analog) Triphosphate This compound-Triphosphate (Active Form) This compound->Triphosphate Cellular Kinases RdRp Viral RNA-Dependent RNA Polymerase (RdRp) Triphosphate->RdRp Incorporation RNA_Synthesis Viral RNA Synthesis RdRp->RNA_Synthesis Catalyzes Chain_Termination Chain Termination RdRp->Chain_Termination Leads to Replication_Inhibition Inhibition of Viral Replication Chain_Termination->Replication_Inhibition

References

Technical Support Center: Development of NITD008-Resistant Virus Strains

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the development of virus strains resistant to the antiviral compound NITD008.

Troubleshooting Guide

Problem 1: Difficulty in selecting for this compound-resistant virus strains.

  • Question: We have been passaging our virus in the presence of this compound, but we are not observing a significant increase in the EC50 value, or the virus is being completely cleared from the culture. What could be the issue?

  • Answer: Several factors can contribute to the difficulty in selecting for this compound resistance. Here are some potential reasons and troubleshooting steps:

    • High Genetic Barrier to Resistance: For some viruses, this compound has a high barrier to resistance, meaning that multiple mutations or specific, rare mutations are required for a resistant phenotype to emerge. Continuous culturing of Dengue virus (DENV) or West Nile virus (WNV) in the presence of this compound did not readily result in the emergence of drug-resistant viruses in some studies[1][2].

    • Inappropriate Drug Concentration: The starting concentration of this compound might be too high, leading to complete inhibition of viral replication and preventing the emergence of any potential mutants. Conversely, if the concentration is too low, it may not provide sufficient selective pressure.

      • Recommendation: Start with a concentration around the EC50 value of the wild-type virus and gradually increase the concentration in subsequent passages.

    • Low Viral Titer: A low initial viral titer may not contain a diverse enough population of quasi-species for a resistant mutant to be present and selected.

      • Recommendation: Ensure a high multiplicity of infection (MOI) during the initial infection to increase the genetic diversity of the viral population.

    • Cell Line Tropism: The cell line used for passaging may not be optimal for the replication of the specific virus, hindering the overall process.

Problem 2: Selected resistant virus shows low fitness.

  • Question: We have successfully selected a virus strain with increased resistance to this compound, but it replicates poorly compared to the wild-type virus in the absence of the drug. How can we address this?

  • Answer: It is common for resistance mutations to come at a fitness cost to the virus.

    • Passaging in the Absence of Drug: To improve the fitness of the resistant strain, you can try passaging it for several rounds in the absence of this compound. This may lead to the acquisition of compensatory mutations that improve replication fitness without losing the resistance phenotype.

    • Characterize the Mutation: Identify the specific mutation(s) conferring resistance. Some mutations have a higher fitness cost than others. Understanding the specific mutation can provide insights into its impact on viral protein function.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an adenosine nucleoside analog.[3] Its triphosphate form acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp).[3] By mimicking adenosine triphosphate (ATP), it gets incorporated into the nascent viral RNA chain, leading to premature chain termination and inhibition of viral replication.[2][3]

Q2: Which viruses is this compound active against?

A2: this compound has demonstrated broad-spectrum activity against several RNA viruses, particularly flaviviruses. These include:

  • Dengue virus (all four serotypes)[3]

  • West Nile virus[3]

  • Yellow fever virus[3]

  • Zika virus[1][2]

  • Hepatitis C virus (HCV)[3][4]

  • Enterovirus 71 (EV71)[5]

  • Tick-borne flaviviruses[6]

  • Caliciviruses[7]

Q3: What are the known resistance mutations to this compound?

A3: Resistance to this compound is primarily associated with mutations in the viral RNA-dependent RNA polymerase.

  • Hepatitis C Virus (HCV): The S282T mutation in the NS5B polymerase has been shown to confer resistance to this compound.[4]

  • Enterovirus 71 (EV71): Mutations in the 3D polymerase are the primary drivers of resistance.[5][8] Additionally, mutations in the 3A protein have also been implicated in conferring resistance, suggesting a potential interaction between the 3A and 3D proteins during replication.[5] For some enteroviruses, mutations in the 2C protein have also been suggested as a potential new target of this compound.[8]

Q4: Does this compound have a high or low barrier to resistance?

A4: The barrier to resistance for this compound appears to be virus-dependent. For some flaviviruses like Dengue and West Nile virus, studies have shown that resistance does not readily emerge in cell culture, suggesting a high barrier.[1][2] However, for other viruses like HCV and EV71, resistant mutants have been successfully generated, indicating a lower barrier under specific experimental conditions.[4][5][7]

Quantitative Data Summary

Table 1: In Vitro Antiviral Activity of this compound Against Various Viruses

VirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)Reference
Dengue Virus (DENV-2)Vero0.64>100>156[3][9]
Zika Virus (GZ01/2016)Vero0.241>100>415[1][2]
Zika Virus (FSS13025/2010)Vero0.137>100>730[1][2]
Hepatitis C Virus (Genotype 1b)Huh-70.11Not ReportedNot Reported[3]
Hepatitis C Virus (JFH-1, Genotype 2a)Huh7.5.10.0087>20>2299[4]
Enterovirus 71 (EV71)Vero0.82>100>122[9]
Feline Calicivirus (FCV)CRFK0.94>120>127.6[7]
Murine Norovirus (MNV)RAW264.70.9115.717.2[7]
Tick-borne Encephalitis Virus (TBEV)A5490.61 - 3.31>100>30[6]
Omsk Hemorrhagic Fever Virus (OHFV)A5490.82 - 2.81>100>35[6]
Kyasanur Forest Disease Virus (KFDV)A5491.01 - 3.01>100>33[6]
Alkhurma Hemorrhagic Fever Virus (AHFV)A5492.05 - 3.31>100>30[6]

Table 2: Fold Change in EC50 for this compound-Resistant HCV

Virus StrainMutationFold Change in EC50 vs. Wild-TypeReference
HCV (JFH-1)S282T in NS5B76.50[4]

Experimental Protocols

Protocol 1: Generation of this compound-Resistant Virus Strains by Serial Passage

This protocol outlines a general method for selecting for this compound-resistant virus strains in cell culture.

Materials:

  • Virus stock of known titer

  • Appropriate permissive cell line

  • Cell culture medium and supplements

  • This compound stock solution

  • Standard cell culture equipment (incubators, biosafety cabinets, etc.)

  • Reagents for virus titration (e.g., for plaque assay or TCID50)

Methodology:

  • Initial Infection:

    • Seed permissive cells in a culture vessel (e.g., 6-well plate or T-25 flask).

    • Infect the cells with the wild-type virus at a specific multiplicity of infection (MOI), for example, 0.1 PFU/cell.[5]

    • After a 1-hour adsorption period, wash the cells to remove unattached virus.

  • Drug Treatment:

    • Add fresh culture medium containing this compound at a starting concentration approximately equal to the EC50 of the wild-type virus. For the first passage of EV71, a concentration of 1 µM has been used.[5]

  • Incubation and Harvest:

    • Incubate the infected cells until cytopathic effect (CPE) is observed. This is typically 48 hours for EV71.[5]

    • Harvest the supernatant containing the progeny virus (Passage 1, P1).

  • Subsequent Passages:

    • Use the harvested supernatant from the previous passage to infect fresh cells.

    • Gradually increase the concentration of this compound in the culture medium for each subsequent passage. The increment can be 1.5 to 2-fold.

    • Continue this serial passage until the virus can replicate efficiently in the presence of a significantly higher concentration of this compound compared to the initial EC50.

  • Isolation and Characterization:

    • Isolate a clonal population of the resistant virus through plaque purification.

    • Determine the EC50 of the purified resistant virus against this compound and compare it to the wild-type virus.

    • Sequence the relevant viral genes (e.g., the RdRp coding region) to identify mutations responsible for the resistance phenotype.

Visualizations

NITD008_Mechanism_of_Action cluster_cell Host Cell cluster_virus Viral Replication NITD008_ext This compound (Extracellular) NITD008_int This compound (Intracellular) NITD008_ext->NITD008_int Enters Cell NITD008_TP This compound-TP (Active Form) NITD008_int->NITD008_TP Phosphorylation RdRp Viral RdRp NITD008_TP->RdRp Competes with ATP Termination Chain Termination NITD008_TP->Termination Incorporation Host_Kinases Host Kinases Host_Kinases->NITD008_int Viral_RNA Viral RNA Template Growing_RNA Growing RNA Chain Viral_RNA->Growing_RNA Replication RdRp->Growing_RNA Growing_RNA->Termination ATP ATP ATP->Growing_RNA Incorporation

Caption: Mechanism of action of this compound as a viral RdRp inhibitor.

Resistance_Development_Workflow start Start: Wild-Type Virus Population infect_cells Infect Permissive Cells start->infect_cells add_drug Add this compound (Initial Concentration ~EC50) infect_cells->add_drug harvest Harvest Progeny Virus (Passage n) add_drug->harvest loop_condition Resistance Observed? harvest->loop_condition increase_conc Increase this compound Concentration reinfect Infect Fresh Cells with Passage n Virus increase_conc->reinfect reinfect->harvest loop_condition->increase_conc No isolate Isolate Resistant Clone (Plaque Purification) loop_condition->isolate Yes characterize Characterize Phenotype (EC50) & Genotype (Sequencing) isolate->characterize end End: Characterized Resistant Strain characterize->end

Caption: Experimental workflow for generating this compound-resistant virus strains.

References

Technical Support Center: Improving the Oral Bioavailability of NITD008 Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental evaluation of NITD008 analogs aimed at improving oral bioavailability.

Frequently Asked Questions (FAQs)

Q1: My this compound analog shows poor oral bioavailability in mice. What are the potential reasons?

A1: Poor oral bioavailability of nucleoside analogs like this compound derivatives can stem from several factors:

  • Low Aqueous Solubility: Many nucleoside analogs exhibit poor solubility in gastrointestinal fluids, which limits their dissolution and subsequent absorption.[1][2][3]

  • Poor Membrane Permeability: The hydrophilic nature of the ribose sugar moiety can hinder passive diffusion across the lipophilic intestinal epithelial cell membrane.[4][5]

  • Efflux by Transporters: The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP) in the gut wall, which actively pump the drug back into the intestinal lumen.[6]

  • First-Pass Metabolism: The analog may be extensively metabolized in the gut wall or the liver by enzymes such as cytochrome P450s before reaching systemic circulation.[7]

  • Chemical Instability: The compound might be unstable in the acidic environment of the stomach or susceptible to enzymatic degradation in the gastrointestinal tract.

Q2: What initial in vitro assays should I perform to assess the oral bioavailability potential of my this compound analog?

A2: A standard initial assessment should include:

  • Aqueous Solubility: Determine the solubility at different pH values relevant to the gastrointestinal tract (e.g., pH 1.2, 4.5, and 6.8).

  • Caco-2 Permeability Assay: This assay provides an indication of intestinal permeability and can identify if the compound is a substrate for efflux transporters.[6][8][9][10] An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests active efflux.[6]

  • In Vitro Metabolic Stability in Liver Microsomes: This assay helps to predict the extent of first-pass metabolism in the liver.[11][12][13]

Q3: How can I improve the aqueous solubility of my lead compound?

A3: Several formulation strategies can be employed:

  • Salt Formation: If your compound has ionizable groups, forming a salt can significantly enhance its solubility.

  • Particle Size Reduction: Techniques like micronization or nanomilling increase the surface area of the drug particles, leading to faster dissolution.

  • Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can improve its solubility and dissolution rate.[1]

  • Lipid-Based Formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS) can improve the solubilization of lipophilic drugs.[2]

Q4: What are prodrug strategies, and how can they enhance the oral bioavailability of this compound analogs?

A4: Prodrugs are inactive derivatives of a drug molecule that are converted to the active form in the body. For nucleoside analogs, prodrug strategies can overcome poor membrane permeability and protect against first-pass metabolism. Common approaches include:

  • Ester Prodrugs: Attaching a lipophilic ester group to the hydroxyl moieties of the ribose sugar can increase membrane permeability. These esters are then cleaved by intracellular esterases to release the active drug.

  • Targeting Intestinal Transporters: Modifying the analog to be a substrate for uptake transporters in the gut, such as peptide transporters (PepT1) or organic anion transporting polypeptides (OATPs), can enhance its absorption.[4]

Troubleshooting Guides

Caco-2 Permeability Assay
Issue Possible Cause(s) Troubleshooting Steps
High variability in Papp values between wells. Inconsistent cell monolayer integrity.Ensure consistent cell seeding density and culture conditions. Verify monolayer integrity by measuring Transepithelial Electrical Resistance (TEER) before and after the experiment; TEER values should be consistent and within the acceptable range for your lab (typically >300 Ω·cm²).[9] Use a paracellular marker like Lucifer Yellow to check for leaks.[6]
Pipetting errors.Use calibrated pipettes and ensure accurate and consistent pipetting technique.
Low recovery of the test compound. Adsorption to plasticware.Use low-binding plates and pipette tips. Pre-treat plates with a blocking agent if necessary.
Compound instability in the assay buffer.Assess the stability of your compound in the assay buffer over the experiment's duration. If unstable, consider using a different buffer or a shorter incubation time.
Intracellular metabolism by Caco-2 cells.Analyze cell lysates to check for the presence of metabolites. If significant metabolism is observed, this should be noted as a potential contributor to low oral bioavailability.
High efflux ratio (Papp(B-A) / Papp(A-B) > 2). The compound is a substrate for efflux transporters (e.g., P-gp, BCRP).Confirm efflux by co-incubating the compound with known inhibitors of P-gp (e.g., verapamil) or BCRP (e.g., Ko143).[6] A significant reduction in the efflux ratio in the presence of an inhibitor confirms that the compound is a substrate for that transporter.
In Vitro Metabolic Stability Assay (Liver Microsomes)
Issue Possible Cause(s) Troubleshooting Steps
Compound disappears too quickly (very low half-life). High intrinsic clearance.This indicates rapid metabolism. Consider structural modifications to block metabolic "hotspots."
Non-enzymatic degradation.Run a control incubation without NADPH to assess non-enzymatic degradation. If significant degradation occurs, the compound is chemically unstable under the assay conditions.
No metabolism observed. The compound is not a substrate for the metabolic enzymes present in microsomes (primarily CYPs and some UGTs).[7][14]The compound may be cleared by other pathways (e.g., renal excretion, other metabolic enzymes). Consider using S9 fraction or hepatocytes which contain a broader range of metabolic enzymes.[7]
Assay conditions are not optimal.Ensure the concentration of your compound is not inhibiting the metabolic enzymes. Verify the activity of the microsomes with a positive control substrate.
In Vivo Pharmacokinetic Study (Mouse Oral Gavage)
Issue Possible Cause(s) Troubleshooting Steps
High variability in plasma concentrations between animals. Improper gavage technique leading to dosing errors (e.g., administration into the trachea, esophageal trauma).[15]Ensure personnel are properly trained in oral gavage. The use of flavored gelatin or precoating the gavage needle with sucrose can reduce animal stress and resistance.[15][16]
Formulation issues (e.g., precipitation of the compound in the stomach).Ensure the formulation is stable at the pH of the stomach. Consider using a formulation that enhances solubility and stability in the GI tract.
Animal stress affecting gastrointestinal motility and absorption.Handle animals gently to minimize stress. Acclimatize animals to the procedure.[15] Consider alternative, less stressful oral dosing methods if possible.[17]
Very low or undetectable plasma concentrations. Poor absorption (low solubility, low permeability, high efflux).Correlate with in vitro data. If in vitro data suggest good permeability and low efflux, the issue may be poor solubility or rapid first-pass metabolism.
Extensive first-pass metabolism in the gut wall or liver.Analyze for metabolites in the plasma and potentially in liver and intestinal tissue samples. If high levels of metabolites are found, this confirms extensive first-pass metabolism.

Data Presentation

Table 1: In Vitro Oral Bioavailability Profile of Hypothetical this compound Analogs

Analog Aqueous Solubility (µg/mL at pH 6.8) Caco-2 Papp (A-B) (10⁻⁶ cm/s) Efflux Ratio (Papp B-A / Papp A-B) Liver Microsome Half-life (min)
This compound-0150.55.245
This compound-02502.11.860
This compound-03 (Ester Prodrug)28.51.2>120

Table 2: In Vivo Pharmacokinetic Parameters of Hypothetical this compound Analogs in Mice (10 mg/kg, Oral Gavage)

Analog Cmax (ng/mL) Tmax (h) AUC₀₋₂₄ (ng·h/mL) Oral Bioavailability (%)
This compound-01501.0150< 5
This compound-023000.590025
This compound-03 (Ester Prodrug)8001.5450065

Experimental Protocols

Caco-2 Permeability Assay

Objective: To assess the intestinal permeability and potential for active efflux of a test compound.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity: Before the experiment, the integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER).

  • Assay Procedure:

    • The culture medium is replaced with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

    • The test compound is added to the apical (A) or basolateral (B) side of the monolayer.

    • Samples are taken from the receiver compartment at specified time points (e.g., 30, 60, 90, 120 minutes).

    • To assess efflux, the experiment is performed in both directions (A to B and B to A).

  • Sample Analysis: The concentration of the test compound in the collected samples is quantified by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of permeation, A is the surface area of the insert, and C₀ is the initial concentration in the donor compartment.[6] The efflux ratio is calculated as Papp(B-A) / Papp(A-B).

In Vitro Metabolic Stability Assay Using Liver Microsomes

Objective: To determine the rate of metabolism of a test compound by liver enzymes.

Methodology:

  • Preparation: Pooled human liver microsomes are thawed on ice. A reaction mixture containing phosphate buffer (pH 7.4) and the test compound is prepared.

  • Incubation: The reaction mixture is pre-incubated at 37°C. The reaction is initiated by adding a NADPH-regenerating system.

  • Time Points: Aliquots are removed at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched by adding a cold organic solvent (e.g., acetonitrile).

  • Sample Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time. The half-life (t₁/₂) is determined from the slope of the linear part of the natural log plot of the percentage remaining versus time.

Mandatory Visualization

Signaling_Pathway Intracellular Activation Pathway of a Nucleoside Analog Prodrug cluster_extracellular Extracellular Space / Gut Lumen Prodrug Nucleoside Analog Prodrug Prodrug_in Prodrug Prodrug->Prodrug_in Passive Diffusion or Transporter-mediated Uptake Analog Active Nucleoside Analog Prodrug_in->Analog Esterases / Other Enzymes Analog_MP Analog Monophosphate Analog->Analog_MP Nucleoside Kinase (e.g., Deoxycytidine Kinase) Analog_DP Analog Diphosphate Analog_MP->Analog_DP Nucleoside Monophosphate Kinase Analog_TP Analog Triphosphate (Active Form) Analog_DP->Analog_TP Nucleoside Diphosphate Kinase RdRp Viral RNA-dependent RNA Polymerase (RdRp) Analog_TP->RdRp Competitive Inhibition Chain_Termination Chain Termination Analog_TP->Chain_Termination Incorporation into Viral RNA RNA_Elongation Viral RNA Elongation

Caption: Intracellular activation of a nucleoside analog prodrug.

Experimental_Workflow Experimental Workflow for Assessing Oral Bioavailability cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Evaluation cluster_analysis Data Analysis and Decision Making Solubility Aqueous Solubility (pH 1.2, 4.5, 6.8) Caco2 Caco-2 Permeability (Papp, Efflux Ratio) Solubility->Caco2 Metabolism Liver Microsome Metabolic Stability (t½) Caco2->Metabolism Formulation Formulation Development (e.g., Prodrug, SEDDS) Metabolism->Formulation PK_Study Mouse Pharmacokinetic Study (Oral Gavage) Formulation->PK_Study Data_Integration Integrate In Vitro and In Vivo Data PK_Study->Data_Integration Decision Lead Candidate Selection / Optimization Data_Integration->Decision

Caption: Workflow for oral bioavailability assessment.

Logical_Relationship Factors Influencing Oral Bioavailability Bioavailability Oral Bioavailability Absorption Absorption Bioavailability->Absorption FirstPass First-Pass Metabolism Bioavailability->FirstPass Solubility Solubility Absorption->Solubility Permeability Permeability Absorption->Permeability GI_Stability GI Stability Absorption->GI_Stability Gut_Metabolism Gut Wall Metabolism FirstPass->Gut_Metabolism Hepatic_Metabolism Hepatic Metabolism FirstPass->Hepatic_Metabolism Efflux Efflux Permeability->Efflux

Caption: Key factors that influence oral bioavailability.

References

adjusting NITD008 concentrations for different flaviviruses

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for NITD008, a potent adenosine analog inhibitor of flaviviruses. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental endeavors.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action against flaviviruses?

This compound is an adenosine nucleoside analog that exhibits broad-spectrum antiviral activity against many flaviviruses.[1] Its mechanism of action involves the termination of viral RNA synthesis. The triphosphate form of this compound competes with the natural adenosine triphosphate (ATP) for incorporation into the growing viral RNA chain by the RNA-dependent RNA polymerase (RdRp). Once incorporated, it acts as a chain terminator, halting further elongation of the viral RNA.[2][3]

Q2: Against which flaviviruses is this compound effective?

This compound has demonstrated potent in vitro and in vivo activity against a range of flaviviruses, including:

  • Dengue virus (DENV), all four serotypes[2][3][4]

  • Zika virus (ZIKV)[5][6]

  • West Nile virus (WNV)[2][3]

  • Yellow Fever virus (YFV)[2][3]

  • Powassan virus (PWV)[2][3]

  • Tick-borne encephalitis virus (TBEV)[7]

  • Omsk hemorrhagic fever virus (OHFV)[7]

  • Kyasanur Forest disease virus (KFDV)[7]

It has also shown inhibitory effects against Hepatitis C virus (HCV), another member of the Flaviviridae family.[2][3]

Q3: What are the typical effective concentrations (EC50) of this compound for different flaviviruses?

The 50% effective concentration (EC50) of this compound can vary depending on the specific flavivirus, virus strain, and the cell line used for the assay. Below is a summary of reported EC50 values.

Troubleshooting Guide

Issue 1: Higher than expected EC50 values or lack of antiviral activity.

  • Potential Cause 1: Compound integrity.

    • Troubleshooting Step: Ensure the this compound compound has been stored correctly at -20°C and is not from an old stock.[8] Verify the purity of the compound if possible.

  • Potential Cause 2: Cell line and virus strain variability.

    • Troubleshooting Step: Be aware that EC50 values can differ significantly between cell lines (e.g., Vero, A549, BHK-21) and virus strains.[2][5] Refer to the data tables to see if the observed EC50 is within the expected range for your specific experimental setup. For instance, in vitro IC50 values for DENV have been reported to range from 4-18 µM in some studies, which is higher than other reported values.[4]

  • Potential Cause 3: Assay methodology.

    • Troubleshooting Step: Different antiviral assays (e.g., plaque reduction, yield reduction, CPE inhibition, RT-qPCR) can yield different EC50 values.[7] Ensure your assay protocol is optimized and validated. For example, a cytopathic effect (CPE) assay might yield a different EC50 than a viral titer reduction assay for the same virus and compound.[7]

  • Potential Cause 4: Presence of serum proteins.

    • Troubleshooting Step: The presence of human serum proteins can increase the EC50 value by 2-3 fold due to protein binding.[2] If using high concentrations of serum in your cell culture medium, consider this effect.

Issue 2: Observed cytotoxicity at expected effective concentrations.

  • Potential Cause 1: Cell line sensitivity.

    • Troubleshooting Step: While this compound generally shows low cytotoxicity with CC50 values often >100 µM in many cell lines like A549 and Vero, some cell lines might be more sensitive.[2][7] It is crucial to determine the 50% cytotoxic concentration (CC50) in your specific cell line under your experimental conditions. For example, the CC50 for this compound in RAW264.7 cells was reported to be 15.7 µM.[9]

  • Potential Cause 2: Compound solubility and solvent toxicity.

    • Troubleshooting Step: this compound is typically dissolved in dimethyl sulfoxide (DMSO).[5] High concentrations of DMSO can be toxic to cells. Ensure the final DMSO concentration in your culture medium is non-toxic (typically ≤0.5%).[5]

Issue 3: Emergence of drug-resistant viruses.

  • Potential Cause: Viral mutation.

    • Troubleshooting Step: While studies have shown that resistance to this compound does not readily emerge in cell culture for viruses like DENV and WNV, it is a possibility with prolonged exposure.[3][6] For HCV, a mutation in the NS5B polymerase (S282T) has been shown to confer resistance to this compound.[10] If you suspect resistance, sequence the viral genome, particularly the NS5 region, to identify potential mutations.

Quantitative Data Summary

Table 1: In Vitro Efficacy (EC50) of this compound Against Various Flaviviruses

VirusStrainCell LineAssay TypeEC50 (µM)Reference
Dengue Virus 2 (DENV-2)New Guinea CVeroPlaque Reduction0.64[2][11]
Dengue Virus 2 (DENV-2)D2S10-Yield Reduction>10[4]
Dengue Virus 1 (DENV-1)WP74-Yield Reduction>10[4]
Dengue Virus 3 (DENV-3)C0360/94-Yield Reduction>10[4]
Dengue Virus 4 (DENV-4)703-4 & TVP-376-Yield Reduction>10[4]
Zika Virus (ZIKV)GZ01/2016VeroPlaque Reduction0.241[5]
Zika Virus (ZIKV)FSS13025/2010VeroPlaque Reduction0.137[5]
Zika Virus (ZIKV)GZ01/2016VeroRT-qPCR0.950[5]
Zika Virus (ZIKV)FSS13025/2010VeroRT-qPCR0.283[5]
West Nile Virus (WNV)New York 3356VeroPlaque Reduction~1.0[2]
Yellow Fever Virus (YFV)17DVeroPlaque Reduction~1.0[2]
Tick-Borne Encephalitis Virus (TBEV)A549CPE Inhibition0.61[7]
Omsk Hemorrhagic Fever Virus (OHFV)A549CPE Inhibition0.63[7]
Kyasanur Forest Disease Virus (KFDV)A549CPE Inhibition1.05[7]
Alkhurma Hemorrhagic Fever Virus (AHFV)A549CPE Inhibition3.31[7]
Hepatitis C Virus (HCV)Genotype 1b RepliconHuh-7Luciferase Assay0.11[2]

Table 2: Cytotoxicity (CC50) of this compound in Different Cell Lines

Cell LineCC50 (µM)Reference
Vero>50[2]
A549>100[7][11]
BHK-21>50[2]
Huh-7>50[2]
HEK 293>50[2]
HepG2>50[2]
RAW264.715.7[9]
CRFK>120[9]

Experimental Protocols

Protocol 1: Viral Titer Reduction Assay

This protocol is a general guideline for determining the EC50 of this compound. Specific parameters may need to be optimized for your virus and cell line.

  • Cell Seeding: Seed a 12-well plate with host cells (e.g., Vero, A549) at a density that will result in a confluent monolayer the next day (e.g., 4 x 10^5 cells/well).[2]

  • Infection: The following day, infect the cells with the flavivirus of interest at a multiplicity of infection (MOI) of 0.1.[2]

  • Compound Treatment: Immediately after infection, add serial dilutions of this compound to the wells. Include a vehicle control (e.g., 0.5% DMSO).[2][5]

  • Incubation: Incubate the plates for 48 hours at the optimal temperature for your virus and cell line (e.g., 37°C).[2][5]

  • Supernatant Collection: After incubation, collect the cell culture supernatants.[2][5]

  • Quantification of Viral Titer: Determine the viral titer in the collected supernatants using a plaque assay on a suitable cell line (e.g., BHK-21).[5]

  • EC50 Calculation: The EC50 value is the concentration of this compound that reduces the viral titer by 50% compared to the vehicle control. This can be calculated by fitting the dose-response curve using appropriate software (e.g., GraphPad Prism).[7]

Protocol 2: Cytopathic Effect (CPE) Inhibition Assay

  • Cell Seeding: Seed host cells (e.g., A549) in a 96-well plate (e.g., 2 x 10^4 cells/well).[7]

  • Compound Pre-treatment: Pre-treat the cells with serial dilutions of this compound for 1 hour.[7]

  • Infection: Infect the cells with the flavivirus at an MOI of 0.5.[7]

  • Incubation: Incubate the plates for 3 days.[7]

  • Cell Viability Measurement: Determine cell viability using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay.[7]

  • EC50 Calculation: The EC50 is the compound concentration that inhibits 50% of the virus-induced cell death.[7]

Visualizations

NITD008_Mechanism_of_Action cluster_virus Flavivirus Replication cluster_drug This compound Action Viral_RNA Viral RNA Genome (+ssRNA) RdRp RNA-dependent RNA Polymerase (NS5) Viral_RNA->RdRp Template RNA_Synthesis RNA Synthesis RdRp->RNA_Synthesis Catalyzes Chain_Termination Chain Termination This compound This compound (Adenosine Analog) NITD008_TP This compound-Triphosphate This compound->NITD008_TP Cellular Kinases NITD008_TP->RNA_Synthesis Incorporation instead of ATP

Caption: Mechanism of action of this compound as a chain terminator in flavivirus RNA replication.

Experimental_Workflow cluster_invitro In Vitro Antiviral Assay cluster_cytotoxicity Cytotoxicity Assay Seed_Cells 1. Seed Host Cells (e.g., Vero, A549) Infect_Cells 2. Infect with Flavivirus (MOI = 0.1) Seed_Cells->Infect_Cells Add_this compound 3. Add Serial Dilutions of this compound Infect_Cells->Add_this compound Incubate 4. Incubate (48 hours) Add_this compound->Incubate Collect_Supernatant 5. Collect Supernatant Incubate->Collect_Supernatant Plaque_Assay 6. Quantify Viral Titer (Plaque Assay) Collect_Supernatant->Plaque_Assay Calculate_EC50 7. Calculate EC50 Plaque_Assay->Calculate_EC50 Seed_Cells_C 1. Seed Host Cells Add_NITD008_C 2. Add Serial Dilutions of this compound Seed_Cells_C->Add_NITD008_C Incubate_C 3. Incubate (e.g., 72 hours) Add_NITD008_C->Incubate_C Measure_Viability 4. Measure Cell Viability (e.g., CellTiter-Glo) Incubate_C->Measure_Viability Calculate_CC50 5. Calculate CC50 Measure_Viability->Calculate_CC50

Caption: General experimental workflow for determining the EC50 and CC50 of this compound.

Troubleshooting_Logic Start High EC50 or No Activity Observed Check_Compound Check Compound Integrity (Storage, Purity) Start->Check_Compound Check_Experimental_Setup Review Experimental Setup (Cell Line, Virus Strain, Assay) Start->Check_Experimental_Setup Check_Serum Consider Serum Protein Binding Effects Check_Experimental_Setup->Check_Serum Optimize_Assay Optimize Assay Protocol Check_Experimental_Setup->Optimize_Assay

Caption: Troubleshooting logic for unexpected this compound experimental results.

References

Technical Support Center: Managing NITD008-Induced Cellular Stress

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing NITD008. This resource provides essential guidance on identifying, understanding, and controlling for the cellular stress associated with this potent antiviral compound. This compound, an adenosine analog, is a powerful tool in flavivirus research, but its utility can be impacted by off-target effects, primarily mitochondrial toxicity. This guide offers troubleshooting advice and detailed protocols to help you navigate these challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is an adenosine nucleoside analog developed as a broad-spectrum antiviral agent against flaviviruses such as Dengue, Zika, and West Nile virus.[1] Its primary antiviral mechanism is the inhibition of the viral RNA-dependent RNA polymerase (RdRp), acting as a chain terminator during viral RNA synthesis.[2]

Q2: What is the primary cause of cellular stress and toxicity observed with this compound treatment?

A2: The principal cause of cellular stress induced by this compound is mitochondrial toxicity.[3][4] The triphosphate form of this compound can be recognized by the human mitochondrial RNA polymerase (POLRMT). Its incorporation during mitochondrial RNA transcription leads to chain termination, inhibiting mitochondrial protein synthesis and disrupting overall mitochondrial function.[3] This impairment of mitochondrial activity is a significant off-target effect that can lead to cytotoxicity.

Q3: At what concentrations does this compound typically show cytotoxic effects?

A3: The cytotoxic concentration of this compound can vary depending on the cell line and the duration of exposure. It is crucial to determine the 50% cytotoxic concentration (CC50) in your specific experimental system. The table below summarizes reported CC50 values in various cell lines.

Troubleshooting Guide

Issue: I am observing significant cell death in my experiments even at low micromolar concentrations of this compound.

  • Possible Cause 1: High sensitivity of the cell line to mitochondrial dysfunction.

    • Troubleshooting Step: Determine the CC50 of this compound for your specific cell line using a cell viability assay (see Protocol 1). This will help you establish a therapeutic window (the concentration range that is effective against the virus but minimally toxic to the cells).

    • Troubleshooting Step: If possible, consider using a cell line that is known to be less sensitive to this compound. For example, some studies have shown that Vero cells can tolerate higher concentrations of this compound compared to other cell lines.

  • Possible Cause 2: Prolonged exposure to this compound.

    • Troubleshooting Step: Design your experiments to use the shortest effective incubation time with this compound. Time-course experiments can help determine the minimum time required to observe the desired antiviral effect.

  • Possible Cause 3: Depletion of essential metabolites due to mitochondrial stress.

    • Troubleshooting Step: Supplementing the culture medium with compounds that can mitigate mitochondrial stress may be beneficial. For pyrimidine nucleoside analogs, uridine supplementation has been shown to abrogate mitochondrial toxicity.[1] While this compound is an adenosine (purine) analog, exploring supplementation with precursors for mitochondrial function, such as pyruvate or alpha-ketoglutarate, could be considered, though this needs to be empirically tested.

Issue: My antiviral results are inconsistent, and I suspect underlying cellular stress is affecting viral replication.

  • Possible Cause: Sub-lethal mitochondrial dysfunction is impacting cellular processes that are also required for viral replication.

    • Troubleshooting Step: Monitor mitochondrial health in your experiments, even at non-cytotoxic concentrations of this compound. Assays for mitochondrial membrane potential (see Protocol 2) and mitochondrial DNA content (see Protocol 3) can provide insights into sub-lethal stress.

    • Troubleshooting Step: Include a "no virus, this compound-treated" control group to assess the compound's effect on the host cell's mitochondrial function in the absence of viral infection. This will help to deconvolute the effects of the virus from the effects of the drug.

Quantitative Data Summary

The following table summarizes the mitochondrial toxicity profile of the triphosphate form of this compound (this compound-TP) in comparison to other antiviral ribonucleoside triphosphates, as reported by Jin et al., 2017.[3][5]

CompoundPOLRMT IC50 (µM)POLRMT Chain TerminationCellular Mitochondrial RNA LevelsCellular ATP Levels
This compound-TP 1.5 ± 0.2 Strong Reduced Reduced
R1479-TP0.8 ± 0.1StrongReducedReduced
INX-08189-TP0.2 ± 0.03StrongReducedReduced
PSI-7851-TP>100WeakUnchangedUnchanged
T-705-TP>100WeakUnchangedUnchanged

Experimental Protocols

Protocol 1: Assessment of Cell Viability using MTT Assay

This protocol provides a method to determine the cytotoxicity of this compound.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Plate reader (570 nm wavelength)

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. Include a vehicle control (DMSO only).

  • Remove the overnight culture medium and add 100 µL of the prepared this compound dilutions to the respective wells.

  • Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Four hours before the end of the incubation, add 10 µL of MTT solution to each well.

  • Incubate for 4 hours at 37°C to allow the formation of formazan crystals.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the CC50 value.

Protocol 2: Measurement of Mitochondrial Membrane Potential (MMP) using JC-1

This protocol assesses mitochondrial health by measuring changes in MMP.

Materials:

  • Cells of interest

  • 24-well cell culture plates

  • Complete cell culture medium

  • This compound

  • JC-1 dye

  • Fluorescence microscope or plate reader

Procedure:

  • Seed cells in a 24-well plate and treat with the desired concentrations of this compound for the specified time. Include a positive control for mitochondrial depolarization (e.g., CCCP).

  • Wash the cells with pre-warmed PBS.

  • Incubate the cells with JC-1 dye (typically 1-10 µg/mL in culture medium) for 15-30 minutes at 37°C.

  • Wash the cells with PBS.

  • Analyze the cells using a fluorescence microscope. In healthy cells with high MMP, JC-1 forms aggregates that fluoresce red. In cells with low MMP, JC-1 remains as monomers and fluoresces green.

  • Alternatively, quantify the fluorescence using a plate reader (red fluorescence: ~590 nm emission; green fluorescence: ~530 nm emission). A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.

Protocol 3: Quantification of Mitochondrial DNA (mtDNA) Content by qPCR

This protocol measures the relative amount of mtDNA to nuclear DNA (nDNA).[6][7]

Materials:

  • Treated and control cells

  • DNA extraction kit

  • Primers for a mitochondrial gene (e.g., MT-ND1) and a nuclear gene (e.g., B2M)

  • SYBR Green qPCR master mix

  • qPCR instrument

Procedure:

  • Harvest cells and extract total DNA using a commercial kit.

  • Quantify the DNA concentration.

  • Set up qPCR reactions for both the mitochondrial and nuclear gene targets for each sample.

  • Perform qPCR and record the cycle threshold (Ct) values.

  • Calculate the change in Ct (ΔCt) between the mitochondrial and nuclear genes (ΔCt = Ct_nDNA - Ct_mtDNA).

  • Calculate the relative mtDNA content using the formula: 2 x 2^ΔCt.

  • Compare the relative mtDNA content between this compound-treated and control cells. A decrease in this value indicates mtDNA depletion.

Visualizations

NITD008_Toxicity_Pathway cluster_cell Host Cell cluster_mito Mitochondrion This compound This compound Host Kinases Host Kinases This compound->Host Kinases Phosphorylation This compound-TP This compound-TP POLRMT POLRMT This compound-TP->POLRMT Inhibition Host Kinases->this compound-TP mtRNA Transcription mtRNA Transcription Mitochondrial Protein Synthesis Mitochondrial Protein Synthesis mtRNA Transcription->Mitochondrial Protein Synthesis Inhibition Mitochondrial Dysfunction Mitochondrial Dysfunction Mitochondrial Protein Synthesis->Mitochondrial Dysfunction Cytotoxicity Cytotoxicity Mitochondrial Dysfunction->Cytotoxicity

Caption: Mechanism of this compound-induced mitochondrial toxicity.

Experimental_Workflow cluster_planning Experimental Design cluster_execution Experiment cluster_analysis Analysis of Cellular Stress Determine CC50 1. Determine CC50 (Protocol 1) Select Concentrations 2. Select Sub-lethal Concentrations Determine CC50->Select Concentrations Cell Treatment 3. Treat Cells with This compound +/- Virus Select Concentrations->Cell Treatment Viability 4a. Cell Viability (Protocol 1) Cell Treatment->Viability MMP 4b. Mitochondrial Membrane Potential (Protocol 2) Cell Treatment->MMP mtDNA 4c. mtDNA Content (Protocol 3) Cell Treatment->mtDNA

Caption: Workflow for assessing this compound-induced cellular stress.

References

Technical Support Center: A Troubleshooting Guide for NITD008-Based Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to using NITD008 in antiviral experiments. The information is presented in a question-and-answer format to directly address specific issues that may be encountered.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an adenosine analog that functions as a potent antiviral agent.[1] Its primary mechanism of action is the inhibition of viral RNA-dependent RNA polymerase (RdRp). After entering a cell, this compound is converted to its triphosphate form, which then acts as a chain terminator during viral RNA synthesis. This prevents the virus from replicating its genetic material.

Q2: Against which viruses is this compound active?

This compound exhibits broad-spectrum activity against a range of RNA viruses, particularly flaviviruses. It has demonstrated inhibitory effects against:

  • Dengue virus (all four serotypes)[2][3]

  • Zika virus[4]

  • West Nile virus[2]

  • Yellow Fever virus[2]

  • Powassan virus[2]

  • Hepatitis C virus[5]

  • Tick-borne flaviviruses (e.g., TBEV, OHFV, KFDV, AHFV)[6]

  • Caliciviruses (e.g., Feline Calicivirus, Murine Norovirus)[7]

Q3: What are the known limitations or toxicity concerns with this compound?

While potent, this compound has shown toxicity in preclinical animal studies, which has halted its development for human use.[1] Researchers should be aware of potential dose-dependent cytotoxicity in their cell models.

Troubleshooting Guide

Issue 1: Inconsistent or unexpected EC50 values.

Possible Cause 1: Variability in Experimental Conditions. EC50 values can be influenced by the specific cell line, virus strain, and the multiplicity of infection (MOI) used.[6][8] Different assays (e.g., plaque reduction, CPE inhibition, RT-qPCR) measure different endpoints and can yield varying EC50 values.[6]

Solution:

  • Standardize your experimental protocol. Use the same cell line, virus stock, and MOI across all experiments for consistency.

  • Report the specific conditions used when presenting your data.

  • When comparing results, ensure the methodologies are comparable.

Possible Cause 2: Presence of Serum Proteins. The presence of human plasma proteins can increase the EC50 value of this compound by 2-3 fold due to protein binding.[2]

Solution:

  • Be aware of the serum concentration in your cell culture media.

  • If high reproducibility is critical, consider using serum-free media for the duration of the drug treatment, if your cells can tolerate it.

Issue 2: Evidence of cytotoxicity in cell culture.

Possible Cause: High concentrations of this compound or DMSO. While some studies report no cytotoxicity up to 50 µM in certain cell lines,[2][3] others have observed cytotoxic effects at higher concentrations. The solvent, typically DMSO, can also be toxic to cells at certain concentrations.

Solution:

  • Always perform a cytotoxicity assay (e.g., MTT or CellTiter-Glo) in parallel with your antiviral assay to determine the 50% cytotoxic concentration (CC50) in your specific cell line.

  • Ensure the final concentration of DMSO in your culture medium is low and consistent across all wells, including controls. A final concentration of 0.5% DMSO is often used.[4]

Issue 3: Compound precipitation in culture media.

Possible Cause: Poor solubility. this compound is soluble in DMSO. Adding a concentrated DMSO stock directly to aqueous media without proper mixing can cause the compound to precipitate.

Solution:

  • Prepare a high-concentration stock solution of this compound in 100% DMSO.

  • When preparing working solutions, perform serial dilutions. For the final dilution into your cell culture medium, ensure thorough mixing to prevent precipitation. The final DMSO concentration should be kept low (e.g., ≤ 0.5%).[4]

Issue 4: Viral rebound observed in in vivo experiments.

Possible Cause: Insufficient treatment duration or dosage. In mouse models, cessation of this compound treatment has been associated with a rebound in viral load, suggesting that the treatment may suppress replication but not completely clear the virus.[8]

Solution:

  • Consider extending the duration of the treatment regimen in your animal model.

  • Optimize the dosage of this compound. In vivo efficacy studies have shown dose-dependent protection.[2]

  • Monitor viral loads for an extended period after the treatment has ended to assess for any rebound.

Data Presentation: In Vitro Efficacy and Cytotoxicity of this compound

VirusCell LineEC50 (µM)CC50 (µM)Assay Method
Dengue Virus (DENV-2)Vero0.64>50Plaque Reduction
Zika Virus (GZ01/2016)Vero0.241>50Plaque Reduction
Zika Virus (FSS13025/2010)Vero0.137>50Plaque Reduction
West Nile Virus (WNV)Vero~1>50Plaque Reduction
Yellow Fever Virus (YFV)Vero~1>50Plaque Reduction
Tick-Borne Encephalitis Virus (TBEV)A5490.61 - 3.0>100CPE Inhibition / VTR
Omsk Hemorrhagic Fever Virus (OHFV)A5490.7 - 5.0>100CPE Inhibition / VTR
Kyasanur Forest Disease Virus (KFDV)A5490.7 - 4.0>100CPE Inhibition / VTR
Alkhurma Hemorrhagic Fever Virus (AHFV)A5493.31 - 9.0>100CPE Inhibition / VTR
Feline Calicivirus (FCV)CRFK0.94>120Plaque Reduction
Murine Norovirus (MNV)RAW264.70.9115.7Plaque Reduction
Norwalk Virus RepliconHG230.21>120RT-qPCR
Hepatitis C Virus (HCV) RepliconHuh-70.11Not ReportedLuciferase Assay

Note: EC50 and CC50 values can vary depending on the specific experimental conditions. The data presented here is a summary from multiple sources for comparative purposes.[2][4][6][7]

Experimental Protocols

Protocol 1: Plaque Reduction Assay for Antiviral Efficacy

This protocol is adapted from methods used in flavivirus research.[2][4]

Materials:

  • Vero or other susceptible cells

  • 12-well plates

  • Virus stock of known titer

  • This compound stock solution in DMSO

  • Cell culture medium (e.g., DMEM with 2% FBS)

  • Overlay medium (e.g., 1% methylcellulose in culture medium)

  • Crystal violet solution (0.1% in 20% ethanol)

  • Formalin (10%)

Procedure:

  • Seed cells in 12-well plates to form a confluent monolayer overnight.

  • Prepare serial dilutions of your virus stock in serum-free medium.

  • Aspirate the growth medium from the cells and infect with the virus dilution that gives a countable number of plaques (e.g., 50-100 PFU/well).

  • Incubate for 1-2 hours at 37°C to allow for virus adsorption.

  • During the incubation, prepare serial dilutions of this compound in culture medium (e.g., DMEM with 2% FBS). Include a vehicle control with the same final concentration of DMSO.

  • After the adsorption period, remove the virus inoculum and wash the cells once with PBS.

  • Add 1 mL of the this compound dilutions or vehicle control to the appropriate wells.

  • Overlay the cells with 1 mL of the overlay medium.

  • Incubate the plates at 37°C for a duration appropriate for plaque formation for your specific virus (typically 3-7 days).

  • After incubation, fix the cells with 10% formalin for at least 30 minutes.

  • Remove the overlay and formalin, and stain the cells with crystal violet solution for 15-30 minutes.

  • Gently wash the wells with water and allow them to dry.

  • Count the number of plaques in each well.

  • Calculate the percent inhibition for each concentration relative to the vehicle control and determine the EC50 value using a dose-response curve.

Protocol 2: Cytotoxicity Assay (MTT Assay)

This protocol is a standard method to assess cell viability.[2]

Materials:

  • Cells of interest

  • 96-well plates

  • This compound stock solution in DMSO

  • Cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

Procedure:

  • Seed cells in a 96-well plate at an appropriate density (e.g., 1 x 10^4 cells/well).

  • Allow cells to adhere overnight.

  • Prepare serial dilutions of this compound in culture medium. Include a vehicle control and a no-cell control.

  • Aspirate the old medium and add the this compound dilutions to the wells.

  • Incubate for the same duration as your antiviral assay (e.g., 48 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.

  • Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a plate reader.

  • Calculate the percent cell viability for each concentration relative to the vehicle control and determine the CC50 value.

Protocol 3: RT-qPCR for Viral RNA Quantification

This protocol provides a general framework for quantifying viral RNA from infected cells.[4][9]

Materials:

  • Infected cell lysates

  • RNA extraction kit

  • Virus-specific primers and probe

  • One-step RT-qPCR kit

  • qPCR instrument

Procedure:

  • Infect cells and treat with this compound as in the antiviral assay.

  • At the desired time point, lyse the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

  • Set up the RT-qPCR reaction using a one-step kit, adding your extracted RNA, virus-specific primers, and probe.

  • Run the reaction on a qPCR instrument using an appropriate thermal cycling protocol.

  • Determine the Ct values for each sample.

  • Relative quantification can be performed using the ΔΔCt method, normalizing to a housekeeping gene. For absolute quantification, a standard curve of a known amount of viral RNA is required.

  • Calculate the reduction in viral RNA levels for each this compound concentration compared to the vehicle control to determine the EC50 value.

Visualizations

Signaling_Pathway cluster_virus Flavivirus Life Cycle cluster_drug This compound Mechanism of Action Viral Entry Viral Entry Viral RNA Translation & Polyprotein Processing Viral RNA Translation & Polyprotein Processing Viral Entry->Viral RNA Translation & Polyprotein Processing Viral RNA Replication Viral RNA Replication Viral RNA Translation & Polyprotein Processing->Viral RNA Replication Virion Assembly Virion Assembly Viral RNA Replication->Virion Assembly Virion Maturation & Egress Virion Maturation & Egress Virion Assembly->Virion Maturation & Egress This compound This compound Cellular Kinases Cellular Kinases This compound->Cellular Kinases Phosphorylation This compound-TP This compound-TP Cellular Kinases->this compound-TP Viral RdRp Viral RdRp This compound-TP->Viral RdRp Inhibition Viral RdRp->Viral RNA Replication

Caption: Mechanism of action of this compound in inhibiting flavivirus replication.

Experimental_Workflow cluster_invitro In Vitro Antiviral & Cytotoxicity Testing cluster_quantification Viral RNA Quantification A Seed Cells (e.g., Vero) in 12-well or 96-well plates B Infect cells with Flavivirus (for antiviral assay) or mock-infect (for cytotoxicity) A->B C Treat with serial dilutions of this compound B->C D Incubate for 48-72 hours C->D G Lyse treated/infected cells C->G E1 Plaque Assay: Fix, Stain, Count Plaques D->E1 E2 Cytotoxicity Assay (MTT): Add MTT, Solubilize, Read Absorbance D->E2 F1 Calculate % Inhibition & EC50 E1->F1 F2 Calculate % Viability & CC50 E2->F2 H Extract Total RNA G->H I Perform RT-qPCR with virus-specific primers H->I J Analyze Ct values to determine RNA levels and EC50 I->J

Caption: Workflow for in vitro evaluation of this compound.

Troubleshooting_Logic Start Inconsistent EC50 Value? Q1 Are cell line, virus strain, and MOI consistent? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is serum concentration high? A1_Yes->Q2 Sol1 Standardize protocol parameters. A1_No->Sol1 Sol1->Q1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Sol2 Consider using serum-free medium during treatment. A2_Yes->Sol2 Q3 Is assay method consistent? A2_No->Q3 Sol2->Q3 A3_No No Q3->A3_No End Consistent results Q3->End Yes Sol3 Use the same assay for all comparative experiments. A3_No->Sol3 Sol3->End

Caption: Logic diagram for troubleshooting inconsistent EC50 values.

References

Validation & Comparative

Validating the Antiviral Activity of NITD008: A Comparative Guide Using Genetic Approaches

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

NITD008, an adenosine nucleoside analog, has emerged as a potent inhibitor of a broad spectrum of RNA viruses. Its mechanism of action, primarily as a chain terminator of viral RNA-dependent RNA polymerase (RdRp), has been extensively validated through biochemical assays and, critically, genetic approaches. This guide provides a comparative overview of the genetic methods used to confirm this compound's antiviral efficacy, presenting key quantitative data, detailed experimental protocols, and visual workflows to support further research and development in antiviral therapies.

Quantitative Comparison of this compound Antiviral Activity

The antiviral potency of this compound has been quantified across a range of viruses and cell lines. The following tables summarize the half-maximal effective concentration (EC50) and half-maximal cytotoxic concentration (CC50) values reported in key studies.

Table 1: Antiviral Activity of this compound against Flaviviruses

VirusCell LineEC50 (µM)CC50 (µM)Reference
Dengue Virus (DENV-2)Vero0.64>50[1][2]
Dengue Virus (DENV-2)Huh-7->50[1][2]
Dengue Virus (DENV-2)A549->50[1][2]
West Nile Virus (WNV)Vero--[1]
Yellow Fever Virus (YFV)Vero--[1]
Powassan Virus (PWV)Vero--[1]
Zika Virus (ZIKV)Vero0.75 - 1.0>15[3][4]
Hepatitis C Virus (HCV)Huh-7 (replicon)0.06 - 0.09>20[5]
Tick-borne Flaviviruses (KFDV, AHFV, OHFV, TBEV)A5490.61 - 9.0>100[6][7]

Table 2: Antiviral Activity of this compound against Other RNA Viruses

VirusCell LineEC50 (µM)CC50 (µM)Reference
Enterovirus 71 (EV71)Vero0.67119.97[8]
Feline Calicivirus (FCV)CRFK0.94>120[9][10]
Murine Norovirus (MNV)RAW264.70.9115.7[9][10]
Human Norovirus (Norwalk replicon)HG230.21>120[9][10]

Table 3: Comparison of this compound with Other Antiviral Compounds

VirusCompoundCell LineEC50 (µM)Reference
Dengue VirusThis compound Vero0.64 [1]
CastanospermineVarious1 - 86[1]
7-deaza-2′-C-methyl-adenosine-15[1]
Hepatitis C VirusThis compound Huh-7 (replicon)0.06 - 0.09 [5]
PSI-7977 (Sofosbuvir)Huh-7 (replicon)-[5]
CalicivirusesThis compound Various0.21 - 0.94 [9][10]
2'-C-methylcytidine-Similar potency[10]

Genetic Approaches for Validating Antiviral Activity

Genetic methodologies are pivotal in confirming the mechanism of action and the barrier to resistance of antiviral compounds. Key genetic approaches used to validate this compound's activity include the selection of resistant mutants and the use of reverse genetics systems.

Selection and Characterization of Resistant Mutants

A crucial method to validate the target of an antiviral drug is to select for and sequence resistant viral mutants. For many flaviviruses, including Dengue, West Nile, and Zika virus, this compound has demonstrated a high barrier to resistance, as attempts to generate resistant mutants through serial passage in the presence of the compound have been largely unsuccessful.[1][11] However, for other viruses, this technique has successfully identified mutations conferring resistance, thereby confirming the drug's target.

  • Hepatitis C Virus (HCV): A single amino acid substitution, S282T, in the NS5B RdRp was identified to confer resistance to this compound.[5]

  • Enterovirus 71 (EV71): Mutations in the 3D polymerase and the 3A protein have been shown to confer resistance to this compound.[8][9]

The workflow for selecting and identifying resistant mutants is outlined below.

ResistantMutantSelection start Wild-Type Virus Population passage Serial Passage in Cell Culture with Increasing this compound Concentrations start->passage selection Selection of Resistant Viral Clones passage->selection isolation Plaque Purification of Resistant Virus selection->isolation sequencing Viral RNA Extraction & Genome Sequencing isolation->sequencing analysis Identification of Mutations Conferring Resistance sequencing->analysis end Validated Drug Target analysis->end ReverseGeneticsWorkflow start Viral cDNA Clone (with Reporter Gene) transfection In Vitro Transcription & Transfection into Host Cells start->transfection rescue Rescue of Recombinant Reporter Virus transfection->rescue infection Infection of Cell Culture with Reporter Virus rescue->infection treatment Treatment with this compound (Dose-Response) infection->treatment quantification Quantification of Reporter Signal (Fluorescence/Luminescence) treatment->quantification ec50 Calculation of EC50 quantification->ec50 MechanismOfAction cluster_cell Host Cell cluster_virus Virus This compound This compound (Prodrug) NITD008_TP This compound-Triphosphate This compound->NITD008_TP Host Kinases RdRp Viral RdRp NITD008_TP->RdRp Competitive Inhibition with ATP RNA_synthesis Viral RNA Synthesis RdRp->RNA_synthesis Catalyzes Chain_termination Chain Termination RdRp->Chain_termination Incorporation of this compound-TP leads to Viral_RNA Viral RNA Template Viral_RNA->RdRp

References

A Comparative Analysis of the Antiviral Efficacy of NITD008 and Favipiravir

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antiviral agents NITD008 and favipiravir, focusing on their efficacy, mechanisms of action, and the experimental frameworks used for their evaluation. Both compounds have been investigated for their broad-spectrum activity against RNA viruses, making them significant subjects of research in the quest for effective antiviral therapies.

At a Glance: Key Efficacy Data

The following table summarizes the in vitro efficacy of this compound and favipiravir against two prominent flaviviruses, Dengue virus (DENV) and Zika virus (ZIKV). It is important to note that these values are derived from different studies and experimental conditions, and therefore represent an indirect comparison.

CompoundVirusCell LineEC50 (µM)Citation
This compound Dengue Virus (DENV-2)Vero0.64[1][2][3]
Zika Virus (ZIKV)Vero0.241 - 0.95[3][4][5]
Favipiravir Dengue Virus (DENV-2)HUH-7, SK-N-MCMinimal suppression[6]
Zika Virus (ZIKV)HUH-7236.5 - 316.6[7][8]

Note: EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half-maximal response. A lower EC50 value indicates a more potent compound.

Mechanisms of Action: A Tale of Two Polymerase Inhibitors

Both this compound and favipiravir target the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of RNA viruses. However, their precise mechanisms of inhibition differ.

This compound: A Chain-Terminating Adenosine Analog

This compound is an adenosine nucleoside analog.[3] Once inside the host cell, it is converted into its active triphosphate form. This active metabolite then competes with the natural adenosine triphosphate (ATP) for incorporation into the nascent viral RNA chain by the RdRp. Upon incorporation, this compound acts as a chain terminator, halting further elongation of the viral RNA and thereby preventing viral replication.[1]

NITD008_Mechanism cluster_cell Host Cell This compound This compound (Prodrug) NITD008_TP This compound-TP (Active form) This compound->NITD008_TP Cellular Kinases RdRp Viral RNA-dependent RNA Polymerase (RdRp) NITD008_TP->RdRp Competitive Inhibition with ATP RNA Nascent Viral RNA RdRp->RNA RNA Elongation Termination Chain Termination RdRp->Termination Incorporation of This compound-TP

Mechanism of action for this compound.

Favipiravir: A Mutagenic Pyrazinecarboxamide Derivative

Favipiravir is a prodrug that is metabolized into its active form, favipiravir-ribofuranosyl-5'-triphosphate (favipiravir-RTP).[9] This active form is recognized by the viral RdRp as a purine nucleotide and is incorporated into the viral RNA. The incorporation of favipiravir-RTP is believed to induce lethal mutagenesis, leading to the production of non-viable viral genomes and subsequent inhibition of viral proliferation.

Favipiravir_Mechanism cluster_cell Host Cell Favipiravir Favipiravir (Prodrug) Favipiravir_RTP Favipiravir-RTP (Active form) Favipiravir->Favipiravir_RTP Cellular Enzymes RdRp Viral RNA-dependent RNA Polymerase (RdRp) Favipiravir_RTP->RdRp Incorporation into viral RNA RNA Nascent Viral RNA RdRp->RNA RNA Replication Mutagenesis Lethal Mutagenesis RdRp->Mutagenesis Plaque_Assay_Workflow A Seed host cells in multi-well plates B Infect cell monolayer with virus A->B C Add overlay medium with serial dilutions of antiviral B->C D Incubate to allow plaque formation C->D E Fix and stain cells D->E F Count plaques and calculate EC50 E->F

References

A Comparative Guide: NITD008 versus Remdesivir - Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the mechanisms of action of two antiviral compounds, NITD008 and remdesivir. Both are nucleoside analogs that function as inhibitors of viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of many RNA viruses. This document is intended for researchers, scientists, and drug development professionals.

Mechanism of Action: A Head-to-Head Comparison

Both this compound and remdesivir are prodrugs, meaning they are administered in an inactive form and must be metabolized within the host cell to their active triphosphate forms. These active metabolites then mimic natural nucleoside triphosphates (in this case, adenosine triphosphate or ATP) and are incorporated into the nascent viral RNA strand by the viral RdRp. This incorporation ultimately leads to the termination of RNA chain synthesis, thereby halting viral replication.

Remdesivir , a phosphoramidate prodrug of a 1'-cyano-substituted adenosine nucleotide analogue, is designed for efficient entry into cells.[1][2] Once inside, it undergoes metabolic activation to its active form, remdesivir triphosphate (RDV-TP).[1][3] RDV-TP competes with ATP for incorporation into the growing viral RNA chain.[1][4] A key feature of remdesivir's mechanism is delayed chain termination . After the incorporation of RDV-TP, the RdRp can add a few more nucleotides before RNA synthesis is arrested.[2] This delayed action may help it evade the virus's proofreading exonuclease activity.

This compound , an adenosine nucleoside inhibitor, also requires intracellular phosphorylation to its active triphosphate form.[5] Similar to remdesivir, the triphosphate form of this compound acts as a chain terminator during viral RNA synthesis by competing with ATP for incorporation by the viral RdRp.[5] While both are chain terminators, the specifics of whether this compound causes immediate or delayed chain termination are less consistently detailed in the available literature compared to remdesivir.

Quantitative Data Comparison

The following table summarizes the in vitro antiviral activity and cytotoxicity of this compound and remdesivir against various viruses. It is crucial to note that these values were obtained from different studies, employing varied cell lines, virus strains, and experimental protocols. Therefore, a direct comparison of potency based solely on these numbers should be approached with caution.

CompoundVirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)Reference
This compound Dengue Virus (DENV-2)Vero0.64>50>78[6]
Dengue Virus (DENV-2)Huh-70.38>50>131[7]
Zika Virus (GZ01/2016)Vero0.241>100>415[8]
Zika Virus (FSS13025/2010)Vero0.137>100>730[8]
West Nile Virus (WNV)Vero- (Titer reduction at 9µM)>50-[6]
Yellow Fever Virus (YFV)Vero- (Titer reduction at 9µM)>50-[6]
Hepatitis C Virus (HCV) repliconHuh-70.11>50>454[6]
Remdesivir SARS-CoV-2Vero E60.77>100>129
SARS-CoV-2Calu-30.018>10>556
MERS-CoVHAE0.074>10>135
Human Coronavirus 229E (HCoV-229E)MRC-50.07>2.00>28.6

Experimental Protocols

Viral Titer Reduction Assay (Plaque Assay)

This assay is a standard method to determine the concentration of infectious virus particles and the efficacy of antiviral compounds.

Materials:

  • Confluent monolayer of susceptible host cells (e.g., Vero, Huh-7) in 6-well or 12-well plates.

  • Virus stock of known titer.

  • Serial dilutions of the antiviral compound (this compound or remdesivir).

  • Infection medium (e.g., DMEM with 2% FBS).

  • Overlay medium (e.g., infection medium containing 1% methylcellulose or agarose).

  • Fixative solution (e.g., 10% formalin).

  • Staining solution (e.g., 0.1% crystal violet in 20% ethanol).

  • Phosphate-buffered saline (PBS).

Procedure:

  • Cell Seeding: Seed host cells in multi-well plates and incubate until they form a confluent monolayer.

  • Compound Preparation: Prepare serial dilutions of the antiviral compound in infection medium.

  • Infection: Aspirate the growth medium from the cells and infect with the virus at a specific multiplicity of infection (MOI) in the presence of varying concentrations of the antiviral compound or a vehicle control.

  • Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for viral adsorption.

  • Overlay: After the adsorption period, remove the inoculum and add the overlay medium containing the respective concentrations of the antiviral compound.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).

  • Fixation and Staining: Once plaques are visible, fix the cells with the fixative solution and then stain with the crystal violet solution.

  • Plaque Counting: Wash the plates with water and count the number of plaques in each well.

  • Data Analysis: The EC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the vehicle control.

RNA-dependent RNA Polymerase (RdRp) Inhibition Assay

This biochemical assay directly measures the inhibitory effect of a compound on the activity of the viral RdRp.

Materials:

  • Purified recombinant viral RdRp enzyme.

  • RNA template and primer.

  • Nucleoside triphosphates (ATP, GTP, CTP, UTP), including a radiolabeled or fluorescently labeled NTP.

  • Triphosphate form of the inhibitor (e.g., this compound-TP or RDV-TP).

  • Reaction buffer containing MgCl2 and other necessary salts.

  • Quenching solution (e.g., EDTA).

  • Detection system (e.g., scintillation counter for radioactivity or fluorescence plate reader).

Procedure:

  • Reaction Setup: In a reaction tube or well, combine the reaction buffer, RNA template-primer duplex, and the purified RdRp enzyme.

  • Inhibitor Addition: Add varying concentrations of the inhibitor's triphosphate form or a vehicle control.

  • Reaction Initiation: Initiate the polymerization reaction by adding the mixture of NTPs, including the labeled NTP.

  • Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 30-37°C) for a defined period.

  • Reaction Termination: Stop the reaction by adding the quenching solution.

  • Product Detection: Quantify the amount of newly synthesized RNA by measuring the incorporated labeled NTP.

  • Data Analysis: The IC50 value is determined as the concentration of the inhibitor that reduces the RdRp activity by 50% compared to the control.

Cytotoxicity Assay (MTT or MTS Assay)

This assay assesses the toxicity of the compounds on the host cells used in the antiviral assays.

Materials:

  • Host cells seeded in a 96-well plate.

  • Serial dilutions of the antiviral compound.

  • MTT or MTS reagent.

  • Solubilization solution (for MTT assay).

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the antiviral compound and incubate for the same duration as the antiviral assay.

  • Reagent Addition: Add the MTT or MTS reagent to each well and incubate for 2-4 hours. Live cells will metabolize the reagent into a colored formazan product.

  • Solubilization (for MTT): If using MTT, add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: The CC50 value is calculated as the concentration of the compound that reduces cell viability by 50% compared to the untreated control cells.

Visualizations

Mechanism_of_Action_Comparison cluster_this compound This compound Pathway cluster_Remdesivir Remdesivir Pathway NITD008_prodrug This compound (Prodrug) NITD008_entry Cellular Entry NITD008_prodrug->NITD008_entry NITD008_activation Intracellular Phosphorylation NITD008_entry->NITD008_activation NITD008_TP This compound-TP (Active Form) NITD008_activation->NITD008_TP NITD008_incorporation Incorporation into Viral RNA by RdRp NITD008_TP->NITD008_incorporation Competes with ATP NITD008_termination Chain Termination NITD008_incorporation->NITD008_termination Inhibition Inhibition of Viral Replication NITD008_termination->Inhibition Remdesivir_prodrug Remdesivir (Prodrug) Remdesivir_entry Cellular Entry Remdesivir_prodrug->Remdesivir_entry Remdesivir_activation Intracellular Metabolism Remdesivir_entry->Remdesivir_activation Remdesivir_TP Remdesivir-TP (Active Form) Remdesivir_activation->Remdesivir_TP Remdesivir_incorporation Incorporation into Viral RNA by RdRp Remdesivir_TP->Remdesivir_incorporation Competes with ATP Remdesivir_termination Delayed Chain Termination Remdesivir_incorporation->Remdesivir_termination Remdesivir_termination->Inhibition Viral_Replication Viral RNA Replication Experimental_Workflow cluster_Antiviral_Assay Antiviral Activity Assay (e.g., Plaque Assay) cluster_Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) cluster_Biochemical_Assay Biochemical Assay (RdRp Inhibition) A1 Seed Host Cells A2 Infect with Virus & Treat with Compound A1->A2 A3 Incubate for Plaque Formation A2->A3 A4 Fix, Stain, and Count Plaques A3->A4 A5 Calculate EC50 A4->A5 SI_Calculation Determine Selectivity Index (SI) A5->SI_Calculation C1 Seed Host Cells C2 Treat with Compound C1->C2 C3 Incubate C2->C3 C4 Add MTT/MTS Reagent C3->C4 C5 Measure Absorbance C4->C5 C6 Calculate CC50 C5->C6 C6->SI_Calculation B1 Combine RdRp, RNA Template/Primer, & Inhibitor-TP B2 Initiate Reaction with NTPs B1->B2 B3 Incubate B2->B3 B4 Terminate Reaction B3->B4 B5 Quantify RNA Product B4->B5 B6 Calculate IC50 B5->B6

References

cross-resistance studies between NITD008 and other antivirals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antiviral agent NITD008 with other antivirals, focusing on cross-resistance profiles supported by experimental data. This compound is a broad-spectrum adenosine analog inhibitor targeting the RNA-dependent RNA polymerase (RdRp) of various viruses, demonstrating activity against flaviviruses like Dengue virus (DENV) and Zika virus (ZIKV), as well as Hepatitis C virus (HCV) and caliciviruses.[1][2][3][4] Understanding its cross-resistance profile is crucial for its potential development and for designing effective combination therapies.

Quantitative Data Summary

The following table summarizes the in vitro efficacy of this compound and a key comparator, PSI-7977 (sofosbuvir), against wild-type and resistant Hepatitis C virus (HCV).

Virus/RepliconAntiviralTargetMutationEC50 (nM)Fold Change in EC50Reference
HCV Genotype 2a (JFH-1)This compoundNS5BWild-Type8.7-[5]
HCV Genotype 2a RepliconThis compoundNS5BWild-Type93.3-[5]
HCV Genotype 1a RepliconThis compoundNS5BWild-Type60.0-[5]
HCV Genotype 1b RepliconThis compoundNS5BWild-Type67.2-[5]
HCV Genotype 2a RepliconThis compoundNS5BS282T7137.4576.50[5]
HCV Genotype 2a RepliconPSI-7977NS5BS282T-4.52[5]

EC50 (Half-maximal effective concentration) is a measure of the concentration of a drug that is required for 50% of its maximum effect in vitro. Fold Change in EC50 is the ratio of the EC50 of the mutant virus to the EC50 of the wild-type virus, indicating the level of resistance.

Notably, the S282T mutation in the HCV NS5B polymerase confers a significantly higher level of resistance to this compound (76.50-fold increase in EC50) compared to PSI-7977 (4.52-fold increase).[5] This suggests a distinct interaction of this compound with the polymerase active site. Interestingly, studies have shown that this compound exhibits a synergistic antiviral effect when used in combination with PSI-7977 against HCV.[5]

For flaviviruses such as Dengue and West Nile virus, attempts to generate this compound-resistant viruses in cell culture have been unsuccessful, indicating a high barrier to resistance for these viruses.[6]

Experimental Protocols

HCV Replicon Assay for Antiviral Activity and Resistance

This protocol is adapted from studies evaluating the efficacy of nucleoside inhibitors against HCV replicons.[1][7][8][9][10]

Objective: To determine the EC50 of antiviral compounds against HCV replicons and to assess the susceptibility of replicons harboring resistance mutations.

Materials:

  • Huh-7 cells harboring subgenomic HCV replicons (e.g., genotype 1b or 2a) with a reporter gene (e.g., luciferase).

  • Complete Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and penicillin-streptomycin.

  • G418 (Geneticin) for maintaining replicon-containing cell lines.

  • Antiviral compounds (e.g., this compound, PSI-7977) dissolved in dimethyl sulfoxide (DMSO).

  • 384-well or 96-well cell culture plates.

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed Huh-7 replicon cells into 384-well or 96-well plates at a predetermined density to ensure they are sub-confluent at the time of analysis.

  • Compound Preparation and Addition: Prepare serial dilutions of the antiviral compounds in DMSO. Add the diluted compounds to the cell plates to achieve the desired final concentrations. Include appropriate controls: a no-drug (vehicle) control (DMSO only) and a positive control with a known HCV inhibitor at a high concentration.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity according to the manufacturer's protocol using a luminometer.

  • Data Analysis:

    • Normalize the luciferase readings to the vehicle control.

    • Plot the normalized values against the logarithm of the drug concentration.

    • Calculate the EC50 value using a non-linear regression analysis (e.g., four-parameter logistic curve).

  • Cross-Resistance Assessment: To determine cross-resistance, perform the same assay using replicon cell lines containing specific mutations (e.g., S282T in NS5B), which can be generated through site-directed mutagenesis. The fold change in EC50 is calculated by dividing the EC50 for the mutant replicon by the EC50 for the wild-type replicon.

Resistance Selection in Cell Culture

Objective: To select for and identify viral mutations that confer resistance to an antiviral compound.

Procedure:

  • Initial Culture: Culture the virus (e.g., HCV, DENV) in a suitable cell line in the presence of the antiviral compound at a concentration approximately equal to its EC50.

  • Serial Passage: Passage the virus-containing supernatant to fresh cells every 3-5 days. Gradually increase the concentration of the antiviral compound in the culture medium with each passage.

  • Monitoring for Resistance: Monitor for the emergence of resistant virus by observing viral-induced cytopathic effect (CPE) or by titrating the virus in the supernatant.

  • Isolation and Sequencing: Once viral replication is observed at higher drug concentrations, isolate viral RNA from the supernatant. Perform RT-PCR to amplify the target gene (e.g., NS5B for HCV) and sequence the PCR product to identify mutations.

  • Phenotypic Characterization: Introduce the identified mutations into a wild-type viral clone or replicon using site-directed mutagenesis. Confirm the resistance phenotype of the mutant virus by performing the antiviral activity assay described above.

Visualizing the Mechanism of Action and Experimental Workflow

The following diagrams illustrate the mechanism of this compound and the general workflow for evaluating antiviral resistance.

Flavivirus_Replication_and_NITD008_Inhibition cluster_host_cell Host Cell cluster_virus_entry cluster_replication Viral Replication Complex (on ER membrane) Virus Virus Receptor Receptor Virus->Receptor 1. Attachment Endocytosis Endocytosis Receptor->Endocytosis 2. Entry Uncoating Uncoating Endocytosis->Uncoating 3. Uncoating Viral_RNA Viral Genomic RNA (+) Uncoating->Viral_RNA 4. Genome Release Translation Translation Viral_RNA->Translation 5. Translation RNA_Synthesis RNA Synthesis Viral_RNA->RNA_Synthesis Template Polyprotein Polyprotein Translation->Polyprotein Proteolytic_Processing Proteolytic_Processing Polyprotein->Proteolytic_Processing NS_Proteins Non-structural Proteins (including RdRp) Proteolytic_Processing->NS_Proteins NS_Proteins->RNA_Synthesis Negative_Strand (-) RNA Template RNA_Synthesis->Negative_Strand Produces Progeny_RNA Progeny Genomic RNA (+) RNA_Synthesis->Progeny_RNA Produces Negative_Strand->RNA_Synthesis Template New_Virions Assembly of New Virions Progeny_RNA->New_Virions Packaging NITD008_drug This compound Phosphorylation Host Kinases NITD008_drug->Phosphorylation NITD008_active This compound-TP (Active form) NITD008_active->RNA_Synthesis Inhibits by Chain Termination Phosphorylation->NITD008_active Release Release New_Virions->Release Egress

Caption: Flavivirus replication cycle and the inhibitory action of this compound.

Antiviral_Resistance_Workflow cluster_selection Resistance Selection cluster_characterization Characterization Start Start with Wild-Type Virus Culture Culture virus with increasing concentrations of antiviral Start->Culture Passage Serial Passage Culture->Passage Passage->Culture Repeat Resistant_Virus Resistant virus population emerges Passage->Resistant_Virus Selection Isolate_RNA Isolate viral RNA Resistant_Virus->Isolate_RNA Sequence Sequence target gene (e.g., RdRp) Isolate_RNA->Sequence Identify_Mutations Identify potential resistance mutations Sequence->Identify_Mutations Site_Directed_Mutagenesis Introduce mutations into wild-type clone Identify_Mutations->Site_Directed_Mutagenesis Confirm_Phenotype Confirm resistance phenotype via antiviral assay Site_Directed_Mutagenesis->Confirm_Phenotype

Caption: Experimental workflow for selecting and characterizing antiviral resistance.

References

Navigating the Therapeutic Window: A Comparative Toxicity Analysis of the Antiviral Agent NITD008 and its Newer Analog, AT-752

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the quest for potent antiviral therapeutics is a delicate balance between efficacy and safety. The adenosine analog NITD008, a powerful inhibitor of flaviviruses, demonstrated significant promise in preclinical studies but was ultimately sidelined due to toxicity concerns. This guide provides a comparative analysis of the toxicity profile of this compound with a newer analog, AT-752, a double prodrug of a guanosine nucleotide analog, highlighting the advancements made in developing safer antiviral alternatives.

This analysis synthesizes available preclinical and clinical data to offer a clear comparison of the two compounds. While direct head-to-head toxicity studies are limited, a comparative assessment of their individual toxicity profiles provides valuable insights for the research community.

In Vitro Cytotoxicity: A Shift Towards a Wider Safety Margin

Initial assessments of a drug candidate's toxicity are often performed in vitro using various cell lines. This compound was found to be non-cytotoxic in a range of cell lines at concentrations up to 50 μM. In contrast, AT-281, the free base of AT-752, has shown a significantly better in vitro safety profile, with no cytotoxicity observed at concentrations up to 170 μM in Huh-7 cells[1][2]. This suggests a considerably wider therapeutic window for AT-752 at the cellular level.

CompoundCell Line50% Cytotoxic Concentration (CC50)Reference
This compoundVero, HEK 293, Huh-7, HepG2, A549, BHK-21, PBMCs> 50 μM
AT-281 (free base of AT-752)Huh-7> 170 μM[1][2]
AT-281 (free base of AT-752)Not specified> 172 μM[3][4]

In Vivo Toxicity: Overcoming the Hurdles of Systemic Adverse Effects

The primary obstacle to the clinical development of this compound was its in vivo toxicity observed in animal models. In contrast, AT-752 has demonstrated a favorable safety profile in preclinical and early clinical studies.

This compound: Dose-Limiting Toxicities in Animal Models

Preclinical studies of this compound in rats and dogs revealed significant dose-limiting toxicities. While a No-Observed-Adverse-Effect Level (NOAEL) was established at 50 mg/kg/day for a one-week study in rats, longer two-week studies in both rats (at 10 mg/kg/day) and dogs (at 1 mg/kg/day) failed to establish a NOAEL. Observed adverse effects in dogs included weight loss, decreased motor activity, retching, and bloody or mucoid feces. Rats exhibited irreversible corneal opacities, blood abnormalities, and movement disorders.

AT-752: A Promising Safety Profile in Preclinical and Human Studies

AT-752 has undergone more extensive safety evaluations, including preclinical toxicology studies in rats and monkeys and a Phase 1 clinical trial in healthy human subjects.

  • Preclinical Studies: In 14-day toxicology studies, AT-752 demonstrated a NOAEL of 1,000 mg/kg/day in both rats and monkeys, indicating a significantly better safety margin compared to this compound[5].

  • Phase 1 Clinical Trial: A first-in-human study of AT-752 in healthy volunteers showed that single ascending doses up to 1,500 mg and multiple ascending doses up to 750 mg three times daily were well-tolerated[5][6][7]. The majority of treatment-emergent adverse events were mild and resolved by the end of the study, with no serious adverse events reported[6][7].

CompoundSpeciesDosageDurationObserved Adverse EffectsNOAELReference
This compoundRat50 mg/kg/day1 weekNot specified50 mg/kg/day
Rat10 mg/kg/day2 weeksIrreversible corneal opacities, blood abnormalities, movement disordersNot established
Dog1 mg/kg/day2 weeksModerate weight loss, decreased motor activity, retching, mucoid or bloody fecesNot established
AT-752Rat1,000 mg/kg/day14 daysNo safety concerns reported1,000 mg/kg/day[1][5]
Monkey1,000 mg/kg/day14 daysNo safety concerns reported1,000 mg/kg/day[1][5]
HumanUp to 1,500 mg (single dose), 750 mg TID (multiple doses)Phase 1Well-tolerated, majority of adverse events were mildNot applicable[5][6][7]

Experimental Protocols

In Vitro Cytotoxicity Assays

The cytotoxicity of the compounds was assessed using standard cell-based assays. For this compound, a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay was utilized. In this assay, cells are incubated with the compound for a specified period, after which the MTT reagent is added. Viable cells with active mitochondria reduce the MTT to formazan, which can be quantified spectrophotometrically to determine cell viability.

For AT-281, the 50% cytotoxic concentration (CC50) was determined in Huh-7 cells. While the specific assay is not detailed in the provided references, such studies typically involve incubating the cells with serial dilutions of the compound for a period of 3 to 6 days and then assessing cell viability using methods like the neutral red uptake assay or CellTiter-Glo® Luminescent Cell Viability Assay[4].

In Vivo Toxicity Studies

The in vivo toxicity of this compound and AT-752 was evaluated in animal models through repeated-dose studies. These studies involve administering the compound daily for a specified duration (e.g., 1 or 2 weeks) at various dose levels. Key parameters monitored include clinical signs of toxicity, body weight changes, food consumption, hematology, clinical chemistry, and histopathological examination of tissues at the end of the study to identify any target organ toxicity. The No-Observed-Adverse-Effect Level (NOAEL) is the highest dose at which no statistically or biologically significant adverse effects are observed.

Visualizing the Path to a Safer Antiviral: The Metabolic Activation of AT-752

The improved safety profile of AT-752 is, in part, attributed to its design as a double prodrug. This strategy enhances oral bioavailability and facilitates the targeted delivery of the active antiviral agent to the site of action, potentially minimizing systemic toxicity. The following diagram illustrates the metabolic activation pathway of AT-752 to its active triphosphate form, AT-9010.

AT752_Metabolism AT-752 AT-752 AT-281 AT-281 AT-752->AT-281 AT-551 AT-551 AT-281->AT-551 CES1/CatA AT-8001 AT-8001 (MP) AT-551->AT-8001 HINT1 AT-9009 AT-9009 (DP) AT-8001->AT-9009 GMPK AT-9010 AT-9010 (TP) (Active Form) AT-9009->AT-9010 NDPK

Caption: Metabolic activation pathway of the prodrug AT-752.

Conclusion

The comparative analysis of this compound and its newer analog, AT-752, clearly demonstrates the progress made in designing antiviral agents with improved safety profiles. While this compound's development was halted due to unacceptable toxicity, AT-752 has shown a favorable safety profile in both extensive preclinical studies and early human clinical trials. This has been achieved, in part, through a sophisticated prodrug strategy. The journey from this compound to AT-752 serves as a compelling case study in modern drug development, emphasizing the critical importance of mitigating toxicity to successfully translate a potent antiviral scaffold into a viable therapeutic candidate. Further clinical evaluation of AT-752 will be crucial in determining its ultimate role in the fight against flaviviral diseases.

References

Validating the In Vivo Efficacy of NITD008: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo efficacy of the antiviral compound NITD008 against relevant alternatives, supported by experimental data from various animal models. The information is presented to facilitate informed decisions in the development of novel antiviral therapies.

This compound, an adenosine nucleoside inhibitor, has demonstrated potent antiviral activity against a range of flaviviruses. This guide synthesizes in vivo efficacy data from preclinical studies in established animal models for Dengue Virus (DENV) and Zika Virus (ZIKV), offering a direct comparison with other antiviral candidates.

In Vivo Efficacy of this compound in Dengue Virus (DENV) Mouse Models

This compound has been extensively evaluated in AG129 mice, which are deficient in both type I and type II interferon receptors, making them susceptible to DENV infection. Studies have assessed the efficacy of this compound against all four DENV serotypes.

Comparative Efficacy of this compound Against Different DENV Serotypes
Animal ModelVirus Serotype & StrainThis compound DosageKey Efficacy ReadoutsReference
AG129 MiceDENV-1 (WP 74)20 mg/kg, twice dailySignificantly extended mean day of death, but did not significantly increase survival.[1][1]
AG129 MiceDENV-2 (D2S10)≥10 mg/kg, twice dailyCompletely prevented lethality.[1] Significantly increased survival from 0% to 50% and extended mean day of death in another study.[1][1]
AG129 MiceDENV-2 (TSV01)3, 10, 25, 50 mg/kg, twice dailyReduced peak viremia by 1.8-, 5-, 10-, and 35-fold, respectively.[2][2]
AG129 MiceDENV-3 (C0360/94)20 mg/kg, twice dailyPrevented lethality in all animals (100% survival vs. 17% in vehicle).[1][1]
AG129 MiceDENV-4 (703-4 & TVP-376)20 mg/kg, twice dailySignificantly extended mean day of death, but did not significantly increase survival.[1][1]

In Vivo Efficacy of this compound and Comparators in Zika Virus (ZIKV) Mouse Models

The A129 mouse model, deficient in the type I interferon receptor, is a widely used model for studying ZIKV pathogenesis and for evaluating antiviral candidates.

Comparative Efficacy of Antivirals Against Zika Virus
Animal ModelVirus StrainTreatment & DosageKey Efficacy ReadoutsReference
A129 MiceGZ01/2016This compound (50 mg/kg, daily for 5 days)50% survival vs. 0% in mock-treated group; significantly decreased peak viremia.[3][4][3][4]
AG129 MiceZIKV7-deaza-2'-C-methyladenosine (7DMA) (50 mg/kg/day, for 5 days)Reduced viremia and delayed morbidity and mortality.[5][5]
Neonatal Swiss MiceZIKVSofosbuvir (20 mg/kg/day)Doubled the percentage and time of survival; reduced viral levels in blood, spleen, kidney, and brain by 60-90%.[1][1]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.

Animal Models and Virus Infection

Dengue Virus (DENV) Infection in AG129 Mice:

  • Animal Model: AG129 mice (deficient in IFN-α/β and IFN-γ receptors).[2]

  • Virus Strains: DENV-1 (WP 74), DENV-2 (D2S10, TSV01), DENV-3 (C0360/94), DENV-4 (703-4, TVP-376).[1][2]

  • Infection Route: Intraperitoneal (i.p.) or intravenous (i.v.) injection.[2]

  • Virus Dose: Ranging from 10^5 to 10^7 plaque-forming units (PFU) per mouse, depending on the virus strain.[2]

  • Monitoring: Animals are monitored daily for morbidity, mortality, and weight loss.

Zika Virus (ZIKV) Infection in A129 Mice:

  • Animal Model: A129 mice (deficient in the type I interferon receptor).[3][4]

  • Virus Strain: GZ01/2016.[3][4]

  • Infection Route: Intraperitoneal (i.p.) injection.[3][4]

  • Virus Dose: 10^5 PFU per mouse.[3][4]

  • Monitoring: Survival, body weight changes, and neurological symptoms are monitored daily.[3]

Compound Formulation and Administration
  • This compound Formulation: For in vivo studies, this compound is formulated daily in a vehicle.[1] One described formulation involves using 6 N HCl, 1 N NaOH (to adjust pH to 3.5), and 100 mM citrate buffer (pH 3.5).

  • Administration: Administered orally (p.o.) via gavage.[2]

Viremia Quantification
  • Sample Collection: Blood samples are collected from mice at specified time points post-infection.

  • RNA Extraction: Viral RNA is extracted from serum or plasma using commercially available kits.

  • RT-qPCR: Quantitative real-time PCR is performed using primers and probes specific to the viral genome to determine the number of viral genome copies.

Virus Titration by Plaque Assay
  • Cell Lines: Vero or BHK-21 cells are commonly used for titrating DENV and ZIKV.

  • Procedure:

    • Seed cells in multi-well plates to form a confluent monolayer.

    • Prepare serial dilutions of the virus-containing samples (e.g., serum).

    • Infect the cell monolayers with the virus dilutions.

    • After an adsorption period, overlay the cells with a semi-solid medium (e.g., containing carboxymethyl cellulose or agarose) to restrict virus spread.

    • Incubate for several days to allow for plaque formation.

    • Fix and stain the cells (e.g., with crystal violet).

    • Count the plaques to determine the virus titer in plaque-forming units per milliliter (PFU/mL).

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the typical workflows for in vivo efficacy studies and virological assays.

experimental_workflow cluster_animal_model Animal Model Preparation & Infection cluster_treatment Treatment Regimen cluster_monitoring Efficacy Readouts animal_prep AG129 or A129 Mice infection Virus Inoculation (i.p. or i.v.) animal_prep->infection virus_prep Virus Stock Preparation virus_prep->infection administration Oral Gavage Administration infection->administration monitoring Daily Monitoring (Survival, Weight, Symptoms) infection->monitoring compound_prep This compound or Comparator Formulation compound_prep->administration administration->monitoring blood_collection Blood Sample Collection viremia_quant Viremia Quantification (RT-qPCR) blood_collection->viremia_quant

In Vivo Efficacy Study Workflow

signaling_pathway cluster_virus_replication Viral RNA Replication Cycle cluster_inhibition Mechanism of Action entry Virus Entry & Uncoating translation Viral Polyprotein Translation entry->translation replication RNA Replication (NS5 Polymerase) translation->replication assembly Virion Assembly & Release replication->assembly This compound This compound This compound->replication Inhibits RNA-dependent RNA polymerase (NS5)

This compound Mechanism of Action

References

A Comparative Analysis of NITD008 and MK-608: Structure, Antiviral Activity, and Experimental Insights

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of two adenosine nucleoside analogs, NITD008 and MK-608, focusing on their structural differences, antiviral efficacy, and the experimental methodologies used to evaluate them.

This compound and MK-608 are two potent antiviral compounds that have been extensively studied for their activity against a range of RNA viruses, particularly flaviviruses. Both are adenosine nucleoside analogs that function as chain terminators of viral RNA synthesis by inhibiting the viral RNA-dependent RNA polymerase (RdRp).[1][2][3] Despite their similar mechanisms of action, key structural distinctions lead to differences in their biological activity and toxicity profiles.

Structural Comparison: A Tale of Two Modifications

Both this compound and MK-608 are 7-deazaadenosine analogs, meaning the nitrogen at the 7th position of the purine ring is replaced by a carbon atom. The primary structural difference lies in the substitution at the 2'-position of the ribose sugar.

  • This compound (7-deaza-2'-C-acetylene-adenosine) possesses a 2'-C-ethynyl (an acetylene group) substitution.[2]

  • MK-608 (7-deaza-2'-C-methyladenosine) features a 2'-C-methyl group at the same position.[3]

This seemingly minor difference in the 2' substituent significantly influences the molecule's conformation and interaction with the viral polymerase, which in turn affects its antiviral potency and spectrum.

Antiviral Activity: A Head-to-Head Evaluation

Both compounds have demonstrated broad-spectrum activity against various flaviviruses, including Dengue virus (DENV), Zika virus (ZIKV), West Nile virus (WNV), and Yellow Fever virus (YFV).[2][3][4] The following tables summarize the available quantitative data on their antiviral efficacy (EC50) and cytotoxicity (CC50).

Compound Virus Cell Line EC50 (µM) Reference
This compound Dengue Virus (DENV-2)Vero0.64[2]
Dengue Virus (DENV-2)Huh-70.38[5]
West Nile Virus (WNV)VeroNot specified[2]
Yellow Fever Virus (YFV)VeroNot specified[2]
Powassan Virus (PWV)VeroNot specified[2]
Hepatitis C Virus (HCV) RepliconHuh-70.11[2]
Zika Virus (ZIKV)Vero1.5[1]
MK-608 Dengue Virus (DENV)Vero15[1]
Zika Virus (ZIKV)Vero1.5[1]
Compound Cell Line CC50 (µM) Reference
This compound Vero>50[2]
A549>100[6]
Huh-7Not specified
HepG2Not specified
BHK-21Not specified
MK-608 Not specifiedNot specified

EC50: 50% effective concentration, the concentration of a drug that gives half-maximal response. CC50: 50% cytotoxic concentration, the concentration of a drug that kills 50% of cells in a given period.

While direct comparative studies are limited, available data suggests that this compound generally exhibits more potent anti-Dengue virus activity than MK-608 in cell culture.[1] However, both compounds show comparable efficacy against Zika virus in Vero cells.[1] It is important to note that this compound was found to be too toxic in pre-clinical animal studies to advance to human trials, a factor that has limited its clinical development.[1]

Mechanism of Action: Targeting the Viral Copy Machine

The primary mechanism of action for both this compound and MK-608 is the inhibition of the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for viral replication.[2][7]

Mechanism_of_Action cluster_cell Host Cell Prodrug This compound / MK-608 (Prodrug) Triphosphate Active Triphosphate Form Prodrug->Triphosphate Cellular Kinases Viral_RNA Viral RNA Replication Triphosphate->Viral_RNA Incorporation by Viral RdRp Chain_Termination Chain Termination Viral_RNA->Chain_Termination Blocks further RNA elongation

Figure 1. General mechanism of action for nucleoside analog inhibitors.

Upon entering a host cell, the nucleoside analogs are phosphorylated by host cell kinases to their active triphosphate form.[7] This active form then competes with the natural nucleoside triphosphates for incorporation into the growing viral RNA chain by the viral RdRp. Once incorporated, the modified sugar moiety prevents the addition of the next nucleotide, leading to premature chain termination and halting viral replication.[2]

Experimental Protocols: A Glimpse into the Lab

The evaluation of antiviral compounds like this compound and MK-608 relies on a variety of in vitro assays. Here are the detailed methodologies for two key experiments:

Plaque Reduction Assay

This assay is a gold standard for determining the antiviral activity of a compound by quantifying the reduction in infectious virus particles.

Methodology:

  • Cell Seeding: Plate a confluent monolayer of susceptible cells (e.g., Vero cells) in multi-well plates.

  • Virus Infection: Infect the cells with a known amount of virus for a set period to allow for viral attachment and entry.

  • Compound Treatment: Remove the virus inoculum and add a semi-solid overlay medium containing serial dilutions of the test compound (this compound or MK-608). The overlay restricts the spread of progeny virus to neighboring cells, resulting in the formation of localized lesions called plaques.

  • Incubation: Incubate the plates for several days to allow for plaque formation.

  • Plaque Visualization and Counting: Stain the cells with a vital dye (e.g., crystal violet). Live cells will take up the stain, while areas of virus-induced cell death (plaques) will remain clear. Count the number of plaques in each well.

  • EC50 Calculation: The concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control is determined as the EC50 value.

Plaque_Reduction_Assay Start Seed Cells Infect Infect with Virus Start->Infect Treat Add Overlay with Compound Dilutions Infect->Treat Incubate Incubate for Plaque Formation Treat->Incubate Stain Stain and Visualize Plaques Incubate->Stain Count Count Plaques Stain->Count Calculate Calculate EC50 Count->Calculate

Figure 2. Workflow of a Plaque Reduction Assay.

RNA-dependent RNA Polymerase (RdRp) Inhibition Assay

This biochemical assay directly measures the ability of the compound to inhibit the enzymatic activity of the viral RdRp.

Methodology:

  • Reaction Setup: Prepare a reaction mixture containing purified recombinant viral RdRp, a template RNA, a primer, and a mixture of ribonucleotide triphosphates (rNTPs), including a labeled rNTP (e.g., [α-³²P]GTP).

  • Compound Addition: Add serial dilutions of the triphosphate form of the test compound (e.g., this compound-TP) to the reaction mixture.

  • Reaction Incubation: Incubate the reaction at the optimal temperature for the enzyme to allow for RNA synthesis.

  • Product Analysis: Stop the reaction and analyze the synthesized RNA products using gel electrophoresis and autoradiography.

  • IC50 Calculation: Quantify the amount of RNA synthesis in the presence of the inhibitor compared to the control. The concentration of the compound that inhibits RdRp activity by 50% is determined as the IC50 value.

Host Cell Signaling and Toxicity

While the primary target of this compound and MK-608 is the viral RdRp, their interaction with host cell components is a critical aspect of their overall profile. As nucleoside analogs, they can potentially be recognized by host cell polymerases, leading to off-target effects and cytotoxicity.

Studies have shown that treatment of Dengue-infected mice with this compound can reduce the elevation of cytokines, suggesting an indirect effect on the host immune response.[2] However, the toxicity observed in animal studies with this compound underscores the importance of evaluating the selectivity of these compounds for viral over host polymerases.[1] The failure of MK-608 in clinical trials, though the specific reasons were not publicly disclosed, may also be related to an unfavorable toxicity profile.[3] Further research is needed to fully elucidate the impact of these compounds on specific host cell signaling pathways.

Conclusion

This compound and MK-608 are structurally similar adenosine nucleoside analogs that effectively inhibit flavivirus replication by targeting the viral RdRp. The key difference in their 2'-substituent—acetylene in this compound and methyl in MK-608—influences their antiviral potency. While this compound has shown greater potency against Dengue virus in some studies, its development has been hampered by toxicity. Both compounds serve as important chemical scaffolds for the design of next-generation antiviral agents with improved efficacy and safety profiles. The experimental protocols detailed in this guide provide a framework for the continued evaluation and comparison of such novel antiviral candidates.

References

Unveiling the Viral Endgame: A Comparative Guide to NITD008 and its Chain-Terminating Counterparts

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the mechanism of NITD008, a potent adenosine nucleoside inhibitor, confirms its role as a formidable chain terminator in viral RNA synthesis. This guide provides a comparative analysis of this compound against other key nucleoside inhibitors, Remdesivir and Favipiravir, offering researchers and drug development professionals a comprehensive overview of their mechanisms, efficacy, and the experimental evidence that underpins our understanding.

This compound operates as a crucial disruptor of viral replication. Upon entry into a host cell, it is converted into its active triphosphate form. This active molecule mimics the natural adenosine triphosphate (ATP) and is incorporated into the nascent viral RNA chain by the viral RNA-dependent RNA polymerase (RdRp). However, the modified structure of this compound prevents the addition of the next nucleotide, effectively halting the elongation of the viral genome and terminating replication.[1] This mechanism of action, known as chain termination, is a well-established and effective strategy in antiviral therapy.

Performance in Preclinical Models: A Head-to-Head Comparison

The in vitro efficacy of this compound has been demonstrated against a range of flaviviruses. To provide a clear comparison, the following tables summarize the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) values for this compound, Remdesivir, and Favipiravir against Dengue virus (DENV) and Zika virus (ZIKV). It is important to note that these values are derived from various studies and experimental conditions, including different cell lines, which can influence the results.

Table 1: Comparative Antiviral Activity against Dengue Virus (DENV)

CompoundDENV Serotype(s)EC50 (µM)CC50 (µM)Cell Line
This compound DENV-20.64>50Vero
This compound DENV-1, -2, -3, -40.16 - 2.6>100A549
Remdesivir DENV-1, -2, -3, -4Not widely reported>10Huh-7
Favipiravir DENV-2Not specified>1000Vero

Table 2: Comparative Antiviral Activity against Zika Virus (ZIKV)

CompoundZIKV Strain(s)EC50 (µM)CC50 (µM)Cell Line
This compound GZ01/2016, FSS13025/2010~0.5>100Vero
Remdesivir Not specifiedNot widely reported>10Huh-7
Favipiravir MR766316.6>1000Vero
Favipiravir Not specified218.8 - 388.8Not specifiedHeLa, SK-N-MC, HUH-7

The Science Behind the Scenes: Experimental Protocols

The chain termination mechanism of these nucleoside inhibitors is primarily elucidated through in vitro RNA-dependent RNA polymerase (RdRp) assays, specifically primer extension assays.

Primer Extension Assay for this compound

This biochemical assay directly visualizes the termination of RNA synthesis. The key components and steps are as follows:

  • Reagents:

    • Recombinant viral RdRp enzyme (e.g., from Dengue virus NS5 protein).

    • A synthetic single-stranded RNA template.

    • A short, labeled (e.g., with a radioactive or fluorescent tag) RNA primer that is complementary to a section of the template.

    • A mixture of the four standard nucleoside triphosphates (ATP, GTP, CTP, UTP).

    • The triphosphate form of this compound.

  • Procedure:

    • The RNA primer is annealed to the RNA template.

    • The RdRp enzyme, primer-template complex, and the standard NTPs are incubated together.

    • In parallel reactions, the triphosphate form of this compound is added at varying concentrations.

    • The RdRp enzyme extends the primer by adding complementary nucleotides.

    • When the enzyme encounters a position on the template where an adenosine analog should be incorporated, it can incorporate the this compound-triphosphate.

    • The reaction products are separated by size using gel electrophoresis.

    • Expected Outcome: In the presence of this compound-triphosphate, shorter RNA fragments will be observed compared to the control reaction without the inhibitor. The length of these terminated fragments corresponds to the position of incorporation of the this compound analog, providing direct evidence of chain termination.

Methodologies for a Comparative Analysis of Remdesivir and Favipiravir

Similar primer extension assays are employed to confirm the chain termination mechanism of Remdesivir and Favipiravir.

  • Remdesivir: Studies utilizing primer extension assays have shown that the active triphosphate form of Remdesivir is incorporated into the nascent RNA strand by the viral RdRp. Interestingly, Remdesivir exhibits a "delayed" chain termination mechanism. After its incorporation, the polymerase can add a few more nucleotides before synthesis is halted.

  • Favipiravir: The mechanism of Favipiravir is more complex and appears to be multifaceted. While some studies using primer extension assays suggest it can act as a chain terminator, others indicate its primary mechanism may be through lethal mutagenesis, where its incorporation into the viral genome leads to an accumulation of errors that are catastrophic for the virus. The specific outcome may depend on the virus and the experimental conditions.

Visualizing the Mechanism of Action

To illustrate the fundamental process of chain termination by nucleoside inhibitors like this compound, the following diagrams depict the key steps in the experimental workflow and the molecular mechanism.

Experimental_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_analysis Analysis reagents 1. Prepare Reagents (RdRp, Primer, Template, NTPs, this compound-TP) annealing 2. Anneal Primer to Template reagents->annealing incubation 3. Incubate with RdRp and NTPs +/- this compound-TP annealing->incubation extension 4. Primer Extension by RdRp incubation->extension electrophoresis 5. Gel Electrophoresis to Separate Products extension->electrophoresis visualization 6. Visualize Labeled RNA Fragments electrophoresis->visualization Chain_Termination_Mechanism cluster_elongation Normal RNA Elongation cluster_termination Chain Termination by this compound template Viral RNA Template primer Growing RNA Strand rdRp Viral RdRp rdRp->primer incorporates atp ATP atp->rdRp template2 Viral RNA Template primer2 Terminated RNA Strand termination Elongation Halted primer2->termination rdRp2 Viral RdRp rdRp2->primer2 incorporates This compound This compound-TP This compound->rdRp2

References

Comparative Efficacy of NITD008 Against Dengue Virus Serotypes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the antiviral agent NITD008's performance against the four serotypes of the dengue virus (DENV-1, DENV-2, DENV-3, and DENV-4). Designed for researchers, scientists, and drug development professionals, this document compiles in vitro and in vivo experimental data, details key experimental methodologies, and visualizes the compound's mechanism of action and experimental workflows.

Executive Summary

This compound, an adenosine nucleoside analog, has demonstrated potent inhibitory activity against all four dengue virus serotypes. It functions as a chain terminator of the viral RNA-dependent RNA polymerase (RdRp), thereby halting viral replication.[1][2][3] While effective against all serotypes, the degree of efficacy varies both in cell-based assays and in animal models, highlighting the importance of comprehensive spectrum activity testing for candidate antivirals.[4][5]

In Vitro Efficacy of this compound

This compound has been shown to potently inhibit all four DENV serotypes in various cell lines.[2] The tables below summarize the 50% effective concentration (EC50) and 50% inhibitory concentration (IC50) values from key studies.

Table 1: In Vitro Efficacy (EC50) of this compound Against Dengue Virus Serotypes

Cell Line DENV-1 (EC50 µM) DENV-2 (EC50 µM) DENV-3 (EC50 µM) DENV-4 (EC50 µM) Reference
Vero - 0.64 - - [1]

| Various | Potently Inhibited | Potently Inhibited | Potently Inhibited | Potently Inhibited |[2] |

Note: Specific EC50 values for DENV-1, -3, and -4 in Vero cells were not detailed in the provided search results, but potent inhibition was noted.

Table 2: In Vitro Inhibition (IC50) of this compound in Yield Reduction Assays

Virus Strain DENV-1 WP74 (IC50 µM) DENV-2 D2S10 (IC50 µM) DENV-3 C0360/94 (IC50 µM) DENV-4 703-4 (IC50 µM) DENV-4 TVP-376 (IC50 µM) Reference

| Vero Cells | 18 | 4.2 | 4.6 | 15 | 9.8 |[4] |

In Vivo Efficacy of this compound

Studies utilizing AG129 mice, which are deficient in interferon receptors and susceptible to DENV infection, have been instrumental in evaluating the in vivo efficacy of this compound.

Table 3: In Vivo Efficacy of this compound in AG129 Mice

DENV Serotype & Strain Treatment Regimen Key Findings Reference
DENV-1 WP 74 20mg/kg, twice daily for 4 days Failed to significantly increase survival, but mean day to death was significantly extended. Viremia levels were significantly reduced on days 2 and 3 post-infection. [4]
DENV-2 D2S10 20mg/kg, twice daily for 4 days Significantly reduced lethality. Viremia levels were significantly reduced on day 3 post-infection. Another study showed complete protection from death at ≥10 mg/kg. [1][4]
DENV-3 C0360/94 20mg/kg, twice daily for 4 days Prevented lethality in all animals. Viremia levels were significantly reduced on day 3 post-infection. [4]

| DENV-4 703-4 | 20mg/kg, twice daily for 4 days | Failed to significantly increase survival, but mean day to death was significantly extended. Viremia levels were significantly reduced on days 2 and 3 post-infection. |[4] |

Mechanism of Action

This compound is a prodrug that is converted into its active triphosphate form within the host cell. This triphosphate analog then competes with the natural adenosine triphosphate (ATP) for incorporation into the nascent viral RNA strand by the DENV RNA-dependent RNA polymerase (RdRp). Once incorporated, this compound acts as a chain terminator, preventing further elongation of the RNA chain and thus inhibiting viral replication.[1][2][3]

NITD008_Mechanism_of_Action cluster_cell Host Cell cluster_virus Dengue Virus Replication NITD008_prodrug This compound (Enters Cell) NITD008_TP This compound-TP (Active) NITD008_prodrug->NITD008_TP Host Kinases NITD008_prodrug->NITD008_TP RdRp DENV RdRp NITD008_TP->RdRp Incorporation DENV_RNA DENV RNA Template DENV_RNA->RdRp Nascent_RNA Nascent RNA Strand RdRp->Nascent_RNA RNA Synthesis Chain_Termination Chain Termination RdRp->Chain_Termination

Caption: Mechanism of action of this compound.

Experimental Protocols

In Vitro Yield Reduction Assay
  • Cell Seeding: Vero cells are seeded in 12-well plates and grown to form a monolayer.

  • Virus Inoculation: The cell monolayers are inoculated with the desired DENV strain at a specific multiplicity of infection (e.g., 0.1).

  • Compound Treatment: After a short incubation period, the virus inoculum is removed, and the cells are washed. Media containing various concentrations of this compound is then added to the wells.

  • Incubation: The plates are incubated for a set period (e.g., 48 hours) to allow for viral replication.

  • Supernatant Harvest and Titration: The culture supernatants are harvested, and the amount of infectious virus is quantified using a plaque assay or focus-forming assay.

  • Data Analysis: The viral titers from treated wells are compared to untreated controls to determine the percentage of inhibition and calculate the IC50 value.

Yield_Reduction_Assay_Workflow A Seed Vero Cells in 12-well plates B Inoculate with DENV (MOI=0.1) A->B C Add this compound at various concentrations B->C D Incubate for 48 hours C->D E Harvest Supernatants D->E F Quantify Virus Titer (Plaque Assay) E->F G Calculate IC50 F->G

Caption: Workflow for an in vitro yield reduction assay.

In Vivo AG129 Mouse Model of Dengue Infection
  • Animal Model: AG129 mice, which lack receptors for both type I (IFN-α/β) and type II (IFN-γ) interferons, are used.

  • Virus Inoculation: Mice are inoculated with a specific strain of DENV (e.g., DENV-2 D2S10) via an appropriate route (e.g., intravenous or intraperitoneal injection).

  • Compound Administration: this compound or a vehicle control is administered to the mice, typically via oral gavage, starting shortly after virus inoculation and continuing for a specified duration (e.g., twice daily for 4-5 days).

  • Monitoring: The mice are monitored daily for clinical signs of disease, and survival is recorded over several weeks.

  • Viremia Measurement: Blood samples are collected at specific time points post-infection (e.g., days 2 and 3) to quantify the level of viral RNA in the serum using RT-qPCR.

  • Data Analysis: Survival curves are analyzed using statistical methods (e.g., Kaplan-Meier analysis), and viremia levels between treated and control groups are compared.

AG129_Mouse_Model_Workflow A Inoculate AG129 mice with DENV B Administer this compound or Vehicle (Oral Gavage) A->B D Collect Blood Samples (e.g., Day 2 & 3 p.i.) A->D C Monitor Survival and Clinical Signs Daily B->C F Analyze Survival Data and Viremia Levels C->F E Quantify Viremia (RT-qPCR) D->E E->F

Caption: Workflow for an in vivo AG129 mouse model study.

Conclusion

This compound is a potent pan-serotype inhibitor of the dengue virus. While it consistently demonstrates strong antiviral activity, the degree of efficacy, particularly in vivo, can vary between serotypes. This underscores the necessity of evaluating candidate antiviral compounds against all four dengue virus serotypes to accurately predict their potential clinical utility. The data and protocols presented in this guide offer a valuable resource for the ongoing research and development of effective dengue virus therapeutics.

References

A Comparative Analysis of NITD008 and Ribavirin as Antiviral Agents Against Flaviviruses

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of two antiviral compounds, NITD008 and ribavirin, in their efficacy against viruses of the Flaviviridae family. Flaviviruses, such as Dengue, Zika, West Nile, and Yellow Fever virus, represent a significant global health concern, necessitating the development of potent antiviral therapies. This document synthesizes experimental data to offer an objective performance comparison for researchers, scientists, and drug development professionals.

Mechanism of Action

The fundamental difference in the antiviral activity of this compound and ribavirin lies in their distinct mechanisms of action at the molecular level.

This compound: A Direct-Acting Chain Terminator

This compound is an adenosine nucleoside analog that directly targets the viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for viral genome replication.[1] Upon entering a host cell, this compound is metabolized into its active triphosphate form. This active metabolite mimics the natural adenosine triphosphate (ATP) and competes for incorporation into the elongating viral RNA strand by the RdRp.[1] The incorporation of this compound-triphosphate results in the immediate cessation of RNA chain synthesis, a process known as chain termination, thereby halting viral replication.[1][2] This specific targeting of the viral polymerase grants this compound high potency against a range of flaviviruses.[1]

NITD008_Mechanism cluster_cell Host Cell cluster_replication Viral Replication Complex NITD008_in This compound Phosphorylation Host Kinases (Phosphorylation) NITD008_in->Phosphorylation Enters Cell NITD008_TP This compound-TP (Active Form) Phosphorylation->NITD008_TP RdRp Viral RdRp NITD008_TP->RdRp Competes with ATP Viral_RNA Viral RNA Template Viral_RNA->RdRp Template Nascent_RNA Nascent RNA Strand RdRp->Nascent_RNA Termination Chain Termination Nascent_RNA->Termination this compound-TP Incorporated ATP ATP (Natural Substrate) ATP->RdRp

Caption: Mechanism of action for the adenosine analog this compound.

Ribavirin: An Indirect Inhibitor via GTP Depletion

Ribavirin is a synthetic guanosine analog with broad-spectrum activity against various RNA viruses.[3] Its primary mechanism against flaviviruses is the inhibition of a cellular enzyme, inosine monophosphate dehydrogenase (IMPDH).[3][4][5] This inhibition leads to a significant reduction in the intracellular pool of guanosine triphosphate (GTP).[4][6] Since GTP is an essential building block for viral RNA synthesis, its depletion effectively starves the virus of the necessary components for replication.[6] While other mechanisms like direct polymerase inhibition and lethal mutagenesis have been proposed, GTP depletion is considered the predominant mode of action against flaviviruses.[3][4][7]

Ribavirin_Mechanism cluster_cell Host Cell cluster_gtp GTP Synthesis Pathway Ribavirin_in Ribavirin Phosphorylation Host Kinases (Phosphorylation) Ribavirin_in->Phosphorylation Enters Cell RMP Ribavirin Monophosphate Phosphorylation->RMP IMPDH IMPDH Enzyme RMP->IMPDH Inhibits IMP IMP IMP->IMPDH Substrate GTP GTP Pool IMPDH->GTP Inhibition Inhibition IMPDH->Inhibition Viral_Replication Viral RNA Synthesis GTP->Viral_Replication Required for GTP->Inhibition Depleted Viral_Replication->Inhibition

Caption: Primary mechanism of action for Ribavirin.

In Vitro Efficacy and Selectivity

The potency of an antiviral drug is typically measured by its 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀), with lower values indicating higher potency. The selectivity index (SI), calculated as the ratio of the 50% cytotoxic concentration (CC₅₀) to the EC₅₀, provides a measure of the drug's therapeutic window.

Table 1: Comparative In Vitro Antiviral Activity (EC₅₀/IC₅₀) Against Flaviviruses

VirusThis compound (µM)Ribavirin (µM)
Dengue Virus (DENV-2)0.64[1][8]75[9]
Zika Virus (ZIKV)0.24[2]Ineffective in vivo[10]
West Nile Virus (WNV)Potent Inhibition (Specific EC₅₀ not detailed)[1]Ineffective in vivo[10]
Yellow Fever Virus (YFV)Potent Inhibition (Specific EC₅₀ not detailed)[1]N/A
Tick-Borne Flaviviruses*0.61 - 3.31 (CPE Assay)[11]N/A
Hepatitis C Virus (HCV)0.11[1]N/A (Used in combo therapy)

Includes Alkhurma, Kyasanur Forest, Omsk hemorrhagic fever, and Tick-borne Encephalitis viruses.

Table 2: Cytotoxicity and Selectivity Index

CompoundCell LineCC₅₀ (µM)EC₅₀ (µM, DENV-2)Selectivity Index (SI = CC₅₀/EC₅₀)
This compound A549/Vero>100[11]0.64[1]>156
Ribavirin HEK293No cytotoxicity detected at active concentrations[9]75[9]N/A

The data clearly indicates that this compound is significantly more potent against a broad range of flaviviruses than ribavirin, with EC₅₀ values in the sub-micromolar to low-micromolar range. In contrast, ribavirin's activity against Dengue virus is only observed at a much higher concentration.[9] Furthermore, this compound demonstrates a very favorable selectivity index, indicating a wide margin between the concentration required for antiviral activity and the concentration that causes host cell toxicity.[11]

In Vivo Efficacy in Animal Models

Preclinical animal studies are crucial for evaluating the therapeutic potential of antiviral candidates.

This compound: In mouse models of Dengue virus infection, treatment with this compound reduced peak viremia by more than 4.8-fold and resulted in the complete protection of infected mice from death.[1] Similarly, for Zika virus, this compound treatment in A129 mice significantly decreased viremia and prevented mortality.[12] Studies also demonstrated efficacy across all four DENV serotypes, although the degree of protection varied, underscoring the importance of broad-spectrum testing.[13]

Ribavirin: In contrast, ribavirin has shown limited to no efficacy in animal models of flavivirus infection. Studies report that ribavirin did not suppress Zika virus replication in mice and failed to provide a survival benefit in mice infected with either Dengue or Zika virus.[10]

Table 3: Summary of In Vivo Efficacy

CompoundVirus Model(s)Key Outcomes
This compound DENV, ZIKV, WNV- Reduced viremia[1][12]- Prevented mortality[1][12]- Reduced cytokine elevation[1]
Ribavirin DENV, ZIKV- No significant reduction in viral load[10]- No increase in survival[10]

Experimental Protocols

Standardized assays are essential for the reliable determination of antiviral potency and cytotoxicity.

Antiviral Activity Assay (Viral Titer Reduction)

This assay quantifies the ability of a compound to inhibit the production of infectious virus particles.

  • Cell Seeding: Plate host cells (e.g., Vero or A549) in multi-well plates and grow to 90-95% confluency.

  • Infection: Infect the cell monolayers with the target flavivirus at a specific multiplicity of infection (MOI), for example, 0.5.

  • Compound Treatment: After a 1-hour adsorption period, remove the virus inoculum and add a fresh medium containing serial dilutions of the test compound (e.g., this compound).

  • Incubation: Incubate the plates for a defined period (e.g., 72 hours) at 37°C.

  • Titer Quantification: Collect the supernatant and determine the viral titer using a 50% tissue culture infectious dose (TCID₅₀) assay or a plaque assay on fresh cell monolayers.

  • Data Analysis: Calculate the EC₅₀ value by fitting the dose-response curve using non-linear regression analysis. The EC₅₀ is the concentration of the compound that reduces the viral titer by 50%.[11]

Cytotoxicity Assay (CellTiter-Glo®)

This assay measures cell viability to determine the cytotoxic concentration of a compound.

  • Cell Seeding: Seed mock-infected cells in parallel with the antiviral assay plates.

  • Compound Treatment: Add serial dilutions of the test compound to the cells.

  • Incubation: Incubate the plates for the same duration as the antiviral assay (e.g., 72 hours).

  • Lysis and Luminescence: Add CellTiter-Glo® reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of viable cells).

  • Measurement: Read the luminescence on a plate reader.

  • Data Analysis: Calculate the CC₅₀ value, which is the compound concentration that reduces cell viability by 50% compared to untreated controls.[11]

Experimental_Workflow cluster_antiviral Antiviral Efficacy Assay cluster_cytotoxicity Cytotoxicity Assay A1 Seed Host Cells A2 Infect with Flavivirus A1->A2 A3 Add Compound Dilutions A2->A3 A4 Incubate (e.g., 72h) A3->A4 A5 Quantify Viral Titer (Plaque Assay / TCID50) A4->A5 A6 Calculate EC50 A5->A6 B1 Seed Host Cells (Mock-Infected) B2 Add Compound Dilutions B1->B2 B3 Incubate (e.g., 72h) B2->B3 B4 Measure Cell Viability (e.g., CellTiter-Glo) B3->B4 B5 Calculate CC50 B4->B5

Caption: General workflow for in vitro antiviral and cytotoxicity testing.

Conclusion

The comparative analysis reveals that this compound is a significantly more potent and selective inhibitor of flaviviruses than ribavirin.

  • Potency: this compound exhibits potent, direct-acting antiviral activity at sub-micromolar concentrations, whereas ribavirin's activity is orders of magnitude lower.

  • Mechanism: this compound's mechanism as a viral RdRp chain terminator is highly specific to the virus, contributing to its high potency. Ribavirin's indirect mechanism through host IMPDH inhibition is less efficient against flaviviruses.

  • In Vivo Efficacy: this compound has demonstrated protective efficacy in animal models of severe flavivirus disease, a critical milestone that has not been achieved with ribavirin for these viruses.[1][10][12]

While ribavirin remains a valuable tool for certain viral infections, often in combination therapy, the available data does not support its use as an effective monotherapy for flavivirus infections. This compound, despite its development being halted due to toxicity in long-term animal studies, serves as a powerful proof-of-concept for the development of nucleoside analogs as pan-flavivirus inhibitors and remains a crucial reference compound in the field.[14] Future research should focus on developing derivatives of this compound with an improved safety profile to harness its potent antiviral activity for clinical use.

References

Validating the Specificity of NITD008 for Flavivirus Polymerases: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the flavivirus polymerase inhibitor NITD008 with other antiviral alternatives. Supported by experimental data, this document details the specificity, potency, and mechanisms of action of these compounds, offering a valuable resource for the selection of research tools and the development of novel therapeutics.

This compound, an adenosine nucleoside analog, has emerged as a potent inhibitor of a broad range of flaviviruses. Its primary mechanism of action is the termination of viral RNA chain synthesis by targeting the viral RNA-dependent RNA polymerase (RdRp), an enzyme essential for viral replication and absent in host cells, making it an attractive target for antiviral therapy.[1][2][3] This guide delves into the experimental validation of this compound's specificity and compares its performance against other notable flavivirus inhibitors that employ different mechanisms of action.

Comparative Performance Data

The following tables summarize the in vitro antiviral activity of this compound and its alternatives against a panel of flaviviruses and non-flaviviruses. The data, presented as EC50 (50% effective concentration) and IC50 (50% inhibitory concentration) values, highlight the potency and selectivity of each compound.

Table 1: In Vitro Anti-Flavivirus Activity of this compound and aDirect-Acting Alternative Polymerase Inhibitors

VirusThis compoundGalidesivir (BCX4430)7-deaza-2′-C-methyladenosineFavipiravir (T-705)
Dengue Virus (DENV)
DENV-20.64 µM[1][2][3]Low µM range[4]--
Zika Virus (ZIKV) 0.137 - 0.241 µM[5]Effective in rodent models[4]Potent inhibitor[6][7]-
West Nile Virus (WNV) Inhibited[1]Low µM range[4]--
Yellow Fever Virus (YFV) Inhibited[1]24.5 µM[8]-Moderately effective[9]
Tick-borne Encephalitis Virus (TBEV) 2.99 - 9.29 µM[10]Low µM range[4]--
Hepatitis C Virus (HCV) 0.11 µM[1][2]---

Table 2: In Vitro Anti-Flavivirus Activity of Inhibitors with Alternative Mechanisms

VirusJNJ-1802 (NS4B inhibitor)NITD-688 (NS4B inhibitor)
Dengue Virus (DENV)
DENV (pan-serotype)0.057 - 11 nM[11]8 - 38 nM[12]
DENV-20.059 nM (IC50)[13]0.94 nM (in PBMCs)[12]
West Nile Virus (WNV) 0.25 - 1.1 µM[13]-
Japanese Encephalitis Virus (JEV) 0.25 - 1.1 µM[13]-
Zika Virus (ZIKV) 0.25 - 1.1 µM[13]-

Table 3: In Vitro Activity Against Non-Flaviviruses

VirusThis compoundGalidesivir (BCX4430)Favipiravir (T-705)
Western Equine Encephalitis Virus (Alphavirus) Not inhibitory[1]--
Vesicular Stomatitis Virus (Rhabdovirus) Not inhibitory[1]--
Ebola Virus (Filovirus) Not inhibitory[10]3 - 12 µM[14]-
Marburg Virus (Filovirus) -3 - 12 µM[14]-
Influenza Virus (Orthomyxovirus) -1 - 5 µM[14]0.19 - 22.48 µM[15]

Table 4: Enzymatic Activity Against Viral Polymerase (RdRp)

InhibitorVirusIC50
This compound (triphosphate form) Dengue Virus 20.31 µM[1]
Galidesivir (triphosphate form) Dengue Virus 242 µM[4]
Galidesivir (triphosphate form) Zika Virus47 µM[4]
Favipiravir (RTP) Influenza Virus0.341 µM[16]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

RNA-dependent RNA Polymerase (RdRp) Inhibition Assay

This biochemical assay directly measures the inhibitory effect of a compound on the enzymatic activity of the viral polymerase.

  • Template-Primer Annealing: A synthetic RNA template and primer are annealed by incubation at 80°C for 1 minute, followed by slow cooling to room temperature. The annealing buffer typically contains 50 mM Tris-HCl (pH 8.0) and 100 mM NaCl.[17]

  • Reaction Mixture Preparation: The RdRp reaction mixture is prepared containing the annealed RNA template-primer, recombinant full-length flavivirus NS5 protein (which contains the RdRp domain), a mixture of nucleotide triphosphates (NTPs) including a radiolabeled or fluorescently labeled NTP, and the test compound at various concentrations.[17]

  • Reaction Initiation and Incubation: The reaction is initiated by the addition of the NS5 polymerase and incubated at a specific temperature (e.g., 30°C or 37°C) for a defined period (e.g., 30-60 minutes).

  • Product Analysis: The reaction is stopped, and the RNA products are separated by denaturing polyacrylamide gel electrophoresis. The amount of incorporated labeled NTP is quantified using phosphorimaging or fluorescence scanning to determine the extent of polymerase inhibition.[17]

  • IC50 Determination: The 50% inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[1]

Plaque Reduction Assay

This cell-based assay is a gold standard for quantifying infectious virus and assessing the antiviral activity of a compound.[18]

  • Cell Seeding: A monolayer of susceptible cells (e.g., Vero or BHK-21 cells) is seeded in multi-well plates.[1][5]

  • Virus Infection and Compound Treatment: The cell monolayers are infected with a known amount of flavivirus. Concurrently or immediately after infection, the cells are treated with serial dilutions of the test compound.[1][5]

  • Overlay and Incubation: After a short adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells, leading to the formation of localized zones of cell death (plaques). The plates are then incubated for several days to allow for plaque development.[19]

  • Plaque Visualization and Counting: The cell monolayers are fixed and stained with a dye (e.g., crystal violet) that stains living cells. Plaques appear as clear, unstained areas. The number of plaques is counted for each compound concentration.

  • EC50 Determination: The 50% effective concentration (EC50) is determined by calculating the compound concentration required to reduce the number of plaques by 50% compared to the untreated virus control.

Viral Titer Reduction Assay

This assay measures the reduction in the amount of infectious virus produced in the presence of an antiviral compound.

  • Infection and Treatment: Susceptible cells are infected with a flavivirus at a specific multiplicity of infection (MOI) and simultaneously treated with various concentrations of the test compound.[1][5]

  • Supernatant Collection: At a defined time point post-infection (e.g., 48 hours), the cell culture supernatant, which contains the progeny virus, is collected.[1][5]

  • Virus Titer Quantification: The amount of infectious virus in the collected supernatant is quantified using a standard plaque assay or a 50% tissue culture infectious dose (TCID50) assay.[10]

  • EC50 Calculation: The EC50 value is calculated as the compound concentration that causes a 50% reduction in the viral titer compared to the untreated control.[5]

Key Viral and Host Pathways

To understand the context of this compound's action and that of its alternatives, it is crucial to visualize the flavivirus replication cycle and the experimental workflow for inhibitor validation.

Flavivirus_Replication_Cycle cluster_entry Viral Entry cluster_replication Replication & Translation cluster_assembly Assembly & Egress cluster_inhibitors Inhibitor Targets Attachment & Entry Attachment & Entry Endosome Endosome Attachment & Entry->Endosome Endocytosis Fusion & Uncoating Fusion & Uncoating Endosome->Fusion & Uncoating pH-dependent Translation & Polyprotein Processing Translation & Polyprotein Processing Fusion & Uncoating->Translation & Polyprotein Processing gRNA release Replication Complex (ER) Replication Complex (ER) Translation & Polyprotein Processing->Replication Complex (ER) RNA Replication (RdRp) RNA Replication (RdRp) Virion Assembly (ER) Virion Assembly (ER) RNA Replication (RdRp)->Virion Assembly (ER) Progeny gRNA Replication Complex (ER)->RNA Replication (RdRp) Maturation (Golgi) Maturation (Golgi) Virion Assembly (ER)->Maturation (Golgi) Release Release Maturation (Golgi)->Release Exocytosis This compound This compound (and other polymerase inhibitors) This compound->RNA Replication (RdRp) NS4B_Inhibitors JNJ-1802, NITD-688 NS4B_Inhibitors->Replication Complex (ER)

Figure 1: Flavivirus Replication Cycle and Inhibitor Targets.

Inhibitor_Validation_Workflow cluster_in_vitro In Vitro Validation cluster_in_vivo In Vivo Validation Biochemical_Assay Biochemical Assay (e.g., RdRp Inhibition) Cell_Based_Assay Cell-Based Antiviral Assay (e.g., Plaque Reduction) Biochemical_Assay->Cell_Based_Assay Lead Compound Identification Specificity_Testing Specificity Testing (vs. other viruses & host polymerases) Cell_Based_Assay->Specificity_Testing Resistance_Profiling Resistance Profiling Specificity_Testing->Resistance_Profiling Animal_Model Efficacy in Animal Models (e.g., mouse models) Resistance_Profiling->Animal_Model Pharmacokinetics Pharmacokinetics (ADME) Animal_Model->Pharmacokinetics Toxicology Toxicology Studies Pharmacokinetics->Toxicology

Figure 2: Experimental Workflow for Inhibitor Validation.

References

Comparative Analysis of NITD008's Antiviral Efficacy: An In Vitro and In Vivo Perspective

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Singapore – November 21, 2025 – A comprehensive analysis of the adenosine analog NITD008 showcases its potent and broad-spectrum antiviral activity in both laboratory and animal models. This guide provides a detailed comparison of its in vitro and in vivo effects, offering valuable data for researchers and drug development professionals in the field of virology.

This compound, a nucleoside inhibitor, has demonstrated significant efficacy against a range of RNA viruses, primarily by acting as a chain terminator during viral RNA synthesis. Its activity has been most notably studied against flaviviruses, caliciviruses, and enteroviruses. This report synthesizes key experimental data, outlines methodologies, and presents signaling and workflow diagrams to facilitate a deeper understanding of its therapeutic potential.

In Vitro Antiviral Activity

This compound exhibits potent inhibitory effects against a diverse panel of viruses in various cell lines. The tables below summarize the 50% effective concentration (EC50), 50% cytotoxic concentration (CC50), and the resulting selectivity index (SI), which is a crucial measure of a drug's therapeutic window.

Flaviviruses
VirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)Citation(s)
Dengue Virus (DENV-1, -2, -3, -4)Vero0.64>50>78[1][2]
Dengue Virus (DENV-1, -2, -3, -4)BHK-21, A549, Huh-7Potent InhibitionNot SpecifiedNot Specified[1]
Dengue Virus (DENV-1, -2, -3, -4)Vero4 - 18Not SpecifiedNot Specified[3]
Zika Virus (ZIKV)Vero0.137 - 0.241>100>415 - >730[4]
West Nile Virus (WNV)Not SpecifiedPotent InhibitionNot SpecifiedNot Specified[1]
Yellow Fever Virus (YFV)Not SpecifiedPotent InhibitionNot SpecifiedNot Specified[1]
Powassan Virus (PWV)Not SpecifiedPotent InhibitionNot SpecifiedNot Specified[1]
Tick-borne Encephalitis Virus (TBEV)A5490.61 - 3.31>100>30 - >163[5]
Alkhurma Hemorrhagic Fever Virus (AHFV)A5490.83 - 2.85>100>35 - >120[5]
Kyasanur Forest Disease Virus (KFDV)A5491.12 - 3.01>100>33 - >89[5]
Omsk Hemorrhagic Fever Virus (OHFV)A5490.81 - 2.91>100>34 - >123[5]
Caliciviruses
VirusCell Line/SystemEC50 (µM)CC50 (µM)Selectivity Index (SI)Citation(s)
Murine Norovirus (MNV)RAW264.70.9115.717.2[6]
Feline Calicivirus (FCV)CRFK0.94>120≥127.6[6]
Human Norovirus (Norwalk Replicon)HG230.21>120≥571.4[6]
Other Viruses
VirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)Citation(s)
Enterovirus 71 (EV71)Vero0.67119.97179[7]
Coxsackievirus A16 (CV-A16)Not Specified0.64Not SpecifiedNot Specified[7]
Hepatitis C Virus (HCV) Replicon (Genotype 1b)Not Specified0.11Not SpecifiedNot Specified[1]
Hepatitis C Virus (HCV) (Genotype 2a)Huh-7.5.10.0087>20>2298.9[8]

In Vivo Antiviral Efficacy

The promising in vitro results of this compound have been further evaluated in animal models, primarily in AG129 mice, which are deficient in interferon-α/β and -γ receptors and are thus susceptible to various viral infections.

VirusAnimal ModelDosing RegimenKey OutcomesCitation(s)
Dengue Virus (DENV-2) AG129 Mice≥10 mg/kg, twice daily (oral)Complete protection from mortality; significant reduction in peak viremia.[1][5]
Dengue Virus (All 4 Serotypes) AG129 Mice20 mg/kg, twice daily for 4 days (oral)Varied protection against mortality across serotypes; significant reduction in viremia.[3]
Zika Virus (ZIKV) A129 Mice50 mg/kg, once daily for 5 days (oral)50% protection from mortality; significant decrease in peak viremia.[4]
West Nile Virus (WNV) AG129 Mice10-25 mg/kg, twice dailyComplete protection from mortality; dose-dependent reduction in serum viral titers.[9]
Enterovirus 71 (EV71) AG129 Mice5 mg/kg, twice daily for 4 days (oral)Complete protection from clinical symptoms and death; reduced viral loads in various organs.[2][7]

It is important to note that while this compound has shown significant efficacy, preclinical toxicity studies have revealed adverse effects with prolonged daily dosing in rats and dogs, which has thus far prevented its advancement into clinical trials.[1][10]

Experimental Protocols

In Vitro Assays

Plaque Reduction Assay: This assay is a standard method for quantifying infectious virus particles.

Plaque_Reduction_Assay A Seed host cells in multi-well plates to form a confluent monolayer D Infect cell monolayers with virus-drug mixture A->D B Prepare serial dilutions of this compound C Incubate virus with this compound dilutions B->C C->D E Overlay cells with semi-solid medium (e.g., agarose) to restrict virus spread D->E F Incubate for several days to allow plaque formation E->F G Fix and stain cells (e.g., with crystal violet) F->G H Count plaques and calculate the percentage of plaque reduction compared to untreated controls G->H MTT_Assay A Seed cells in a 96-well plate B Treat cells with serial dilutions of this compound A->B C Incubate for a specified period (e.g., 48-72 hours) B->C D Add MTT reagent to each well C->D E Incubate to allow formazan crystal formation in viable cells D->E F Solubilize formazan crystals with a solvent (e.g., DMSO) E->F G Measure absorbance at ~570 nm F->G H Calculate cell viability relative to untreated controls to determine CC50 G->H Viral_Titer_Reduction_Assay A Infect host cells with virus in the presence of varying concentrations of this compound B Incubate for one viral replication cycle A->B C Collect supernatant containing progeny virus B->C D Perform serial dilutions of the supernatant C->D E Determine the viral titer of each sample using a plaque assay or TCID50 assay D->E F Calculate the reduction in viral titer compared to untreated controls E->F RT_qPCR_Workflow A Treat virus-infected cells with this compound B Extract total RNA from cells or supernatant A->B C Perform reverse transcription (RT) to synthesize cDNA from viral RNA B->C D Perform quantitative PCR (qPCR) with primers specific to the viral genome C->D E Quantify viral RNA levels based on a standard curve D->E F Normalize to a housekeeping gene and compare to untreated controls E->F In_Vivo_AG129_Model cluster_setup Experimental Setup cluster_treatment Treatment Regimen cluster_monitoring Monitoring and Endpoints A AG129 mice (deficient in IFN-α/β and -γ receptors) B Inoculate mice with virus (e.g., Dengue, Zika) via intraperitoneal or intravenous route A->B C Administer this compound orally at specified doses and frequencies B->C D Control group receives vehicle only B->D E Monitor for clinical signs of disease (e.g., weight loss, paralysis) C->E D->E G Record survival rates over the course of the experiment E->G F Collect blood samples at various time points to measure viremia (viral load) H At endpoint, collect tissues for viral load and histopathology analysis F->H Mechanism_of_Action cluster_cell Infected Host Cell This compound This compound (prodrug) NITD008_MP This compound-monophosphate This compound->NITD008_MP Host Kinases NITD008_DP This compound-diphosphate NITD008_MP->NITD008_DP Host Kinases NITD008_TP This compound-triphosphate (active form) NITD008_DP->NITD008_TP Host Kinases RdRp Viral RNA-dependent RNA Polymerase (RdRp) NITD008_TP->RdRp Incorporation Viral_RNA Viral RNA Template Viral_RNA->RdRp Nascent_RNA Growing Viral RNA Chain RdRp->Nascent_RNA RNA Synthesis Terminated_RNA Terminated Viral RNA Chain RdRp->Terminated_RNA Chain Termination

References

Confirming the Target of NITD008 in a Novel RNA Virus: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of novel viral threats necessitates rapid and effective strategies for antiviral drug development. NITD008, an adenosine analog, has demonstrated potent antiviral activity against a broad range of RNA viruses by targeting the viral RNA-dependent RNA polymerase (RdRp) and terminating RNA chain synthesis.[1][2][3][4] When faced with a newly identified RNA virus, confirming that this compound's antiviral effect is mediated through the inhibition of the putative viral RdRp is a critical step in the drug development pipeline.

This guide provides a comparative overview of key experimental approaches to definitively identify and validate the molecular target of this compound in a novel virus. We present detailed protocols, comparative data in a structured format, and visual workflows to aid researchers in designing and executing their validation studies.

Comparative Analysis of Target Validation Strategies

A multi-pronged approach is essential to build a robust case for target engagement. The following table summarizes and compares three primary strategies for confirming the viral RdRp as the target of this compound.

Strategy Principle Key Advantages Key Limitations Typical Throughput
Genetic Validation Selection and sequencing of drug-resistant viral variants to identify mutations in the putative target protein.Provides strong evidence of on-target activity in a biologically relevant context. Can reveal secondary resistance mechanisms.Can be time-consuming. Resistance may not always be achievable or may arise outside the primary target.Low
Biochemical Validation Direct assessment of the inhibitory effect of the compound on the enzymatic activity of the purified viral target protein.Provides direct evidence of target engagement and allows for detailed kinetic analysis.Requires expression and purification of the active viral protein, which can be challenging. May not fully recapitulate the cellular environment.Medium to High
Cell-Based Target Engagement Measurement of the compound's ability to bind to or inhibit the target protein within the cellular context.Confirms target interaction in a more physiologically relevant setting. Can be adapted for higher throughput.Indirect measure of target engagement. Can be confounded by off-target effects or cellular metabolism of the compound.High

Experimental Protocols and Data Presentation

Genetic Validation: Resistance Selection and Genotyping

This approach is considered a gold standard for confirming the in-cell target of an antiviral compound. The emergence of resistance mutations within the gene encoding the putative target protein provides a strong genetic link between the compound's activity and its molecular target.

Experimental Protocol:

  • Virus Passage in the Presence of this compound:

    • Culture a suitable host cell line infected with the novel virus.

    • Serially passage the virus in the presence of sub-lethal, and gradually increasing, concentrations of this compound.

    • As a control, passage the virus in parallel in the absence of the compound.

  • Isolation of Resistant Clones:

    • After several passages, isolate individual viral clones from the drug-treated population that exhibit reduced susceptibility to this compound. This can be achieved by plaque purification.

  • Phenotypic Characterization:

    • Determine the 50% effective concentration (EC50) of this compound for the resistant clones and the wild-type virus using a dose-response assay (e.g., plaque reduction assay or quantitative RT-PCR).

  • Genotypic Analysis:

    • Extract viral RNA from the resistant clones and the wild-type virus.

    • Perform reverse transcription and sequence the entire viral genome, with a particular focus on the putative RdRp gene.

    • Identify non-synonymous mutations that are present in the resistant clones but absent in the wild-type and control-passaged virus.

Hypothetical Data Summary:

Viral Isolate Passage History This compound EC50 (µM) Fold Resistance Mutations in Putative RdRp
Wild-Type-0.51None
Control Passage 10No Drug0.61.2None
Resistant Clone 1This compound8.216.4A453T
Resistant Clone 2This compound10.521.0G512S

Workflow for Genetic Validation:

cluster_0 Cell Culture cluster_1 Isolation & Phenotyping cluster_2 Genotyping Infect Host Cells Infect Host Cells Serial Passage with this compound Serial Passage with this compound Infect Host Cells->Serial Passage with this compound Control Passage (No Drug) Control Passage (No Drug) Infect Host Cells->Control Passage (No Drug) Isolate Viral Clones Isolate Viral Clones Serial Passage with this compound->Isolate Viral Clones Determine EC50 Determine EC50 Isolate Viral Clones->Determine EC50 Viral RNA Extraction Viral RNA Extraction Determine EC50->Viral RNA Extraction RT-PCR & Sequencing RT-PCR & Sequencing Viral RNA Extraction->RT-PCR & Sequencing Identify Mutations Identify Mutations RT-PCR & Sequencing->Identify Mutations

Workflow for resistance selection and genotyping.

Biochemical Validation: In Vitro RdRp Inhibition Assay

This method directly tests the hypothesis that this compound inhibits the enzymatic activity of the viral RdRp. It requires the production of a recombinant, active form of the putative viral polymerase.

Experimental Protocol:

  • Recombinant RdRp Expression and Purification:

    • Clone the coding sequence of the putative RdRp into an appropriate expression vector (e.g., bacterial or baculovirus).

    • Express the recombinant protein and purify it using affinity chromatography (e.g., His-tag or GST-tag).

  • In Vitro Transcription Assay:

    • Set up a reaction mixture containing the purified RdRp, a suitable RNA template and primer, ribonucleotides (including a radiolabeled or fluorescently labeled nucleotide), and varying concentrations of the triphosphate form of this compound (this compound-TP).

    • Incubate the reaction to allow for RNA synthesis.

  • Detection of RNA Synthesis:

    • Separate the reaction products by denaturing polyacrylamide gel electrophoresis.

    • Visualize the newly synthesized RNA by autoradiography or fluorescence imaging.

  • Data Analysis:

    • Quantify the amount of RNA synthesis at each concentration of this compound-TP.

    • Calculate the 50% inhibitory concentration (IC50) by fitting the data to a dose-response curve.

Hypothetical Data Summary:

Compound Target Enzyme IC50 (µM) Notes
This compound-TPNovel Virus RdRp0.8Potent inhibition
This compound-TPHuman DNA Polymerase α> 100High selectivity
Adenosine TriphosphateNovel Virus RdRp-Natural substrate
Unrelated InhibitorNovel Virus RdRp> 50Demonstrates specificity

Signaling Pathway of RdRp Inhibition:

Viral RdRp Viral RdRp RNA Elongation RNA Elongation Viral RdRp->RNA Elongation RNA Template RNA Template RNA Template->RNA Elongation rNTPs rNTPs rNTPs->RNA Elongation This compound-TP This compound-TP Chain Termination Chain Termination This compound-TP->Chain Termination RNA Elongation->Chain Termination Incorporation of This compound-TP

Mechanism of RdRp inhibition by this compound-TP.

Cell-Based Target Engagement: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify that a drug binds to its target in a cellular environment. The principle is that drug binding stabilizes the target protein, leading to an increase in its thermal stability.

Experimental Protocol:

  • Cell Treatment:

    • Treat cultured host cells infected with the novel virus (or cells overexpressing the putative RdRp) with this compound or a vehicle control.

  • Heat Shock:

    • Harvest the cells and lyse them.

    • Aliquot the cell lysates and heat them to a range of temperatures.

  • Separation of Soluble and Aggregated Proteins:

    • Centrifuge the heated lysates to pellet the aggregated proteins.

  • Protein Detection:

    • Collect the supernatant containing the soluble proteins.

    • Detect the amount of soluble putative RdRp at each temperature using Western blotting or mass spectrometry.

  • Data Analysis:

    • Plot the fraction of soluble RdRp as a function of temperature for both the drug-treated and vehicle-treated samples.

    • A shift in the melting curve to higher temperatures in the presence of this compound indicates target engagement.

Hypothetical Data Summary:

Treatment Target Protein Melting Temperature (Tm) in °C Thermal Shift (ΔTm) in °C
VehicleNovel Virus RdRp48.2-
This compound (10 µM)Novel Virus RdRp52.5+4.3
VehicleControl Protein (e.g., Actin)65.1-
This compound (10 µM)Control Protein (e.g., Actin)65.3+0.2

Workflow for Cellular Thermal Shift Assay (CETSA):

Treat Cells Treat Cells Harvest & Lyse Harvest & Lyse Treat Cells->Harvest & Lyse Heat Shock Heat Shock Harvest & Lyse->Heat Shock Centrifugation Centrifugation Heat Shock->Centrifugation Collect Supernatant Collect Supernatant Centrifugation->Collect Supernatant Western Blot / MS Western Blot / MS Collect Supernatant->Western Blot / MS Analyze Thermal Shift Analyze Thermal Shift Western Blot / MS->Analyze Thermal Shift

Experimental workflow for CETSA.

Conclusion

Confirming the molecular target of an antiviral compound like this compound in a novel virus is a multifaceted process that requires the convergence of evidence from genetic, biochemical, and cell-based assays. While genetic validation through resistance selection provides the most compelling in-cell evidence, it can be a lengthy process. Biochemical assays offer direct proof of enzyme inhibition but depend on the successful production of the recombinant protein. Cell-based target engagement assays such as CETSA bridge the gap by confirming target binding in a physiological context. By employing a combination of these strategies, researchers can confidently validate the viral RdRp as the target of this compound, a crucial milestone in the development of a novel antiviral therapeutic.

References

NITD008: A Comparative Analysis of Efficacy Against Clinical Isolates and Laboratory-Adapted Viral Strains

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of the adenosine analog NITD008 showcases its potent antiviral activity against a broad spectrum of viruses. This guide provides a detailed comparison of its efficacy against clinically relevant viral isolates and their laboratory-adapted counterparts, offering valuable insights for researchers, scientists, and drug development professionals. The following sections present quantitative data, detailed experimental methodologies, and visual representations of the compound's mechanism of action and experimental workflows.

Quantitative Efficacy of this compound

The antiviral activity of this compound has been evaluated against a range of viruses, demonstrating its potential as a broad-spectrum inhibitor. The following tables summarize the 50% effective concentration (EC₅₀) and 50% inhibitory concentration (IC₅₀) values of this compound against various clinical and laboratory-adapted viral strains.

Table 1: Efficacy of this compound against Dengue Virus (DENV)

Virus SerotypeStrain TypeCell LineAssayEC₅₀ / IC₅₀ (µM)Reference
DENV-1Clinical Isolate (WP 74)VeroYield Reduction18[1]
DENV-2Lab-Adapted (D2S10)VeroYield Reduction4.2[1]
DENV-2Lab-Adapted (NGC)Huh7Nanoluciferase Reporter0.38[2]
DENV-2Not SpecifiedVeroTiter Reduction0.64[3]
DENV-3Clinical Isolate (C0360/94)VeroYield Reduction4.6[1]
DENV-4Clinical Isolate (703-4)VeroYield Reduction15[1]
DENV-4Lab-Adapted (TVP-376)VeroYield Reduction9.8[1]

Table 2: Efficacy of this compound against Zika Virus (ZIKV)

Strain TypeCell LineAssayEC₅₀ (nM)Reference
Contemporary (GZ01/2016)VeroPlaque Reduction241[4]
Historical (FSS13025/2010)VeroPlaque Reduction137[4]

Table 3: Efficacy of this compound against Other Viruses

VirusStrain/GenotypeCell LineAssayEC₅₀ (µM)Reference
Hepatitis C Virus (HCV)Genotype 1b RepliconHuh-7Luciferase Reporter0.11[3]
West Nile Virus (WNV)Not SpecifiedNot SpecifiedTiter ReductionNot Specified[3]
Yellow Fever Virus (YFV)Not SpecifiedNot SpecifiedTiter ReductionNot Specified[3]
Powassan Virus (PWV)Not SpecifiedNot SpecifiedTiter ReductionNot Specified[3]
Enterovirus 71 (EV71)Not SpecifiedNot SpecifiedNot Specified0.67

Experimental Protocols

The following are detailed methodologies for key experiments cited in the efficacy tables.

Plaque Reduction Assay

This assay is a gold standard for quantifying infectious virus and evaluating the efficacy of antiviral compounds.[5]

  • Cell Seeding: Seed susceptible cells (e.g., Vero cells) in 6-well or 12-well plates and incubate until a confluent monolayer is formed.

  • Virus Inoculation: Prepare serial dilutions of the virus stock. Aspirate the culture medium from the cell monolayers and inoculate with a standardized amount of virus, typically aiming for 50-100 plaque-forming units (PFU) per well.

  • Virus Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for virus adsorption to the cells.

  • Compound Treatment and Overlay: Following adsorption, remove the virus inoculum. Add an overlay medium containing different concentrations of this compound. The overlay, often containing agarose or methylcellulose, restricts virus spread to adjacent cells, leading to the formation of localized plaques.

  • Incubation: Incubate the plates for a period sufficient for plaque formation, which varies depending on the virus (typically 3-10 days).

  • Plaque Visualization: After incubation, fix the cells with a solution like 10% formalin. Stain the cell monolayer with a dye such as crystal violet. Plaques will appear as clear zones against a background of stained, viable cells.[5]

  • Data Analysis: Count the number of plaques in each well. The EC₅₀ value is calculated as the concentration of this compound that reduces the number of plaques by 50% compared to the untreated virus control.

Viral Yield Reduction Assay

This assay measures the ability of a compound to inhibit the production of new infectious virus particles.[6]

  • Cell Infection and Treatment: Seed cells in multi-well plates and infect with the virus at a specific multiplicity of infection (MOI). After a brief adsorption period, wash the cells and add a culture medium containing serial dilutions of this compound.

  • Incubation: Incubate the plates for a full viral replication cycle (e.g., 24-72 hours).

  • Harvesting Progeny Virus: After incubation, harvest the cell culture supernatant (and/or cell lysate) which contains the newly produced progeny virus.

  • Virus Titer Quantification: Determine the titer of the harvested virus from each treatment condition using a standard titration method, such as a plaque assay or a 50% tissue culture infectious dose (TCID₅₀) assay.[6][7]

  • Data Analysis: The viral yield at each drug concentration is compared to the yield from the untreated control. The EC₅₀ is the concentration of this compound that reduces the viral yield by 50%.

Quantitative Reverse Transcription PCR (qRT-PCR) for Viral Load Determination

This method quantifies viral RNA to determine the effect of an antiviral compound on viral replication.

  • RNA Extraction: Infect cells with the virus and treat with various concentrations of this compound. After a suitable incubation period, extract total RNA from the cells or the culture supernatant using a commercial RNA extraction kit.

  • Reverse Transcription: Convert the extracted viral RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and virus-specific primers.

  • Quantitative PCR (qPCR): Perform qPCR using the synthesized cDNA as a template, along with specific primers and a fluorescent probe that targets a conserved region of the viral genome. The amplification of the target sequence is monitored in real-time.

  • Data Analysis: A standard curve is generated using known quantities of viral RNA or a plasmid containing the target sequence. The amount of viral RNA in the experimental samples is then quantified by comparing their amplification cycle (Cq) values to the standard curve. The EC₅₀ is the concentration of this compound that reduces the viral RNA level by 50%.[8][9]

Visualizing Mechanisms and Workflows

Mechanism of Action of this compound

This compound is an adenosine nucleoside analog that acts as a chain terminator of viral RNA synthesis.[3] After entering the host cell, it is converted into its active triphosphate form by host cell kinases. This triphosphate analog is then incorporated into the nascent viral RNA chain by the viral RNA-dependent RNA polymerase (RdRp). The modified sugar in this compound prevents the formation of the next phosphodiester bond, thus terminating RNA chain elongation and inhibiting viral replication.

NITD008_Mechanism_of_Action cluster_cell Host Cell NITD008_in This compound NITD008_TP This compound-TP (Active Form) NITD008_in->NITD008_TP Host Kinases RdRp Viral RNA-dependent RNA Polymerase (RdRp) NITD008_TP->RdRp Nascent_RNA Nascent Viral RNA RdRp->Nascent_RNA RNA Synthesis RNA_template Viral RNA Template RNA_template->RdRp Terminated_RNA Terminated Viral RNA Nascent_RNA->Terminated_RNA Incorporation of This compound-TP NITD008_out Extracellular This compound NITD008_out->NITD008_in Cellular Uptake Plaque_Reduction_Assay_Workflow start Start seed_cells Seed susceptible cells in multi-well plates start->seed_cells confluent_monolayer Incubate to form a confluent monolayer seed_cells->confluent_monolayer infect_cells Infect cells with a standardized amount of virus confluent_monolayer->infect_cells add_overlay Add overlay medium containing serial dilutions of this compound infect_cells->add_overlay incubate_plaques Incubate for plaque formation add_overlay->incubate_plaques fix_stain Fix and stain the cell monolayer incubate_plaques->fix_stain count_plaques Count plaques and calculate % inhibition fix_stain->count_plaques end Determine EC₅₀ count_plaques->end

References

Safety Operating Guide

Navigating the Safe Disposal of NITD008: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

Crucially, this information is intended as a guide and should not supersede local, state, and federal regulations. Always consult with your institution's Environmental Health and Safety (EHS) department for specific protocols and compliance requirements before handling or disposing of NITD008.

Hazard Profile and Safety Precautions

This compound is an antiviral adenosine analog that has demonstrated broad-spectrum activity against various flaviviruses. However, it has also been reported to exhibit toxicity in pre-clinical animal studies.[1] Due to the limited availability of a comprehensive public safety profile, it is prudent to handle this compound with a high degree of caution, treating it as a potentially toxic substance.

Key Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (such as butyl rubber gloves when working with DMSO solutions) when handling this compound.[2]

  • Ventilation: All work with solid this compound or its solutions should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to prevent inhalation of dust or aerosols.

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing. In case of accidental exposure, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.

  • Storage: Store this compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents. The recommended storage temperature is -20°C.[3]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound based on available research and supplier information.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Weight290.27 g/mol [3]
FormulaC₁₃H₁₄N₄O₄[3]
CAS Number1044589-82-3[3]
Purity≥97% (HPLC)[3]
SolubilitySoluble to 20 mM in DMSO
Storage Temperature-20°C[3]

Table 2: In Vitro Efficacy of this compound

VirusCell LineEC₅₀Reference
Dengue Virus (DENV-2)Vero0.64 µM[4]
Hepatitis C Virus (HCV)Replicon0.11 µM[3]
Zika Virus (ZIKV)VeroNot specified[5]

Step-by-Step Disposal Procedures

The proper disposal of this compound requires the segregation of waste streams and adherence to hazardous waste regulations.

1. Solid this compound Waste:

  • Collection: Collect any unused or expired solid this compound in its original container or a compatible, well-sealed, and clearly labeled hazardous waste container.

  • Labeling: Label the container as "Hazardous Waste" and include the full chemical name ("this compound" or its IUPAC name), the quantity of waste, and the date.

  • Storage: Store the sealed container in a designated satellite accumulation area within the laboratory, away from general lab traffic, until it can be collected by your institution's EHS department.

  • Disposal: Do not dispose of solid this compound in the regular trash. Arrange for pickup and disposal by your institution's hazardous waste management service.

2. Liquid this compound Waste (including DMSO solutions):

  • Collection: Collect all solutions containing this compound in a designated, leak-proof, and chemically compatible container. Given that DMSO is a common solvent, ensure the container is appropriate for organic solvent waste.[2]

  • Labeling: Clearly label the container as "Hazardous Waste: this compound in DMSO" (or other solvent). List the approximate concentration of this compound and the volume of the solution.

  • Prohibition of Drain Disposal: Do not pour any solutions containing this compound down the drain.

  • Disposal: Solutions of this compound in combustible solvents like DMSO should be disposed of via chemical incineration.[6] Contact your EHS department to arrange for the proper disposal of this liquid waste stream.

3. Contaminated Labware and PPE:

  • Segregation: All disposable items that have come into contact with this compound, such as pipette tips, centrifuge tubes, gloves, and bench paper, should be considered hazardous waste.

  • Collection: Collect these contaminated materials in a designated, leak-proof container lined with a heavy-duty plastic bag.

  • Labeling: Label the container as "Hazardous Waste: this compound Contaminated Materials."

  • Disposal: Arrange for the disposal of this solid waste through your institution's EHS department. Do not dispose of these materials in the regular or biohazardous waste streams unless specifically instructed to do so after decontamination by your EHS office.

Experimental Protocols Cited

The following experimental methodologies have been described in the context of this compound research:

  • In Vitro Antiviral Activity Assay: The antiviral activity of this compound is often determined using a viral titer reduction assay. This typically involves infecting a suitable cell line (e.g., Vero cells) with the virus of interest in the presence of varying concentrations of this compound. After an incubation period, the viral titer is quantified, and the EC₅₀ (the concentration required to inhibit 50% of the viral titer) is calculated.

  • In Vivo Efficacy Studies in Mouse Models: The in vivo efficacy of this compound has been evaluated in mouse models of viral infection (e.g., A129 mice for Zika and Dengue viruses).[7] These studies typically involve infecting the mice with the virus and then administering this compound, often orally. Key parameters measured include viremia (virus levels in the blood), cytokine levels, and survival rates.

  • Cytotoxicity Assays: To assess the toxicity of this compound to host cells, cytotoxicity assays are performed. This involves incubating cell lines with various concentrations of the compound and then measuring cell viability using methods such as the MTT assay.

Safe Handling and Disposal Workflow for this compound

NITD008_Workflow cluster_prep Preparation and Handling cluster_experiment Experimentation cluster_disposal Waste Disposal receive Receive this compound store Store at -20°C receive->store ppe Don PPE store->ppe fume_hood Work in Fume Hood ppe->fume_hood prepare_solution Prepare Solution (e.g., in DMSO) fume_hood->prepare_solution in_vitro In Vitro Assay prepare_solution->in_vitro in_vivo In Vivo Study prepare_solution->in_vivo segregate Segregate Waste in_vitro->segregate in_vivo->segregate solid_waste Solid Waste (Unused Compound, Contaminated PPE) segregate->solid_waste liquid_waste Liquid Waste (DMSO Solutions) segregate->liquid_waste label_waste Label Waste Containers solid_waste->label_waste liquid_waste->label_waste store_waste Store in Satellite Accumulation Area label_waste->store_waste ehs_pickup Arrange EHS Pickup store_waste->ehs_pickup

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
NITD008
Reactant of Route 2
Reactant of Route 2
NITD008

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.